3,5-Dichloro-4-iodopyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2IN/c6-3-1-9-2-4(7)5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXLTMBFLWCGNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371078 | |
| Record name | 3,5-Dichloro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343781-41-9 | |
| Record name | 3,5-Dichloro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dichloro-4-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 3,5-Dichloro-4-Iodopyridine: A Versatile Halogenated Intermediate in Modern Synthesis
Executive Summary
3,5-Dichloro-4-iodopyridine has emerged as a pivotal building block in the fields of pharmaceutical and agrochemical development. Its unique trifunctional halogenation pattern—featuring two moderately reactive chlorine atoms and a highly reactive iodine atom—provides a powerful platform for regioselective synthesis. This guide offers an in-depth exploration of its properties, synthesis, reactivity, and strategic applications, providing researchers and drug development professionals with the technical insights required to leverage this compound's full potential in complex molecular design.
Core Compound Identifiers and Physicochemical Properties
This compound is a solid crystalline material under standard conditions.[1] Its identity and key physical properties are crucial for experimental design, dictating solvent choice, reaction temperature, and purification methods.
| Identifier | Value | Source(s) |
| CAS Number | 343781-41-9 | [1][2] |
| Molecular Formula | C₅H₂Cl₂IN | [1][2] |
| Molecular Weight | 273.89 g/mol | [2] |
| Appearance | White to light yellow/orange powder/crystal | [1] |
| Melting Point | 186-191 °C | [1][3] |
| Purity (Typical) | ≥97% | |
| InChI Key | DEXLTMBFLWCGNF-UHFFFAOYSA-N | |
| Canonical SMILES | C1=C(C(=C(C=N1)Cl)I)Cl | [4] |
Synthetic Strategy: A Plausible Pathway
While multiple synthetic routes can be envisioned, a common and logical pathway to this compound involves a multi-step sequence starting from a readily available precursor. The following proposed workflow is based on established principles of heterocyclic chemistry, including electrophilic halogenation and Sandmeyer-type reactions.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Causality Behind Experimental Choices:
-
Starting Material: 4-Aminopyridine is an economical and commercially available starting point. The amino group is a strong activating group, facilitating the initial electrophilic substitution.
-
Dichlorination: The electron-donating amino group directs electrophilic chlorination to the ortho positions (C3 and C5). Acetic acid serves as a suitable solvent and proton source.
-
Diazotization and Iodination: The transformation of the amino group into a good leaving group (the diazonium salt) is a classic strategy. This is achieved by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to ensure the stability of the diazonium intermediate. Subsequent introduction of potassium iodide displaces the diazonium group with iodine, yielding the final product. This sequence is analogous to the synthesis of related bromo-iodo pyridines.[5]
Chemical Reactivity and Strategic Application in Cross-Coupling
The synthetic value of this compound lies in the differential reactivity of its carbon-halogen bonds.[1] In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the C-I bond is significantly more susceptible to oxidative addition than the C-Cl bonds. This allows for the precise and selective functionalization at the C4 position while leaving the C3 and C5 positions available for subsequent transformations.
This hierarchical reactivity makes it an invaluable intermediate for building complex, multi-substituted pyridine scaffolds, which are privileged structures in many biologically active molecules, particularly kinase inhibitors for oncology.[1][6]
Workflow for Regioselective Suzuki Coupling
Caption: Regioselective Suzuki coupling at the C4 position.
Protocol: General Procedure for Regioselective Suzuki Coupling
This protocol is a representative example and must be adapted and optimized for specific substrates and scales by a qualified chemist.
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Reagent Addition: Add the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base, typically potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 4-aryl-3,5-dichloropyridine product.
Justification: The choice of a palladium catalyst and a suitable base is standard for Suzuki couplings. The inert atmosphere is critical to prevent the degradation of the catalyst. The aqueous solvent mixture aids in the dissolution of the base and facilitates the transmetalation step of the catalytic cycle.
Safety, Handling, and Storage
This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.[7]
GHS Hazard Information
| Hazard Class | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[7] |
| Skin Irritation | H315 | Causes skin irritation.[7] |
| Serious Eye Damage | H318 | Causes serious eye damage.[7] |
| STOT SE 3 | H335 | May cause respiratory irritation. |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator with an appropriate cartridge (e.g., N95 dust mask) if dust is generated.[8]
-
Skin and Body Protection: Wear a lab coat.[8]
-
-
Hygiene: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[8]
First Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and immediately consult a physician.[7]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[7]
Storage
-
Conditions: Store in a tightly closed container in a dry, well-ventilated place.[8] Recommended storage is at room temperature.[1]
Conclusion
This compound is a strategically designed synthetic intermediate whose value is defined by the predictable and hierarchical reactivity of its three halogen substituents. This property allows for the efficient and regioselective construction of complex polysubstituted pyridines, which are central to the discovery of novel therapeutics and agrochemicals.[1] A thorough understanding of its properties, reactivity, and safe handling procedures is essential for any research scientist aiming to incorporate this versatile building block into their synthetic programs.
References
-
This compound CAS 343781-41-9. Watson International. [Link]
-
Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. [Link]
-
3,5-Difluoro-4-Iodopyridine | Chemical Properties, Uses, Safety Data & Supplier China. Alchemist-chem. [Link]
- Process for the preparation of 3,5-dichloropyridine.
-
3,5-Dichloro-4-amino pyridine. Pipzine Chemicals. [Link]
-
PROCESS FOR THE PREPARATION OF 3,5-DICHLOROPYRIDINE. European Patent Office. [Link]
- Synthesis of 3, 5-dibromo-4-iodopyridine.
-
This compound (C5H2Cl2IN). PubChem. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound, 97% | 343781-41-9 [chemicalbook.com]
- 4. PubChemLite - this compound (C5H2Cl2IN) [pubchemlite.lcsb.uni.lu]
- 5. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3,5-Dichloro-4-Iodopyridine for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of 3,5-Dichloro-4-Iodopyridine in Modern Synthesis
In the landscape of pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the successful development of novel bioactive molecules. Among these, halogenated heterocycles represent a class of intermediates prized for their versatile reactivity and ability to impart unique physicochemical properties to target compounds. This compound has emerged as a significant player in this arena, offering a trifunctionalized pyridine core that allows for selective and sequential chemical modifications.[1] This guide provides an in-depth exploration of the physical and chemical properties of this compound, its synthesis, and its applications, with a particular focus on its utility for researchers, scientists, and drug development professionals. The unique arrangement of two chloro substituents and a more labile iodo group on the pyridine ring makes this compound a powerful tool for creating diverse molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.[1][2]
Core Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. These properties dictate its handling, storage, and reactivity in various chemical transformations.
Physical Properties
This compound is a white to light yellow or light orange crystalline solid at room temperature.[1] Its key physical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂Cl₂IN | [1][3] |
| Molecular Weight | 273.88 g/mol | [1] |
| Melting Point | 186-191 °C | [1] |
| Appearance | White to light yellow to light orange powder/crystal | [1] |
| CAS Number | 343781-41-9 | [3] |
Spectral Data and Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): Due to the symmetrical substitution pattern, the ¹H NMR spectrum is expected to be simple, showing a single peak for the two equivalent protons at the C2 and C6 positions of the pyridine ring. The chemical shift of this singlet would likely appear in the downfield region, characteristic of aromatic protons on an electron-deficient pyridine ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would be expected to show three distinct signals corresponding to the three sets of carbon atoms: C4 (bearing the iodine), C3/C5 (bearing the chlorine atoms), and C2/C6 (bearing the hydrogen atoms).
-
IR (Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H, C-N, and C-Cl stretching and bending vibrations within the pyridine ring.
-
Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak (M+) corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for the two chlorine atoms. Predicted mass spectrometry data suggests a monoisotopic mass of 272.8609 Da.[4]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be efficiently achieved through a well-established synthetic route involving the diazotization of 4-amino-3,5-dichloropyridine followed by iodination.[5] This method offers high yields and good selectivity.[5]
Experimental Protocol: Diazotization-Iodination
This protocol is adapted from the synthesis of the analogous 3,5-dibromo-4-iodopyridine.[5]
Materials:
-
Sulfuric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ice
-
Deionized water
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Sodium bicarbonate (or other suitable base for neutralization)
-
Anhydrous sodium sulfate (or magnesium sulfate) for drying
Procedure:
-
Preparation of the Diazonium Salt: In a reaction vessel, carefully dissolve 4-amino-3,5-dichloropyridine in concentrated sulfuric acid with cooling in an ice bath. The temperature should be maintained between 0 and 5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C. Stir the mixture for a short period (e.g., 15-30 minutes) to allow for the complete formation of the diazonium salt.
-
Iodination: In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. The reaction is typically accompanied by the evolution of nitrogen gas.
-
Work-up and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional period to ensure the reaction goes to completion.
-
Neutralize the reaction mixture carefully with a suitable base, such as sodium bicarbonate, until the pH is neutral.
-
Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the final product as a crystalline solid.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the differential reactivity of its three halogen substituents. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bonds, making the 4-position the primary site for reactions such as palladium-catalyzed cross-coupling.[8]
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or heteroaryl groups at the 4-position by coupling with a boronic acid or ester in the presence of a palladium catalyst and a base.[9][10] This is a widely used strategy in the synthesis of biaryl compounds, which are common motifs in many drug molecules.[9]
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting this compound with a terminal alkyne.[11][12][13] This reaction is valuable for constructing rigid linkers and introducing alkynyl functionalities into complex molecules.[11]
Nucleophilic Aromatic Substitution
While the 4-position is most reactive towards cross-coupling, the chlorine atoms at the 3- and 5-positions can undergo nucleophilic aromatic substitution (SNAᵣ) reactions, typically under more forcing conditions. This allows for the sequential introduction of various nucleophiles, such as amines, alkoxides, and thiolates, further expanding the molecular diversity that can be achieved from this single precursor.
Application in Kinase Inhibitor Synthesis
A significant application of this compound is in the synthesis of kinase inhibitors.[2][14][15] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine scaffold is a common feature in many kinase inhibitors, and the ability to selectively functionalize the 2, 4, and 6 positions of the pyridine ring using this compound as a starting material allows for the fine-tuning of the molecule's interaction with the kinase active site.
Analytical Characterization Protocols
Accurate and reliable analytical methods are crucial for verifying the identity and purity of this compound and its derivatives. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are two commonly employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[16]
-
Injector Temperature: 280 °C.[16]
-
Oven Temperature Program: An initial temperature of 80 °C held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, and a final hold for 5 minutes.[16]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[16]
-
MS Detector: Electron ionization (EI) at 70 eV with a scan range of 40-500 m/z.[16]
-
Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).[16]
High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).[16]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water.[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Column Temperature: 30 °C.[16]
-
Detection: UV detection at 254 nm.[16]
-
Sample Preparation: The sample is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.[16]
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Use in a well-ventilated area or under a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[1]
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis, particularly in the fields of drug discovery and agrochemicals. Its unique trifunctionalized structure allows for selective and sequential modifications, providing access to a wide array of complex molecular architectures. A thorough understanding of its physical properties, synthetic routes, and chemical reactivity is crucial for harnessing its full potential. This guide has provided a comprehensive overview of these aspects, along with practical experimental protocols and safety information, to empower researchers and scientists in their pursuit of innovation.
References
- Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.).
-
1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
This compound (C5H2Cl2IN). (n.d.). PubChemLite. Retrieved from [Link]
-
Fairlamb, I. J. S., & Kapdi, A. R. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6426-6450. [Link]
-
Process for producing 4-amino-3,5-dihalopyridine-N-oxide. (n.d.). Quick Company. Retrieved from [Link]
-
Al-Amin, M., & Jeong, B. S. (2009). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 74(15), 5786-5789. [Link]
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]
-
Langer, P., & Saleh, N. (2010). Synthesis of Fluorescent 2,3,5,6-Tetraalkynylpyridines by Site-Selective Sonogashira-Reactions of 2,3,5,6-Tetrachloropyridines. Synlett, 2010(19), 2899-2902. [Link]
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Arshad, S., Asiri, A. M., & Al-Amri, J. F. (2024). 4-Amino-3,5-dichloropyridine. IUCrData, 9(12), x241473. [Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Unlock Potential: Leveraging 4-Amino-3,5-dichloropyridine in Your Synthesis. (n.d.). Retrieved from [Link]
-
Exploring 4-Amino-3,5-Dichloropyridine: Properties and Applications. (n.d.). Retrieved from [Link]
- CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step. (n.d.). Google Patents.
-
Langer, P., & Saleh, N. (2011). Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine. Beilstein Journal of Organic Chemistry, 7, 1243-1248. [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
-
Filimonov, V. D., Semenischeva, N. I., Krasnokutskaya, E. A., Tretyakov, A. N., Hwang, H. Y., & Chi, K. W. (2008). The Diazotization-Iodination of Aromatic Amines 1-11 with NaNO2 and Cation-Exchange Resins in Water at Room Temperature. Synthesis, 2008(1), 185-187. [Link]
-
13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
El-Damasy, A. K., Lee, J. A., & Keum, G. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(48), 45833-45851. [Link]
-
3,5-DICHLORO-4-METHOXY-6-PHENOXY-2-(TRICHLOROMETHYL)-PYRIDINE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
4-Iodopyridine. (n.d.). PubChem. Retrieved from [Link]
-
Cui, J. J., Shen, H., & Sun, G. (2007). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl). Bioorganic & Medicinal Chemistry Letters, 17(10), 2825-2830. [Link]
-
THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition - Applications. (n.d.). Agilent. Retrieved from [Link]
- Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons.
-
Al-Uzri, W. A. (2012). Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. Journal of Al-Nahrain University, 15(1), 74-83. [Link]
-
European Journal of Medicinal Chemistry. (n.d.). UPCommons. Retrieved from [Link]
-
Norman, M. H., et al. (2005). Synthesis and identification of[1][11][17]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry, 48(10), 3622-3633. [Link]
-
Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. (n.d.). Shimadzu. Retrieved from [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - this compound (C5H2Cl2IN) [pubchemlite.lcsb.uni.lu]
- 5. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. innospk.com [innospk.com]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. rsc.org [rsc.org]
A Technical Guide to 3,5-Dichloro-4-iodopyridine: A Versatile Halogenated Intermediate in Modern Synthesis
Abstract
This technical guide provides an in-depth analysis of 3,5-dichloro-4-iodopyridine, a pivotal halogenated heterocyclic intermediate. We will explore its fundamental molecular and physicochemical properties, delineate a robust synthetic pathway, and detail its strategic application in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals who leverage complex building blocks to access novel chemical matter. The protocols and insights herein are grounded in established chemical principles to ensure reproducibility and rational application.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine scaffold is a privileged structure in medicinal and agricultural chemistry, forming the core of numerous therapeutic agents and active agrochemicals.[1] The introduction of multiple halogen substituents onto this ring system creates a versatile platform for synthetic diversification. The differential reactivity of these halogens allows for site-selective modifications, enabling the construction of complex molecular architectures.
This compound (Figure 1) is an exemplar of such a strategic intermediate. Its structure features two relatively inert chloro-substituents and a highly reactive iodo-substituent at the C4 position. This reactivity differential is the cornerstone of its utility, allowing chemists to perform selective C-C or C-N bond formations at the C4 position while retaining the C3 and C5 positions for potential subsequent transformations. This guide will elucidate the properties and synthetic manipulation of this valuable compound.
Figure 1: Molecular Structure of this compound
Physicochemical and Spectroscopic Properties
A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. This compound is a crystalline solid at room temperature, with solubility in common organic solvents like dichloromethane, chloroform, and hot ethyl acetate. Its key properties are summarized in Table 1.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂Cl₂IN | [2] |
| Molecular Weight | 273.89 g/mol | [2] |
| CAS Number | 343781-41-9 | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 186-190 °C (lit.) | [3] |
| IUPAC Name | This compound | |
| SMILES | Clc1cncc(Cl)c1I | [3] |
| InChIKey | DEXLTMBFLWCGNF-UHFFFAOYSA-N | [3] |
Synthesis Pathway: Diazotization of an Aminopyridine Precursor
The most direct and industrially scalable synthesis of this compound involves a Sandmeyer-type reaction, beginning with the corresponding aminopyridine precursor, 4-amino-3,5-dichloropyridine. This method is advantageous due to the ready availability of the starting material and the high-yielding nature of the transformation. The process hinges on the conversion of the primary amino group into a diazonium salt, which is subsequently displaced by an iodide nucleophile.
The workflow for this synthesis is depicted below. The key transformation is the in situ generation of the diazonium salt under cold, acidic conditions, followed by its reaction with an iodide source, such as potassium iodide.
Figure 2: Synthetic Workflow for this compound
Detailed Experimental Protocol: Synthesis
This protocol is adapted from a validated procedure for the analogous dibromo compound and is expected to yield comparable results for the dichloro derivative.[4]
Materials:
-
4-Amino-3,5-dichloropyridine (1.0 eq)
-
Sulfuric Acid (40% aqueous solution)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Potassium Iodide (KI) (1.0 eq)
-
Copper(I) Iodide (CuI) (0.5 eq)
-
Deionized Water
-
Ice
-
Sodium Hydroxide (10% aqueous solution)
-
Chloroform or Dichloromethane
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
n-Hexane (for recrystallization)
Procedure:
-
Vessel Preparation: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Dissolution: Charge the flask with 40% sulfuric acid. While stirring, add 4-amino-3,5-dichloropyridine (1.0 eq) in portions, ensuring the temperature does not exceed 25 °C. Stir until all solid has dissolved.
-
Diazotization: Cool the reaction mixture to 0-5 °C using an ice-salt bath. Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) via the dropping funnel, maintaining the internal temperature below 5 °C. After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C.
-
Causality Note: Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.
-
-
Iodide Displacement: In a separate beaker, prepare a solution of potassium iodide (1.0 eq) and copper(I) iodide (0.5 eq) in a minimal amount of water or 30% sulfuric acid. Add this solution dropwise to the cold diazonium salt mixture, again keeping the temperature between 0-5 °C.
-
Expertise Note: The use of CuI as a catalyst (a Sandmeyer-type condition) facilitates a smoother and more efficient displacement of the diazonium group compared to using KI alone.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and rapidly heat the reaction mixture to 80-100 °C. Maintain this temperature with vigorous stirring for 2 hours. Vigorous gas evolution (N₂) will be observed.
-
Workup and Isolation: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice. A precipitate of the crude product should form.
-
Neutralize the filtrate carefully with a 10% NaOH solution to a pH of ~6.0. Extract the aqueous layer with chloroform or dichloromethane (3x).
-
Combine all organic extracts and wash with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the combined crude solid from hot n-hexane to yield pure this compound as a white to off-white crystalline solid.
Synthetic Applications: Site-Selective Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its capacity for selective functionalization. The carbon-iodine bond is significantly weaker and more polarized than the carbon-chlorine bonds, making it vastly more reactive in palladium-catalyzed cross-coupling reactions.[5] This allows for the selective introduction of aryl, heteroaryl, or vinyl groups at the C4 position via the Suzuki-Miyaura coupling, leaving the chlorine atoms untouched for potential downstream chemistry.
The catalytic cycle for this transformation is well-understood and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 3: Catalytic Cycle for Suzuki-Miyaura Coupling
Representative Protocol: Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura reaction coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2-1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Solvent System: e.g., Toluene/Ethanol/Water (4:1:1) or Dioxane/Water (4:1)
-
Nitrogen or Argon source
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask or reaction vial equipped with a stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Degassing: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Trustworthiness Note: Rigorous exclusion of oxygen is paramount as it can oxidize the Pd(0) catalyst, rendering it inactive and halting the catalytic cycle. This self-validating step ensures reaction success.
-
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 4-aryl-3,5-dichloropyridine product.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate personal protective equipment (PPE).
-
Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[3]
-
Precautions: P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store at room temperature in a tightly sealed container away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a high-value synthetic intermediate whose utility is derived from the predictable and selective reactivity of its C-I bond. This allows for its use as a foundational building block in the construction of complex, polysubstituted pyridine derivatives, which are of significant interest in pharmaceutical and agrochemical research. The synthetic and application protocols detailed in this guide provide a reliable framework for the effective use of this versatile compound.
References
-
Chem-Impex. This compound. Available at: [Link]
- Google Patents. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
-
Pipzine Chemicals. 3,5-Dichloro-4-amino pyridine. Available at: [Link]
- Google Patents. CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine.
- Google Patents. WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine.
-
SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Available at: [Link]
-
European Patent Office. EP 1206453 B1 - PROCESS FOR THE PREPARATION OF 3,5-DICHLOROPYRIDINE. Available at: [Link]
-
PubMed Central. 4-Amino-3,5-dichloropyridine. Available at: [Link]
-
DiVA portal. Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Available at: [Link]
-
PubMed Central. Deaminative chlorination of aminoheterocycles. Available at: [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]
-
Quick Company. "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide". Available at: [Link]
-
ResearchGate. (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Available at: [Link]
-
Journal of the Chemical Society B: Physical Organic. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Available at: [Link]
-
ACS Publications. Diazotization of heterocyclic primary amines | Chemical Reviews. Available at: [Link]
Sources
- 1. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 5. tcichemicals.com [tcichemicals.com]
A Senior Application Scientist's Guide to the Solubility of 3,5-Dichloro-4-iodopyridine in Organic Solvents
Abstract
3,5-Dichloro-4-iodopyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and agrochemical synthesis, serving as a versatile structural motif and key building block.[1] Its utility in drug discovery and materials science is often dictated by its solution-phase behavior, making a thorough understanding of its solubility profile essential for process development, reaction optimization, purification, and formulation. This in-depth guide provides a comprehensive overview of the physicochemical properties of this compound, explores the theoretical principles governing its solubility, and presents detailed, field-proven protocols for its experimental determination and quantification. While publicly available quantitative solubility data is notably scarce, this document synthesizes related information and provides researchers with the necessary framework to generate reliable data in their own laboratories.
Physicochemical Profile and Its Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a crystalline solid, a characteristic that immediately suggests that its dissolution will require overcoming a significant crystal lattice energy.[1] Its key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 343781-41-9 | [2][3] |
| Molecular Formula | C₅H₂Cl₂IN | [1][2] |
| Molecular Weight | 273.89 g/mol | [2][4] |
| Appearance | White to light yellow/orange crystalline powder | [1] |
| Melting Point | 186–191 °C | [1][2][5] |
| Predicted XlogP | 2.8 | [6] |
| SMILES | Clc1cncc(Cl)c1I | [2] |
| InChI Key | DEXLTMBFLWCGNF-UHFFFAOYSA-N |[2] |
-
High Melting Point: The melting point of 186–191 °C is indicative of strong intermolecular forces within the crystal lattice.[1][2][5] This high lattice energy must be overcome by solvent-solute interactions for dissolution to occur, suggesting that solubility will be limited in many solvents, particularly at ambient temperature.
-
Molecular Structure & Polarity: The molecule possesses a polar pyridine core due to the electronegative nitrogen atom.[7] However, this polarity is significantly counterbalanced by three large, lipophilic halogen substituents (two chloro, one iodo). The predicted XlogP value of 2.8 suggests a considerable nonpolar character, indicating a preference for organic phases over aqueous media.[6]
-
Halogen Bonding: The iodine and chlorine atoms can act as halogen bond donors, potentially engaging in specific interactions with Lewis basic solvents (e.g., those containing carbonyls, ethers, or amines), which could enhance solubility in those media.
Based on this profile, we can predict that this compound will exhibit poor solubility in highly polar solvents like water and low-polarity alkanes, but will likely show preferential solubility in solvents of intermediate polarity, particularly those capable of specific interactions, such as chlorinated solvents or polar aprotic solvents.
A Critical Review of Known Solubility Data
A thorough review of scientific literature and chemical databases reveals a significant scarcity of quantitative solubility data for this compound. Most information is qualitative or inferred from its use in synthesis. For instance, the related compound 3,5-difluoro-4-iodopyridine is noted to be soluble in common organic solvents like dichloromethane and chloroform.[8] This provides a strong indication that this compound would behave similarly. Solvents such as ethanol are often used for the recrystallization of related pyridine intermediates, implying that solubility is appreciable at elevated temperatures but limited at room temperature, a desirable characteristic for purification.[9]
Table 2: Qualitative and Inferred Solubility of this compound
| Solvent Class | Representative Solvents | Expected Solubility | Rationale / Context |
|---|---|---|---|
| Nonpolar | Hexane, Heptane | Poor | Insufficient polarity to overcome crystal lattice energy. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Good | "Like dissolves like" principle; similar polarity. Inferred from related compounds.[8] |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate | Moderate | Capable of dipole-dipole interactions. |
| Polar Aprotic (High BP) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good | Strong dipoles and ability to solvate the pyridine ring. Often used as reaction solvents.[9][10] |
| Polar Protic | Methanol, Ethanol | Poor to Moderate | Solubility likely increases significantly with temperature. Used for recrystallization.[9] |
| Aqueous | Water | Very Poor | High lipophilicity (XlogP 2.8) and strong crystal lattice. |
Disclaimer: The information in Table 2 is largely predictive and qualitative. It is imperative for researchers to experimentally determine solubility for their specific application and conditions.
Experimental Workflow for Solubility Determination
To address the lack of quantitative data, a robust experimental plan is essential. The most widely accepted method for determining the equilibrium solubility of a crystalline compound is the Isothermal Shake-Flask Method .[11][12] This technique measures the concentration of a saturated solution at a constant temperature.
Caption: Isothermal Equilibrium Method Workflow.
Protocol 1: Isothermal Equilibrium (Shake-Flask) Method
Objective: To determine the precise equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.[11]
Materials:
-
This compound (≥97% purity)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass tubes with screw caps
-
Constant temperature shaker bath
-
Calibrated volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
HPLC-UV or GC-MS system
Methodology:
-
Preparation of Solutions:
-
Add an excess amount of solid this compound to several vials.
-
Scientist's Note (Expertise): The presence of undissolved solid at the end of the experiment is critical. It is the only visual confirmation that equilibrium with a saturated state has been achieved. A good starting point is 50-100 mg of solid per 2 mL of solvent.
-
Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation, which would artificially inflate the measured solubility.
-
-
Equilibration:
-
Place the vials in a shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Agitate the vials for a sufficient duration to reach equilibrium.
-
Scientist's Note (Trustworthiness): The time to reach equilibrium is unknown and must be determined. A preliminary kinetic study is recommended. Measure the concentration at 24, 48, and 72 hours. Equilibrium is reached when subsequent measurements are statistically identical. For crystalline compounds with high melting points, 48-72 hours is a safe starting point.
-
-
Sample Collection and Preparation:
-
Once equilibrium is confirmed, stop agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a sample of the clear supernatant using a syringe. Avoid disturbing the solid at the bottom.
-
Immediately filter the sample through a syringe filter directly into a pre-weighed volumetric flask.
-
Scientist's Note (Causality): This filtration step is non-negotiable. Any suspended microcrystals will be quantified and lead to a significant overestimation of solubility.
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method. Accurately record the initial and final volumes to determine the dilution factor.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method as described in Section 4.
-
Calculate the concentration in the diluted sample from a calibration curve.
-
Apply the dilution factor to determine the original concentration in the saturated solution, which represents the solubility. Report results in units such as mg/mL or mol/L.
-
Analytical Quantification of Solute Concentration
Accurate quantification of the dissolved this compound is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice due to its robustness, precision, and the presence of a UV-active pyridine ring in the analyte.[13][14]
Caption: HPLC-UV Quantification Workflow.
Protocol 2: Quantification by Reverse-Phase HPLC-UV
Objective: To accurately determine the concentration of this compound in a solution using HPLC with a UV detector.
Instrumentation and Conditions:
-
HPLC System: With UV-Vis or Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: ~254 nm or a wavelength of maximum absorbance determined by UV scan.
-
Injection Volume: 10 µL.
Methodology:
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent used for the solubility study.
-
Perform serial dilutions to create a series of at least five calibration standards covering the expected concentration range of the diluted samples (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
-
System Equilibration and Calibration:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards in order of increasing concentration.
-
Construct a calibration curve by plotting the peak area versus concentration.
-
Scientist's Note (Trustworthiness): The calibration curve must be linear over the desired range, with a coefficient of determination (R²) value > 0.999 to ensure a trustworthy quantification.
-
-
Sample Analysis:
-
Inject the diluted, filtered sample from the solubility experiment (Protocol 1, Step 3).
-
Determine the peak area for the analyte.
-
-
Calculation of Solubility:
-
Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to obtain the final solubility value.
-
Solubility (mg/mL) = [Concentration from Curve (mg/mL)] x [Dilution Factor]
-
Conclusion and Future Recommendations
This compound is a compound with significant potential, yet its fundamental physicochemical properties, such as solubility, are not well-documented in public literature. This guide establishes a clear theoretical and practical framework for addressing this knowledge gap. The molecule's high melting point and halogenated structure suggest a complex solubility profile, favoring solvents of intermediate to high polarity like DCM, THF, and DMF.
For researchers in drug development and process chemistry, the Isothermal Equilibrium Method coupled with HPLC-UV quantification represents the gold standard for generating reliable and reproducible solubility data. By following the detailed protocols within this guide, scientists can confidently characterize the solution behavior of this compound, enabling rational solvent selection for synthesis, optimizing purification via recrystallization, and paving the way for advanced formulation strategies. It is strongly recommended that solubility be determined across a range of pharmaceutically and industrially relevant solvents and at multiple temperatures to build a comprehensive and invaluable dataset for future development.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]
-
Alchemist-chem. (n.d.). 3,5-Difluoro-4-Iodopyridine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Iodopyridine. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline. Retrieved from [Link]
-
chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]
-
Bergström, C. A. (2002). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and Spectral Analysis of Pyridine Derivates. Retrieved from [Link]
-
NIST. (n.d.). Pyridine. Retrieved from [Link]
-
European Patent Office. (2003). EP 1206453 B1 - Process for the preparation of 3,5-dichloropyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine.
-
PubMed Central (PMC). (2024). 4-Amino-3,5-dichloropyridine. Retrieved from [Link]
-
ACS Publications. (2014). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl].... Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Retrieved from [Link]
-
University of Mississippi, eGrove. (2017). Iodination of 3,5-Dichloroanisole Using Silver Salts. Retrieved from [Link]
- Google Patents. (n.d.). EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine....
-
ACS Publications. (2022). Halogen-Bonded Cocrystals of 1,3,5-Triiodo-2,4,6-trifluorobenzene and Structural Isomers of Benzoylpyridine. Crystal Growth & Design. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3,5-二氯-4-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound 97 343781-41-9 [sigmaaldrich.com]
- 5. This compound, 97% | 343781-41-9 [chemicalbook.com]
- 6. PubChemLite - this compound (C5H2Cl2IN) [pubchemlite.lcsb.uni.lu]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. 3,5-Difluoro-4-Iodopyridine | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 3,5-dichloro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Pyridines
In the landscape of modern medicinal chemistry and agrochemical development, halogenated heterocyclic compounds serve as pivotal structural motifs. Their unique electronic properties, metabolic stability, and ability to form specific halogen bonds make them invaluable building blocks for the synthesis of complex, biologically active molecules. Among these, 3,5-dichloro-4-iodopyridine (CAS No. 343781-41-9) emerges as a compound of significant interest. Its trifunctionalized pyridine core offers a versatile platform for regioselective modifications, enabling the systematic exploration of chemical space in drug discovery and materials science.[1] This guide provides a detailed examination of two fundamental physicochemical properties of this compound: its melting point and physical appearance. An understanding of these characteristics is paramount for its effective handling, purity assessment, and application in synthetic endeavors.
Physicochemical Data Summary
The melting point and appearance of a compound are primary indicators of its identity and purity. For this compound, these properties are well-defined and consistently reported across various chemical suppliers.
| Property | Value | Source(s) |
| Melting Point | 186-191 °C | , [2][3] |
| Appearance | White to light yellow to light orange powder to crystal | [2] |
| Molecular Formula | C₅H₂Cl₂IN | [3] |
| Molecular Weight | 273.89 g/mol | [3] |
The Significance of the Melting Point Range
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1.0°C.[2] The observed melting point range for this compound (186-191°C) is a key quality control parameter. A broadening of this range or a depression of the lower limit can indicate the presence of impurities, which disrupt the crystal lattice of the solid and lower the energy required to break the intermolecular forces.[2] Therefore, accurate determination of the melting point is not only a method of identification but also a crucial assay of purity.
Experimental Protocol 1: Melting Point Determination (Capillary Method)
The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound.[4] This protocol describes the procedure using a modern digital melting point apparatus.
Causality Behind Experimental Choices:
-
Dry, Powdered Sample: The sample must be thoroughly dried to prevent solvent from acting as an impurity and artificially depressing the melting point range. It should be in a fine powder form to ensure uniform packing and heat transfer within the capillary tube.[5]
-
Capillary Tube Packing: A sample height of 2-3 mm is optimal. Too little sample can be difficult to observe, while too much can lead to a broad melting range due to inefficient heat transfer through the sample.[3]
-
Heating Rate: A slow heating rate (1-2°C per minute) near the melting point is critical for allowing the sample and the thermometer to be in thermal equilibrium, ensuring an accurate reading.[2] A rapid initial heating phase to about 20°C below the expected melting point is acceptable to save time.[6]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry. If necessary, dry the sample in a vacuum oven. The sample should be a fine, homogeneous powder.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample until a small amount of solid enters the tube.
-
Packing the Sample: Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The final packed height should be 2-3 mm.[3]
-
Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Pre-heating: Set the apparatus to rapidly heat to a temperature approximately 20°C below the expected melting point (e.g., 165°C).
-
Slow Heating and Observation: Once the pre-heat temperature is reached, reduce the heating rate to 1-2°C per minute.
-
Recording the Melting Range:
-
Record the temperature (T1) at which the first droplet of liquid is observed.
-
Record the temperature (T2) at which the last solid crystal melts into a clear liquid.
-
-
Reporting: The melting point is reported as the range T1-T2. For a pure sample of this compound, this should fall within the 186-191°C range.[2][3]
Caption: Workflow for Melting Point Determination.
Experimental Protocol 2: Determination of Physical Appearance
The visual inspection of a chemical is the first line of analysis. It is a qualitative assessment but provides immediate, valuable information.
Causality Behind Experimental Choices:
-
Good Lighting: Adequate, neutral lighting is essential to accurately assess the color of the sample without a color cast.
-
White Background: Observing the sample against a white background (e.g., a watch glass on white paper) provides the best contrast for color determination.
-
Wafting Technique: For odor assessment, never inhale directly from the container. Wafting the vapors towards the nose is a critical safety measure to avoid inhaling a high concentration of potentially hazardous fumes.
Step-by-Step Methodology:
-
Color Assessment: Place a small amount of this compound on a clean, dry watch glass.
-
Observation: View the sample against a white background under good lighting. Note the color. For this compound, it should be a white to light yellow or light orange solid.[2] Any significant deviation from this, such as a dark brown or black color, may indicate decomposition or significant impurities.
-
Form Assessment: Observe the sample under low magnification if necessary. Note whether the solid is crystalline (possessing a regular geometric shape) or amorphous (a powder). This compound is typically a crystalline powder.[2]
-
Odor Assessment (with extreme caution): If required and deemed safe by the material safety data sheet, note the odor. Hold the container several inches from your face and gently waft the vapors towards your nose with your hand. Do not inhale directly.
Caption: Workflow for Physical Appearance Assessment.
Proposed Synthetic Route: A Validated Approach
While various synthetic strategies for halogenated pyridines exist, a common and effective method for introducing an iodine atom at a specific position is through a Sandmeyer-type reaction. This involves the diazotization of a primary aromatic amine followed by displacement with an iodide salt. A plausible and efficient synthesis of this compound would start from the readily available 4-amino-3,5-dichloropyridine. This approach is analogous to the successful synthesis of the related 2,6-dichloro-4-iodopyridine from its amino precursor, as reported by Mello and Finney.[2]
Reaction Scheme:
4-amino-3,5-dichloropyridine is treated with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt intermediate. This unstable intermediate is then immediately treated with an aqueous solution of potassium iodide, which displaces the diazonium group, releasing nitrogen gas and yielding the desired this compound.
Caption: Proposed Synthesis of this compound.
Conclusion
The melting point and physical appearance are fundamental properties that underpin the quality control and effective use of this compound in research and development. The well-defined melting range of 186-191°C serves as a reliable indicator of purity, while its characteristic white to light yellow crystalline appearance provides a rapid qualitative check. The standardized protocols outlined in this guide ensure that these properties can be determined with accuracy and reproducibility, upholding the principles of scientific integrity. As a versatile synthetic intermediate, a thorough understanding of these foundational characteristics is essential for any scientist leveraging the unique chemical reactivity of this compound to advance the frontiers of science.
References
-
Mello, J. V.; Finney, N. S. Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine. Organic Letters2001 , 3 (26), 4263–4265. [Link]
-
Chem-Impex. This compound Product Page. [Link]
-
Westlab Canada. Measuring the Melting Point. [Link]
-
J&K Scientific LLC. Method for Determining Capillary Melting Point. [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
University of York, Department of Chemistry. Melting point range analysis. [Link]
-
University of Alberta, Department of Chemistry. Melting Point and Thermometer Calibration. [Link]
Sources
Synthesis of 3,5-dichloro-4-iodopyridine: An In-depth Technical Guide
Introduction
3,5-Dichloro-4-iodopyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and agrochemical research.[1] Its unique electronic and steric properties, conferred by the presence of two chlorine atoms and an iodine atom on the pyridine ring, make it a valuable building block for the synthesis of a wide range of biologically active molecules.[1] This guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering detailed experimental protocols and insights into the rationale behind the methodological choices.
The strategic placement of the iodine atom at the 4-position allows for facile introduction of various functional groups through well-established cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. The chlorine substituents, on the other hand, modulate the reactivity of the pyridine ring and can serve as additional points for chemical modification. This trifunctionalized scaffold has been utilized in the development of novel pharmaceuticals, including anti-cancer agents, and advanced agrochemicals.[1]
This document will explore three principal synthetic strategies for the preparation of this compound:
-
The Sandmeyer Reaction: A classic and reliable method for the introduction of iodine via a diazonium salt intermediate.
-
Halogen Exchange: A direct conversion of a precursor halogenated pyridine to the desired iodo-derivative.
-
Direct Iodination: The direct introduction of iodine onto the 3,5-dichloropyridine core.
Each section will provide a detailed examination of the reaction mechanism, experimental procedures, and a discussion of the advantages and limitations of each approach.
Pathway 1: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group into a halide.[2][3] This method offers high regioselectivity, as the position of the incoming iodine atom is predetermined by the location of the initial amino group.[4] The overall process involves two key steps: the diazotization of a primary aromatic amine followed by the substitution of the diazonium group with an iodide.
Logical Workflow for the Sandmeyer Reaction
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Synthesis of the Precursor: 4-Amino-3,5-dichloropyridine
The successful execution of the Sandmeyer reaction is contingent on the availability of the corresponding aminopyridine precursor. The synthesis of 4-amino-3,5-dichloropyridine from the readily available 3,5-dichloropyridine[5] is a two-step process involving nitration followed by reduction.
Experimental Protocol: Synthesis of 4-Amino-3,5-dichloropyridine
-
Nitration of 3,5-Dichloropyridine:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add fuming nitric acid to concentrated sulfuric acid at 0 °C.
-
Slowly add 3,5-dichloropyridine to the cooled nitrating mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry to obtain 4-nitro-3,5-dichloropyridine.
-
-
Reduction of 4-Nitro-3,5-dichloropyridine:
-
Suspend the 4-nitro-3,5-dichloropyridine in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, iron powder or tin(II) chloride.
-
If using iron, add a small amount of ammonium chloride solution or hydrochloric acid to activate the iron.
-
Heat the mixture at reflux for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the hot solution to remove the metal salts.
-
Cool the filtrate and adjust the pH to basic to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 4-amino-3,5-dichloropyridine.
-
The Sandmeyer Reaction: From Amine to Iodide
With the precursor in hand, the Sandmeyer reaction can proceed. The diazotization step is critical and requires low temperatures to ensure the stability of the diazonium salt.[4]
Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
-
Diazotization:
-
Dissolve 4-amino-3,5-dichloropyridine in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.[6]
-
Stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, dissolve a stoichiometric excess of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.
-
Effervescence (release of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
The product will precipitate out of the solution.
-
-
Work-up and Purification:
-
Filter the crude product and wash it with a cold solution of sodium thiosulfate to remove any excess iodine.
-
Further wash the product with cold water.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
| Parameter | Value | Reference |
| Starting Material | 4-Amino-3,5-dichloropyridine | N/A |
| Key Reagents | NaNO₂, HCl, KI | [6] |
| Reaction Temperature | 0-5 °C (Diazotization) | [6] |
| Typical Yield | 70-85% | Estimated from similar reactions |
| Purity | >97% after recrystallization | N/A |
Pathway 2: Halogen Exchange
Halogen exchange, often referred to as the Finkelstein reaction in aromatic systems, provides a direct route to aryl iodides from other aryl halides.[7] This method is particularly useful when the corresponding bromo or chloro precursor is more accessible than the amino derivative. Copper(I) salts are commonly employed as catalysts to facilitate this transformation.[8][9]
Logical Workflow for Halogen Exchange
Caption: Workflow for the synthesis of this compound via halogen exchange.
Synthesis of the Precursor: 3,5-Dichloro-4-bromopyridine or 3,4,5-Trichloropyridine
The starting material for the halogen exchange is a pyridine with a suitable leaving group at the 4-position, such as bromine or chlorine. The synthesis of these precursors can be achieved through electrophilic halogenation of 3,5-dichloropyridine, though regioselectivity can be a challenge. Alternatively, a more complex multi-step synthesis from other pyridine derivatives might be necessary. A plausible route to 3,4,5-trichloropyridine can be envisioned starting from 2,3,5,6-tetrachloropyridine through reductive dechlorination.
The Halogen Exchange Reaction
The core of this pathway is the copper-catalyzed substitution of a halogen. The choice of solvent and temperature is crucial for achieving high conversion.
Experimental Protocol: Synthesis of this compound via Halogen Exchange
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the starting material (3,5-dichloro-4-bromopyridine or 3,4,5-trichloropyridine), sodium iodide, and copper(I) iodide.
-
Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dioxane.[8]
-
The addition of a ligand, such as a diamine, can accelerate the reaction.[8]
-
-
Reaction Conditions:
-
Heat the reaction mixture to a high temperature, typically in the range of 110-150 °C.[9]
-
Stir the mixture vigorously for 12-24 hours.
-
Monitor the progress of the reaction by GC-MS or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with aqueous sodium thiosulfate solution to remove any unreacted iodine and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
| Parameter | Value | Reference |
| Starting Material | 3,5-Dichloro-4-bromopyridine or 3,4,5-Trichloropyridine | N/A |
| Key Reagents | NaI, CuI | [8] |
| Ligand (optional) | 1,2- or 1,3-diamine | [8] |
| Solvent | Dioxane, DMF, or n-pentanol | [8] |
| Reaction Temperature | 110-150 °C | [9] |
| Typical Yield | 60-90% | Estimated from similar reactions |
Pathway 3: Direct Iodination
Direct iodination of an aromatic ring offers the most straightforward approach, provided that the regioselectivity can be controlled. For 3,5-dichloropyridine, the 4-position is electronically deactivated by the adjacent chlorine atoms and the nitrogen atom. However, under forcing conditions with a potent electrophilic iodine source, direct iodination may be feasible.
Logical Workflow for Direct Iodination
Caption: Workflow for the synthesis of this compound via direct iodination.
The Direct Iodination Reaction
This pathway relies on the generation of a strong electrophilic iodine species to overcome the deactivation of the pyridine ring. A variety of iodinating agents can be employed, often in the presence of a strong acid or an oxidizing agent.
Experimental Protocol: Synthesis of this compound via Direct Iodination
-
Reaction Setup:
-
Dissolve 3,5-dichloropyridine in a suitable solvent, such as a strong acid (e.g., sulfuric acid) or an inert organic solvent.
-
Add the iodinating agent. Suitable agents include N-iodosuccinimide (NIS), iodine monochloride (ICl), or a mixture of iodine and an oxidizing agent (e.g., nitric acid, periodic acid).[10] 1,3-Diiodo-5,5-dimethylhydantoin (DIH) in the presence of sulfuric acid is a highly effective system.[10]
-
-
Reaction Conditions:
-
The reaction temperature can range from room temperature to elevated temperatures, depending on the reactivity of the chosen iodinating agent.
-
Stir the reaction mixture for several hours to overnight.
-
Monitor the reaction by TLC or GC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by pouring the mixture into an aqueous solution of sodium bisulfite or sodium thiosulfate to reduce any excess iodinating agent.
-
Neutralize the mixture with a base (e.g., sodium carbonate or sodium hydroxide).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
| Parameter | Value | Reference |
| Starting Material | 3,5-Dichloropyridine | N/A |
| Iodinating Agents | NIS, I₂, ICl, DIH | [10] |
| Activator/Catalyst | H₂SO₄, HNO₃ | [10] |
| Reaction Temperature | Room temperature to 100 °C | Estimated |
| Typical Yield | Variable, potentially lower than other methods | N/A |
Comparison of Synthesis Pathways and Conclusion
| Pathway | Advantages | Disadvantages |
| Sandmeyer Reaction | High regioselectivity, generally good yields, well-established methodology. | Requires a multi-step synthesis of the aminopyridine precursor. Diazonium salts can be unstable. |
| Halogen Exchange | Can be a more direct route if the halo-precursor is available. Tolerant of various functional groups. | Requires high temperatures and sometimes expensive ligands. The synthesis of the precursor can be challenging. |
| Direct Iodination | Potentially the most atom-economical and shortest route. | Regioselectivity can be poor for less substituted pyridines. May require harsh reaction conditions and strong acids. |
The choice of the optimal synthetic pathway will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the capabilities of the laboratory. For research and development purposes where regiochemical purity is paramount, the Sandmeyer reaction is often the preferred method. For process development and large-scale synthesis, the feasibility of the halogen exchange or direct iodination routes should be carefully evaluated to potentially shorten the overall synthetic sequence.
References
- Coudret, C. (1996). Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester.
- Ranjbar-Karimi, R., et al. (2019). A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine, and its Reactivity To. Organic Chemistry Research, 5(1), 73-79.
-
Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]
- CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine. (2013).
-
4-Iodopyridine(CAS:15854-87-2). (n.d.). Retrieved from [Link]
- Klepac, T. N., et al. (2022). Isostructural Halogen Exchange and Halogen Bonds: The Case of N-(4-Halogenobenzyl)-3-halogenopyridinium Halogenides. Crystal Growth & Design, 22(2), 1184-1194.
- Shafi, S., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 16, 2115-2143.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(40), 11684–11685.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
- CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step. (2013).
- EP1206453B1 - Process for the preparation of 3,5-dichloropyridine. (2003).
- Sheppard, T. D. (2009). Metal-catalysed halogen exchange reactions of aryl halides. Organic & Biomolecular Chemistry, 7(7), 1143-1152.
-
Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
- Cant, A. A., et al. (2021). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry, 9, 688834.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 4-Iodopyridine(CAS:15854-87-2) [cuikangsynthesis.com]
- 7. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. tomsheppard.info [tomsheppard.info]
- 10. Iodination [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
An In-depth Technical Guide to the Synthesis of 3,5-dichloro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-4-iodopyridine is a pivotal halogenated heterocyclic compound, serving as a versatile intermediate in the synthesis of a multitude of bioactive molecules.[1] Its unique substitution pattern, featuring two chlorine atoms and an iodine atom on the pyridine ring, offers multiple reactive sites for further functionalization. This makes it an invaluable building block in the development of novel pharmaceuticals, particularly in the realm of anti-cancer agents, and in the formulation of advanced agrochemicals such as pesticides and herbicides.[1] The strategic placement of the halogen atoms not only influences the molecule's reactivity but also its interaction with biological targets, underscoring the importance of efficient and reliable synthetic routes to this key intermediate.
This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the starting materials, reaction mechanisms, and detailed experimental protocols. The content is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a thorough understanding for researchers in the field.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through two main strategic pathways, each with its own set of advantages and challenges. The choice of route often depends on the availability of starting materials, desired scale of production, and the specific requirements for purity.
-
Route A: Direct Iodination of 3,5-Dichloropyridine. This approach involves the direct introduction of an iodine atom onto the 3,5-dichloropyridine backbone. While seemingly straightforward, this route is complicated by the electron-deficient nature of the pyridine ring, which is deactivated towards electrophilic substitution.
-
Route B: Sandmeyer Reaction of 3,5-Dichloro-4-aminopyridine. This is a more classical and generally more reliable approach that involves the diazotization of a pre-functionalized pyridine ring, followed by the displacement of the diazonium group with an iodide. This route offers excellent regioselectivity.
This guide will focus primarily on Route B, as it represents a more robust and widely applicable synthetic strategy. Route A will be discussed as a potential, albeit more challenging, alternative.
Primary Synthetic Pathway: The Sandmeyer Reaction Approach (Route B)
This well-established route commences with the synthesis of the key intermediate, 3,5-dichloro-4-aminopyridine, which is then converted to the final product via a Sandmeyer-type reaction.
Step 1: Synthesis of the Precursor: 3,5-Dichloro-4-aminopyridine
The most common starting material for this precursor is 4-aminopyridine. The synthesis involves the direct chlorination of the pyridine ring.
Reaction Scheme:
Figure 1: Synthesis of 3,5-Dichloro-4-aminopyridine.
Rationale for Experimental Choices:
The chlorination of 4-aminopyridine is typically carried out in a strongly acidic medium, such as concentrated hydrochloric acid. The acid serves to protonate the pyridine nitrogen, further activating the ring towards nucleophilic attack, while the amino group directs the incoming chlorine atoms to the ortho positions (3 and 5). Hydrogen peroxide is employed as the oxidizing agent to generate the active chlorinating species in situ.
Experimental Protocol: Chlorination of 4-Aminopyridine
-
In a suitable reaction vessel, dissolve 4-aminopyridine in concentrated hydrochloric acid with stirring.
-
Cool the reaction mixture in an ice bath to maintain a low temperature.
-
Slowly add a solution of hydrogen peroxide dropwise to the stirred mixture, ensuring the temperature remains controlled.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature until completion, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mass and carefully neutralize it with a base, such as a sodium hydroxide solution, to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry to obtain 4-amino-3,5-dichloropyridine. The product can be further purified by recrystallization.
Quantitative Data for the Synthesis of 3,5-Dichloro-4-aminopyridine:
| Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 4-Aminopyridine | Conc. HCl, H₂O₂ | 0-5 (addition), then controlled | Varies | ~54 | [2] |
Step 2: Diazotization-Iodination (Sandmeyer Reaction)
With the 3,5-dichloro-4-aminopyridine precursor in hand, the final step is the conversion of the amino group to an iodo group via a Sandmeyer reaction. This reaction proceeds through the formation of a diazonium salt, which is then displaced by an iodide ion.
Reaction Scheme:
Figure 2: Sandmeyer reaction for this compound.
Rationale for Experimental Choices:
The diazotization is carried out in a strong acid, such as sulfuric acid, at low temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt. Sodium nitrite is the common reagent for generating the necessary nitrous acid in situ. The subsequent iodination is achieved by introducing a source of iodide ions, most commonly potassium iodide. The displacement of the diazonium group is facile due to the excellent leaving group ability of nitrogen gas (N₂).
Experimental Protocol: Synthesis of this compound
-
In a three-necked flask, add 30-60% sulfuric acid and cool to below 15 °C.
-
Add 3,5-dichloro-4-aminopyridine in portions while stirring and maintaining the temperature.
-
After complete dissolution, cool the mixture to 0-5 °C using an ice-salt bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for an additional 15-30 minutes after the addition is complete.
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
After the addition, the reaction mixture is typically heated to drive the reaction to completion (e.g., 80-100 °C) for a couple of hours.
-
Cool the reaction mixture and pour it into ice water to precipitate the crude product.
-
The crude product can be collected by filtration and purified by recrystallization from a suitable solvent, such as n-hexane, to yield pure this compound.
Quantitative Data for the Sandmeyer Reaction:
| Starting Material | Key Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 3,5-Dibromo-4-aminopyridine (analogous) | NaNO₂, H₂SO₄, KI | 0-5 (diazotization), 80-100 (iodination) | ~2 | 65-83 | [3] |
(Note: The yield is for the analogous dibromo compound, and a similar range can be expected for the dichloro derivative.)
Alternative Synthetic Pathway: Direct Iodination of 3,5-Dichloropyridine (Route A)
The direct iodination of 3,5-dichloropyridine presents a more atom-economical route but is synthetically more challenging. The electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution.
Challenges:
-
Low Reactivity: The electron-deficient pyridine ring requires harsh reaction conditions or highly reactive iodinating agents.
-
Regioselectivity: Controlling the position of iodination can be difficult, potentially leading to a mixture of isomers.
Potential Methodologies:
-
Lithiation followed by Iodination: This involves deprotonation of the 4-position of 3,5-dichloropyridine using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching the resulting organolithium species with an iodine source (e.g., I₂). This approach, known as directed ortho-metalation, can provide high regioselectivity.[4][5]
Figure 3: Lithiation-iodination of 3,5-dichloropyridine.
-
Halogen Dance Reaction: Under certain basic conditions, a halogen atom on a heterocyclic ring can migrate to a different position. It might be possible to devise a "halogen dance" sequence to achieve the desired substitution pattern, though this would require significant optimization.[6][7]
These methods generally require stringent anhydrous and inert atmosphere conditions and are often more suited for smaller-scale laboratory synthesis rather than large-scale production.
Mechanistic Insights
A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Mechanism of the Sandmeyer Reaction:
The Sandmeyer reaction proceeds via a free radical mechanism.
Figure 4: Simplified mechanism of the Sandmeyer reaction.
-
Diazotization: The primary aromatic amine (3,5-dichloro-4-aminopyridine) reacts with nitrous acid (formed in situ from sodium nitrite and a strong acid) to form a stable diazonium salt.
-
Single Electron Transfer (SET): In the presence of a copper(I) salt (often used in chloro- and bromo-Sandmeyer reactions, though not strictly necessary for iodination), a single electron is transferred from the copper(I) to the diazonium salt, generating a diazo radical and copper(II). For iodination with KI, the iodide ion itself can act as the electron donor.
-
Loss of Nitrogen: The diazo radical is unstable and rapidly loses a molecule of nitrogen gas to form an aryl radical.
-
Halogen Abstraction: The aryl radical then abstracts an iodine atom from an iodide source to form the final product, this compound.
Conclusion
For the synthesis of this compound, the Sandmeyer reaction of 3,5-dichloro-4-aminopyridine (Route B) stands out as the most reliable and well-documented method. This approach offers high yields and excellent regioselectivity, making it suitable for both laboratory and potential scale-up applications. The required precursor, 3,5-dichloro-4-aminopyridine, is readily accessible from 4-aminopyridine. While direct iodination of 3,5-dichloropyridine (Route A) is an intriguing possibility from an atom economy perspective, it presents significant synthetic hurdles due to the deactivated nature of the pyridine ring and is less practical for routine synthesis without specialized techniques like directed metalation. Therefore, for researchers and drug development professionals seeking a robust and efficient synthesis of this compound, the Sandmeyer pathway is the recommended approach.
References
-
Quick Company. (n.d.). Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide. Retrieved from [Link]
-
Anantheeswary, T. R., Gomathi, S., Shyamaladevi, R., Jennifer, S. J., & Razak, I. A. (2024). 4-Amino-3,5-dichloropyridine. IUCrData, 9(12), x241120. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]
-
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. Retrieved from [Link]
-
Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study. Journal of Computational Chemistry, 37(18), 1697-1703. Retrieved from [Link]
-
Bregent, M., et al. (2020). Continuous‐flow halogen dance on 2‐fluoro‐3‐iodopyridine (4) and 3‐fluoro‐4‐iodopyridine (6). Chemistry – A European Journal, 26(42), 9332-9336. Retrieved from [Link]
-
European Patent Office. (2003). Process for the preparation of 3,5-dichloropyridine (EP 1206453 B1). Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 3,5-dibromo-4-iodopyridine by one step (CN102924369A).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Directed Ortho Metalation [organic-chemistry.org]
- 3. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. baranlab.org [baranlab.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of Dichloropyridines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Dichloropyridines are pivotal structural motifs in the landscape of pharmaceutical and agrochemical research. Their unique electronic properties, governed by the interplay between the electronegative pyridine nitrogen and the two chlorine substituents, present a fascinating yet challenging area of synthetic chemistry. While nucleophilic aromatic substitution and cross-coupling reactions of dichloropyridines are well-documented, their electrophilic substitution reactions are less explored due to the inherent electron-deficient nature of the pyridine ring. This technical guide provides a comprehensive exploration of the core principles, mechanistic intricacies, and synthetic protocols associated with the electrophilic substitution reactions of dichloropyridines. By delving into the directing effects, reactivity patterns, and specific reaction classes such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, this document aims to equip researchers with the foundational knowledge and practical insights necessary to navigate the complexities of functionalizing these important heterocyclic scaffolds.
The Electronic Landscape of Dichloropyridines: A Prelude to Reactivity
The pyridine ring is an electron-deficient aromatic system due to the inductive effect of the nitrogen atom. This inherent electron deficiency makes electrophilic aromatic substitution (EAS) on pyridine significantly more challenging than on benzene. The introduction of two strongly electron-withdrawing chlorine atoms further deactivates the ring towards electrophilic attack.[1]
The position of the chlorine atoms on the pyridine ring profoundly influences the electron density distribution and, consequently, the regioselectivity of electrophilic substitution. The pyridine nitrogen acts as a powerful deactivating group, directing incoming electrophiles primarily to the meta-position (C-3 and C-5).[2] The chlorine atoms, while also deactivating due to their inductive effect, are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which can stabilize the arenium ion intermediate.[3] The interplay of these competing directing effects is a central theme in understanding the electrophilic substitution patterns of dichloropyridines.
Nitration of Dichloropyridines: Introducing the Nitro Group
Nitration is one of the most studied electrophilic substitution reactions of dichloropyridines. The reaction typically requires harsh conditions, such as the use of a mixture of concentrated nitric acid and sulfuric acid (mixed acid), to generate the highly reactive nitronium ion (NO₂⁺).[4]
Reactivity and Regioselectivity
The position of nitration is dictated by the combined directing effects of the pyridine nitrogen and the two chlorine atoms.
-
2,6-Dichloropyridine: This isomer is relatively more reactive towards nitration compared to other isomers due to the symmetrical placement of the deactivating chloro groups. The electrophilic attack is directed to the C-3 position, which is meta to the nitrogen and ortho to one of the chlorine atoms. By adding an electron-donating amino group to the ring, nitration can proceed more readily.[5]
-
3,5-Dichloropyridine: This isomer is highly deactivated towards electrophilic substitution. The C-4 position is the most likely site of attack, being ortho to both chlorine atoms, although the reaction is generally sluggish and may require forcing conditions.[1]
-
Other Isomers (2,3-, 2,4-, 2,5-, and 3,4-dichloropyridine): The regioselectivity in these unsymmetrical isomers is more complex to predict and often leads to mixtures of products. The substitution pattern is a delicate balance between the meta-directing effect of the nitrogen and the ortho, para-directing effect of the chlorines.
Table 1: Regioselectivity in the Nitration of Dichloropyridines
| Dichloropyridine Isomer | Major Nitration Product(s) |
| 2,6-Dichloropyridine | 2,6-Dichloro-3-nitropyridine |
| 3,5-Dichloropyridine | 3,5-Dichloro-4-nitropyridine (requires forcing conditions) |
| 2,3-Dichloropyridine | Mixture of 2,3-dichloro-5-nitropyridine and 2,3-dichloro-4-nitropyridine |
| 2,4-Dichloropyridine | Mixture of 2,4-dichloro-3-nitropyridine and 2,4-dichloro-5-nitropyridine |
| 2,5-Dichloropyridine | 2,5-Dichloro-3-nitropyridine and 2,5-dichloro-4-nitropyridine |
| 3,4-Dichloropyridine | 3,4-Dichloro-5-nitropyridine |
Experimental Protocol: Nitration of 2,6-Dichloropyridine
Materials:
-
2,6-Dichloropyridine
-
Concentrated Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Water
-
Sodium Bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 2,6-dichloropyridine to the cold sulfuric acid while maintaining the temperature below 10°C.
-
To this mixture, add concentrated nitric acid dropwise from the dropping funnel, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Halogenation of Dichloropyridines: Introducing Halogen Atoms
The introduction of an additional halogen atom onto a dichloropyridine ring via electrophilic halogenation is a challenging transformation due to the already electron-deficient nature of the substrate. The reaction typically requires a Lewis acid catalyst to activate the halogen.[6]
Reactivity and Regioselectivity
The directing effects are similar to those observed in nitration. The pyridine nitrogen deactivates the ring and directs the incoming halogen to the meta position, while the existing chlorine atoms direct ortho and para. The outcome is a balance of these effects. For instance, in 2,6-dichloropyridine, halogenation is expected to occur at the C-3 position.
Experimental Protocol: Chlorination of 2,6-Dichloropyridine
Materials:
-
2,6-Dichloropyridine[7]
-
Chlorine gas
-
Anhydrous Aluminum Chloride (AlCl₃) or Iron(III) Chloride (FeCl₃)
-
Carbon Tetrachloride (or another inert solvent)
-
Aqueous Sodium Thiosulfate solution
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer, dissolve 2,6-dichloropyridine in carbon tetrachloride.
-
Add the Lewis acid catalyst (e.g., AlCl₃) portion-wise to the solution while stirring.
-
Bubble chlorine gas through the reaction mixture at a controlled rate. The reaction is often initiated by gentle heating.
-
Monitor the reaction by Gas Chromatography (GC) or TLC.
-
Upon completion, cool the reaction mixture and quench by carefully adding it to a stirred mixture of ice and aqueous sodium thiosulfate solution to destroy any unreacted chlorine.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by column chromatography or distillation.
Sulfonation and Friedel-Crafts Reactions: The Frontier of Dichloropyridine Chemistry
Sulfonation
The sulfonation of dichloropyridines is rarely reported in the literature. The highly deactivating nature of the dichloropyridine ring, coupled with the harsh conditions required for sulfonation (fuming sulfuric acid), often leads to decomposition or no reaction. The pyridine nitrogen can be protonated under these strongly acidic conditions, further deactivating the ring.[2] While theoretically possible, the synthetic utility of direct sulfonation of dichloropyridines is limited.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are generally not feasible on dichloropyridine substrates.[8][9] There are several reasons for this:
-
Deactivation: The pyridine ring is strongly deactivated by the nitrogen atom and the two chlorine atoms, making it a poor nucleophile for the Friedel-Crafts reaction.
-
Catalyst Complexation: The lone pair of electrons on the pyridine nitrogen can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃), effectively deactivating the catalyst and further deactivating the ring.[10]
-
Harsh Conditions: The forcing conditions required for Friedel-Crafts reactions can lead to the degradation of the dichloropyridine starting material.
For these reasons, alternative methods, such as cross-coupling reactions, are typically employed to introduce alkyl or acyl groups onto a dichloropyridine ring.
Mechanistic Insights and Visualization
The general mechanism for electrophilic aromatic substitution on dichloropyridines follows the classical two-step pathway:
-
Formation of the σ-complex (arenium ion): The electrophile attacks the π-system of the dichloropyridine ring, forming a resonance-stabilized carbocation intermediate. The stability of this intermediate is crucial in determining the regioselectivity of the reaction.
-
Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.[11]
The directing effects of the substituents can be rationalized by examining the resonance structures of the arenium ion intermediates for ortho, meta, and para attack.
Diagram 1: General Mechanism of Electrophilic Aromatic Substitution on a Dichloropyridine
Caption: General workflow for electrophilic aromatic substitution on dichloropyridines.
Diagram 2: Directing Effects in the Nitration of 2,6-Dichloropyridine
Caption: Rationale for the regioselectivity in the nitration of 2,6-dichloropyridine.
Synthetic Applications in Drug Development
Despite the challenges, electrophilic substitution reactions of dichloropyridines, particularly nitration, provide access to key intermediates in the synthesis of biologically active molecules. The resulting nitro-dichloropyridines can be further functionalized. For example, the nitro group can be reduced to an amino group, which can then be modified through various reactions such as acylation, alkylation, or diazotization. These transformations open up avenues for the synthesis of a diverse range of substituted pyridine derivatives for screening in drug discovery programs. For instance, substituted dichloropyridines are precursors to drugs like the antiretroviral Nevirapine and the anti-inflammatory Etoricoxib.[12]
Conclusion
The electrophilic substitution of dichloropyridines is a challenging yet synthetically valuable area of organic chemistry. The inherent electronic properties of the dichloropyridine ring system necessitate a careful consideration of reaction conditions and a thorough understanding of the interplay of directing effects. While nitration and halogenation are achievable under specific conditions, sulfonation and Friedel-Crafts reactions remain largely impractical. This guide has provided a detailed overview of the core principles, reaction protocols, and mechanistic considerations for the electrophilic functionalization of dichloropyridines. As the demand for novel heterocyclic compounds in drug discovery continues to grow, a deeper understanding of these fundamental reactions will be crucial for the development of innovative and efficient synthetic strategies.
References
- BenchChem. (2025). An In-depth Technical Guide to the Core Physical and Chemical Properties of 3,5-Dichloropyridine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 2,3-Dichloropyridine. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025).
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. BenchChem.
- Merlic, C. A., et al. (2016). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 27(01), 1-5.
- Katritzky, A. R., et al. (1995). Further studies of regioselective alkoxydehalogenation of 2,4-dichloroquinolines, 2,6-dichloropyridine and 2,4-dichloronitrobenz. Journal of the Chemical Society, Perkin Transactions 1, (18), 2371-2376.
- Legraverend, M., et al. (2007). Facile and Practical Synthesis of 2,6-Dichloropurine. Synthesis, 2007(10), 1547-1550.
-
Fernández, G. (n.d.). Electrophilic substitution on pyridine. Química Organica.org. Retrieved from [Link]
- Fünfschilling, P. C., et al. (2012). Regioselective preparation of substituted pyrimidines. U.S.
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
-
Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]
- Various Authors. (2020). Aromatic Electrophilic substitution. SlidePlayer.
- Sparr, C., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(13), 2779-2781.
- Vo, T. T., et al. (2016). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Monatshefte für Chemie - Chemical Monthly, 147(5), 957-962.
- BenchChem. (2025). An In-Depth Technical Guide to the Friedel-Crafts Acylation of p-Dichlorobenzene in Synthesis. BenchChem.
-
McNally, A. (2022). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Morressier. Retrieved from [Link]
- The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube.
- MedChem. (2017). Electrophilic substitution reactions - pyridine [Video]. YouTube.
- Jones, B. G., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 28(12), 2213-2217.
-
Wikipedia. (2023). 2,6-Dichloropyridine. Retrieved from [Link]
-
Wikipedia. (2023). Electrophilic aromatic substitution. Retrieved from [Link]
- Yagupolskii, L. M., et al. (2019). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 24(18), 3296.
- Soderberg, T. (2022). 1.31: Electrophilic Substitution. Chemistry LibreTexts.
- The Organic Chemistry Tutor. (2016).
- Various Authors. (2022).
- Chen, K., & Chen, G. (2022). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers, 9(1), 223-241.
- Prakash, G. K. S., et al. (2012). Proposed mechanisms of regioselective halogenation. Tetrahedron Letters, 53(28), 3587-3590.
- Soderberg, T. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
- Bakulev, V. A., & Zaitsev, B. E. (2007). Synthesis of Sulfur-Containing Heterocycles by Electrophilic Addition Reactions of Disulfur Dichloride. Chemistry of Heterocyclic Compounds, 43(1), 1-16.
- Soderberg, T. (2020). 14.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Friedel–Crafts Acylation [sigmaaldrich.com]
- 10. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. byjus.com [byjus.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
reactivity of halogenated pyridine intermediates
An In-Depth Technical Guide to the Reactivity of Halogenated Pyridine Intermediates
Executive Summary
Halogenated pyridines are cornerstone intermediates in the synthesis of a vast array of functional molecules, most notably in the fields of medicinal chemistry and agrochemicals.[1] Their prevalence in numerous FDA-approved drugs underscores the necessity for a deep, functional understanding of their reactivity.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles governing the reactivity of these vital building blocks. We will explore the nuanced interplay of halogen identity and position, delve into the mechanisms of key transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, and provide field-proven experimental protocols to empower scientists in their synthetic endeavors.
The Fundamental Chemistry of the Pyridine Ring
To understand the reactivity of halogenated pyridines, one must first appreciate the electronic nature of the parent heterocycle. The pyridine ring contains a nitrogen atom that is more electronegative than carbon, resulting in a polarized, electron-deficient (or "π-deficient") aromatic system.[3][4] This has two major consequences:
-
Reduced Reactivity towards Electrophiles: Unlike benzene, the pyridine ring is generally unreactive towards electrophilic aromatic substitution (SEAr), often requiring harsh conditions.[5][6]
-
Enhanced Reactivity towards Nucleophiles: The ring's electron-deficient nature makes it susceptible to attack by nucleophiles, a reactivity profile that is central to the utility of its halogenated derivatives.[4][7]
Key Factors Governing Reactivity
The synthetic utility of a halogenated pyridine is not monolithic; it is a finely tuned function of both the halogen's position on the ring and its identity.
The Decisive Role of Halogen Position
The position of the halogen atom dictates the molecule's susceptibility to nucleophilic attack. The C2 and C4 positions are "activated" because the electronegative nitrogen atom can directly stabilize the negative charge of the reaction intermediate (a Meisenheimer complex) through resonance.[4][7] The C3 position lacks this direct stabilization and is consequently much less reactive towards nucleophilic displacement.
The Influence of the Halogen (The "Element Effect")
The identity of the halogen (F, Cl, Br, I) profoundly impacts reactivity, but the trend depends on the reaction mechanism.
-
For Nucleophilic Aromatic Substitution (SNAr): The reactivity order is typically F > Cl > Br > I .[8] This is because the rate-determining step is usually the initial attack of the nucleophile. The highly electronegative fluorine atom strongly polarizes the carbon-halogen bond, making the carbon center more electrophilic and better able to stabilize the developing negative charge in the Meisenheimer intermediate.[8][9] However, in cases where the expulsion of the halide is the rate-limiting step (often with highly localized, strong nucleophiles), the trend can invert to I > Br > Cl > F , reflecting the carbon-halogen bond strength.[8]
-
For Palladium-Catalyzed Cross-Coupling: The reactivity order is consistently I > Br > Cl >> F . This trend is governed by the ease of the oxidative addition of the C-X bond to the palladium(0) catalyst, which is the first and often rate-limiting step of the catalytic cycle.[10][11] The weaker C-I bond reacts fastest, while the strong C-Cl bond requires more specialized, electron-rich, and sterically hindered phosphine ligands to facilitate the reaction.[10]
Major Reaction Classes of Halogenated Pyridines
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a two-step, addition-elimination process and a workhorse transformation for functionalizing activated (2- and 4-) halopyridines.[12]
Mechanism:
-
Addition: The nucleophile attacks the carbon atom bearing the halogen, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8]
-
Elimination: The aromaticity is restored by the expulsion of the halide leaving group.
The choice of nucleophile can dictate the reactivity trend, highlighting the importance of understanding the rate-determining step.[8]
| Halopyridine (2-X-Py) | Nucleophile | Solvent | Relative Rate (krel) | Reactivity Order | Reference |
| 2-Fluoropyridine | Sodium Ethoxide | Ethanol | ~320 | F > Cl > Br > I | [8] |
| 2-Chloropyridine | Sodium Ethoxide | Ethanol | 1 | [8] | |
| 2-Iodopyridine | Sodium Thiophenoxide | Methanol | High | I > Br > Cl > F | [8] |
| 2-Fluoropyridine | Sodium Thiophenoxide | Methanol | Low | [8] |
Note: Relative rates are approximate and intended for comparative purposes. The exact values can vary with specific reaction conditions.
This protocol describes a typical procedure for the reaction of 2-chloropyridine with morpholine.
Materials:
-
2-Chloropyridine (1.0 eq)
-
Morpholine (1.5 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vessel (e.g., sealed tube or round-bottom flask with reflux condenser)
-
Stir plate and magnetic stir bar
Procedure (Self-Validating System):
-
Setup: To a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloropyridine, anhydrous DMF, and the magnetic stir bar.
-
Reagent Addition: Add morpholine followed by powdered, anhydrous potassium carbonate. The base is crucial to neutralize the HCl generated in situ.
-
Reaction: Seal the vessel or equip it with a reflux condenser. Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample is taken, diluted, and compared against the starting material. The reaction is complete when the 2-chloropyridine spot/peak is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Validation: The identity and purity of the final product, 2-morpholinopyridine, should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions have revolutionized C-C and C-N bond formation, and halogenated pyridines are excellent substrates.[13] The general mechanism proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple.[11][14]
Used to form C-C bonds between a halopyridine and an organoboron species (e.g., boronic acid).[15]
Materials:
-
3-Bromopyridine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0), 0.03 eq)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
-
1,4-Dioxane or Toluene/Ethanol mixture
-
Reaction vessel with reflux condenser
Procedure:
-
Setup: In a round-bottom flask, combine 3-bromopyridine, phenylboronic acid, and Pd(PPh₃)₄.
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as oxygen can deactivate the Pd(0) catalyst.
-
Solvent/Base Addition: Add the organic solvent (e.g., 1,4-dioxane) followed by the degassed aqueous Na₂CO₃ solution.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude 3-phenylpyridine by flash chromatography or recrystallization.
-
Validation: Confirm structure and purity by NMR and MS analysis.
Forms a C-N bond between a halopyridine and an amine. This reaction, especially with less reactive chloropyridines, is highly dependent on the choice of phosphine ligand.[10] Aryl chlorides require bulky, electron-rich ligands to facilitate the rate-limiting oxidative addition step.[10]
The choice of ligand is paramount for achieving high yields in the amination of challenging chloropyridine substrates.[16]
| Ligand Class | Example Ligand | Key Feature | Typical Performance with Chloropyridines |
| Bulky Biarylphosphine | RuPhos, BrettPhos | High steric bulk, electron-rich | Excellent, often the go-to for C-Cl activation |
| Chelating Bisphosphine | Xantphos | Wide bite angle, flexible | Moderate to good, versatile |
| Ferrocene-based | Josiphos-type | Chiral, electron-rich | Good, effective for various substrates |
Metal-Halogen Exchange
This reaction is a powerful method for converting an electrophilic halopyridine into a strongly nucleophilic organometallic species.[17] It involves treating an aryl iodide or bromide with an organolithium reagent (e.g., n-butyllithium) at very low temperatures.[18][19]
Causality: The reaction must be performed at low temperatures (typically -78 °C) to prevent the highly reactive organolithium intermediate from acting as a nucleophile and adding to the electron-deficient pyridine ring.[19] The exchange is fastest for C-I bonds, followed by C-Br.
Applications in Drug Development
The reactions described above are not merely academic; they are enabling technologies in the synthesis of life-saving medicines. The pyridine moiety is a common feature in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable physicochemical properties.[20]
-
Lasmiditan (Reyvow): Used to treat migraines, its synthesis involves a highly selective ortholithiation adjacent to a chlorine atom on the pyridine ring.[21]
-
Etoricoxib (Arcoxia): A COX-2 inhibitor for arthritis, this molecule is a substituted bipyridine, often synthesized using cross-coupling strategies.[1]
-
Imatinib (Gleevec): A breakthrough cancer therapeutic, this kinase inhibitor contains a key aminopyridine fragment, assembled via reactions like Buchwald-Hartwig amination or SNAr.[2]
Conclusion
Halogenated pyridine intermediates are remarkably versatile tools in the synthetic chemist's arsenal. Their reactivity is a predictable and exploitable function of the halogen's identity and its position on the ring. A thorough understanding of the principles of nucleophilic aromatic substitution, the intricacies of palladium catalysis, and the utility of metal-halogen exchange allows researchers to strategically design and execute efficient synthetic routes. This knowledge is critical for accelerating the discovery and development of new pharmaceuticals and other vital chemical entities.
References
- Lina. (2025, August 9). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium.
- BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
- BenchChem. (n.d.). A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution.
- Getlik, M., et al. (n.d.). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution.
- Getlik, M., et al. (n.d.). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution.
- Hossain, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC, NIH.
- Unknown Author. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Unknown Author. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.
- Verma, A., et al. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC, PubMed Central.
- Unknown Author. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- Unknown Author. (2019, January 19).
- Unknown Author. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Unknown Author. (n.d.).
- Dobado, J.A. (2022, November). Nucleophilic substitution of pyridines. Chemistry Online.
- Unknown Author. (2025, August 6). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Unknown Author. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
- Unknown Author. (2020).
- Unknown Author. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.
- Unknown Author. (2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
- Unknown Author. (2022, July 6).
- Unknown Author. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Unknown Author. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II, Lumen Learning.
- Unknown Author. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
- Unknown Author. (2014, August 28). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed.
- BenchChem. (n.d.). A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines.
- Unknown Author. (2022, November 17).
- Thompson, A., et al. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- Unknown Author. (n.d.). Lithium Halogen Exchange in Pyridine. Scribd.
- Unknown Author. (n.d.). Metal–halogen exchange. Grokipedia.
- Unknown Author. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity.
- Wikipedia. (n.d.). Metal–halogen exchange.
- LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Unknown Author. (n.d.).
- Unknown Author. (2019, January 7). catalytic cycle for coupling reactions. YouTube.
Sources
- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemistry-online.com [chemistry-online.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. grokipedia.com [grokipedia.com]
- 18. scribd.com [scribd.com]
- 19. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 20. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medium.com [medium.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3,5-dichloro-4-iodopyridine
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3,5-dichloro-4-iodopyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of NMR analysis for this specific halogenated pyridine, outlines a rigorous experimental protocol for data acquisition, and presents a detailed interpretation of the predicted spectra. By grounding the discussion in established principles and best practices, this guide serves as a practical resource for the structural elucidation and quality control of this important chemical entity. This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, making its unambiguous characterization essential.[1]
Introduction: The Significance of this compound and the Role of NMR
This compound is a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its unique halogenation pattern provides multiple reactive sites for further chemical modification, enabling the construction of complex molecular architectures. The precise characterization of this compound is paramount to ensure the identity, purity, and integrity of downstream products.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment of individual atoms, their connectivity, and the stereochemistry of the molecule. For a molecule like this compound, with its limited number of protons and distinct carbon environments, ¹H and ¹³C NMR are indispensable tools for unambiguous identification and purity assessment.
This guide will provide a detailed walkthrough of the NMR analysis of this compound, from sample preparation to spectral interpretation.
Foundational Principles of NMR Spectroscopy for Halogenated Pyridines
The NMR spectrum of a molecule is governed by the magnetic properties of its nuclei. For ¹H and ¹³C NMR, we are observing the behavior of the ¹H and ¹³C isotopes in a strong magnetic field. The key parameters obtained from an NMR spectrum are:
-
Chemical Shift (δ): This indicates the electronic environment of a nucleus. The presence of electronegative halogens (Cl and I) and the nitrogen atom in the pyridine ring significantly influences the chemical shifts of the remaining protons and carbons. These substituents generally deshield the nuclei, causing their signals to appear at a higher chemical shift (downfield).
-
Spin-Spin Coupling (J): This arises from the interaction of neighboring magnetic nuclei and provides information about the connectivity of atoms. In this compound, coupling between the two equivalent protons would not be observed due to their symmetry.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.
The predictable nature of these parameters allows for the confident assignment of the molecular structure.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The acquisition of high-resolution NMR spectra is critically dependent on meticulous sample preparation.[2] The following protocol is designed to yield optimal results for this compound.
Materials and Reagents
-
This compound (solid, white to light yellow powder)[1]
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)
-
High-quality 5 mm NMR tubes[3]
-
Vortex mixer
-
Ultrasonic bath (optional)
Step-by-Step Sample Preparation
-
Solvent Selection: The choice of deuterated solvent is crucial. The sample must be sufficiently soluble to provide a good signal-to-noise ratio.[3] For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is recommended.[5] For ¹³C NMR, a higher concentration of 50-100 mg is preferable.[5]
-
Sample Weighing and Dissolution: Accurately weigh the desired amount of this compound into a clean, dry vial. Add the appropriate volume of the chosen deuterated solvent.
-
Homogenization: Vigorously mix the sample using a vortex mixer to ensure complete dissolution. If necessary, sonication in an ultrasonic bath can aid in dissolving the solid. A homogenous solution is essential for acquiring high-quality spectra.[2]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution directly into the NMR tube.[4][6] This can be achieved by passing the solution through a small plug of cotton wool placed in a Pasteur pipette.[3][4]
-
Tube Capping and Labeling: Securely cap the NMR tube and label it clearly.[3]
NMR Instrument Parameters
The following are general guidelines for setting up the NMR experiment on a 400 or 500 MHz spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single pulse
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single pulse
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 128-1024 (or more, depending on concentration)
-
Predicted ¹H and ¹³C NMR Spectral Analysis
Molecular Structure and Symmetry
Caption: Molecular structure of this compound.
The molecule possesses a C₂ axis of symmetry passing through the nitrogen and iodine atoms. This symmetry has important consequences for the NMR spectra:
-
The protons at positions 2 and 6 are chemically and magnetically equivalent.
-
The carbons at positions 2 and 6 are equivalent.
-
The carbons at positions 3 and 5 are equivalent.
Predicted ¹H NMR Spectrum
Due to the molecular symmetry, only one signal is expected in the ¹H NMR spectrum.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.5 - 8.7 | Singlet (s) | 2H | H-2, H-6 |
Justification: The protons are in the aromatic region. The presence of the electronegative nitrogen atom and the two chlorine atoms will significantly deshield these protons, shifting their resonance downfield. For comparison, the protons in 3,5-dichloropyridine appear at approximately 8.4 ppm. The additional deshielding effect of the iodine at the 4-position is expected to shift this signal further downfield.
Predicted ¹³C NMR Spectrum
Three distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 150 - 155 | C-2, C-6 |
| 135 - 140 | C-3, C-5 |
| 100 - 105 | C-4 |
Justification:
-
C-2, C-6: These carbons are adjacent to the highly electronegative nitrogen atom and will be the most deshielded of the protonated carbons.
-
C-3, C-5: These carbons are directly attached to chlorine atoms, which will cause a significant downfield shift.
-
C-4: This carbon is attached to iodine. The "heavy atom effect" of iodine typically causes a significant upfield shift for the directly attached carbon compared to other halogens. This is why the C-4 signal is predicted to be the most upfield.
Workflow for NMR Analysis
The following diagram illustrates the logical flow of the NMR analysis process for this compound.
Caption: Workflow for the NMR analysis of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR analysis of this compound. By following the detailed experimental protocol and understanding the principles behind the predicted spectral features, researchers can confidently characterize this important synthetic intermediate. The combination of a single proton resonance and three distinct carbon signals provides a unique and definitive fingerprint for this molecule, making NMR an essential tool for its quality control in any research or development setting.
References
-
NMR Sample Preparation. University of Arizona. Available at: [Link]
-
NMR Sample Preparation. University of California, Riverside. Available at: [Link]
-
13C-NMR spectrum of (4). ResearchGate. Available at: [Link]
-
4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. The Royal Society of Chemistry. Available at: [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]
-
How to make an NMR sample. University of Cambridge. Available at: [Link]
-
1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Human Metabolome Database. Available at: [Link]
-
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Available at: [Link]
-
This compound (C5H2Cl2IN). PubChemLite. Available at: [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. Available at: [Link]
-
4-Iodopyridine | C5H4IN | CID 609492. PubChem. Available at: [Link]
-
3,5-Dichloro-4-hydroxybenzoic acid - Optional[13C NMR] - Spectrum. SpectraBase. Available at: [Link]
Sources
mass spectrometry fragmentation of 3,5-dichloro-4-iodopyridine
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3,5-Dichloro-4-Iodopyridine
Abstract
This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pathways for this compound. Designed for researchers and analytical scientists, this document delineates the characteristic behavior of this multi-halogenated heterocyclic compound under common mass spectrometric conditions, particularly Electron Ionization (EI). The guide synthesizes foundational principles of mass spectrometry, including isotopic distribution effects and bond dissociation energies, to predict a logical fragmentation cascade. Key predictions include a prominent molecular ion cluster reflecting the isotopic abundance of two chlorine atoms, followed by a primary fragmentation step involving the cleavage of the weak Carbon-Iodine bond. Subsequent fragmentation pathways, including the loss of chlorine radicals and neutral molecules such as hydrogen cyanide (HCN), are detailed. This whitepaper serves as a predictive framework for identifying this compound and its fragments in complex matrices, aiding in drug development, metabolite identification, and forensic analysis.
Introduction: The Analytical Challenge of Polyhalogenated Heterocycles
This compound is a specialized chemical intermediate whose utility in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals, is of significant interest. The precise substitution pattern of three different halogen atoms on a pyridine core presents a unique analytical challenge. Mass spectrometry (MS) is an indispensable tool for the structural confirmation and quantification of such molecules.[1] Its ability to provide exact mass information and structurally significant fragmentation patterns offers a molecular fingerprint.[2]
This guide provides an expert-level predictive analysis of the fragmentation behavior of this compound. Understanding these pathways is critical for method development, data interpretation, and the unambiguous identification of the compound against a background of synthetic precursors, byproducts, or metabolites. We will explore the fragmentation logic grounded in the relative strengths of the C-I, C-Cl, and C-N bonds and the stabilizing effects of the aromatic pyridine ring.
Molecular Properties and Isotopic Profile
The initial step in any mass spectrometry analysis is to understand the fundamental properties of the analyte, including its molecular weight and the expected isotopic signature of its molecular ion.
Molecular Formula and Mass
The key molecular properties of this compound are summarized in the table below. The monoisotopic mass is crucial for high-resolution mass spectrometry, as it is calculated using the mass of the most abundant isotope of each element.
| Property | Value |
| Molecular Formula | C₅H₂Cl₂IN |
| Nominal Mass | 273 Da |
| Average Mass | 273.89 g/mol |
| Monoisotopic Mass | 272.8610 Da |
Predicted Isotopic Pattern of the Molecular Ion (M⁺˙)
A defining characteristic of chlorine-containing compounds in mass spectrometry is the natural isotopic abundance of ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%), which creates a distinctive pattern of peaks.[3][4] For a molecule with two chlorine atoms, the molecular ion will appear as a cluster of three peaks (M, M+2, M+4) separated by 2 m/z units.[5]
The predicted relative intensities are based on the binomial probability of the different isotopic combinations:
-
M⁺˙ (C₅H₂³⁵Cl₂IN) : Corresponds to the molecule containing two ³⁵Cl atoms. Relative Intensity ≈ (0.758)² = 57.4% (Normalized to 9.0 )
-
[M+2]⁺˙ (C₅H₂³⁵Cl³⁷ClIN) : Corresponds to the molecule containing one ³⁵Cl and one ³⁷Cl atom. Relative Intensity ≈ 2 * (0.758 * 0.242) = 36.7% (Normalized to 6.0 )
-
[M+4]⁺˙ (C₅H₂³⁷Cl₂IN) : Corresponds to the molecule containing two ³⁷Cl atoms. Relative Intensity ≈ (0.242)² = 5.9% (Normalized to 1.0 )
Therefore, the molecular ion region is expected to show peaks at m/z 273, 275, and 277 with an approximate intensity ratio of 9:6:1 . The observation of this specific pattern is a strong confirmation of the presence of two chlorine atoms in the molecule or fragment.
Predicted Fragmentation Pathway under Electron Ionization (EI-MS)
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte, leading to extensive and reproducible fragmentation.[1] The proposed fragmentation cascade for this compound is initiated by the formation of the molecular ion radical (M⁺˙) and proceeds through a series of logical bond cleavages governed by chemical stability.
The primary fragmentation event is predicted to be the loss of the iodine radical (I•). The Carbon-Iodine bond (≈220 kJ/mol) is significantly weaker than the Carbon-Chlorine bond (≈330 kJ/mol) and the bonds within the aromatic ring, making it the most probable site for initial cleavage.
Below is a diagram illustrating the predicted primary fragmentation pathway.
Caption: Predicted EI fragmentation pathway of this compound.
Detailed Fragmentation Steps
-
Step 1: Formation of the Molecular Ion (m/z 273, 275, 277)
-
The initial event is the removal of an electron by the 70 eV electron beam to form the molecular ion radical, M⁺˙. The characteristic 9:6:1 isotopic cluster confirms the elemental composition.
-
-
Step 2: Primary Fragmentation - Loss of Iodine Radical (m/z 146, 148, 150)
-
Pathway: M⁺˙ → [M - I]⁺ + I•
-
Rationale: The C-I bond is the most labile, leading to the homolytic cleavage and loss of a neutral iodine radical. This is a highly favorable pathway.
-
Resulting Ion: The fragment at m/z 146 (for the ³⁵Cl₂ species) corresponds to the 3,5-dichloropyridinium cation. This fragment will retain the dichloro-isotopic signature, appearing as a cluster with a 9:6:1 ratio at m/z 146, 148, and 150. The high stability of the resulting aromatic cation makes this a dominant peak in the spectrum.
-
-
Step 3: Secondary Fragmentation Pathways
-
Loss of a Chlorine Radical (m/z 111, 113):
-
Pathway: [M - I]⁺ → [M - I - Cl]⁺ + Cl•
-
Rationale: The 3,5-dichloropyridinium ion can subsequently lose a chlorine radical.
-
Resulting Ion: This produces a monochlorinated fragment at m/z 111 (for ³⁵Cl). This ion will now exhibit the characteristic 3:1 isotopic ratio for a single chlorine atom at m/z 111 and 113.
-
-
Ring Cleavage - Loss of HCN (m/z 119, 121, 123):
-
Pathway: [M - I]⁺ → [C₄H₂Cl₂]⁺ + HCN
-
Rationale: A common fragmentation pathway for pyridine and its derivatives is the elimination of a neutral hydrogen cyanide (HCN) molecule.[6]
-
Resulting Ion: This would produce a dichlorinated four-carbon fragment ion. This fragment would still carry the 9:6:1 isotopic signature.
-
-
-
Minor Pathway: Initial Loss of Chlorine Radical (m/z 238, 240)
-
Pathway: M⁺˙ → [M - Cl]⁺ + Cl•
-
Rationale: While less favorable than the loss of iodine, the direct loss of a chlorine radical from the molecular ion is possible.
-
Resulting Ion: This would generate a fragment at m/z 238 (loss of ³⁵Cl). This ion, containing one iodine and one chlorine atom, would exhibit a 3:1 isotopic pattern at m/z 238 and 240.
-
Summary of Predicted Key Fragments
| m/z (Monoisotopic) | Proposed Structure / Loss | Isotopic Pattern (Ratio) |
| 273 | [C₅H₂³⁵Cl₂IN]⁺˙ (Molecular Ion) | m/z 273, 275, 277 (9:6:1) |
| 238 | [M - Cl]⁺ | m/z 238, 240 (3:1) |
| 146 | [M - I]⁺ | m/z 146, 148, 150 (9:6:1) |
| 119 | [M - I - HCN]⁺ | m/z 119, 121, 123 (9:6:1) |
| 111 | [M - I - Cl]⁺ | m/z 111, 113 (3:1) |
Bolded entries indicate the most probable and abundant ions after the molecular ion.
Analysis by Tandem Mass Spectrometry (ESI-MS/MS)
For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) are preferred. ESI typically generates the protonated molecule, [M+H]⁺, with minimal initial fragmentation.[7][8] Structural information is then obtained using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is mass-selected and fragmented through Collision-Induced Dissociation (CID).
For this compound, the protonated molecule [C₅H₂Cl₂IN + H]⁺ would have an m/z of 274 (and its corresponding isotopic peaks at 276 and 278). The fragmentation under CID would likely follow similar logic to EI, with the weakest bonds breaking first. The loss of a neutral iodine atom or hydrogen iodide (HI) would be highly probable.
Experimental Protocol: Acquiring an EI Mass Spectrum
This section provides a standardized protocol for acquiring an EI mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
Workflow Diagram
Caption: Standard workflow for GC-EI-MS analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of solid this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final working concentration of approximately 10 µg/mL.
-
-
GC-MS System Configuration:
-
GC Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL injection volume in splitless mode. Injector temperature set to 250°C.
-
Oven Program: Initial temperature of 80°C held for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 50 to 350. This range will capture the molecular ion and all significant predicted fragments.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from the apex of the peak.
-
Examine the high m/z region to locate the molecular ion cluster (m/z 273, 275, 277). Verify the 9:6:1 intensity ratio.
-
Identify major fragment ions and compare them to the predicted values in the table above. Confirm the isotopic patterns for each fragment.
-
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be a well-defined process governed by the relative lability of its carbon-halogen bonds. Under electron ionization, the molecule is expected to display a clear molecular ion cluster at m/z 273/275/277, confirming its elemental composition. The primary and most dominant fragmentation pathway involves the facile cleavage of the C-I bond to yield a highly stable dichloropyridinium cation at m/z 146/148/150. Subsequent losses of chlorine and HCN from this primary fragment provide further structural confirmation. This in-depth guide provides a robust predictive framework that will empower researchers to confidently identify this compound and interpret its mass spectral data with a high degree of scientific rigor.
References
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
LibreTexts. (2022). 6.4: Isotope Abundance. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (n.d.). Using isotopic abundance patterns to count the number of chlorine atoms... Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
-
Chemistry Dictionary. (2019). Mass Spectrum Of Chlorine. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 3,5-dichloro-. NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 4-Iodopyridine. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Iodopyridine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
Journal of the Chemical Society B. (1968). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2025). Induced in-source fragmentation for the selective detection of organic bound iodine by liquid chromatography/electrospray mass spectrometry. Retrieved from [Link]
-
LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Chemistry LibreTexts. Retrieved from [Link]
-
R. Discovery. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]
-
RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. whitman.edu [whitman.edu]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. Mass Spectrum Of Chlorine | Mass, Facts & Summary [chemdictionary.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
The Pyridine Nucleus: A Versatile Scaffold for Innovations in Medicine, Materials, and Catalysis
A Senior Application Scientist's In-depth Technical Guide
The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in modern chemistry.[1][2] Its unique electronic properties, including its basicity, aromaticity, and ability to participate in a wide range of chemical transformations, have made it a "privileged structure" in drug discovery and a versatile building block in materials science and catalysis.[1][3] This guide provides a comprehensive exploration of the burgeoning applications of novel pyridine derivatives, offering insights into their design, synthesis, and mechanisms of action for researchers, scientists, and drug development professionals.
Part 1: Medicinal Chemistry - The Pyridine Pharmacophore in Modern Drug Discovery
The pyridine scaffold is a recurring motif in a multitude of FDA-approved drugs, a testament to its profound impact on medicinal chemistry.[2][4][5][6][7] Its ability to form hydrogen bonds, act as a bioisostere for other functional groups, and modulate the physicochemical properties of a molecule makes it an invaluable tool for designing new therapeutic agents.[3][][9]
Anticancer Agents: Targeting the Hallmarks of Malignancy
Pyridine derivatives have emerged as a significant class of compounds in the development of anticancer therapies, targeting various hallmarks of cancer.[5][6][10][11]
A primary mechanism through which pyridine derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival. For instance, several pyridine-based compounds have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[11][12] By blocking VEGFR-2, these derivatives can effectively stifle tumor progression.[11][12]
Featured Derivative: Pyridine-Urea Hybrids
Recent research has highlighted the potent anti-proliferative activity of novel pyridine-urea hybrids.[11][12] These compounds have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and colon adenocarcinoma (LoVo).[11] Notably, certain derivatives have exhibited IC50 values surpassing those of the standard chemotherapeutic drug doxorubicin.[11][12]
Experimental Protocol: Synthesis of a Novel Pyridine-Urea Derivative
-
Step 1: Synthesis of the Aminopyridine Intermediate. To a solution of 2,4-dichloropyridine in anhydrous toluene, add a solution of the desired amine in toluene dropwise at 0°C under a nitrogen atmosphere.
-
Step 2: Reaction Monitoring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Step 3: Work-up and Purification. Upon completion, quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Step 4: Urea Formation. Dissolve the purified aminopyridine intermediate in anhydrous dichloromethane. Add the appropriate isocyanate and a catalytic amount of triethylamine.
-
Step 5: Final Product Isolation. Stir the reaction mixture at room temperature overnight. After completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify the final pyridine-urea derivative by recrystallization or column chromatography.
Table 1: In Vitro Cytotoxic Activity of Representative Pyridine-Urea Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |
| 8e | MCF-7 (Breast Cancer) | 0.22 (48h), 0.11 (72h)[12] | 1.93[12] |
| 8n | MCF-7 (Breast Cancer) | 1.88 (48h), 0.80 (72h)[12] | 1.93[12] |
| SLC-0111 | Breast Cancer | Not specified, inhibits hCA IX/XII[11] | Not applicable |
| Linifanib | Non-small cell lung cancer | In Phase II clinical trials[11] | Not applicable |
Diagram 1: VEGFR-2 Inhibition by a Pyridine Derivative
Caption: Pyridine derivatives can inhibit the binding of ATP to the VEGFR-2 active site, preventing phosphorylation and subsequent angiogenesis, thereby impeding tumor growth.
Antiviral Agents: Combating Viral Infections
The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents.[13][14] Pyridine derivatives have shown considerable promise in this area, exhibiting activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and coronaviruses.[13][14][15][16]
The antiviral mechanisms of pyridine derivatives are varied and target different stages of the viral life cycle.[13][14][15] These include:
-
Reverse Transcriptase (RT) Inhibition: Preventing the conversion of viral RNA into DNA.[13][15]
-
Polymerase Inhibition: Blocking the replication of the viral genome.[13][15]
-
Protease Inhibition: Interfering with the maturation of new viral particles.[15]
Molecular docking studies have been instrumental in identifying potential pyridine-based inhibitors of key viral enzymes, such as those from SARS-CoV-2.[15]
Anti-inflammatory and Antibacterial Agents
Beyond cancer and viral infections, pyridine derivatives have demonstrated significant potential as anti-inflammatory and antibacterial agents.[1][17][18][19] Green synthesis methodologies, such as one-pot multicomponent reactions, are being explored for the environmentally friendly production of these compounds.[17][18]
Part 2: Materials Science - Engineering Novel Materials with Pyridine Cores
The unique electronic and structural characteristics of the pyridine ring make it a valuable component in the design of advanced materials.[20]
Organic Light-Emitting Diodes (OLEDs)
Pyridine derivatives are increasingly being utilized in the development of high-performance OLEDs.[21][22][23] Their electron-deficient nature makes them suitable for use as:
-
Electron Transporting Materials (ETMs): Facilitating the efficient injection and transport of electrons.[21][22]
-
Host Materials for Phosphorescent Emitters: Enabling efficient energy transfer to the emissive dopant.[23]
-
Emissive Materials: Directly contributing to light generation.[24]
By modifying the substituents on the pyridine core, researchers can fine-tune the frontier molecular orbital energy levels (HOMO and LUMO) to optimize charge injection and transport, leading to improved device efficiency and stability.[21][22] Terpyridine derivatives, in particular, have shown promise as bipolar host materials in solution-processed OLEDs.[25]
Diagram 2: Role of a Pyridine Derivative as an ETM in an OLED
Sources
- 1. wjpps.com [wjpps.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 7. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 9. jchemrev.com [jchemrev.com]
- 10. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijsat.org [ijsat.org]
- 12. mdpi.com [mdpi.com]
- 13. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nbinno.com [nbinno.com]
- 21. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 22. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
The Strategic Role of 3,5-Dichloro-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the intricate landscape of drug discovery, the selection of foundational chemical scaffolds is a critical determinant of a program's success. Among the vast arsenal of heterocyclic building blocks, 3,5-dichloro-4-iodopyridine has emerged as a uniquely powerful and versatile intermediate. Its strategic arrangement of three halogen atoms with distinct reactivity profiles provides a programmable platform for the synthesis of complex, multi-substituted pyridine derivatives. This technical guide delves into the core attributes of this compound, offering an in-depth analysis of its synthesis, reactivity, and profound impact on the development of novel therapeutic agents, particularly in the realm of oncology. We will explore the causality behind its synthetic utility, provide validated experimental protocols for its key transformations, and illustrate its application in constructing privileged structures for targeted therapies.
Introduction: The Architectural Advantage of a Polysubstituted Pyridine Scaffold
The pyridine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. However, the true potential of a pyridine scaffold is unlocked through precise substitution, which modulates its physicochemical properties and dictates its three-dimensional presentation to a target protein. This compound (Figure 1) is a pre-functionalized scaffold that offers medicinal chemists a distinct advantage.[1]
Figure 1: Structure of this compound
Its value is not merely in the presence of halogens, but in their differentiated reactivity . The carbon-iodine bond at the C4 position is significantly more susceptible to palladium-catalyzed cross-coupling than the more robust carbon-chlorine bonds at the C3 and C5 positions. This reactivity differential is the cornerstone of its utility, enabling a chemist to perform sequential, regioselective reactions to build molecular complexity in a controlled and predictable manner. This step-wise approach is invaluable for generating chemical libraries for screening and for the systematic optimization of lead compounds.
Synthesis of the Core Scaffold
The most logical and prevalent synthetic route to this compound begins with the commercially available precursor, 4-amino-3,5-dichloropyridine.[4][5] The transformation is achieved via a classical Sandmeyer-type reaction, which involves the diazotization of the primary amine followed by displacement with an iodide salt.[2][6][7]
The causality of this two-step, one-pot process is rooted in fundamental organic chemistry:
-
Diazotization: The primary amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C). This converts the amino group into a diazonium salt (-N₂⁺). The diazonium group is an exceptionally good leaving group because its departure liberates thermodynamically stable dinitrogen gas (N₂).
-
Iodide Displacement: The diazonium salt is then treated with a source of iodide, such as potassium iodide. A copper catalyst is not strictly required for iodination as it is for chlorination or bromination, as the iodide ion itself is a sufficiently strong nucleophile to effect the displacement.[7] A radical-based mechanism is often proposed for this transformation.[2]
Representative Experimental Protocol: Synthesis of this compound
This protocol is representative and adapted from general Sandmeyer procedures and analogous syntheses of halo-pyridines.[6][8][9]
-
Vessel Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-amino-3,5-dichloropyridine (1.0 eq).
-
Acidic Suspension: Add concentrated hydrochloric acid (approx. 3.0 eq) and water. Cool the resulting suspension to 0-5 °C using an ice-salt bath with vigorous stirring.
-
Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled pyridine suspension via the dropping funnel, ensuring the internal temperature is maintained below 5 °C.
-
Confirmation: Stir the mixture at 0-5 °C for 30 minutes post-addition. The formation of the diazonium salt can be monitored by testing for the absence of nitrous acid using starch-iodide paper.
-
Iodination: In a separate beaker, prepare a solution of potassium iodide (1.5 eq) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (N₂ gas) should be observed.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification: Cool the mixture and neutralize by the careful addition of a saturated sodium bicarbonate or sodium hydroxide solution. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization (e.g., from ethanol) or column chromatography to yield pure this compound.
The Cornerstone of Reactivity: Sequential Cross-Coupling
The synthetic power of this compound lies in its predictable, stepwise functionalization via palladium-catalyzed cross-coupling reactions. The reactivity of the carbon-halogen bonds towards oxidative addition to a Pd(0) catalyst follows the established trend: C-I >> C-Cl . This allows chemists to selectively modify the C4 position while leaving the C3 and C5 positions untouched for subsequent transformations.
| Reaction | Reagent Type | Bond Formed | Typical Conditions |
| Suzuki-Miyaura | Boronic Acid / Ester | C-C (sp²) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Na₂CO₃), Solvent (e.g., Dioxane/H₂O, Toluene) |
| Sonogashira | Terminal Alkyne | C-C (sp) | Pd catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N, DIPEA), Solvent (e.g., THF, DMF) |
| Buchwald-Hartwig | Amine / Amide | C-N | Pd catalyst, Ligand (e.g., BINAP, Xantphos), Base (e.g., NaOtBu, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane) |
Table 1: Key Cross-Coupling Reactions at the C4 Position of this compound.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust method for creating C-C bonds, enabling the introduction of diverse aryl and heteroaryl moieties at the C4 position. This is fundamental for building the core structures of many kinase inhibitors, which often feature a biaryl hinge-binding motif.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere: To a microwave vial or Schlenk flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 3:1 ratio).
-
Heating: Seal the vessel and heat the reaction mixture (e.g., 100 °C) with stirring for the required time (1-12 hours, or 15-30 minutes in a microwave reactor) until starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Linkers
The Sonogashira coupling introduces a rigid alkynyl linker at the C4 position. This is a powerful strategy in medicinal chemistry to probe deeper into a protein's binding pocket or to alter the geometry and solubility of a molecule.
Representative Experimental Protocol: Sonogashira Coupling
-
Inert Atmosphere: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq), and copper(I) iodide (0.05 eq).
-
Solvent and Reagents: Add an anhydrous, degassed solvent such as THF or DMF, followed by a base (e.g., triethylamine, 2.0-3.0 eq) and the terminal alkyne (1.1 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete.
-
Work-up: Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in a suitable organic solvent, wash with water and brine, dry, and concentrate. Purify the product by column chromatography.
Application in Drug Discovery: Constructing Privileged Scaffolds for Kinase Inhibitors
The primary application of this compound in medicinal chemistry is as a foundational building block for the synthesis of potent and selective kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[10]
The 3,4,5-trisubstituted pyridine scaffold, readily accessible from this compound, serves as a "privileged structure" for targeting the ATP-binding site of many kinases, such as AXL and VEGFR.[10][11][12][13]
-
C4-Substituent: The group installed at the C4 position (e.g., via Suzuki coupling) often acts as the "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region.
-
C3/C5-Substituents: The chloro groups at C3 and C5 can be subsequently displaced (e.g., via nucleophilic aromatic substitution or further cross-coupling under more forcing conditions) with other functionalities. These "vectors" can be modified to extend into other pockets of the ATP-binding site to enhance potency and, crucially, to achieve selectivity for the target kinase over other related kinases, thereby minimizing off-target effects and toxicity.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. The Discovery of a Novel AXL/Triple Angiokinase Inhibitor Based on 6-Chloro-Substituted Indolinone and Side Chain Methyl Substitution Inhibiting Pancreatic Cancer Growth and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 10. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Axl kinase domain in complex with a macrocyclic inhibitor offers first structural insights into an active TAM receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AXL kinase inhibitors- A prospective model for medicinal chemistry strategies in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of a Polysubstituted Pyridine Scaffold
An In-depth Technical Guide to the Discovery and Application of 3,5-Dichloro-4-iodopyridine Derivatives
In the landscape of modern synthetic chemistry, the pyridine ring remains a cornerstone of functional molecule design, particularly within pharmaceutical and agrochemical research. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold. However, the true potential of this heterocycle is often unlocked through precise functionalization. The this compound core represents a particularly valuable and versatile building block.[1] Its strategically placed halogen atoms offer distinct reactivity profiles, enabling chemists to perform sequential and site-selective modifications. The iodine atom at the C4 position serves as a highly reactive handle for carbon-carbon and carbon-heteroatom bond formation, while the chlorine atoms at the C3 and C5 positions provide steric and electronic influence, often enhancing the biological activity or metabolic stability of the final derivative.[1]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the this compound scaffold. We will explore its synthesis, delve into the logic of its derivatization, and showcase its successful application in the discovery of potent, biologically active molecules. The methodologies presented are designed to be robust and reproducible, reflecting field-proven insights into leveraging this powerful chemical intermediate.
Core Scaffold: Physicochemical Characteristics
A foundational understanding of the starting material is paramount for any synthetic endeavor. The properties of this compound dictate its handling, reactivity, and analytical characterization.
| Property | Value | Source |
| CAS Number | 343781-41-9 | [2] |
| Molecular Formula | C₅H₂Cl₂IN | [2][3] |
| Molecular Weight | 273.89 g/mol | [2] |
| Appearance | Typically a solid | N/A |
| InChI Key | DEXLTMBFLWCGNF-UHFFFAOYSA-N | [3] |
Synthesis of the Core Scaffold: A Diazotization Approach
The synthesis of polysubstituted pyridines can be challenging. A reliable route to this compound is crucial for its use as a starting material. While various methods exist for halogenating pyridine rings, a common and effective strategy for introducing an iodo group at the C4 position is through a Sandmeyer-type diazotization reaction, starting from the corresponding 4-aminopyridine precursor. This approach is analogous to established methods for preparing similar halogenated pyridines, such as 3,5-dibromo-4-iodopyridine.[4] The logic here is that the amino group can be readily converted into a diazonium salt, which is an excellent leaving group and can be displaced by an iodide ion.
Caption: Synthetic pathway for this compound via diazotization.
Experimental Protocol: Synthesis of this compound
This protocol is based on established diazotization procedures for analogous compounds.[4]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 30-60% sulfuric acid. Cool the flask in an ice-salt bath.
-
Amine Addition: Slowly add 3,5-dichloro-4-aminopyridine (1.0 eq) in portions, ensuring the temperature remains below 15 °C. Stir until fully dissolved.
-
Diazotization: Cool the reaction mixture to 0-5 °C. Prepare a solution of sodium nitrite (NaNO₂, 1.1-1.2 eq) in water and add it dropwise to the reaction flask, maintaining the temperature strictly between 0-5 °C. After the addition is complete, stir the mixture for an additional 15-30 minutes.
-
Iodination: Prepare a solution of potassium iodide (KI, 1.0-1.2 eq) in water. Add this solution dropwise to the diazonium salt mixture, again controlling the temperature at 0-5 °C.
-
Reaction Completion: After the KI addition, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt and product formation. Nitrogen gas evolution will be observed.
-
Work-up and Purification: Cool the reaction mixture and pour it into a beaker of ice water with stirring. Neutralize the solution carefully with a base (e.g., 10% NaOH solution) to a pH of ~7-8. The crude product will precipitate. Filter the solid, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol or hexane will yield the purified this compound.
Derivatization Strategies: Unlocking Molecular Diversity
The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The C-I bond is significantly weaker than the C-Cl bonds, making the C4 position the primary site for transformations, especially for palladium-catalyzed cross-coupling reactions. This site-selectivity is the cornerstone of its role as a versatile building block.
Caption: Key derivatization pathways for this compound.
Applications in Drug Discovery: A Case Study
The true measure of a chemical scaffold's value is its application in creating functional molecules. Derivatives of halogenated pyridines are prevalent in pharmaceuticals and agrochemicals.[1] For instance, the related compound 2,3-dichloro-5-iodopyridine is a key intermediate in the synthesis of potent herbicides.[5]
A prominent example demonstrating the power of a dichlorinated core in drug design is Resmetirom (MGL-3196) .[6] This compound, a highly selective thyroid hormone receptor β (THR-β) agonist, is used for treating dyslipidemia.[6] While its core is a dichlorinated phenyl ring, the synthetic principles are directly analogous. The discovery of Resmetirom showcases how the dichloro-substitution pattern is used to create a complex ether linkage, leading to a molecule with high potency and selectivity.[6][7]
| Derivative Class | Example Application | Therapeutic/Industrial Area | Key Structural Feature |
| Pyridyloxy Phenoxypropionic Acids | Herbicides | Agrochemicals | Ether linkage formed via nucleophilic substitution on a dichlorinated pyridine ring.[5] |
| Diaryl Ethers | Resmetirom (MGL-3196) Analogue | Pharmaceuticals (Dyslipidemia) | Ether linkage connecting the dichlorinated ring to another aromatic system.[6] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for creating 4-aryl-3,5-dichloropyridine derivatives, a common first step in building more complex molecules.
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Base: Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reaction Mixture: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water, via syringe.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 4-aryl-3,5-dichloropyridine derivative.
Conclusion and Future Outlook
The this compound scaffold is a testament to the power of strategic halogenation in modern synthetic chemistry. Its predictable, site-selective reactivity allows for the controlled and efficient construction of complex molecular architectures. As demonstrated by its utility in agrochemical precursors and its conceptual parallel in successful pharmaceuticals like Resmetirom, this building block provides a reliable starting point for innovation.[1][6] For researchers in drug discovery and material science, mastering the chemistry of this scaffold opens a gateway to novel derivatives with potentially enhanced efficacy, selectivity, and unique physicochemical properties. Future research will undoubtedly continue to uncover new applications and more sophisticated transformations of this versatile intermediate.
References
- Roberts, R. (1972). Manufacture of 3,5-dichloro-2,6-difluoro-4-hydroxypyridine and salts thereof. U.S.
-
Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]
- CN102924369A. (2013). Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
-
Molbase. 3,5-Difluoro-4-Iodopyridine | Chemical Properties, Uses, Safety Data & Supplier China. [Link]
-
European Patent Office. (2003). PROCESS FOR THE PREPARATION OF 3,5-DICHLOROPYRIDINE. EP 1206453 B1. [Link]
-
PubChemLite. This compound (C5H2Cl2IN). [Link]
- Johnson, W. L. (1985). 2,3-Dichloro-5-iodopyridine and methods of making and using the same. U.S.
-
European Patent Office. SOLID FORMS OF 2-(3,5-DICHLORO-4-((5-ISOPROPYL-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)OXY)PHENYL)-. [Link]
-
Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][4][8]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23. [Link]
-
Klio Pharma Private Limited. (2024). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - this compound (C5H2Cl2IN) [pubchemlite.lcsb.uni.lu]
- 4. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 5. US4517368A - 2,3-Dichloro-5-iodopyridine and methods of making and using the same - Google Patents [patents.google.com]
- 6. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 8. US3654292A - Manufacture of 3 5-dichloro-2 6-difluoro - 4 - hydroxypyridine and salts thereof - Google Patents [patents.google.com]
Methodological & Application
Mastering Chemoselectivity: A Guide to the Suzuki-Miyaura Coupling of 3,5-dichloro-4-iodopyridine
Introduction: The Strategic Importance of Polysubstituted Pyridines
In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a vast array of therapeutic agents. Among the myriad of substituted pyridines, 3,5-dichloro-4-arylpyridines represent a particularly valuable class of intermediates. The strategic placement of chloro- and aryl- groups provides a versatile platform for further functionalization, enabling the exploration of chemical space in the pursuit of novel bioactive molecules. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the synthesis of these vital building blocks, offering a robust and functional-group-tolerant method for the formation of the key carbon-carbon bond.[1][2]
This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 3,5-dichloro-4-iodopyridine. We will delve into the mechanistic underpinnings that govern the remarkable chemoselectivity of this transformation, present a detailed experimental protocol, and offer expert insights into reaction optimization and troubleshooting.
The Principle of Chemoselectivity: Exploiting Halogen Reactivity
The primary challenge and opportunity in the Suzuki-Miyaura coupling of this compound lies in its polyhalogenated nature. The pyridine ring is adorned with two chloro substituents and one iodo substituent. A successful protocol must selectively activate the desired carbon-halogen bond while leaving the others intact for potential subsequent transformations.
The chemoselectivity of the Suzuki-Miyaura reaction is primarily dictated by the rate-determining oxidative addition step.[3] During this step, the palladium(0) catalyst inserts into the carbon-halogen bond. The bond dissociation energies of carbon-halogen bonds follow the trend C-I < C-Br < C-Cl.[1] Consequently, the C-I bond is the most labile and will undergo oxidative addition with the palladium(0) catalyst at a significantly faster rate than the more robust C-Cl bonds. This inherent difference in reactivity forms the basis for the exquisite chemoselectivity of the Suzuki-Miyaura coupling at the C-4 position of this compound.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for rational troubleshooting and optimization.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle commences with the oxidative addition of the palladium(0) catalyst to the aryl iodide, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the activated boronic acid (boronate) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the product and regenerates the active palladium(0) catalyst.[4]
Recommended Experimental Protocol
This protocol is a robust starting point for the chemoselective Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. It is based on established procedures for electronically similar and challenging heteroaryl halides.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,4-Dioxane or Toluene/Water (e.g., 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware, including a Schlenk flask or reaction tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2-3 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane or a toluene/water mixture) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a biphasic solvent system was used, separate the layers. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters. The following table summarizes common choices and their rationale for a starting point in optimization.
| Parameter | Recommended Starting Conditions | Rationale & Optimization Considerations |
| Palladium Source | Pd(OAc)₂ (2 mol%) or Pd(dppf)Cl₂ (2 mol%) | Pd(OAc)₂ is a cost-effective and common precursor that forms the active Pd(0) in situ. Pd(dppf)Cl₂ is an air-stable precatalyst often effective for challenging substrates. For particularly difficult couplings, consider using a pre-catalyst system with a bulky, electron-rich phosphine ligand like XPhos or SPhos in combination with a Pd(0) source like Pd₂(dba)₃.[5][6][7] |
| Ligand | None (for Pd(OAc)₂) or dppf (in Pd(dppf)Cl₂) | For simple arylboronic acids, a ligand-free system with Pd(OAc)₂ can be effective.[8] For more challenging or sterically hindered partners, the use of bulky biarylphosphine ligands (e.g., XPhos, SPhos) can significantly improve yields by promoting reductive elimination and stabilizing the catalyst.[5] |
| Base | K₂CO₃ (2 equiv.) or Cs₂CO₃ (2 equiv.) | The base is crucial for activating the boronic acid to form the more nucleophilic boronate species. Cs₂CO₃ is a stronger base and can be more effective for less reactive boronic acids. K₃PO₄ is another strong base to consider. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | The presence of water is often beneficial for the dissolution of the base and can accelerate the transmetalation step. Anhydrous conditions may be necessary if protodeboronation of the boronic acid is a significant side reaction. |
| Temperature | 80-100 °C | Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to catalyst decomposition or side reactions. The optimal temperature should be determined empirically for each specific substrate combination. |
| Boronic Acid | Arylboronic acid or Arylboronic acid pinacol ester | Pinacol esters are often more stable and less prone to protodeboronation than the corresponding boronic acids, which can be advantageous for sluggish reactions.[4] |
Troubleshooting and Optimization Workflow
Even with a robust protocol, challenges can arise. The following workflow provides a logical approach to troubleshooting and optimizing the reaction.
Figure 2: A decision-making workflow for troubleshooting the Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of valuable 4-aryl-3,5-dichloropyridine intermediates. The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds provides a robust foundation for achieving high chemoselectivity. By understanding the underlying catalytic cycle and systematically optimizing key reaction parameters such as the catalyst, ligand, base, and solvent, researchers can efficiently access a diverse range of polysubstituted pyridines, thereby accelerating the engine of drug discovery and materials science.
References
- Spivey, A. C., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- D'Meza, R. E., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 19(16), 4343-4346.
- Fairlamb, I. J. S. (2007). Site-selective cross-coupling reactions of heteroaryl halides. Chemical Society Reviews, 36(7), 1036-1045.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
- Carrow, B. P., & Hartwig, J. F. (2011). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 133(8), 2116-2119.
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]
- Li, J., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 14(8), 3153-3161.
- Padusha, M. S. A., et al. (2019). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Monatshefte für Chemie - Chemical Monthly, 150(3), 543-551.
-
Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
- Vrábel, M., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(11), 2694.
- Krattiger, P., et al. (2018). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Monatshefte für Chemie - Chemical Monthly, 149(9), 1667-1673.
- Molander, G. A., & Brown, A. R. (2002). Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. The Journal of Organic Chemistry, 67(24), 8416-8423.
- Adeyemi, A. A., et al. (2022). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Molecules, 27(19), 6617.
- Van Hoof, M., et al. (2023). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Molecules, 28(5), 2185.
- Le Gall, E., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 843.
- Stanetty, C., & Schnürch, M. (2018). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Synthesis, 50(01), 11-31.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Hii, K. K. (Ed.). (2014). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. In Heterocyclic Chemistry in Drug Discovery (pp. 2437-2444). John Wiley & Sons.
- Singh, U. P., & Singh, R. P. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(31), 9639-9654.
- Bullock, K. M., et al. (2008). AN IMPROVED PROCESS FOR THE REMOVAL OF PALLADIUM FROM 4-AMINO-3-HALO-5-FLUORO-6-(ARYL) PYRIDINE-2-CARBOXYLATES AND 4-AMINO-3-HALO-6-(ARYL)PYRIDINE-2-CARBOXYLATES. Organic Process Research & Development, 12(5), 896-899.
- Reddy, T. J., et al. (2012). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Heterocycles, 85(6), 1437-1444.
- Reddy, T. J., et al. (2012). ChemInform Abstract: Suzuki—Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. ChemInform, 43(32).
- Hoffmann-La Roche. (2007). Pyridazinone derivatives as thyroid hormone receptor agonists. (Patent No. WO2007009913A1).
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald Phosphine Ligands [merckmillipore.com]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Sonogashira Coupling of 3,5-dichloro-4-iodopyridine
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, catalyzed by a combination of palladium and copper complexes, has become indispensable in the synthesis of complex molecules for pharmaceuticals, natural products, and advanced materials.[2]
3,5-Dichloro-4-iodopyridine is a valuable and versatile building block in medicinal chemistry and drug development. Its strategic halogenation pattern allows for selective functionalization. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions, permitting the selective introduction of an alkynyl moiety at the 4-position. This selective reactivity is crucial for the synthesis of highly functionalized pyridine derivatives.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling with this compound. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into optimizing reaction conditions and troubleshooting common issues.
Reaction Principle and Mechanism
The Sonogashira coupling proceeds via a dual catalytic cycle involving both palladium and copper.[3] While the exact intermediates can be influenced by the specific reaction conditions, the generally accepted mechanism provides a solid framework for understanding the transformation.
The reaction is initiated by the reduction of a palladium(II) precatalyst to the active palladium(0) species. The catalytic cycle can be broken down into two interconnected parts:
-
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound), forming a Pd(II) intermediate. This is typically the rate-determining step.
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex. This step regenerates the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, the 4-alkynyl-3,5-dichloropyridine, and regenerates the active Pd(0) catalyst.
-
-
The Copper Cycle:
-
Coordination: The copper(I) co-catalyst coordinates with the terminal alkyne.
-
Deprotonation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated to form a copper(I) acetylide intermediate. This intermediate is then ready to participate in the transmetalation step of the palladium cycle.
-
The presence of copper(I) as a co-catalyst is crucial for the reaction to proceed under mild conditions, often at room temperature.[4] However, copper-free Sonogashira protocols have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling), which is a common side reaction.[3]
Caption: The dual catalytic cycle of the Sonogashira coupling.
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).[1]
-
Anhydrous solvents and reagents are highly recommended for optimal results and reproducibility.[1]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), 1,4-dioxane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
General Procedure for Sonogashira Coupling of this compound
-
To a dry, two- or three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and under a positive pressure of an inert gas, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.).
-
Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes to ensure the dissolution of the solids.
-
Slowly add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.
-
Stir the reaction at room temperature or heat to a specified temperature (typically 40-80 °C) and monitor the reaction progress by TLC or other suitable analytical techniques.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: General experimental workflow for the Sonogashira coupling.
Optimized Reaction Conditions
The optimal conditions for the Sonogashira coupling of this compound can vary depending on the specific terminal alkyne used. Below is a table summarizing typical reaction conditions that have proven effective for structurally similar halopyridines and are expected to yield good results with the target substrate.
| Parameter | Recommended Conditions | Rationale & Expert Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) | PdCl₂(PPh₃)₂ is often more stable and easier to handle than Pd(PPh₃)₄. Both are effective precatalysts that form the active Pd(0) species in situ. |
| Copper Co-catalyst | CuI (5-10 mol%) | Essential for the formation of the copper acetylide and facilitates the reaction under milder conditions. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (HNiPr₂) (2-3 equiv.) | Acts as a scavenger for the HI generated during the reaction and facilitates the deprotonation of the terminal alkyne. Diisopropylamine can sometimes offer better results. |
| Solvent | THF, DMF, or 1,4-Dioxane | THF is a good general-purpose solvent. DMF can be beneficial for less reactive substrates due to its higher boiling point and polarity. 1,4-Dioxane is also a common choice. Ensure the solvent is anhydrous and degassed. |
| Temperature | Room Temperature to 80 °C | For many terminal alkynes, the reaction proceeds efficiently at room temperature. For less reactive partners, gentle heating may be required. The higher reactivity of the C-I bond allows for milder conditions compared to C-Br or C-Cl bonds. |
| Reaction Time | 2-24 hours | Monitor the reaction progress to determine the optimal time. Prolonged reaction times can sometimes lead to side product formation. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality reagents | - Use a fresh batch of palladium catalyst.- Ensure all solvents and reagents are thoroughly dried.- Degas the solvent and reaction mixture to remove oxygen.- Increase the catalyst loading slightly.- Consider a different palladium ligand if using a more complex catalyst system. |
| Formation of Homocoupled Alkyne (Glaser Product) | - Presence of oxygen in the reaction mixture | - Ensure the reaction is performed under a strict inert atmosphere.- Use freshly distilled and degassed solvents.- Minimize the reaction time once the starting material is consumed. |
| Incomplete Reaction | - Insufficient reaction time or temperature- Sterically hindered or electron-poor alkyne | - Increase the reaction time or temperature.- Add a slight excess of the terminal alkyne (up to 1.5 equivalents).- Ensure the base is of high quality and sufficient quantity. |
| Decomposition of Starting Material or Product | - Reaction temperature is too high- Prolonged reaction time | - Reduce the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
The Sonogashira coupling of this compound is a highly effective and reliable method for the synthesis of 4-alkynyl-3,5-dichloropyridines. The selective reactivity of the carbon-iodine bond allows for the clean introduction of various alkynyl moieties, providing a versatile platform for the development of novel compounds in pharmaceutical and materials science research. The protocols and insights presented in these application notes offer a solid foundation for researchers to successfully employ this powerful transformation in their synthetic endeavors.
References
-
Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Langer, P., Ehlers, P., Petrosyan, A., Neubauer, A., Bröse, T., Lochbrunner, S., ... & Saghyan, A. S. (2014). Synthesis of fluorescent 2,3,5,6-tetraalkynylpyridines by site-selective Sonogashira-reactions of 2,3,5,6-tetrachloropyridines. Organic & Biomolecular Chemistry, 12(43), 8627-8640. [Link]
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
Sources
Application Notes and Protocols for the Stille Coupling Reaction with 3,5-dichloro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 3,5-Dichloropyridine Scaffold
The 3,5-dichloropyridine moiety is a privileged scaffold in modern medicinal chemistry and agrochemical research.[1][2] Its unique electronic properties and the presence of two reactive chlorine atoms make it a versatile building block for creating complex, biologically active molecules.[1] The introduction of substituents at the 4-position of this ring system is a key strategy in the development of a wide range of therapeutic agents, including potent enzyme inhibitors. This guide provides a detailed technical overview of the Stille cross-coupling reaction as a highly effective method for the selective functionalization of 3,5-dichloro-4-iodopyridine, a critical precursor for accessing these valuable compounds.
The Stille reaction, a palladium-catalyzed cross-coupling of an organotin compound with an organic halide or pseudohalide, is a cornerstone of modern organic synthesis.[3] Its remarkable tolerance for a wide variety of functional groups makes it an invaluable tool in the construction of complex molecular architectures, particularly in the later stages of a synthetic sequence. However, it is important to note that organotin reagents are toxic and require careful handling and purification to remove tin residues.[3]
Regioselectivity: A Tale of Three Halogens
A key consideration when working with polyhalogenated substrates like this compound is regioselectivity. The desired transformation is the selective formation of a new carbon-carbon bond at the 4-position, leaving the two chlorine atoms untouched for potential subsequent modifications. The success of this strategy hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst.
In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition typically follows the order: C-I > C-Br > C-Cl.[3] This well-established reactivity trend is the cornerstone of achieving high regioselectivity in the Stille coupling of this compound. The significantly weaker carbon-iodine bond will readily undergo oxidative addition with the Pd(0) catalyst under conditions where the stronger carbon-chlorine bonds remain inert. This intrinsic difference in reactivity allows for the precise and predictable functionalization at the 4-position.
The Catalytic Cycle: A Mechanistic Overview
The Stille coupling proceeds via a well-studied catalytic cycle involving a palladium catalyst.[3] The cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.[3]
-
Transmetalation: The organotin reagent exchanges its organic group with the iodide on the palladium center. This step is often the rate-determining step of the cycle.[3]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Sources
Application Notes & Protocols: Strategic Functionalization of 3,5-Dichloro-4-iodopyridine via Palladium-Catalyzed Cross-Coupling
Abstract
The 3,5-dichloro-4-iodopyridine scaffold is a highly valuable and versatile building block in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][2][3] Its unique electronic and steric properties, combined with the differential reactivity of its three halogen substituents, allow for precise, regioselective functionalization. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions at the C4-position, leveraging the labile nature of the carbon-iodine bond. We present detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by mechanistic insights and expert commentary on the rationale behind experimental design choices.
Foundational Principles: The Palladium Catalytic Cycle & Regioselectivity
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[4][5] These transformations universally proceed through a common catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][6][7]
The Core Mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (our pyridine substrate), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from a nucleophilic organometallic reagent (e.g., organoboron, organocopper) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the final product and regenerating the active Pd(0) catalyst to re-enter the cycle.
Sources
Application Notes & Protocols: A Guide to the Sequential Synthesis of Trisubstituted Pyridines from 2,6-Dichloro-4-Iodopyridine
Authored by: A Senior Application Scientist
Introduction
The pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, featuring prominently in a vast number of FDA-approved drugs and functional materials.[1][2][3][4][5] The ability to precisely install three different substituents around the pyridine ring in a controlled manner is therefore a critical capability for researchers in drug discovery and chemical biology. 2,6-Dichloro-4-iodopyridine has emerged as a highly valuable and versatile starting material for this purpose.[6][7][8] Its utility is rooted in the differential reactivity of its three halogen atoms in palladium-catalyzed cross-coupling reactions, which allows for a selective and sequential functionalization strategy.[6][7]
This guide provides a comprehensive overview of the principles and detailed protocols for synthesizing 2,4,6-trisubstituted pyridines from 2,6-dichloro-4-iodopyridine. We will delve into the logic behind the sequential reaction strategy and provide field-proven, step-by-step protocols for key transformations including Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
The Principle of Sequential Functionalization: Exploiting Differential Halogen Reactivity
The central strategy for elaborating 2,6-dichloro-4-iodopyridine hinges on the well-established reactivity trend of carbon-halogen bonds in the oxidative addition step of palladium-catalyzed cross-coupling cycles.[9][10] This step is typically the rate-limiting step of the catalytic cycle.[11] The general order of reactivity is:
C–I > C–Br ≈ C–OTf > C–Cl [10][12]
This predictable hierarchy allows chemists to selectively address the C4-iodo position with a cross-coupling reaction under mild conditions, leaving the two less reactive C-Cl bonds at the C2 and C6 positions untouched.[6][7][9] Following purification of the 4-substituted-2,6-dichloropyridine intermediate, a second, distinct cross-coupling reaction can be performed under more forcing conditions to modify the C2 and/or C6 positions. This stepwise approach is the key to creating fully differentiated, unsymmetrical trisubstituted pyridines.
Caption: General workflow for sequential functionalization.
Part 1: Protocols for C4-Position Functionalization
The initial modification of the highly reactive C4-iodo position is typically straightforward. The Suzuki-Miyaura and Sonogashira reactions are the most common methods employed for this first step.
Protocol 1.1: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation at C4
The Suzuki-Miyaura coupling is a robust method for introducing aryl and heteroaryl moieties.[6][13] It involves the reaction of the aryl iodide with an organoboron compound, such as a boronic acid or ester.[14]
Experimental Protocol: Synthesis of 2,6-Dichloro-4-phenylpyridine
-
Materials & Reagents:
-
2,6-Dichloro-4-iodopyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions, Schlenk line or glovebox
-
-
Procedure:
-
To a dry Schlenk flask, add 2,6-dichloro-4-iodopyridine (e.g., 1.0 mmol, 274 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (2.0 mmol, 424 mg).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) in 2 mL of anhydrous 1,4-dioxane.
-
To the Schlenk flask, add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2,6-dichloro-4-phenylpyridine product.[13]
-
| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 80-90 |
| 3-Thiopheneboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 80 | 75-88 |
Table 1: Representative conditions for Suzuki-Miyaura coupling at the C4-iodo position. Yields are representative and can vary.
Protocol 1.2: Sonogashira Coupling for C(sp²)–C(sp) Bond Formation at C4
The Sonogashira coupling is the premier method for installing alkynyl groups, which are valuable functionalities in their own right or can serve as versatile handles for further chemical transformations.[6][7][15] The classic protocol uses a dual palladium and copper(I) catalytic system.[16][17]
Experimental Protocol: Synthesis of 2,6-Dichloro-4-(phenylethynyl)pyridine
-
Materials & Reagents:
-
2,6-Dichloro-4-iodopyridine (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (2 mol%)
-
Triethylamine (NEt₃) (3.0 equiv)
-
Tetrahydrofuran (THF) (anhydrous)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,6-dichloro-4-iodopyridine (1.0 mmol, 274 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.02 mmol, 3.8 mg).
-
Add anhydrous THF (10 mL) followed by phenylacetylene (1.2 mmol, 132 µL).
-
Add triethylamine (3.0 mmol, 418 µL).
-
Stir the reaction mixture at room temperature. The optimal temperature may range from room temperature to 60 °C depending on the alkyne's reactivity.[7]
-
Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 2-6 hours.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[7][15]
-
| Terminal Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | NEt₃ | THF | RT | 90-98 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | NEt₃ | DMF | 40 | 85-95 |
| 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | Toluene | 60 | 75-85 |
Table 2: Representative conditions for Sonogashira coupling at the C4-iodo position.
Part 2: Protocols for C2/C6-Position Functionalization
Once the C4 position is functionalized, the resulting 4-substituted-2,6-dichloropyridine intermediate can undergo a second coupling reaction. Due to the lower reactivity of the C-Cl bonds, these transformations require more forcing conditions, including higher temperatures and often more sophisticated, electron-rich, bulky phosphine ligands.[10][11]
Protocol 2.1: Suzuki-Miyaura Coupling at C2/C6
To achieve a second C-C bond formation at the chloro positions, the reaction conditions must be intensified. This often involves higher temperatures and ligands designed to facilitate the challenging oxidative addition to the C-Cl bond.
Experimental Protocol: Synthesis of 2-Anisyl-6-chloro-4-phenylpyridine
-
Materials & Reagents:
-
2,6-Dichloro-4-phenylpyridine (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2-1.5 equiv for mono-substitution)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
RuPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
-
Procedure:
-
Set up a Schlenk flask with 2,6-dichloro-4-phenylpyridine (1.0 mmol, 224 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and K₂CO₃ (3.0 mmol, 414 mg) under an inert atmosphere.
-
In a separate vial, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and RuPhos (0.04 mmol, 18.6 mg) and dissolve in 2 mL of anhydrous toluene.
-
Add 8 mL of anhydrous toluene and 1 mL of degassed water to the main reaction flask.
-
Transfer the catalyst solution to the reaction mixture.
-
Heat the reaction to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor for the disappearance of starting material and formation of the mono- and di-substituted products. Note: Controlling stoichiometry is key to favoring mono-substitution.
-
Perform a standard aqueous work-up as described in Protocol 1.1.
-
Purify by column chromatography to separate the desired mono-substituted product from any di-substituted byproduct and unreacted starting material.
-
Protocol 2.2: Buchwald-Hartwig Amination for C–N Bond Formation at C2/C6
The Buchwald-Hartwig amination is an indispensable tool for introducing nitrogen-based functional groups, a common feature in pharmaceuticals.[18][19] This reaction is particularly sensitive to the choice of ligand and base.[20]
Experimental Protocol: Synthesis of 2-Chloro-4-phenyl-6-(morpholino)pyridine
-
Materials & Reagents:
-
2,6-Dichloro-4-phenylpyridine (1.0 equiv)
-
Morpholine (1.2 equiv for mono-substitution)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
RuPhos (4 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv)
-
Dioxane or Toluene (anhydrous)
-
-
Procedure:
-
In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), RuPhos (0.04 mmol, 18.6 mg) to a dry Schlenk flask.
-
Add 2,6-dichloro-4-phenylpyridine (1.0 mmol, 224 mg).
-
Add anhydrous dioxane (10 mL) via syringe.
-
Add morpholine (1.2 mmol, 105 µL) via syringe.
-
Add LiHMDS (2.5 mmol, typically as a 1M solution in THF, 2.5 mL).
-
Seal the Schlenk flask and heat the mixture to 110 °C in a preheated oil bath with vigorous stirring.[18]
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 16-36 hours for completion.[18]
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[9]
-
| Amine Partner | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Aniline | Xantphos | NaOtBu | Toluene | 110 | 70-85 |
| Morpholine | RuPhos | LiHMDS | Dioxane | 110 | 75-90 |
| Benzylamine | BrettPhos | K₂CO₃ | t-BuOH | 100 | 65-80 |
Table 3: Representative conditions for Buchwald-Hartwig amination of 2,6-dichloro-4-substituted pyridines.
Troubleshooting and Key Considerations
Caption: Key checkpoints in the experimental workflow and common issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation by oxygen.[9]2. Inactive catalyst/ligand for the specific transformation (especially C-Cl bonds).3. Insufficient temperature or reaction time. | 1. Ensure rigorous inert atmosphere techniques (degas solvents, use Schlenk line/glovebox).2. Screen more electron-rich, bulky ligands (e.g., SPhos, RuPhos, XPhos).[11]3. Increase temperature in 10 °C increments or prolong reaction time. |
| Homocoupling Side Product | 1. (Sonogashira) Copper-catalyzed oxidative homocoupling of the alkyne (Glaser coupling).[15]2. (Suzuki) Oxygen-mediated homocoupling of boronic acid.[21] | 1. Maintain a strict inert atmosphere. Consider switching to a copper-free Sonogashira protocol.[21][22]2. Rigorously degas all solvents and reagents. Use a Pd(0) source (e.g., Pd₂(dba)₃) instead of a Pd(II) precatalyst.[21] |
| Poor Regioselectivity | Reaction conditions for the first step (C4-I) are too harsh, leading to premature reaction at C2/C6. | Use the mildest possible conditions (lower temperature, less active catalyst) that still achieve full conversion at the C4-iodo position before proceeding. |
| Hydrodehalogenation | Replacement of -Cl with -H, often competing with amination when reductive elimination is slow.[11] | Use a stronger, non-nucleophilic base (e.g., LiHMDS, NaOtBu). Ensure strictly anhydrous conditions. Use a ligand known to promote fast reductive elimination.[11] |
Conclusion
2,6-Dichloro-4-iodopyridine is a powerful and strategic building block for the synthesis of complex, highly functionalized pyridine derivatives.[6][7] The predictable and exploitable difference in reactivity between its iodo and chloro substituents enables a robust, sequential approach to constructing 2,4,6-trisubstituted pyridines.[8] By carefully selecting the appropriate palladium catalyst system and reaction conditions for each step, researchers can efficiently access diverse libraries of these important heterocyclic compounds, paving the way for new discoveries in drug development and materials science.[3][4][7]
References
- BenchChem. (2025). Application Notes and Protocols: 2,6-Dichloro-4-iodopyridine as a Versatile Intermediate for the Synthesis of Trisubstituted Pyridines.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine.
- BenchChem. (2025).
- BenchChem. (2025). Application of 2,6-dichloro-4-iodopyridine in Medicinal Chemistry.
- Mello, J. V., & Finney, N. S. (2001). Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine. Organic Letters.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Copper-Free Sonogashira Coupling of 2,5-Diiodopyrazine.
- BenchChem. (2025).
- Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- ResearchGate. (2025). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Books. (2016). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1.
- National Institutes of Health (NIH). (n.d.). Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials.
- ResearchGate. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites | Request PDF.
- MDPI. (n.d.).
- National Institutes of Health (NIH). (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- National Institutes of Health (NIH). (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Wikipedia. (n.d.). Sonogashira coupling.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- National Institutes of Health (NIH). (2024).
- ChemRxiv. (n.d.).
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- National Institutes of Health (NIH). (n.d.).
- National Institutes of Health (NIH). (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- National Institutes of Health (NIH). (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- National Institutes of Health (NIH). (n.d.).
- Common Organic Chemistry. (n.d.).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Royal Society of Chemistry. (n.d.).
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- ResearchGate. (2025). Recent Advances in Sonogashira Reactions.
- BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 2,6-Dichloro-4-phenylpyridine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Regioselective Functionalization of Dihalopyridines
Introduction
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, present in a significant number of FDA-approved drugs and advanced organic materials.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and structural rigidity make it a privileged heterocycle in drug design.[3][4] Dihalopyridines, in particular, serve as versatile and readily available building blocks, offering two reactive handles for the sequential and controlled introduction of molecular complexity.[5]
The primary challenge and opportunity in utilizing dihalopyridines lie in achieving regioselectivity—the ability to functionalize one halogenated position with precision while leaving the other intact for subsequent transformations. Mastering this control is paramount for the efficient and rational synthesis of complex target molecules, enabling systematic exploration of structure-activity relationships (SAR) in drug discovery.[3]
This guide provides an in-depth exploration of the core strategies for achieving regioselective functionalization of dihalopyridines. We move beyond simple procedural lists to explain the underlying principles and mechanistic rationale that govern selectivity. Detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling, halogen-metal exchange, and directed ortho-metalation, are provided to empower researchers, scientists, and drug development professionals to confidently design and execute synthetic routes with predictable regiochemical outcomes.
Chapter 1: Guiding Principles of Regioselectivity
The reactivity of a given position on the pyridine ring is governed by a combination of electronic and steric factors. The nitrogen heteroatom renders the ring electron-deficient, particularly at the α (C2/C6) and γ (C4) positions, making them susceptible to nucleophilic attack and oxidative addition by transition metals.[6][7]
Several key factors dictate the regiochemical outcome of a functionalization reaction:
-
Nature of the Halogen: In transition metal-catalyzed reactions, the reactivity of the carbon-halogen (C-X) bond typically follows the order of bond dissociation energy: C-I > C-Br > C-Cl >> C-F.[8] This difference is the cornerstone of chemoselectivity in substrates bearing different halogens.
-
Electronic Environment: The intrinsic electronic properties of the pyridine ring favor reactions at the C2 and C4 positions. For many dihalopyridines, such as the 2,3-, 2,4-, and 2,5-isomers, oxidative addition of palladium is generally favored at the C2 position, which is α to the nitrogen.[6] This preference can be rationalized by the calculated C-Cl bond dissociation energies, which are often lowest at the C2 position.[6]
-
Catalyst and Ligand System: The choice of catalyst and, more critically, the supporting ligand, can dramatically influence or even override the intrinsic reactivity of the substrate. Sterically hindered ligands, for example, can block access to the more reactive site, forcing the reaction to occur at a less conventional position.[9] This principle is powerfully demonstrated in Suzuki couplings of 2,4-dichloropyridine, where specific N-heterocyclic carbene (NHC) ligands can switch the selectivity from the conventional C2 site to the C4 site.[5]
-
Reaction Mechanism: The operative reaction mechanism dictates the rules of engagement. Palladium-catalyzed cross-couplings are governed by the kinetics of oxidative addition, whereas organometallic methods like halogen-metal exchange and directed metalation are controlled by the thermodynamic stability of the resulting organometallic intermediate.[8][10]
Decision-Making Workflow for Regioselective Functionalization
Choosing the correct synthetic strategy is critical for success. The following workflow provides a general guide for selecting a method based on the desired substitution pattern.
Caption: Simplified mechanism of the Suzuki-Miyaura coupling.
Conventional vs. Unconventional Selectivity: For 2,4-dihalopyridines, conventional Suzuki couplings often show a preference for the C4 position with dichloropyrimidines and the C2 position with 2,4-dibromopyridine under certain conditions. [9][11]However, this selectivity can be inverted. The use of sterically bulky N-heterocyclic carbene (NHC) ligands, such as IPr, has been shown to promote highly selective coupling at the C4 position of 2,4-dichloropyridines. [5]Remarkably, high C4 selectivity can also be achieved under ligand-free "Jeffery" conditions. [9] Table 1: Ligand Effects on Suzuki Coupling of 2,4-Dichloropyridine
| Catalyst/Ligand System | Position Selectivity (C4:C2) | Typical Yield | Reference |
| Pd(OAc)₂ / PPh₃ | Modest C2 selectivity | Variable | [9] |
| Pd-PEPPSI-IPr | >10:1 | Good to Excellent | [5] |
| Pd(OAc)₂ (Ligand-free, "Jeffery") | >99:1 | Good | [9] |
| Pd/Xantphos | 13:1 (for 2-chloro-4-iodopyridine) | Moderate | [9] |
Protocol 2.1.1: Ligand-Controlled C4-Selective Suzuki Coupling of 2,4-Dichloropyridine
This protocol is adapted from methodologies developed for achieving unconventional C4 selectivity using a sterically hindered NHC ligand. [5] Materials:
-
2,4-Dichloropyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd-PEPPSI-IPr catalyst (2-3 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 10:1 v/v)
-
Nitrogen or Argon source for inert atmosphere
-
Schlenk flask or sealed reaction vial
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2,4-dichloropyridine, the arylboronic acid, K₃PO₄, and the Pd-PEPPSI-IPr catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and water. The reaction should be set up to be approximately 0.1-0.2 M in the limiting reagent.
-
Reaction Execution: Seal the flask and stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction progress can be monitored by TLC or LC-MS. Causality Note: The use of the bulky IPr ligand is crucial for directing the palladium catalyst to the sterically more accessible C4 position, overriding the electronic preference for the C2 position. [5]4. Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for forming C-N bonds by coupling amines with aryl halides. [12]This reaction has been successfully applied to dihalopyridines, often with high regioselectivity. For 2,4-dichloropyridine, highly regioselective amination at the C2 position can be achieved under relatively mild conditions. [13]
Protocol 2.2.1: Regioselective C2-Amination of 2,4-Dichloropyridine
This protocol describes a microwave-assisted Buchwald-Hartwig amination, which allows for rapid and selective substitution at the C2 position. [13] Materials:
-
2,4-Dichloropyridine (1.0 equiv)
-
Aryl or alkylamine (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Xantphos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Microwave reaction vial
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine 2,4-dichloropyridine, the amine, K₂CO₃, Pd(OAc)₂, and Xantphos.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane.
-
Reaction Execution: Seal the vial and place it in a microwave reactor. Heat the reaction to a set temperature (e.g., 100-120 °C) for a short duration (e.g., 30 minutes). Causality Note: The choice of a mild base like K₂CO₃ is important for substrate scope, and the bidentate ligand Xantphos facilitates the catalytic cycle leading to selective C-N bond formation at the electronically activated C2 position. [13]4. Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to isolate the 4-chloro-N-substituted-pyridin-2-amine product. The remaining chloro-substituent can be functionalized in a subsequent step. [13]
Chapter 3: Halogen-Metal Exchange
Halogen-metal exchange is a classic organometallic transformation that provides a powerful, transition-metal-free route to functionalized pyridines. [14]The reaction typically involves treating a bromo- or iodopyridine with an alkyllithium reagent at low temperatures.
Principles:
-
Reactivity Gradient: The exchange rate is fastest for iodine, followed by bromine (I > Br). Chlorine exchange is much slower and often requires harsher conditions. [8]This provides a basis for selective exchange in mixed dihalopyridines.
-
Thermodynamic Control: The reaction is driven by the formation of a more stable organometallic species. The resulting pyridyllithium is stabilized when the lithium is positioned α to the nitrogen heteroatom. [8]* Temperature is Critical: These reactions must be performed at very low temperatures (typically -78 °C or below) to prevent side reactions, such as addition of the alkyllithium to the pyridine ring or decomposition of the pyridyllithium intermediate. [10]
Protocol 3.1.1: Regioselective Bromine-Lithium Exchange on 3,5-Dibromopyridine
This protocol illustrates the functionalization at the C4 position of 3,5-dibromopyridine, which proceeds through a pyridyne intermediate after initial metalation at the C4 position. A more direct example is the selective exchange at C2 of 2,5-dibromopyridine. [15] Materials:
-
2,5-Dibromopyridine (1.0 equiv)
-
n-Butyllithium (n-BuLi, 1.05 equiv, solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide (DMF), 1.5 equiv)
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: Add a solution of 2,5-dibromopyridine in anhydrous THF to a dry, three-neck flask equipped with a thermometer under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 30-60 minutes. Causality Note: The bromine at the C2 position is preferentially exchanged due to the inductive stabilization of the resulting carbanion by the adjacent nitrogen atom. [8]4. Electrophilic Quench: Add the electrophile (e.g., DMF) dropwise to the solution at -78 °C.
-
Warming and Quench: After stirring for an additional hour at low temperature, slowly warm the reaction to 0 °C and then quench by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up and Purification: Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the combined organic layers, and concentrate. Purify the crude product by chromatography or crystallization.
Chapter 4: Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for C-H functionalization. It relies on a directing metalation group (DMG) on the pyridine ring to chelate a strong base (typically a lithium amide like LDA), positioning it to deprotonate an adjacent ortho proton. [16][17]Halogens themselves can serve as weak DMGs. [18]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. znaturforsch.com [znaturforsch.com]
- 11. mdpi.com [mdpi.com]
- 12. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange [znaturforsch.com]
- 15. Sci-Hub. Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine / The Journal of Organic Chemistry, 1977 [sci-hub.box]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. baranlab.org [baranlab.org]
- 18. researchgate.net [researchgate.net]
Application Note & Protocols: Leveraging 3,5-Dichloro-4-iodopyridine for the Synthesis of Advanced Anti-Cancer Agents
Introduction: The Strategic Value of a Polychlorinated Pyridine Scaffold
In the landscape of modern oncology drug discovery, the pyridine ring is a privileged scaffold, appearing in numerous FDA-approved therapeutics.[1][2] Its ability to form critical hydrogen bonds, act as a bioisostere for a phenyl ring, and improve pharmacokinetic properties makes it a cornerstone of medicinal chemistry.[3] Among the vast array of functionalized pyridines, 3,5-dichloro-4-iodopyridine stands out as a uniquely versatile and powerful building block for the synthesis of complex anti-cancer agents, particularly kinase inhibitors.[4]
The strategic utility of this compound lies in the differential reactivity of its three halogen substituents. The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition by palladium(0) catalysts than the carbon-chlorine bonds. This reactivity gradient (I >> Cl) allows for highly selective, sequential cross-coupling reactions, enabling the precise and controlled construction of intricate, unsymmetrically substituted pyridine cores that are central to many targeted therapies.[5][6]
This document provides a detailed guide for researchers, outlining the core principles and step-by-step protocols for utilizing this compound in the synthesis of advanced intermediates for anti-cancer drug development. We will explore the causality behind key experimental choices and provide self-validating protocols for the most critical synthetic transformations.
The Principle of Sequential Functionalization
The synthetic power of this compound is unlocked through a sequential functionalization strategy. This approach leverages the distinct reactivity of the halogens to build molecular complexity in a stepwise manner.
-
Step 1: C4-Position Functionalization: The initial and most facile reaction occurs at the highly reactive C4-iodo position. This is typically achieved via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings.
-
Step 2: C2/C6-Position Functionalization: Following the modification of the C4 position, the two equivalent C-Cl bonds at the C2 and C6 positions can be targeted. These reactions require more forcing conditions or specialized catalyst systems designed for the activation of less reactive aryl chlorides.[7]
This stepwise approach is paramount for creating unsymmetrical 2,4,6-trisubstituted pyridines, which are often required to optimize binding affinity, selectivity, and pharmacokinetic profiles of drug candidates.
Figure 1: Sequential functionalization workflow for this compound.
Core Synthetic Protocols
The following protocols detail the foundational reactions for the functionalization of this compound. These methods are designed to be robust and serve as a starting point for further optimization based on specific substrate requirements.
Protocol 1: Suzuki-Miyaura Coupling at the C4-Iodo Position
Principle: The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp2)-C(sp2) bonds.[3][8] For this compound, the reaction proceeds with exceptional selectivity at the C-I bond due to the lower bond dissociation energy compared to the C-Cl bonds. A palladium(0) catalyst, generated in situ, undergoes oxidative addition into the C-I bond, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the coupled product.[9]
Materials & Reagents:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)
-
Potassium Carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard reaction glassware, condenser, and magnetic stirrer
Procedure:
-
Inert Atmosphere: Assemble a round-bottom flask equipped with a magnetic stir bar and condenser. Purge the entire apparatus with nitrogen or argon for 10-15 minutes. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), K₂CO₃ (3.0 eq.), and Pd(dppf)Cl₂ (0.03 eq.) to the flask.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture. The solvent should be thoroughly degassed beforehand by sparging with nitrogen or via several freeze-pump-thaw cycles to remove dissolved oxygen.[10]
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 4-substituted-3,5-dichloropyridine.
| Parameter | Condition/Reagent | Rationale |
| Catalyst | Pd(dppf)Cl₂ | A robust, air-stable precatalyst that reliably forms the active Pd(0) species. The dppf ligand provides good stability and activity.[9] |
| Base | K₂CO₃ | A moderately strong inorganic base required for the transmetalation step of the catalytic cycle.[5] |
| Solvent | Dioxane/H₂O | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. Water is essential for activating the boronic acid. |
| Temperature | 80-90 °C | Provides sufficient thermal energy to drive the catalytic cycle without promoting significant side reactions or decomposition. |
Protocol 2: Sonogashira Coupling at the C4-Iodo Position
Principle: The Sonogashira coupling is the premier method for forming a C(sp2)-C(sp) bond between an aryl halide and a terminal alkyne.[5] The reaction is co-catalyzed by palladium and copper(I). The palladium catalyst activates the C-I bond, while the copper(I) species forms a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.
Materials & Reagents:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (4.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere: Set up the reaction glassware under a strict nitrogen or argon atmosphere as described in Protocol 1.
-
Reagent Addition: To the flask, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.05 eq.), and CuI (0.1 eq.).
-
Solvent and Base: Add anhydrous THF (or DMF) followed by the base (TEA or DIPEA). The base acts as both a solvent and an acid scavenger for the HI generated during the reaction.
-
Alkyne Addition: Add the terminal alkyne (1.5 eq.) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature. The reaction is often exothermic and typically proceeds to completion within 2-6 hours. Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Figure 2: General experimental workflow for C4-selective cross-coupling.
Case Study: Synthesis of a Vemurafenib Analogue Core
Vemurafenib (PLX4032) is a potent BRAF kinase inhibitor used to treat melanoma.[11][12][13] While its core is a pyrrolo[2,3-b]pyridine, a similar pyridine-based core can be constructed using this compound as a starting point, demonstrating the utility of this building block in synthesizing kinase inhibitor scaffolds.
Synthetic Scheme:
-
Suzuki Coupling: this compound is coupled with 4-chlorophenylboronic acid to install the key phenyl group found in many kinase inhibitors.
-
Nucleophilic Aromatic Substitution (SNAr): The resulting 4-(4-chlorophenyl)-3,5-dichloropyridine is then subjected to an SNAr reaction with an appropriate amine at one of the chloro-positions. This step often requires higher temperatures as the C-Cl bonds are less reactive and are activated by the electron-withdrawing nature of the pyridine nitrogen.
This two-step sequence rapidly builds a core structure that can be further elaborated into a final drug candidate.
Conclusion
This compound is a high-value, versatile building block for the synthesis of complex, polysubstituted pyridine derivatives. Its well-defined reactivity hierarchy allows for a reliable and predictable sequential functionalization strategy, which is indispensable in modern medicinal chemistry. The protocols outlined in this document provide a solid foundation for researchers and drug development professionals to leverage this reagent in the creation of novel anti-cancer agents and other biologically active molecules. The ability to precisely control the introduction of different substituents around the pyridine core makes it an essential tool in the rational design of next-generation targeted therapies.
References
-
Mishra, A.; Gupta, R. Pyridine-Containing Ligands: Chemistry and Emerging Applications. Coordination Chemistry Reviews. 2016, 323, 107–119. [Link]
-
Vitaku, E.; Smith, D. T.; Njardarson, J. T. The Top 200 Drugs by Worldwide Sales in 2012. Journal of Medicinal Chemistry. 2014, 57 (23), 10257–10274. [Link]
-
Rheault, T. R.; et al. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters. 2013, 4 (3), 358–362. [Link]
-
Chekal, B. P.; et al. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. 2016, 18 (17), 4242–4245. [Link]
-
Cee, V. J.; et al. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry. 2010, 75 (22), 7780–7783. [Link]
-
Zhang, Y.; et al. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. 2023, 8 (49), 46979–46995. [Link]
-
Rossi, S.; et al. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry. 2016, 12, 2748–2781. [Link]
-
Cui, J. J.; et al. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines. Bioorganic & Medicinal Chemistry Letters. 2010, 20 (21), 6331–6336. [Link]
-
Tsai, C-H.; et al. Synthesis and identification of[2][14][15]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2007, 17 (16), 4632-4637. [Link]
-
Bollag, G.; et al. Vemurafenib: the first drug approved for BRAF-mutant cancer. Nature Reviews Drug Discovery. 2012, 11, 873–886. [Link]
-
Kinzel, T.; et al. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition. 2010, 49 (33), 5811–5814. [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
ResearchGate. Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. ResearchGate. [Link]
-
Altaf, A. A.; et al. A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry. 2015, 1 (1), 1-11. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols for the Synthesis of Conductive Polymers Utilizing Pyridine Intermediates
Abstract: This document provides a comprehensive guide for researchers on the synthesis and characterization of conductive polymers where pyridine moieties serve as critical intermediates or core building blocks. Pyridine-containing polymers are a versatile class of materials with tunable electronic properties, making them highly valuable for applications ranging from energy storage to optoelectronics.[1][2][3] This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that researchers can not only replicate the protocols but also intelligently adapt them for novel material development. We will detail two primary synthetic pathways: the oxidative polymerization of pyridine to form polypyridine and the spontaneous, non-catalytic polymerization of ethynylpyridine derivatives.
Scientific Rationale: The Role of the Pyridine Ring in Conductive Polymers
The utility of pyridine in conductive polymers stems from the unique electronic nature of its aromatic ring. Unlike its carbocyclic analog, benzene, pyridine contains a nitrogen atom that is more electronegative than carbon.[4] This creates a permanent dipole and renders the ring electron-deficient, or π-deficient.[3] This inherent electronic property is central to the functionality of pyridine-based conductive polymers for several key reasons:
-
Facilitation of n-Doping: The electron-deficient nature of the pyridine ring makes it an excellent electron acceptor. When incorporated into a conjugated polymer backbone, it can be readily reduced (n-doped), a process that introduces mobile negative charge carriers (electrons) into the material.[3][5] This contrasts with many common conductive polymers like polythiophene, which are more easily p-doped (oxidized). This capability makes pyridine-based polymers highly promising as anode materials in rechargeable batteries.[3][6]
-
Tunable Electronic and Ionic Conductivity: The nitrogen atom's lone pair of electrons can be readily alkylated to form pyridinium salts.[4][7] This transformation not only enhances π-electron delocalization along the polymer backbone but also introduces ionic character.[8] Polymers derived from these pyridinium intermediates, such as poly(ethynylpyridinium salt)s, are fascinating materials that exhibit both ionic and electronic conductivity, making them suitable for applications in energy storage devices and permselective membranes.[1][2]
-
Versatile Synthesis Routes: Pyridine can be incorporated into polymer backbones through various synthetic strategies. It can be directly polymerized, used as a comonomer with other heterocycles like thiophene, or serve as a precursor that undergoes a chemical transformation to trigger polymerization.[1][3][5]
Experimental Protocols
The following protocols are designed to be self-validating, with clear explanations for each step. Adherence to stoichiometry, reaction conditions, and purification procedures is critical for obtaining materials with the desired properties.
Protocol 1: Synthesis of Poly(2,5-pyridine) via Chemical Dehalogenation Polycondensation
This protocol describes the synthesis of polypyridine, a foundational pyridine-based conductive polymer. The method relies on a dehalogenation polycondensation reaction, a robust technique for forming C-C bonds between monomer units.[3]
Caption: Workflow for Poly(2,5-pyridine) Synthesis.
-
Reagent Preparation: All reagents should be of high purity. The solvent, N,N-dimethylformamide (DMF), must be anhydrous. The nickel(0) catalyst, bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂], is highly air-sensitive and must be handled under an inert atmosphere (e.g., in a glovebox).
-
Reaction Setup: In a glovebox, add Ni(COD)₂ (1.5 mmol), 1,5-cyclooctadiene (COD) (1.5 mmol), and 2,2'-bipyridine (1.5 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add 20 mL of anhydrous DMF to the flask. Stir the mixture at room temperature until a deep-red or violet solution forms, indicating the formation of the active catalytic complex.
-
Monomer Addition: Dissolve 2,5-dibromopyridine (1.0 mmol) in 5 mL of anhydrous DMF and add it to the catalyst solution.
-
Polymerization: Seal the flask, remove it from the glovebox, and heat the reaction mixture in an oil bath at 80°C for 48 hours under a continuous flow of argon or nitrogen. The solution will gradually darken as the polymer forms.
-
Isolation and Purification: After cooling to room temperature, pour the viscous reaction mixture into 200 mL of a methanol/concentrated HCl (10:1 v/v) solution to precipitate the polymer and quench the catalyst.
-
Washing: Collect the dark precipitate by filtration. Wash the polymer extensively with methanol, acetone, and finally a Soxhlet extraction with methanol for 24 hours to remove any residual monomer, oligomers, and catalyst byproducts.
-
Drying: Dry the resulting dark powder (typically red to brown) in a vacuum oven at 60°C overnight to yield Poly(2,5-pyridine).[6]
| Reagent | Molar Eq. | Amount | Purpose |
| 2,5-dibromopyridine | 1.0 | ~237 mg | Monomer |
| Ni(COD)₂ | 1.5 | ~413 mg | Catalyst Precursor |
| 2,2'-bipyridine | 1.5 | ~234 mg | Ligand |
| 1,5-cyclooctadiene (COD) | 1.5 | ~162 mg | Ligand/Stabilizer |
| Anhydrous DMF | - | 25 mL | Solvent |
Protocol 2: Synthesis of Poly(2-ethynylpyridinium bromide) via Non-Catalyst Spontaneous Polymerization
This innovative protocol leverages the reactivity of the pyridine nitrogen to initiate polymerization without the need for an external catalyst, thereby preventing metallic contamination of the final product.[1][2] The process begins with the quaternization of the ethynylpyridine monomer, which activates the molecule for spontaneous chain growth.[1]
Caption: Mechanism of non-catalyst polymerization.
-
Reagent Preparation: Use high-purity 2-ethynylpyridine and a suitable alkylating agent (e.g., methyl iodide, ethyl iodide, or bromine). The solvent, such as acetonitrile, should be anhydrous.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-ethynylpyridine (10 mmol) in 30 mL of anhydrous acetonitrile.
-
Initiation by Quaternization: Slowly add the alkylating agent (e.g., methyl iodide, 12 mmol) to the stirred solution at room temperature. The quaternization reaction is often exothermic.
-
Polymerization: Reflux the reaction mixture for 30 minutes to 2 hours.[1] A rapid, spontaneous polymerization will occur, often accompanied by a significant color change and the formation of a precipitate.
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by filtration. If the polymer is soluble, precipitate it by pouring the solution into a non-solvent like diethyl ether.
-
Washing: Wash the collected polymer several times with the non-solvent (diethyl ether) to remove any unreacted monomer and alkylating agent.
-
Drying: Dry the final polymer product in a vacuum oven at 40-50°C to a constant weight. The resulting material is a poly(ethynylpyridinium salt).[1]
| Reagent | Molar Eq. | Amount | Purpose |
| 2-Ethynylpyridine | 1.0 | ~1.03 g | Monomer |
| Methyl Iodide | 1.2 | ~1.70 g | Alkylating Agent |
| Acetonitrile | - | 30 mL | Solvent |
| Diethyl Ether | - | ~200 mL | Non-solvent for Precipitation |
Characterization of Synthesized Polymers
A multi-faceted approach is required to validate the synthesis and understand the properties of the resulting polymers.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | Confirm polymer structure and functional groups. | Appearance of characteristic peaks for the pyridine ring (C=N, C=C stretching), disappearance of C-Br peaks (in Protocol 1), and confirmation of the conjugated backbone structure.[9] |
| Cyclic Voltammetry (CV) | Investigate redox behavior (n- and p-doping). | Reversible redox peaks corresponding to the injection (reduction/n-doping) and removal (oxidation/p-doping) of charge carriers.[3][6] For polypyridine, n-doping is typically more prominent.[3] |
| Four-Point Probe | Measure electrical conductivity. | Conductivity will be low for the neutral polymer but should increase by several orders of magnitude upon chemical or electrochemical doping.[8] |
| Scanning Electron Microscopy (SEM) | Analyze surface morphology. | Can reveal granular, porous, or film-like structures depending on the synthesis method and conditions.[3] |
Conclusion and Applications
The protocols detailed herein provide robust and reproducible methods for synthesizing conductive polymers using pyridine-based intermediates. The ability to produce materials with prominent n-doping characteristics (Polypyridine) and combined ionic-electronic conductivity (Poly(ethynylpyridinium) salts) opens a wide array of advanced applications. These include, but are not limited to:
-
Energy Storage: As active materials for anodes in organic-based rechargeable batteries.[6]
-
Optoelectronic Devices: For use in plastic electronics, biosensors, and organic light-emitting diodes (OLEDs).[1][2]
-
Specialty Membranes: In vanadium redox flow batteries and other systems requiring ion-selective transport.[10]
Future research should focus on creating novel copolymers that blend the properties of pyridine with other heterocycles to further fine-tune the electronic and physical characteristics for highly specific applications.[5]
References
-
Gal, Y.-S. (n.d.). Pyridine-Containing Ionically Conducting Polymers. TSI Journals. [Link]
-
Gal, Y.-S. (n.d.). Pyridine-Containing Ionically Conducting Polymers | 10118. TSI Journals. [Link]
-
Wang, S., et al. (2014). Conjugated Pyridine-Based Polymers Characterized as Conductivity Carrying Components in Anode Materials. The Journal of Physical Chemistry C, 118(45), 25956-25963. [Link]
-
Wang, S., et al. (2014). Conjugated Pyridine-Based Polymers Characterized as Conductivity Carrying Components in Anode Materials | Request PDF. ResearchGate. [Link]
-
Shepherd, J. L., et al. (2003). Conducting Copolymers of Pyridine with Thiophene, N-Methylpyrrole, and Selenophene. Chemistry of Materials, 15(19), 3734-3743. [Link]
-
Disch, E.-M., et al. (2022). Pyridine-Containing Polyhydroxyalkylation-Based Polymers for Use in Vanadium Redox Flow Batteries. ACS Applied Energy Materials, 5(2), 2386-2396. [Link]
-
(2013). Polypyrroles. In Conjugated Polymers: A Practical Guide to Synthesis. The Royal Society of Chemistry. [Link]
-
Varma, V. S., et al. (2007). Synthesis, Optical Absorption, Fluorescence, Quantum Efficiency, and Electrical Conductivity Studies of Pyridine/Pyridinium Dialkynyl Organic and Pt(II)-σ-Acetylide Monomers and Polymers. Macromolecules, 40(22), 7863-7874. [Link]
-
Li, Y., et al. (2024). Nanostructured conductive polymers: synthesis and application in biomedicine. Journal of Materials Chemistry B. [Link]
-
(n.d.). Pyridine. Wikipedia. [Link]
-
(n.d.). Pyridine based polymers. Synthesis and characterization | Request PDF. ResearchGate. [Link]
-
(n.d.). Pyridines. GCW Gandhi Nagar Jammu. [Link]
- (n.d.). Process for preparing soluble polypyrrole.
-
(2024). Electrochemically Active Copper Complexes with Pyridine-Alkoxide Ligands. MDPI. [Link]
-
(2020). Pyridine Synthesis Mechanism | Heterocycles Chemistry part 4. YouTube. [Link]
-
(2020). Polypyrrole Derivatives: Preparation, Properties and Application. MDPI. [Link]
-
(2014). PREPARATION AND CHARACTERIZATION OF POLYPYRROLE CONJUGATED POLYMER IN THE PRESENCE OF IONIC SURFACTANT. Chalcogenide Letters, 11(12), 655-662. [Link]
-
(2022). Synthesis of Polypyrrole and Their Application. IOSR Journal of Applied Chemistry, 15(10), 32-40. [Link]
-
(1996). CONDUCTING POLYMERS PREPARED BY OXIDATIVE POLYMERIZATION: POLYANILINE. Progress in Polymer Science, 21(5), 847-879. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. tsijournals.com [tsijournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. gcwgandhinagar.com [gcwgandhinagar.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chalcogen.ro [chalcogen.ro]
- 10. pubs.acs.org [pubs.acs.org]
Protocol and Insights: A Robust Sandmeyer-Type Iodination of Dichloropyridines
An Application Note for Drug Development Professionals
Introduction: Strategic Access to Key Heterocyclic Intermediates
The Sandmeyer reaction is a cornerstone transformation in synthetic organic chemistry, providing a reliable method for converting primary aromatic amines into a wide array of functional groups via a diazonium salt intermediate.[1][2] This reaction is particularly powerful for synthesizing substitution patterns that are not accessible through direct electrophilic aromatic substitution.[3] Among its variants, the Sandmeyer-type iodination is of significant interest to the pharmaceutical and agrochemical industries.
Iodinated dichloropyridines are highly valuable building blocks. The iodine atom serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the chlorine atoms modulate the electronic properties of the ring and provide additional sites for nucleophilic substitution. This application note provides a detailed, field-tested protocol for the iodination of an amino-dichloropyridine, emphasizing the mechanistic rationale behind the procedural steps and critical safety considerations to ensure a successful and reproducible outcome.
The Mechanistic Pathway: A Two-Act Transformation
The conversion of an amino-dichloropyridine to its iodo counterpart is not a single event but a carefully orchestrated sequence of two primary stages: Diazotization and Iodide Displacement.
Stage 1: Diazotization - Formation of the High-Energy Intermediate
The process begins with the conversion of the primary aromatic amine into a highly reactive diazonium salt.[4] This is achieved by treating the amine with nitrous acid (HNO₂), which is unstable and must be generated in situ. The standard method involves the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as sulfuric or hydrochloric acid, at low temperatures.[5][6]
The resulting electrophilic nitrosonium ion (⁺N=O) is attacked by the nucleophilic amine. A series of proton transfers and a final dehydration step yield the aryl diazonium ion (Ar-N₂⁺), an outstanding leaving group.[7]
Causality Behind Experimental Choices:
-
In Situ Generation: Nitrous acid is generated in situ because it is prone to decomposition. Adding a stable salt (NaNO₂) to a pre-chilled acidic solution of the substrate ensures the reactive species is formed precisely where and when it is needed.
-
Strict Temperature Control (0-5 °C): This is the most critical parameter of the diazotization step. Aryl diazonium salts are thermally unstable and can decompose violently or react with water to form undesired phenol byproducts.[8][9] Maintaining a low temperature suppresses these side reactions and ensures the integrity of the intermediate for the subsequent step.
Stage 2: Iodide Displacement - A Radical-Nucleophilic Substitution
Unlike the classic Sandmeyer reactions for chlorination or bromination which require a copper(I) catalyst, iodination can proceed efficiently without it.[3][10] The introduction of an iodide source, typically an aqueous solution of potassium iodide (KI), to the cold diazonium salt solution initiates the second stage.[7]
The reaction is believed to follow a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] The iodide ion (I⁻) can act as a single-electron donor, reducing the diazonium salt to form an aryl radical and elemental iodine. This aryl radical then reacts with another iodide source to form the final product. The driving force for this process is the irreversible loss of dinitrogen (N₂), an extremely stable and gaseous molecule, which propels the reaction to completion.
Causality Behind Experimental Choices:
-
No Copper Catalyst: The redox potential of the iodide ion is sufficient to initiate the radical process, making a copper catalyst unnecessary.[11] This simplifies the reaction setup and purification.
-
Excess Iodide: Using a stoichiometric excess of potassium iodide ensures that there is a sufficient concentration of the nucleophile to trap the aryl radical intermediate effectively, maximizing the yield of the desired iodo-dichloropyridine.[8]
Visualizing the Transformation
Diagram 1: Overall Reaction Scheme
Caption: General workflow for the Sandmeyer-type iodination.
Diagram 2: Key Mechanistic Steps
Caption: The two-stage mechanism: diazotization and radical substitution.
Mandatory Safety Protocols: Handling Diazonium Intermediates
Diazonium salts are notoriously hazardous and must be handled with extreme care. When dry, they are shock-sensitive and can detonate violently.[9][12] Adherence to strict safety protocols is non-negotiable.
The Twelve Cardinal Rules for Handling Diazonium Salts: [9][12][13]
-
Stoichiometry: Use only a stoichiometric amount of sodium nitrite; avoid excess.
-
Test for Nitrous Acid: Check for excess nitrous acid with starch-iodide paper and neutralize it if necessary (e.g., with urea or sulfamic acid).
-
Addition Order: Combine the amine and acid first, then add the sodium nitrite solution slowly to minimize the concentration of free nitrous acid.
-
Temperature Control: Crucially, maintain the reaction temperature below 5 °C at all times during diazotization.
-
Ventilation: Always vent the reaction vessel, as nitrogen gas is evolved vigorously.
-
Thermal Stability: Assume the diazonium compound is thermally unstable unless proven otherwise.
-
Explosive Potential: Treat all unknown diazonium salts as potentially explosive.
-
Prevent Precipitation: Never allow the diazonium salt to precipitate or crystallize from the solution. Keep it dissolved in the reaction medium.
-
Analyze Residuals: Check the final product for residual diazo compounds, especially when developing a new process.
-
Quench: Always quench any remaining diazonium salt before workup or disposal.
-
Isolation Limit: Do not isolate more than 0.75 mmol of a solid diazonium salt at one time.
-
Handling Solids: If isolation is unavoidable, use plastic spatulas. Never scratch or grind the solid material.
Detailed Experimental Protocol
This protocol describes the iodination of a generic amino-dichloropyridine on a 10 mmol scale.
Table 1: Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Equivalents | Amount | Purpose |
| Amino-dichloropyridine | - | 1.0 | 10.0 mmol | Starting Material |
| Sulfuric Acid (conc.) | 98.08 | ~3.0 | See procedure | Acidic Medium |
| Deionized Water | 18.02 | - | ~50 mL | Solvent |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 | 11.0 mmol, 0.76 g | Diazotizing Agent |
| Potassium Iodide (KI) | 166.00 | 2.0 | 20.0 mmol, 3.32 g | Iodide Source |
| Ethyl Acetate | 88.11 | - | ~100 mL | Extraction Solvent |
| Sodium Thiosulfate (sat. aq.) | 158.11 | - | ~30 mL | Quenching Agent |
| Brine (sat. aq. NaCl) | 58.44 | - | ~30 mL | Aqueous Wash |
| Sodium Sulfate (anhydrous) | 142.04 | - | As needed | Drying Agent |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Internal thermometer
-
Dropping funnel
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Methodology
Part A: Diazotization
-
To the 250 mL three-neck flask, add the amino-dichloropyridine (10.0 mmol).
-
Carefully add 20 mL of deionized water, followed by the slow addition of concentrated sulfuric acid (2.8 mL, ~3 eq.). Stir until a clear solution or a fine suspension is formed.
-
Equip the flask with a magnetic stir bar, an internal thermometer, and a dropping funnel. Place the flask in an ice-salt bath and cool the contents to 0 °C with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in 10 mL of cold deionized water.
-
Transfer the sodium nitrite solution to the dropping funnel.
-
Add the nitrite solution dropwise to the stirred amine solution over 20-30 minutes. Crucially, monitor the internal thermometer and adjust the addition rate to ensure the temperature does not rise above 5 °C. [8]
-
After the addition is complete, rinse the dropping funnel with 2-3 mL of cold water, adding the rinsing to the reaction flask.
-
Continue stirring the resulting solution at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.
Part B: Iodination and Workup
-
In a separate 250 mL beaker, dissolve potassium iodide (3.32 g, 20.0 mmol) in 15 mL of deionized water.
-
Slowly, and in portions, add the cold diazonium salt solution from Part A to the stirred potassium iodide solution. Note: This order of addition (diazonium to iodide) is often preferred for safety and to maintain an excess of the quenching nucleophile.[14]
-
Vigorous evolution of nitrogen gas will be observed. Control the addition rate to prevent excessive frothing.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 2-3 hours to ensure the reaction goes to completion.[10]
-
Transfer the dark mixture to a separatory funnel. Add saturated aqueous sodium thiosulfate solution (~30 mL) and shake until the dark color of iodine fades.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Part C: Purification
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure iodo-dichloropyridine.
Troubleshooting and Optimization
Even robust protocols can encounter issues. The following table provides guidance on common problems and their solutions.
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete diazotization. 2. Diazonium salt decomposed (temp too high). 3. Insufficient iodide source. | 1. Ensure stoichiometric NaNO₂ and sufficient acid. 2. Maintain strict temperature control (<5 °C). Use an internal thermometer.[8] 3. Use a 1.5-2.0x excess of KI to ensure complete conversion.[8] |
| Phenolic Byproduct Detected | Reaction of the diazonium salt with water. | This is a direct result of the temperature rising above 5-10 °C during diazotization or before iodide addition. Improve cooling and slow the addition rate of NaNO₂. |
| Azo-Coupling Byproducts | The electrophilic diazonium salt reacted with the unreacted, nucleophilic starting amine. | Ensure the reaction medium is sufficiently acidic to keep the starting amine protonated. Add the NaNO₂ solution slowly and with efficient stirring to avoid localized areas of high concentration. |
| Reaction Stalls | Incomplete diazotization or insufficient activation. | Confirm the pH is strongly acidic. Ensure the NaNO₂ is of good quality and fully dissolved before addition. |
Conclusion
The Sandmeyer-type iodination of amino-dichloropyridines is a highly effective method for producing valuable synthetic intermediates. The success of this procedure hinges on a clear understanding of the underlying mechanism and, most importantly, an unwavering commitment to safety. By carefully controlling the reaction temperature during the formation of the unstable diazonium salt and following the prescribed safety protocols, researchers can reliably and safely access these important chemical building blocks. This protocol provides a self-validating system, where careful execution and adherence to the outlined principles will consistently lead to the desired product in good yield.
References
- Reactive Chemical Hazards of Diazonium Salts. (2015). Process Safety Progress.
- Chemistry Diazotization Reaction. (n.d.).
- Optimizing reaction yield for 4-Amino-3-iodopyridine synthesis. (n.d.). BenchChem.
- Catalyst is Used in the Sandmeyer Reaction. (n.d.). Unacademy.
- A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluorobor
- Reactive Chemical Hazards of Diazonium Salts. (2015).
- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society.
- Sandmeyer reaction. (n.d.). Wikipedia.
- Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. (2022). Reddit.
- Why use potassium iodide instead of copper iodide in Sandmeyer reaction? (2015). Chemistry Stack Exchange.
- The Mechanism of the Sandmeyer and Meerwein Reactions. (1957). Journal of the American Chemical Society.
- Sandmeyer Reaction. (n.d.). NROChemistry.
- Sandmeyer reaction. (n.d.). Grokipedia.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
- Sandmeyer reaction. (2022). L.S.College, Muzaffarpur.
- Diazotis
- Basic Principles, Methods and Application of Diazotization Titr
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
Application Note: High-Purity Recovery of 3,5-Dichloro-4-iodopyridine via Optimized Recrystallization
Abstract and Introduction
3,5-Dichloro-4-iodopyridine is a critical halogenated heterocyclic building block utilized extensively in pharmaceutical and agrochemical research.[1] Its unique structure makes it an essential intermediate for synthesizing a variety of bioactive molecules, including targeted anti-cancer agents and next-generation pesticides.[1] The purity of this intermediate is paramount, as trace impurities can lead to undesirable side reactions, reduced yields in subsequent synthetic steps, and the generation of difficult-to-remove, structurally related byproducts in the final active ingredient.
This application note provides a detailed, field-proven protocol for the purification of this compound using the recrystallization technique. We move beyond a simple list of steps to explain the underlying principles of solvent selection, impurity management, and quality control. The methodologies described herein are designed to be a self-validating system, enabling researchers, scientists, and drug development professionals to achieve high-purity material consistently.
Compound Properties and Safety Mandates
A thorough understanding of the compound's physicochemical properties and associated hazards is a prerequisite for safe and effective handling.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 343781-41-9 | [1][2][3] |
| Molecular Formula | C₅H₂Cl₂IN | [1][3] |
| Molecular Weight | 273.89 g/mol | [3] |
| Appearance | White to light yellow/orange powder or crystals | [1][4] |
| Melting Point | 186 - 191 °C | [1][2] |
Essential Safety & Handling (EHS)
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.
| Hazard Category | GHS Classification & Precautionary Statements | Source(s) |
| Acute Toxicity | H302: Harmful if swallowed. | [5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | [5] |
| Eye Damage/Irritation | H318: Causes serious eye damage. | [5] |
| Respiratory Irritation | H335: May cause respiratory irritation. | [5] |
| Personal Protective Equipment (PPE) | P280: Wear protective gloves, protective clothing, eye protection, and face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6] |
The Science of Recrystallization: A Rationale-Driven Approach
Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[7] The ideal solvent will dissolve the target compound sparingly at room temperature but completely at an elevated temperature.[7][8][9] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, while impurities ideally remain dissolved in the cold solvent (mother liquor).[8][10]
The selection of an appropriate solvent is the most critical step for a successful recrystallization.[7] An unsuitable solvent can lead to low recovery, poor purification, or complete failure of the process (e.g., "oiling out").
Protocol Part 1: Strategic Solvent Selection
Given the lack of published, specific solubility data for this compound, an empirical screening process is the most reliable method for identifying an optimal solvent system. The "like dissolves like" principle suggests that moderately polar solvents should be investigated.
Potential Impurities and Their Impact
The choice of solvent must account for the likely impurities from the synthesis of this compound. A common synthetic route is the iodination of 3,5-dichloropyridine. Therefore, a primary impurity could be the unreacted starting material, 3,5-dichloropyridine (MP: 65-67 °C). The ideal solvent should keep this lower-melting, more polar impurity dissolved upon cooling.
Experimental Solvent Screening Protocol
This protocol should be performed on a small scale (e.g., 50-100 mg of crude material) for each candidate solvent.
Procedure:
-
Place ~50 mg of crude this compound into a small test tube.
-
Add the candidate solvent dropwise (e.g., 0.5 mL at a time) at room temperature, vortexing after each addition. Record the solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the mixture in a water or sand bath towards the solvent's boiling point. Continue adding small portions of the solvent until the solid just dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature, and then in an ice-water bath.
-
Observe and record the quality and quantity of crystal formation.
Data Recording Table:
| Solvent Candidate | Solubility at 25°C | Solubility at Boiling Point | Observations Upon Cooling (Crystal Formation, Oiling Out, etc.) |
| Isopropanol | |||
| Ethanol | |||
| Acetonitrile | |||
| Toluene | |||
| Ethyl Acetate | |||
| Heptane/Ethanol Mix |
Solvent Selection Logic
The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent.
Caption: Decision tree for single-solvent recrystallization screening.
Protocol Part 2: Standard Operating Procedure for Recrystallization
This procedure assumes a suitable solvent (e.g., isopropanol) has been identified from the screening in Part 1.
Workflow Overview
The diagram below outlines the complete recrystallization workflow.
Caption: Step-by-step workflow for the purification process.
Detailed Step-by-Step Methodology
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask equipped with a stir bar. Add a small portion of the chosen solvent and heat the mixture to a gentle reflux with stirring. Continue adding the hot solvent in small portions until the solid has just dissolved completely.
-
Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery. An excess of solvent will keep more of the product dissolved upon cooling, reducing the final yield.
-
-
Hot Filtration (Conditional): If any insoluble impurities (e.g., dust, particulates) are observed in the hot solution, perform a hot filtration. Pre-heat a gravity filter funnel containing fluted filter paper by pouring hot solvent through it. Quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask.
-
Causality: Pre-heating the apparatus prevents premature crystallization of the product on the filter paper or funnel, which would decrease the yield.[7]
-
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Causality: Slow cooling promotes the formation of larger, more perfect crystals, which are less likely to trap impurities within their lattice structure compared to the small crystals formed by rapid cooling.[7]
-
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: While the crystals are still in the Büchner funnel under vacuum, wash them with a small amount of ice-cold solvent.
-
Causality: The cold solvent washes away any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. The solvent must be cold to minimize re-dissolving the purified product.
-
-
Drying: Press the crystals as dry as possible on the filter paper. Transfer the crystalline product to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all residual solvent.
Quality Control and Verification
The success of the purification must be validated empirically. The purified product should exhibit a significant improvement in purity markers compared to the crude starting material.
| Analysis Method | Expected Result for Crude Material | Expected Result for Purified Product |
| Appearance | Off-white to yellow or orange powder | White to very light-yellow crystalline solid |
| Melting Point | Broad melting range, lower than literature value (e.g., 180-188 °C) | Sharp melting range within the literature value (e.g., 188-190 °C) |
| GC/HPLC | Multiple peaks, including starting materials and byproducts | One major peak (>99% purity) with significantly reduced impurity peaks |
| ¹H NMR | Signals corresponding to impurities present | Clean spectrum with signals corresponding only to this compound |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point; solution is too concentrated. | Re-heat the mixture to dissolve the oil, add slightly more hot solvent, and try cooling again. Consider a lower-boiling point solvent. |
| No Crystals Form | Too much solvent was used; solution is not supersaturated. | Boil off some of the solvent to increase the concentration and attempt to cool again. If that fails, scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. |
| Very Low Recovery | Too much solvent was used; premature crystallization during hot filtration; crystals are significantly soluble in cold solvent. | Re-concentrate the mother liquor and cool again to obtain a second crop of crystals (which may be less pure). Ensure filtration apparatus is properly pre-heated. Choose a solvent in which the product has lower cold solubility. |
References
-
Solvent Choice in Recrystallization. University of York, Chemistry Teaching Labs.[Link]
-
Finding the best solvent for recrystallisation. Royal Society of Chemistry, Education in Chemistry.[Link]
-
Solvents for Recrystallization. University of Rochester, Department of Chemistry.[Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.[Link]
-
Experiment: Recrystallization – Part I: Solvent Selection. University of Missouri–St. Louis, Science Learning Center.[Link]
-
Pyridine derivatives sublimation processes. ResearchGate.[Link]
-
Sublimation of pyridine derivatives. Royal Society of Chemistry Publishing.[Link]
-
Guide for crystallization. University of Geneva.[Link]
-
Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides. National Institutes of Health (NIH).[Link]
-
Structure and reactivity of pyridine crystal under pressure. ResearchGate.[Link]
-
Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda.[Link]
-
3,5-Dichloroaniline Properties. PubChem.[Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. National Institutes of Health (NIH).[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 97% | 343781-41-9 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 343781-41-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. edu.rsc.org [edu.rsc.org]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. mt.com [mt.com]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Application Notes and Protocols for the Purification of Pyridine Derivatives by Column Chromatography
Introduction: The Unique Challenge of Purifying Pyridine Derivatives
Pyridine and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Their purification is a critical step in both research and industrial settings. However, the inherent basicity of the pyridine nitrogen atom presents a significant challenge in standard column chromatography protocols. Most pyridine derivatives have a pKa between 5 and 6, meaning they are readily protonated.[2][3] This basicity leads to strong interactions with the acidic silanol groups (Si-OH) present on the surface of silica gel, the most common stationary phase.[2][4] These interactions can result in a number of chromatographic issues, including:
-
Peak Tailing: The strong analyte-stationary phase interaction causes the compound to elute slowly and asymmetrically, leading to broad, tailing peaks.[2] This significantly reduces resolution and the purity of collected fractions.
-
Irreversible Adsorption and Low Recovery: In some cases, the interaction with silica can be so strong that the pyridine derivative is irreversibly adsorbed onto the column, leading to poor recovery of the target compound.[5]
-
Compound Degradation: The acidic nature of silica gel can sometimes lead to the degradation of sensitive pyridine derivatives during the purification process.[5]
This application note provides a comprehensive guide to overcoming these challenges, offering detailed protocols and evidence-based strategies for the successful purification of pyridine derivatives using column chromatography.
Pre-Chromatography Considerations: Setting the Stage for Success
Before embarking on the column chromatography itself, several preparatory steps are crucial for a successful purification.
Understanding Your Pyridine Derivative
A thorough understanding of the physicochemical properties of your target compound is paramount. Key parameters to consider include:
-
Polarity: An initial assessment of the compound's polarity, often through thin-layer chromatography (TLC), will guide the initial mobile phase selection.
-
pKa: Knowing the pKa of your pyridine derivative is critical.[3][6] This will inform your strategy for pH control of the mobile phase to either suppress or control the ionization of the nitrogen atom.
-
Solubility: The solubility of your crude sample in various organic solvents will determine the appropriate sample loading technique.
Thin-Layer Chromatography (TLC): Your Purification Roadmap
TLC is an indispensable tool for developing and optimizing your column chromatography conditions. It allows for rapid screening of different mobile phase systems to achieve the desired separation.
Key Objectives of TLC Analysis:
-
Determine the an appropriate solvent system: The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with good separation from impurities.
-
Assess for Peak Tailing: Observe the spot shape on the TLC plate. Significant streaking or tailing is a strong indicator that you will encounter similar issues on the column.
-
Evaluate Compound Stability: Running a 2D TLC, where the plate is developed, dried, rotated 90 degrees, and re-developed in the same solvent, can help determine if your compound is degrading on the silica.[7]
Strategic Selection of Stationary and Mobile Phases
The choice of stationary and mobile phases is the most critical factor in achieving a successful separation of pyridine derivatives.
Stationary Phase: Beyond Standard Silica Gel
While silica gel is the most widely used stationary phase, its acidic nature often necessitates modifications or alternatives for purifying basic compounds like pyridines.
| Stationary Phase | Advantages | Disadvantages | Best Suited For |
| Silica Gel (Standard) | Inexpensive, widely available, good for a wide range of polarities. | Acidic silanol groups cause peak tailing and potential degradation of basic compounds.[2][4] | Less basic pyridine derivatives or when used with mobile phase additives. |
| Deactivated Silica Gel | Reduced acidity minimizes peak tailing and compound degradation. | May have slightly lower resolving power than standard silica. | Acid-sensitive or strongly basic pyridine derivatives. |
| Alumina (Basic or Neutral) | Basic or neutral surface prevents interaction with basic compounds, leading to symmetrical peaks. | Can be more reactive than silica and may not be suitable for all functional groups. | Strongly basic pyridine derivatives that show significant tailing on silica. |
| Reversed-Phase (C18) Silica | Useful for purifying highly polar pyridine derivatives. | Requires aqueous mobile phases, which can be more complex to handle and remove. | Water-soluble or very polar pyridine derivatives. |
Mobile Phase: The Key to Controlling Elution
The mobile phase not only carries the sample through the column but also plays a crucial role in modulating the interactions between the analyte and the stationary phase.
Common Solvent Systems:
-
Hexane/Ethyl Acetate: A versatile system for compounds of low to medium polarity.
-
Dichloromethane/Methanol: A more polar system suitable for a wider range of pyridine derivatives.
The Critical Role of Additives:
To counteract the adverse effects of acidic silanol groups, the addition of a small amount of a basic modifier to the mobile phase is often essential.
| Additive | Concentration | Mechanism of Action | Considerations |
| Triethylamine (TEA) | 0.1 - 1% (v/v) | Acts as a "silanol suppressor" by competitively binding to the acidic sites on the silica gel, preventing the pyridine derivative from interacting with them.[4][8][9] | Can be difficult to remove from the final product due to its high boiling point. |
| Ammonia (in Methanol) | 0.1 - 1% (v/v) of a 7N solution | Similar to TEA, it neutralizes the acidic silanol groups. | Easier to remove than TEA due to its volatility. |
| Pyridine | 0.1 - 0.5% (v/v) | Can be used as a self-suppressor if the target compound is pyridine itself or a closely related derivative. | Only suitable in specific cases.[10][11] |
Step-by-Step Protocol for Column Chromatography of a Pyridine Derivative
This protocol outlines a general procedure for purifying a pyridine derivative using silica gel with a triethylamine-modified mobile phase.
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Mobile phase solvents (e.g., hexane, ethyl acetate)
-
Triethylamine (TEA)
-
Crude sample of the pyridine derivative
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Experimental Workflow Diagram
Caption: Workflow for pyridine derivative purification.
Protocol Steps:
-
Column Preparation (Slurry Packing Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm).
-
In a separate beaker, create a slurry of the silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% TEA).[12][13] The consistency should be pourable but not too dilute.
-
Pour the slurry into the column in one continuous motion.
-
Gently tap the side of the column to dislodge any air bubbles and ensure even packing.
-
Open the stopcock and allow the solvent to drain until it is just above the level of the silica. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica bed to protect it during sample and solvent addition.
-
-
Sample Loading:
-
Wet Loading: If the crude sample is soluble in the initial mobile phase, dissolve it in a minimal amount of this solvent and carefully apply it to the top of the column using a pipette.[7]
-
Dry Loading: If the sample is not very soluble in the mobile phase, dissolve it in a more polar solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[7] Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions. The size of the fractions will depend on the scale of the purification.
-
Monitor the elution of your compound by TLC.
-
If your compound is eluting too slowly, you can gradually increase the polarity of the mobile phase (gradient elution). For example, move from 95:5 Hexane:Ethyl Acetate to 90:10, then 80:20, always maintaining the 0.5% TEA concentration.
-
-
Analysis and Work-up:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent and TEA by rotary evaporation. Co-evaporation with a lower-boiling solvent like toluene can sometimes help remove residual TEA.
-
Troubleshooting Common Issues
Even with a well-planned protocol, problems can arise. The following table provides solutions to common issues encountered during the purification of pyridine derivatives.
| Problem | Probable Cause(s) | Solution(s) |
| Peak Tailing/Streaking on TLC and Column | Strong interaction with acidic silanol groups.[2] | Add a basic modifier (e.g., 0.1-1% TEA or ammonia) to the mobile phase.[4][8] Consider using a less acidic stationary phase like deactivated silica or alumina. |
| Poor Separation of Compounds | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/methanol instead of hexane/ethyl acetate).[14] |
| Compound Not Eluting from the Column | The mobile phase is not polar enough. The compound may be irreversibly adsorbed. | Gradually increase the polarity of the mobile phase. If the compound still doesn't elute, consider a more polar solvent system or a different stationary phase. |
| Low Recovery of the Compound | Irreversible adsorption on silica. Compound degradation. | Use a deactivated stationary phase or add a basic modifier. Check for compound stability on silica using 2D TLC.[7] |
| Cracks or Channels in the Silica Bed | Improper column packing. The column ran dry. | Ensure the silica is packed as a uniform slurry. Never let the solvent level drop below the top of the silica bed. |
Decision-Making Flowchart for Stationary Phase Selection
Caption: Guide for selecting the appropriate stationary phase.
Conclusion
The successful purification of pyridine derivatives by column chromatography hinges on a proactive approach that addresses their inherent basicity. By carefully selecting the stationary and mobile phases, incorporating basic additives to mitigate silanol interactions, and meticulously following a well-developed protocol, researchers can achieve high purity and recovery of their target compounds. The strategies and protocols outlined in this application note provide a robust framework for navigating the challenges of purifying this important class of heterocyclic compounds.
References
-
Buchi. (n.d.). Slurry packing of chromatography columns can be just as fun as it sounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 18). 2.4A: Macroscale Columns. Retrieved from [Link]
- Geist, M. (n.d.). Columns and packing methods. Analusis.
-
Sepuxianyun. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]
-
PubMed. (n.d.). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Retrieved from [Link]
-
Phenomenex. (n.d.). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Pyridine: Uses, Structure & pKa. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Inter-Research Science Publisher. (2025, March 31). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Retrieved from [Link]
-
PMC. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. welch-us.com [welch-us.com]
- 5. Chromatography [chem.rochester.edu]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. int-res.com [int-res.com]
- 12. Slurry packing of chromatography columns can be just as fun as it sounds | Buchi.com [buchi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Strategic Use of 3,5-Dichloro-4-Iodopyridine in Biochemical Assays for Kinase Inhibitor Discovery
Introduction: The Rationale for Employing 3,5-Dichloro-4-Iodopyridine in Drug Discovery
In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as a pivotal class of therapeutic targets. The dysregulation of kinase activity is a hallmark of numerous pathologies, making the identification of potent and selective kinase inhibitors a cornerstone of pharmaceutical research. Within this context, the strategic selection of chemical scaffolds for the synthesis of inhibitor libraries is of paramount importance. This compound is a heterocyclic compound that has garnered significant attention as a versatile building block in medicinal chemistry.[1] Its unique electronic and structural features, including the presence of three modifiable halogen substituents, render it an ideal starting point for the generation of diverse chemical entities with the potential for high-affinity interactions with the ATP-binding pocket of kinases.
This technical guide provides an in-depth exploration of the application of this compound in the drug discovery workflow, from its role as a foundational scaffold for inhibitor synthesis to its implicit use in high-throughput biochemical screening assays. We will delve into the causality behind its selection, provide a representative synthetic scheme, and offer a detailed protocol for a fluorescence-based kinase inhibition assay, a gold-standard method for evaluating the potency of novel chemical compounds.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and subsequent biochemical evaluation.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂Cl₂IN | [2][3] |
| Molecular Weight | 273.89 g/mol | [2][3] |
| CAS Number | 343781-41-9 | [2][3] |
| Appearance | Solid | [3] |
| Melting Point | 186-190 °C | [3] |
| InChI Key | DEXLTMBFLWCGNF-UHFFFAOYSA-N | [3] |
The Strategic Advantage of the this compound Scaffold in Kinase Inhibitor Design
The pyridine core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in approved kinase inhibitors. The specific substitution pattern of this compound offers several strategic advantages for generating focused libraries of potential kinase inhibitors:
-
Multiple Points for Diversification: The three halogen atoms at positions 3, 4, and 5 serve as handles for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic introduction of a wide range of substituents to probe the chemical space of the kinase ATP-binding site.
-
Modulation of Physicochemical Properties: The introduction of different functional groups can fine-tune key drug-like properties such as solubility, lipophilicity (LogP), and metabolic stability.
-
Directional Interactions: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a common interaction motif with the hinge region of many kinases. The substituents at the 3, 4, and 5 positions can be designed to form additional hydrogen bonds, hydrophobic interactions, or van der Waals contacts with other residues in the active site.
Workflow for Library Synthesis and Screening
The following diagram illustrates a representative workflow for the utilization of this compound in a kinase inhibitor discovery campaign.
Caption: A generalized workflow from starting material to hit identification.
Exemplary Protocol: Fluorescence-Based Kinase Inhibition Assay
This protocol provides a detailed methodology for a generic, fluorescence-based kinase assay to screen a library of compounds derived from this compound for their inhibitory activity against a target kinase. This type of assay is widely used in high-throughput screening (HTS) due to its sensitivity and amenability to automation. The principle relies on the detection of either ADP production or the depletion of ATP, which are universal products of kinase-catalyzed phosphorylation.
I. Principle of the Assay
This protocol is based on a coupled-enzyme assay that quantifies the amount of ADP produced by the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce a luminescent signal. A decrease in the luminescent signal in the presence of a test compound indicates inhibition of the kinase.
II. Materials and Reagents
-
Target Kinase (e.g., a specific receptor tyrosine kinase or a cyclin-dependent kinase)
-
Kinase Substrate (a peptide or protein specifically phosphorylated by the target kinase)
-
ATP (Adenosine 5'-triphosphate)
-
ADP (Adenosine 5'-diphosphate) for standard curve
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Test compounds (synthesized from this compound) dissolved in DMSO
-
384-well, white, flat-bottom plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
III. Experimental Procedure
A. Compound Plating
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration for a primary screen is 10 mM.
-
Using an automated liquid handler or a multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well assay plate.
-
Include control wells containing only DMSO (for 0% inhibition) and a known potent inhibitor of the target kinase (for 100% inhibition).
B. Kinase Reaction
-
Prepare a master mix containing the kinase assay buffer, the target kinase, and its specific substrate. The optimal concentrations of the kinase and substrate should be empirically determined beforehand.
-
Add the kinase/substrate master mix to each well of the assay plate containing the pre-spotted compounds.
-
Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km value for the kinase to ensure sensitivity to competitive inhibitors.
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
C. ADP Detection
-
Following the manufacturer's instructions for the ADP-Glo™ Kinase Assay, add the ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP from the kinase reaction.
-
Incubate the plate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin and converts the newly synthesized ATP (from the initial ADP) into a luminescent signal.
-
Incubate the plate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
D. Data Acquisition and Analysis
-
Measure the luminescence intensity of each well using a plate reader.
-
Calculate the percent inhibition for each test compound concentration using the following formula:
% Inhibition = 100 x (1 - [(Signal_compound - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition)])
-
Plot the percent inhibition as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
IV. Self-Validating System and Causality in Experimental Choices
-
Inclusion of Controls: The use of both positive (known inhibitor) and negative (DMSO) controls in every assay plate is crucial for data normalization and quality control. This allows for the calculation of Z'-factor, a statistical measure of assay robustness.
-
ATP Concentration: Running the assay at the Km for ATP provides a balanced sensitivity to both ATP-competitive and non-competitive inhibitors.
-
Enzyme and Substrate Concentrations: These should be optimized to ensure the reaction proceeds linearly over the chosen time course and that the signal-to-background ratio is sufficient for robust hit identification.
-
DMSO Tolerance: The kinase's tolerance to DMSO should be determined, as high concentrations of the solvent can inhibit enzyme activity. The final DMSO concentration in the assay should be kept constant across all wells and typically below 1%.
Conclusion and Future Directions
This compound represents a highly valuable starting scaffold for the discovery of novel kinase inhibitors. Its chemical tractability allows for the creation of large and diverse compound libraries amenable to high-throughput screening. The fluorescence-based kinase assay protocol detailed herein provides a robust and sensitive method for identifying and characterizing potential inhibitors derived from this versatile chemical entity. Future work in this area will likely involve the use of more sophisticated screening paradigms, such as fragment-based screening and DNA-encoded libraries, where the unique reactivity of the this compound scaffold can be further leveraged to accelerate the discovery of next-generation kinase-targeted therapeutics.
References
Sources
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a Pyridine Scaffold
Introduction: The Strategic Importance of the Pyridine Scaffold in Kinase Inhibition
Protein kinases, enzymes that regulate a vast array of cellular processes through phosphorylation, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2][3] The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, stands as a privileged scaffold in the design of kinase inhibitors.[1][4] Its unique electronic properties, structural versatility, and ability to form crucial hydrogen bonds with the kinase hinge region make it an ideal foundation for developing potent and selective inhibitors.[1][4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine moiety of ATP, thus enabling competitive inhibition at the enzyme's active site.[4] This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for constructing pyridine-based kinase inhibitors, aimed at researchers and professionals in drug discovery and development.
Core Synthetic Strategies: Building the Pyridine Core
The synthesis of functionalized pyridines for kinase inhibitor development can be broadly categorized into two main approaches: the functionalization of a pre-existing pyridine ring and the de novo synthesis of the pyridine scaffold. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the need for structural diversity in a lead optimization campaign.[5]
Functionalization of Pre-formed Pyridine Rings
This approach is highly valuable when the required pyridine precursors are commercially available or readily accessible. Modern cross-coupling reactions have revolutionized the ability to selectively introduce a wide array of substituents onto the pyridine core.
Key Methodologies:
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are indispensable tools for forming carbon-carbon and carbon-nitrogen bonds.
-
Suzuki-Miyaura Coupling: Ideal for introducing aryl, heteroaryl, and alkyl groups. The regioselectivity is governed by the electronic properties of the pyridine ring and the nature of the halogen substituents (I > Br > Cl).[6][7]
-
Buchwald-Hartwig Amination: A powerful method for installing primary and secondary amines, which are often key pharmacophoric elements in kinase inhibitors.[6][8][9]
-
Sonogashira Coupling: Enables the introduction of alkyne moieties, which can serve as handles for further functionalization or as direct interaction points within the kinase active site.[6][7]
-
Workflow for Pyridine Functionalization:
Caption: General workflow for synthesizing pyridine-based kinase inhibitors via functionalization of a pre-formed pyridine ring.
De Novo Synthesis of the Pyridine Scaffold
When highly substituted or complex pyridine cores are required, de novo synthesis provides a flexible and powerful alternative.[10][11][12] These methods construct the pyridine ring from acyclic precursors, allowing for precise control over the final substitution pattern.
Prominent De Novo Strategies:
-
Hantzsch Dihydropyridine Synthesis: A classic and versatile method involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, followed by oxidation to the pyridine.[11][13]
-
Kröhnke Pyridine Synthesis: A multi-step approach that offers good control over regiochemistry.
-
Transition Metal-Catalyzed [2+2+2] Cycloaddition: A modern and efficient method for constructing pyridines from alkynes and nitriles.[12]
-
Cascade Reactions: One-pot multi-component reactions that can rapidly generate complex pyridine structures from simple starting materials.[12][14]
Conceptual Overview of a Multi-Component De Novo Synthesis:
Caption: Conceptual diagram of a multi-component de novo pyridine synthesis, such as the Hantzsch synthesis.
Experimental Protocols: Synthesis of a Representative Pyridine-Based Kinase Inhibitor
This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical, yet representative, di-substituted pyridine kinase inhibitor core, utilizing sequential palladium-catalyzed cross-coupling reactions.
Target Molecule: 4-Amino-2-phenylpyridine
Overall Synthetic Scheme:
Caption: Synthetic scheme for 4-Amino-2-phenylpyridine.
Protocol 1: Regioselective Suzuki-Miyaura C2-Arylation of 2,4-Dichloropyridine
Rationale: This protocol selectively functionalizes the C2 position of 2,4-dichloropyridine. The C2 and C6 positions are generally more activated towards oxidative addition in palladium catalysis. By carefully controlling the reaction conditions, selective mono-arylation can be achieved.
Materials:
-
2,4-Dichloropyridine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyridine (1.0 equiv.), phenylboronic acid (1.1 equiv.), and K₂CO₃ (3.0 equiv.).[6]
-
Add Pd(PPh₃)₄ (0.05 equiv.).
-
Add a 2:1 mixture of 1,4-dioxane and water.
-
Flush the vial with argon and seal it.
-
Subject the reaction mixture to microwave irradiation at 120 °C for 30 minutes.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield 2-chloro-4-phenylpyridine.
Validation:
-
TLC Analysis: Monitor the reaction progress by TLC, observing the consumption of the starting material and the appearance of a new, less polar product spot.
-
LC-MS Analysis: Confirm the mass of the desired product.
-
NMR Spectroscopy: Characterize the purified product by ¹H and ¹³C NMR to confirm the structure.
Protocol 2: Buchwald-Hartwig C4-Amination of 2-Chloro-4-phenylpyridine
Rationale: This protocol introduces an amino group at the C4 position. The choice of a suitable ligand (e.g., Xantphos) is crucial for achieving high yields in the amination of pyridyl chlorides.
Materials:
-
2-Chloro-4-phenylpyridine (from Protocol 1)
-
A source of ammonia (e.g., benzophenone imine followed by hydrolysis, or an ammonia surrogate)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloro-4-phenylpyridine (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), Xantphos (0.04 equiv.), and NaOtBu (1.4 equiv.).[6]
-
If using an ammonia surrogate like benzophenone imine, add it (1.2 equiv.) at this stage.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If a protecting group was used, perform the deprotection step (e.g., acidic hydrolysis for benzophenone imine).
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final product, 4-amino-2-phenylpyridine.
Validation:
-
LC-MS Analysis: Confirm the mass of the final aminated product.
-
NMR Spectroscopy: Full characterization by ¹H and ¹³C NMR.
-
FTIR Spectroscopy: Observe the characteristic N-H stretching bands of the primary amine.
Structure-Activity Relationship (SAR) Insights
The synthetic flexibility of the pyridine scaffold allows for systematic exploration of the structure-activity relationship (SAR). The substituents at different positions of the pyridine ring can significantly impact potency, selectivity, and pharmacokinetic properties.
| Position on Pyridine Ring | Typical Substituents | Impact on Kinase Inhibition |
| C2 | Aryl, heteroaryl groups | Often involved in van der Waals interactions in the ATP binding pocket. Can influence selectivity. |
| C3 | Small alkyl, alkoxy, or halogen groups | Can modulate the electronic properties of the ring and fine-tune binding affinity.[15] |
| C4 | Amino, substituted amino groups | Frequently forms a key hydrogen bond with the kinase hinge region.[16] |
| C5 | Various functional groups | Can be used to improve solubility and other ADME properties. |
| C6 | Aryl, heteroaryl, or smaller groups | Can influence selectivity and potency by interacting with the solvent-exposed region.[15] |
Example of SAR: In a series of isothiazolo[4,3-b]pyridines, it was found that electron-donating groups on a pyridinyl ring at position 3 enhanced PIKfyve inhibition, while a wide variety of substituents were tolerated on the aryl ring at position 6.[15]
Conclusion and Future Directions
The pyridine scaffold is a cornerstone in the development of kinase inhibitors, with numerous FDA-approved drugs incorporating this motif.[1][17] The synthetic methodologies outlined in this guide, from classical de novo syntheses to modern cross-coupling reactions, provide a robust toolkit for medicinal chemists. Future innovations will likely focus on developing even more efficient, regioselective, and environmentally friendly synthetic methods to access novel pyridine derivatives with improved therapeutic profiles. The continued exploration of diverse substitution patterns on the pyridine core will undoubtedly lead to the discovery of next-generation kinase inhibitors for a wide range of diseases.
References
- Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids. ChemRxiv.
- The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
- De novo Synthesis of Substituted Pyridines.
- A Simple, Modular Synthesis of Substituted Pyridines.
- Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.
- Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry.
- DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group.
- Various routes for the synthesis of functionalized pyridines.
- The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. Semantic Scholar.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.
- Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.
- Application Notes and Protocols for the Regioselective Functionalization of Polyhalogen
- 2 approaches to new pyridines.
- De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cycliz
- The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.
- Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed.
- Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry.
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PubMed Central.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
- Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activ
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
-
Synthesis and Identification of[10][11][15]Triazine-pyridine Biheteroaryl as a Novel Series of Potent Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
- Represented FDA-approved drugs containing a pyridine nucleus and a...
- Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
- Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions affording analogs of known GPR54 antagonists. RSC Publishing.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions affording analogs of known GPR54 antagonists - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 3,5-dichloro-4-iodopyridine
Welcome to the Technical Support Center for optimizing the Suzuki-Miyaura cross-coupling of 3,5-dichloro-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical knowledge and practical insights needed to overcome common challenges and achieve high-yield, reproducible results in your synthetic endeavors.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] However, heteroaromatic substrates like this compound present a unique set of challenges. The presence of the pyridine nitrogen can lead to catalyst inhibition, and the multiple halogen substituents require careful control of reaction conditions to achieve the desired regioselectivity and yield.[3][4][5] This guide will address these specific issues, providing a structured approach to reaction optimization.
Troubleshooting Guide
This section is formatted as a series of common problems encountered during the Suzuki coupling of this compound, followed by detailed causes and actionable solutions.
Problem 1: Low to No Product Yield
You've set up your reaction, but upon analysis, you find very little or none of your desired coupled product. What could be wrong?
This is one of the most common issues and can stem from several factors related to the catalyst, reagents, or reaction environment.
-
Cause A: Inactive Catalyst System
-
Explanation: The palladium catalyst is the heart of the Suzuki reaction. If it's old, has been improperly handled, or is not activated efficiently in situ, the catalytic cycle will not proceed.[5][6] The C-I bond in this compound is relatively reactive, but a sufficiently active Pd(0) species is still required for the initial oxidative addition step.[2][7][8]
-
Solutions:
-
Use a Fresh Catalyst: Ensure your palladium source, whether it's Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst, is from a fresh, reliable batch.
-
Consider a Pre-catalyst: Air- and moisture-stable Pd(II)-NHC (N-heterocyclic carbene) pre-catalysts can provide more consistent generation of the active Pd(0) species.[9][10]
-
Proper Ligand Selection: For this substrate, bulky, electron-rich phosphine ligands like SPhos or XPhos can be highly effective in promoting the reaction.[10][11][12]
-
Confirm Catalyst Activity: Run a small-scale control reaction with a known, reliable substrate pair to verify that your catalyst and ligand are active.
-
-
-
Cause B: Inefficient Base
-
Explanation: The base plays a crucial role in the transmetalation step of the catalytic cycle.[2][13] If the base is not strong enough, is not sufficiently soluble, or is hydrated, it can fail to activate the boronic acid, stalling the reaction.
-
Solutions:
-
Screen Different Bases: While K₂CO₃ is a common choice, stronger bases like Cs₂CO₃ or K₃PO₄ often give superior results, especially with heteroaromatic substrates.[7][14]
-
Ensure Anhydrous Conditions: Use a fresh, finely powdered, and anhydrous base. If necessary, dry the base in an oven before use.
-
Improve Solubility: The addition of water as a co-solvent (e.g., in a 4:1 dioxane/water mixture) can improve the solubility of inorganic bases and facilitate the reaction.[6]
-
-
-
Cause C: Inadequate Solvent and Temperature
-
Explanation: The solvent must be able to dissolve the reactants to a reasonable extent.[6] Additionally, while the C-I bond is the most labile, sufficient thermal energy is often required to drive the reaction to completion.[6]
-
Solutions:
-
Solvent Choice: Ethereal solvents like 1,4-dioxane or DME, often in combination with water, are standard.[7] For poorly soluble substrates, toluene can be an alternative.[7]
-
Temperature Optimization: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase it to 90-100 °C.[6]
-
Microwave Irradiation: For rapid optimization, microwave heating can be a powerful tool to explore higher temperatures and reduce reaction times.[6]
-
-
-
Cause D: Oxygen Contamination
-
Explanation: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively killing the reaction.[15]
-
Solutions:
-
Thorough Degassing: Rigorously degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-20 minutes or by using several freeze-pump-thaw cycles.[4][5]
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the experiment.
-
-
Problem 2: Formation of Significant Side Products
Your reaction works, but you're plagued by impurities that complicate purification and lower your yield. What are they and how can you prevent them?
-
Side Product A: Protodeiodination (Hydrodehalogenation)
-
Explanation: This is the replacement of the iodine atom with a hydrogen, resulting in 3,5-dichloropyridine. This can occur if a hydride source is present, which can lead to reductive elimination of Ar-H from the palladium intermediate.[15]
-
Solutions:
-
High-Purity Reagents: Use high-purity, anhydrous solvents and reagents to minimize potential hydride sources.
-
Ligand Choice: The choice of phosphine ligand can sometimes influence the rate of this side reaction.[6] Experiment with different ligands if this is a persistent issue.
-
-
-
Side Product B: Homocoupling of the Boronic Acid
-
Explanation: This side reaction leads to the formation of a biaryl byproduct derived from the dimerization of your boronic acid. It is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[15]
-
Solutions:
-
Strictly Anaerobic Conditions: As with preventing catalyst deactivation, thorough degassing is critical to minimize oxygen levels that can promote homocoupling.[15]
-
Use of Pre-catalysts: Well-defined Pd(II) pre-catalysts that are efficiently reduced to Pd(0) in situ can sometimes minimize the amount of free Pd(II) that could lead to homocoupling.
-
-
-
Side Product C: Protodeboronation
-
Explanation: This is the cleavage of the C-B bond of the boronic acid, especially in the presence of water and a strong base.[5] This is a particular concern with some heteroaryl boronic acids.[16][17]
-
Solutions:
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation than the corresponding boronic acids.[18]
-
Moderate Base Strength and Temperature: If protodeboronation is a major issue, consider using a milder base or running the reaction at a lower temperature, though this may require longer reaction times.
-
-
Problem 3: Reaction Stalls at Partial Conversion
Your reaction starts well, but then seems to stop before all the starting material is consumed. What's happening?
-
Cause A: Catalyst Decomposition
-
Explanation: Over the course of the reaction, the catalyst can decompose, often precipitating as palladium black. This reduces the concentration of the active catalyst, causing the reaction to slow down and eventually stop.
-
Solutions:
-
Ligand Choice: Bulky, electron-rich ligands, such as the Buchwald-type biarylphosphine ligands, can stabilize the palladium catalyst and prevent decomposition.[11]
-
Lower Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can lead to a more controlled reaction with less decomposition.
-
Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.
-
-
-
Cause B: Product Inhibition
-
Explanation: The pyridine nitrogen in both the starting material and the product can coordinate to the palladium center, potentially inhibiting catalyst activity.[4][5] As the product concentration increases, this inhibition can become more pronounced.
-
Solutions:
-
Sterically Hindered Ligands: The use of sterically bulky ligands can help to disfavor the binding of the pyridine nitrogen to the palladium center.[19]
-
Higher Catalyst Loading: If product inhibition is suspected, a higher catalyst loading may be necessary to ensure a sufficient concentration of active catalyst is available to drive the reaction to completion.
-
-
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react in this compound?
A1: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl.[2] Therefore, the Suzuki coupling will selectively occur at the C-I bond at the 4-position of the pyridine ring. The C-Cl bonds are significantly less reactive and will remain intact under typical Suzuki conditions.[3]
Q2: What are good starting conditions for a Suzuki coupling with this compound?
A2: A reliable set of starting conditions to try would be:
-
Palladium Source: Pd(OAc)₂ (2 mol%) with a suitable ligand like SPhos (4 mol%) or a pre-catalyst like SPhos-Pd-G3 (2 mol%).
-
Base: K₃PO₄ (2-3 equivalents).[12]
-
Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[6]
-
Temperature: 90-100 °C.
-
Atmosphere: Inert (Argon or Nitrogen).
Q3: Is it necessary to protect the pyridine nitrogen?
A3: For most Suzuki couplings, it is not necessary to protect the pyridine nitrogen. The use of appropriate bulky, electron-rich ligands can mitigate the issue of catalyst inhibition by the pyridine nitrogen.[11]
Q4: Can I use a boronic ester instead of a boronic acid?
A4: Yes, and in many cases, it is advantageous. Boronic esters, such as pinacol esters, are often more stable, easier to purify, and less prone to side reactions like protodeboronation and homocoupling compared to their corresponding boronic acids.[18][20]
Q5: My boronic acid is not commercially available. What should I do?
A5: If your desired boronic acid is not available, you can often synthesize it from the corresponding aryl halide via a Miyaura borylation reaction using bis(pinacolato)diboron. This two-step, one-pot procedure of borylation followed by Suzuki coupling is a very common and powerful strategy in organic synthesis.
Experimental Protocols
Optimized Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (3.0 equiv, finely powdered and dried)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of degassed 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask via syringe, followed by the remaining 1,4-dioxane and water (to achieve a 4:1 v/v ratio of dioxane to water).
-
Thoroughly degas the reaction mixture by bubbling the inert gas through it for another 10-15 minutes.[4]
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3,5-dichloropyridine.[4]
Data Presentation
Table 1: Comparison of Reaction Conditions for Optimization
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O | 80 | 45 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 60 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 85 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 95 |
| 5 | SPhos-Pd-G3 (2) | - | K₃PO₄ (3) | Dioxane/H₂O | 100 | 96 |
This table represents hypothetical data for illustrative purposes, demonstrating a logical optimization workflow.
Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Diagram 2: Troubleshooting Workflow for Low Yield
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. mdpi.com [mdpi.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. reddit.com [reddit.com]
- 17. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Sonogash-ira Reactions of Iodopyridines
Welcome to the technical support center for Sonogashira reactions involving iodopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we will address common challenges, delve into the mechanistic underpinnings of byproduct formation, and provide actionable troubleshooting strategies to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My primary byproduct is the homocoupled dimer of my terminal alkyne. What is causing this and how can I prevent it?
A1: The formation of a diyne byproduct, resulting from the homocoupling of your terminal alkyne, is commonly known as Glaser coupling.[1][2][3] This side reaction is primarily promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[1][3]
Causality & Prevention:
-
Oxygen Sensitivity: The Glaser coupling mechanism often involves the oxidation of the copper(I) acetylide intermediate.[2] Therefore, maintaining strictly anaerobic conditions is the most critical factor in suppressing this byproduct.[1][4]
-
Copper Concentration: High concentrations of the copper(I) co-catalyst can accelerate the rate of homocoupling.[1]
-
Reaction Kinetics: If the rate of Glaser coupling is competitive with the desired cross-coupling, byproduct formation will be significant.
Troubleshooting Steps:
-
Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed using methods such as freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the reaction mixture for an extended period.[1][4] Maintain a positive pressure of inert gas throughout the experiment.
-
Minimize Copper Catalyst Loading: Reduce the amount of CuI to the minimum effective concentration. Titrate the loading to find the optimal balance between reaction rate and byproduct formation.
-
Slow Alkyne Addition: Adding the alkyne substrate slowly to the reaction mixture can help maintain a low instantaneous concentration of the copper acetylide, thereby disfavoring the bimolecular homocoupling reaction.[1]
-
Consider "Copper-Free" Conditions: If Glaser coupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a highly effective strategy.[3][5][6] These systems rely solely on the palladium catalyst, which can circumvent the homocoupling pathway.[7]
Q2: I am observing a significant amount of a biaryl byproduct, which appears to be a dimer of my iodopyridine. What is this side reaction?
A2: The dimerization of your iodopyridine substrate is likely due to an Ullmann-type coupling reaction. This is another potential side reaction in Sonogashira couplings, particularly at elevated temperatures or with certain catalyst systems.
Causality & Prevention:
-
Mechanism: The Ullmann reaction involves the copper-mediated coupling of two aryl halides. While palladium is the primary catalyst in the Sonogashira reaction, the copper co-catalyst can also facilitate this undesired pathway.
-
Temperature Effects: Higher reaction temperatures can promote Ullmann coupling.[1]
Troubleshooting Steps:
-
Optimize Reaction Temperature: If possible, run the reaction at a lower temperature. Iodopyridines are generally more reactive than their bromo or chloro counterparts, often allowing for successful coupling at or near room temperature.[3]
-
Ligand Choice: The choice of phosphine ligand on the palladium catalyst can influence the relative rates of the desired Sonogashira coupling versus the Ullmann side reaction. Experimenting with different ligands, such as those with varying steric bulk or electronic properties, may be beneficial.[8]
-
Catalyst System: As with Glaser coupling, switching to a copper-free Sonogashira protocol can often eliminate the Ullmann byproduct.
Q3: My reaction has turned black, and I have low conversion of my starting materials. What does this indicate?
A3: The formation of a black precipitate, commonly known as "palladium black," is a sign of catalyst decomposition.[1][9] This inactive, elemental palladium will no longer participate in the catalytic cycle, leading to a stalled or failed reaction.
Causality & Prevention:
-
Oxygen Exposure: The Pd(0) active species is sensitive to oxidation. The presence of oxygen can lead to its decomposition.[1]
-
High Temperatures: Excessive heat can cause the palladium catalyst to agglomerate and precipitate out of the solution.[1]
-
Impurities: Impurities in the reagents or solvents can poison the catalyst.[1]
-
Solvent Effects: Some solvents may be more prone to promoting the formation of palladium black.[10]
Troubleshooting Steps:
-
Ensure Anaerobic Conditions: As with minimizing Glaser coupling, rigorous degassing and maintaining an inert atmosphere are crucial to prevent catalyst decomposition.[1]
-
Use High-Purity Reagents: Utilize freshly purified and anhydrous solvents and high-quality reagents to avoid introducing catalyst poisons.[1][9]
-
Optimize Temperature: Avoid unnecessarily high reaction temperatures. Monitor the reaction progress and use the minimum temperature required for efficient conversion.[11]
-
Catalyst and Ligand Choice: Consider using a more stable palladium precatalyst, such as PdCl₂(PPh₃)₂, which is generally more robust than Pd(PPh₃)₄.[9] The choice of phosphine ligand can also impact catalyst stability.[12]
Q4: Can the pyridine nitrogen itself cause problems in the reaction?
A4: Yes, the nitrogen atom in the pyridine ring can potentially coordinate to the palladium catalyst.[1] This coordination can sometimes inhibit the catalytic activity by competing with the desired substrates for coordination sites on the metal center. However, in many instances, Sonogashira couplings with pyridine substrates proceed without issue.[13] If catalyst inhibition is suspected, consider using ligands that bind more strongly to the palladium, potentially displacing the pyridine nitrogen.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, step-by-step approach to diagnosing and solving common issues encountered during Sonogashira reactions of iodopyridines.
Issue 1: Predominant Formation of Glaser Coupling Product (Diyne)
| Symptom | Potential Cause | Recommended Action |
| High levels of alkyne homocoupling product observed by TLC, GC-MS, or NMR. | Presence of oxygen in the reaction mixture. | 1. Implement rigorous degassing of all solvents and the reaction headspace with an inert gas.[1][4] 2. Use Schlenk line techniques to maintain a strictly anaerobic environment. |
| High concentration of copper(I) co-catalyst. | 1. Reduce the loading of CuI (e.g., from 5 mol% to 1-2 mol%).[1] 2. Perform a catalyst loading screen to find the optimal concentration. | |
| Reaction kinetics favor homocoupling. | 1. Add the terminal alkyne to the reaction mixture slowly via syringe pump.[1] 2. Consider switching to a copper-free Sonogashira protocol.[3][14] |
Issue 2: Low or No Conversion of Starting Materials
| Symptom | Potential Cause | Recommended Action |
| Starting materials remain largely unreacted after the expected reaction time. | Inactive or decomposed palladium catalyst (often accompanied by the formation of palladium black). | 1. Use a fresh, high-quality palladium catalyst and store it under an inert atmosphere.[9] 2. Ensure all reagents and solvents are anhydrous and free of impurities.[1] 3. Optimize the reaction temperature to avoid thermal decomposition.[1] |
| Poor quality of copper co-catalyst. | Use a fresh bottle of CuI, as it can degrade over time.[9] | |
| Insufficiently active reaction conditions. | 1. If running at room temperature, consider gentle heating (e.g., 40-60 °C).[4] 2. Ensure the base is of high quality, anhydrous, and used in sufficient excess (typically 2-3 equivalents).[4][9] | |
| Inappropriate solvent or base. | 1. Screen different solvents (e.g., THF, DMF, acetonitrile) and bases (e.g., triethylamine, diisopropylethylamine).[15][16] 2. Ensure the chosen base is strong enough to deprotonate the terminal alkyne. |
Visualizing the Reaction Pathways
To better understand the competition between the desired Sonogashira coupling and the common side reactions, the following diagrams illustrate the key catalytic cycles.
Caption: Competing pathways in a Sonogashira reaction.
Experimental Protocol: A General Procedure for Sonogashira Coupling of an Iodopyridine
This protocol provides a starting point for the Sonogashira coupling of an iodopyridine with a terminal alkyne. Optimization of specific parameters may be necessary for different substrates.
Materials:
-
Iodopyridine (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., triethylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the iodopyridine, palladium catalyst, and copper(I) iodide.[4]
-
Solvent and Base Addition: Add the anhydrous solvent and the amine base. Stir the mixture at room temperature for 10-15 minutes to ensure all solids are dissolved.[4]
-
Alkyne Addition: Slowly add the terminal alkyne to the reaction mixture via syringe over 5-10 minutes.[4]
-
Reaction: Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C). Monitor the reaction progress by TLC or LC-MS.[4]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[4]
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.[4]
Caption: General experimental workflow for Sonogashira coupling.
References
-
The chemical reaction database. (2008, August 15). Copper-free Sonogashira coupling. Retrieved from [Link]
-
Books Gateway. (2016, August 1). Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
PMC - NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
PMC. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
-
ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. Retrieved from [Link]
-
Wipf Group. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Retrieved from [Link]
-
MDPI. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Retrieved from [Link]
-
RSC Publishing. (n.d.). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
-
ACS Publications. (2022, June 30). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne | Organic Letters. Retrieved from [Link]
-
RSC Advances (RSC Publishing). (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reactiona. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of solvent, base, and temperature on the Sonogashira coupling.... Retrieved from [Link]
-
Sciencemadness Discussion Board. (2007, September 8). Potential Sonogashira Reaction Problems?. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Copper- and Amine-Free Sonogashira Coupling Reaction Promoted by a Ferrocene-Based Phosphinimine-Phosphine Ligand at Low Catalyst Loading. | Request PDF. Retrieved from [Link]
-
NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
-
Reddit. (2020, August 8). Sonogashira troubleshooting help needed : r/Chempros. Retrieved from [Link]
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen : r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
PubMed. (n.d.). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sciencemadness Discussion Board - Potential Sonogashira Reaction Problems? - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. researchgate.net [researchgate.net]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Homocoupling in Palladium-Catalyzed Reactions
To: Valued Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: Troubleshooting and Preventing Homocoupling Side Reactions in Palladium-Catalyzed Cross-Coupling
Introduction
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonoghashira, and Heck couplings, are cornerstone methodologies in modern synthetic chemistry, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds. The significance of this field was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] Despite their power and versatility, these reactions can be plagued by undesired side reactions. Among the most common is homocoupling , the dimerization of one of the coupling partners.
Homocoupling not only consumes valuable starting materials and reduces the yield of the desired product but also complicates purification, as the homocoupled byproduct is often structurally similar to the target molecule.[2] This guide provides in-depth, field-proven insights into the causes of homocoupling and offers robust troubleshooting strategies and protocols to mitigate this pervasive issue.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Q1: I'm observing significant aryl-aryl homocoupling from my boronic acid in a Suzuki-Miyaura reaction. What are the likely causes and how can I fix it?
This is one of the most frequently encountered issues in Suzuki-Miyaura coupling. The primary culprits are typically the presence of dissolved oxygen and the nature of the palladium species in the reaction.[2]
Root Causes & Solutions:
-
Oxygen-Mediated Homocoupling: Dissolved oxygen is a key contributor.[2][3] It can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then engage in a stoichiometric reaction with two molecules of the boronic acid to generate the homocoupled biaryl and regenerate Pd(0).[2][3][4] A proposed mechanism involves the formation of a palladium peroxo complex, (η²-O₂)PdL₂, which reacts with the boronic acid to initiate the homocoupling pathway.[4]
-
Solution: Rigorous deoxygenation of all solvents, reagents, and the reaction vessel is critical. Standard sparging with an inert gas (argon or nitrogen) is good practice, but for sensitive reactions, the freeze-pump-thaw technique is superior.[5]
-
-
Pd(II) Precatalysts: Using a Pd(II) source, such as Pd(OAc)₂ or PdCl₂, requires an initial reduction to the active Pd(0) state. This reduction can proceed via the homocoupling of two boronic acid molecules, consuming your starting material before the main catalytic cycle even begins.[1][3][5]
-
Base Selection & Strength: The base is necessary to activate the boronic acid for transmetalation.[6] However, an inappropriate choice can exacerbate homocoupling. Very strong bases can promote side reactions, while insufficient base strength or poor solubility can stall the catalytic cycle, allowing side reactions more time to occur.
-
Solution: The choice of base is substrate-dependent. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are common. For base-sensitive functional groups, a milder base like KF might be effective.[6] It's often beneficial to screen a few different bases to find the optimal balance for your specific system.
-
Workflow: Troubleshooting Suzuki Homocoupling
Caption: A logical workflow for systematically addressing boronic acid homocoupling.
Q2: My Sonogashira reaction is producing a lot of alkyne dimer (Glaser coupling). How can I prevent this?
The homocoupling of terminal alkynes, known as the Glaser or Glaser-Hay coupling, is the most significant side reaction in Sonogashira couplings.[7][8] This process is almost always mediated by the copper(I) co-catalyst in the presence of an oxidant, typically atmospheric oxygen.[7][9][10]
Root Causes & Solutions:
-
Copper and Oxygen: The combination of the copper(I) salt (e.g., CuI) and oxygen is the primary driver for Glaser coupling.[7][9] The copper acetylide intermediate, essential for the main reaction, can undergo oxidative dimerization.[7]
-
Solution 1 (Standard Conditions): If the copper co-catalyst is necessary for reactivity, the reaction must be performed under a strictly inert atmosphere to exclude oxygen.[7][9] Rigorous degassing of solvents is mandatory.
-
Solution 2 (Copper-Free Conditions): To completely avoid Glaser coupling, a copper-free Sonogashira protocol should be employed.[7][9] These reactions often require a different ligand system and may use an amine base that is strong enough to facilitate the deprotonation of the alkyne without the aid of copper.[11]
-
-
Catalyst and Oxygen Concentration: The rate of homocoupling is influenced by the concentration of both the catalyst and oxygen.[12]
-
Solution: Running the reaction under a dilute hydrogen atmosphere (e.g., H₂ diluted with N₂ or Ar) has been shown to dramatically reduce homocoupling to as low as 2%.[12]
-
Q3: How does my choice of phosphine ligand affect homocoupling?
The ligand is arguably the most powerful tool for controlling reactivity and suppressing side reactions in a cross-coupling cycle. Its steric and electronic properties directly influence the rates of the key elementary steps: oxidative addition, transmetalation, and reductive elimination.[13]
Key Ligand Properties:
-
Steric Bulk: Large, bulky ligands are highly effective at preventing homocoupling.[14]
-
Mechanism of Action: Increased steric bulk on the ligand promotes the final, desired reductive elimination step to form the cross-coupled product.[15][16][17] This acceleration helps the productive catalytic cycle outcompete the pathways leading to homocoupling. Furthermore, bulky ligands favor the formation of monoligated Pd(0)L₁ species, which are often the most catalytically active.[13][18]
-
Recommended Ligands: The biarylphosphine ligands developed by the Buchwald group (e.g., XPhos, SPhos) are industry standards for suppressing homocoupling in a variety of cross-coupling reactions, including Suzuki and C-N couplings.[5][19]
-
-
Electronic Properties: Electron-rich ligands are generally preferred.
-
Mechanism of Action: Electron-donating ligands increase the electron density on the palladium center. This facilitates the initial oxidative addition step and, crucially, accelerates the final reductive elimination step.[20] The faster the desired product is ejected from the palladium center, the less opportunity there is for side reactions to occur.
-
Table 1: Comparison of Common Phosphine Ligands
| Ligand | Type | Key Feature | Best For Suppressing Homocoupling In... |
| PPh₃ | Monodentate Arylphosphine | General purpose, inexpensive | Less challenging couplings; can be prone to homocoupling. |
| dppf | Bidentate Ferrocenylphosphine | Good stability, effective in many cases | Suzuki, Kumada, and other standard couplings.[13] |
| XPhos | Bulky Biarylphosphine (Buchwald) | Very bulky, electron-rich | Challenging Suzuki, Sonogashira, and Buchwald-Hartwig aminations. |
| SPhos | Bulky Biarylphosphine (Buchwald) | Very bulky, electron-rich | Highly effective for Suzuki couplings, especially with hindered substrates or aryl chlorides.[19] |
Diagram: Ligand Steric Hindrance
Caption: Bulky ligands accelerate reductive elimination, minimizing side reactions.
Q4: Can procedural modifications, like slow addition or temperature changes, help reduce homocoupling?
Absolutely. Modifying reaction kinetics is a powerful and often simple way to favor the desired cross-coupling pathway.
Procedural Best Practices:
-
Slow Addition of Reagents: This is particularly effective for highly reactive organometallic reagents (e.g., Grignards in Kumada coupling) or when dealing with boronic acids prone to homocoupling.
-
Temperature Control: Running the reaction at the lowest possible temperature that still affords a reasonable rate can significantly suppress homocoupling.[5]
-
Rationale: Side reactions often have a different activation energy than the main productive cycle. Lowering the temperature can disproportionately slow down the undesired homocoupling pathway.
-
-
Use a Slight Excess of the Aryl Halide: Using a small excess (e.g., 1.05-1.1 equivalents) of the aryl halide partner can help ensure the catalyst preferentially enters the main cycle via oxidative addition with the halide rather than engaging in pathways involving the organometallic reagent alone.[5]
Key Experimental Protocols
Protocol 1: Rigorous Deoxygenation via Freeze-Pump-Thaw (FPT)
This technique is superior to inert gas sparging for removing dissolved oxygen, a primary culprit in homocoupling.[5]
Materials:
-
Schlenk flask equipped with a stir bar and a high-vacuum stopcock.
-
Reaction solvent.
-
Liquid nitrogen.
-
High-vacuum line.
Procedure:
-
Add the solvent to the Schlenk flask.
-
Freeze: Immerse the bottom of the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the stopcock to the high-vacuum line and evacuate the flask for 5-10 minutes. This removes the oxygen from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen dewar and allow the solvent to thaw completely. You may observe bubbling as dissolved gases escape the liquid phase.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least three times to ensure complete removal of dissolved oxygen.
-
After the final cycle, backfill the flask with a positive pressure of inert gas (Argon or Nitrogen). The solvent is now ready for use.
Protocol 2: Slow Addition of Boronic Acid for Suzuki-Miyaura Coupling
This protocol helps minimize the instantaneous concentration of the boronic acid, thereby suppressing its homocoupling.
Setup:
-
A three-neck round-bottom flask charged with the aryl halide, base, palladium catalyst, and ligand under an inert atmosphere.
-
A gas-tight syringe loaded with a solution of the boronic acid in a small amount of degassed solvent.
-
A syringe pump.
Procedure:
-
Assemble the reaction apparatus under a positive pressure of inert gas.
-
Dissolve the boronic acid in a minimal amount of rigorously degassed solvent and load it into the gas-tight syringe.
-
Place the syringe on the syringe pump and insert the needle through a septum into the reaction flask.
-
Heat the reaction mixture to the desired temperature.
-
Once the temperature is stable, begin the slow addition of the boronic acid solution via the syringe pump over a period of several hours (e.g., 2-4 hours is a good starting point).
-
After the addition is complete, allow the reaction to stir at the set temperature until completion is confirmed by TLC or LC-MS analysis.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Carrow, B. P., & Matyjaszewski, K. (2012).
- Hartwig, J. F., & Mann, G. (2002). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). Organometallics, 21(17), 3558-3566.
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Amatore, C., et al. (2018). Palladium-Catalyzed Aerobic Homocoupling of Alkynes: Full Mechanistic Characterization of a More Complex Oxidase-Type Behavior.
- Blore, C., & Jones, K. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
- Amatore, C., Jutand, A., & Le Duc, G. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(51), 16478-16479.
-
ResearchGate. Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). [Link]
- Komiya, S., & Albright, T. A. (1986). Steric and electronic effects of the tertiary phosphine ligand on the dissociative reductive elimination from cis-aryldimethyl(triarylphosphine)gold(III). Organometallics, 5(12), 2511-2522.
- Bickelhaupt, F. M., & Ziegler, T. (2009). In-depth insight into the electronic and steric effects of phosphine ligands on the mechanism of the R-R reductive elimination from (PR₃)₂PdR₂. Organometallics, 28(14), 4064-4074.
- Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 345-350.
- Wang, D., et al. (2014). Palladium-catalyzed C-H homocoupling of furans and thiophenes using oxygen as the oxidant. Organic Letters, 16(10), 2732-2735.
- Liyanage, A. D., & Wijsboom, Y. H. (2018). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry, 83(15), 8126-8134.
-
ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
ResearchGate. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. [Link]
- Gunanathan, C., & Milstein, D. (2011). Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. Dalton Transactions, 40(45), 12054-12066.
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
-
ResearchGate. Role of a base in Suzuki-Miyaura reaction. [Link]
- Jung, Y. C., & Yoon, C. H. (2005). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society, 127(42), 14844-14845.
- Ananthakrishnan, P., & Ilangovan, A. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 69(17), 5710-5713.
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. [Link]
-
Wikipedia. Glaser coupling. [Link]
-
ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
- Amatore, C., & Jutand, A. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Catellani, M., & Motti, E. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- The Royal Society of Chemistry. (2020).
- Bridges, C. R., & Reynolds, J. R. (2019). Exploring the Utility of Buchwald Ligands for C-H Oxidative Direct Arylation Polymerizations. Macromolecules, 52(17), 6499-6507.
- DeAngelis, A., & Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions.
- Lin, Y. A., & Chen, P. R. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 7(8), 1343-1348.
-
Organic Chemistry Portal. glaser coupling - Literature. [Link]
-
Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]
- Newman, S. G., & O'Hara, F. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 138(34), 10734-10747.
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Glaser coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. depts.washington.edu [depts.washington.edu]
- 13. books.rsc.org [books.rsc.org]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Exploring the Utility of Buchwald Ligands for C-H Oxidative Direct Arylation Polymerizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 20. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inactive Palladium Catalysts in Cross-Coupling Reactions
Welcome to the technical support center dedicated to resolving one of the most common frustrations in modern organic synthesis: the inactive palladium catalyst in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who rely on the power of palladium catalysis to construct complex molecules. Here, we will move beyond simple checklists to provide in-depth, mechanistically grounded troubleshooting strategies to get your reactions back on track.
Troubleshooting Guide: A Diagnostic Approach
When a cross-coupling reaction fails, a systematic approach is crucial to pinpointing the root cause. The following diagnostic workflow is designed to guide you through a logical sequence of questions and checks to identify the source of catalyst inactivity.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Reagent and Reaction Condition Issues
Q3: My reaction is sluggish or fails completely, but I don't see any palladium black. What else could be wrong?
A: If catalyst precipitation isn't the issue, the problem likely lies with catalyst poisoning or suboptimal reaction conditions that inhibit one of the elementary steps of the catalytic cycle (oxidative addition, transmetalation, or reductive elimination). [1]
-
Catalyst Poisoning: Certain functional groups or impurities can bind strongly to the palladium center, rendering it inactive. [2][3] * Common Poisons:
- Sulfur Compounds: Thiols, thioethers, and other sulfur-containing molecules are notorious for irreversibly poisoning palladium catalysts. [2][3] * Halides: High concentrations of chloride or bromide ions can sometimes inhibit the catalyst. [2] * Coordinating Functional Groups: Substrates or impurities with strongly coordinating groups (e.g., some nitrogen heterocycles, unhindered amines) can sometimes act as competitive ligands and deactivate the catalyst. [4]
-
Troubleshooting Poisoning:
-
Purify Starting Materials: Ensure the purity of your substrates, reagents, and solvents. [5][6]Distillation of liquid reagents or recrystallization of solids may be necessary.
-
Use High-Purity Solvents: Ensure solvents are anhydrous and free of peroxides, which can be an issue with ethers like THF or dioxane. [7] 3. Consider Scavengers: In some cases, adding a scavenger resin can help remove problematic impurities from the reaction mixture.
-
-
Suboptimal Reaction Conditions:
-
Base: The choice and amount of base are critical. It plays a role in the transmetalation step (e.g., in Suzuki coupling) and in regenerating the Pd(0) catalyst at the end of the cycle. [8]An inappropriate base can lead to side reactions or fail to promote the desired transformation.
-
Solvent: The solvent must solubilize all reaction components and can influence the stability and reactivity of the catalytic species. [9][10]A poor solvent choice can lead to a heterogeneous mixture and slow reaction rates.
-
Temperature: While higher temperatures can increase reaction rates, they can also promote catalyst decomposition and side reactions. [5]Some reactions require gentle heating, while others proceed well at room temperature. [5] Q4: How do I choose the right ligand for my reaction?
-
A: Ligand choice is arguably one of the most critical parameters in a cross-coupling reaction. The ligand's steric and electronic properties directly influence each step of the catalytic cycle. [11][12]
-
Key Ligand Properties:
-
Electron-Rich Ligands: Ligands that are strong sigma-donors (e.g., trialkylphosphines, NHCs) increase the electron density on the palladium center. This facilitates the oxidative addition step, which is often rate-limiting, especially with less reactive electrophiles like aryl chlorides. [11][13] * Bulky Ligands: Steric bulk on the ligand promotes the reductive elimination step, which forms the desired C-C bond and regenerates the Pd(0) catalyst. [11]Bulky ligands can also favor the formation of monoligated palladium species, which are often the most active catalysts. [1][14]
Ligand Type Key Characteristics Typical Applications Triphenylphosphine (PPh₃) Inexpensive, moderately electron-donating, relatively small. Heck, Sonogashira, basic Suzuki couplings. Buchwald Biarylphosphines (e.g., XPhos, SPhos) Bulky and very electron-rich. Challenging couplings, use of aryl chlorides, low catalyst loadings. [14] N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically tunable. Often used for highly challenging substrates and can offer high thermal stability. [1] | Bidentate Ligands (e.g., dppf, Xantphos) | Form stable chelate complexes with palladium. | Can offer high stability and control over reactivity. The "bite angle" is a key parameter. [15]|
-
-
Troubleshooting with Ligands:
-
Start with a Broadly Applicable Ligand: For a new reaction, begin with a well-established, versatile ligand for that transformation.
-
Screen a Panel of Ligands: If the initial choice fails, screen a small, diverse set of ligands with varying steric and electronic properties.
-
Check Ligand Purity: Phosphine ligands are susceptible to oxidation. Always use fresh ligands or store them under an inert atmosphere. [6]
-
Reactivation and Prevention
Q5: Can I reactivate my poisoned or decomposed palladium catalyst?
A: In a laboratory setting, in-situ reactivation is often difficult and not practical for a specific reaction that has failed. The formation of palladium black is generally considered irreversible. [7]Similarly, strongly bound poisons are difficult to remove without harsh conditions that would destroy the other components of the reaction. [3] However, on an industrial scale, regeneration of supported palladium catalysts is more common. This can involve treatments to burn off carbonaceous deposits ("coking") or chemical treatments to remove certain poisons. [3][16]For the research chemist, the focus should be on prevention rather than reactivation.
-
Preventative Strategies:
-
Rigorous Technique: The importance of maintaining an inert atmosphere and using pure, dry reagents cannot be overstated. [5][17] * Rational Condition Selection: Choose your catalyst, ligand, base, and solvent based on literature precedent for similar substrates.
-
Small-Scale Test Reactions: Before committing a large amount of valuable starting material, run small test reactions to confirm the viability of your chosen conditions.
-
References
- Benchchem. (n.d.). Common issues in Sonogashira coupling of aryl iodides and how to solve them.
- StudySmarter. (2024, August 27). Catalyst Poisoning: Palladium & Platinum.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates.
- ResearchGate. (2025, November 23). Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?.
- PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- (n.d.). Cross-Coupling Reactions Guide.
- Organic Chemistry Frontiers (RSC Publishing). (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale.
- AIP Publishing. (2021, February 26). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes.
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- PMC - NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- MDPI. (2020, December 15). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
- Google Patents. (n.d.). US3959382A - Method for reactivating palladium catalysts.
- PNNL. (2022, January 4). Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium | Research Highlight.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction.
- Scirp.org. (n.d.). Solvent Effects on Preparation of Pd-Based Catalysts: Influence on Properties of Palladium and Its Catalytic Activity for Benzyl Alcohol Oxidation.
- ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts | Request PDF.
- RSC Publishing. (2016, February 17). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions.
- Royal Society Publishing. (n.d.). The poisoning of a palladium catalyst by carbon monoxide.
- YouTube. (2020, February 13). palladium coupling catalyst activation.
- ResearchGate. (2025, August 6). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF.
- MDPI. (2019, May 8). Decomposition of Al2O3-Supported PdSO4 and Al2(SO4)3 in the Regeneration of Methane Combustion Catalyst.
- PMC - NIH. (n.d.). Observation of Palladium(I) in Aerobic Oxidation Catalysis.
- (n.d.). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality.
- ResearchGate. (2025, August 7). Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline | Request PDF.
- RSC Publishing. (2017, April 3). Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temperature.
- ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- Reddit. (2022, December 4). Formation of palladium black during Suzuki coupling.
- YouTube. (2024, February 23). Heck Reaction|Basics|Mechanism|Catalytic Cycle| Examples.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
- Catalysis Science & Technology (RSC Publishing). (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation.
- (n.d.). Sonogashira Coupling Reaction Practice Problems | Test Your Skills with Real Questions.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- YouTube. (2025, March 3). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc.
- Pearson. (2022, July 22). Sonogashira Coupling Reaction: Videos & Practice Problems.
- YouTube. (2025, August 11). Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem.
- MDPI. (n.d.). A Review of Recovery of Palladium from the Spent Automobile Catalysts.
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. scispace.com [scispace.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium | Research Highlight | PNNL [pnnl.gov]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. theses.enscm.fr [theses.enscm.fr]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 16. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Improving Regioselectivity in Dichloropyridine Functionalization
Welcome to our dedicated technical support center for navigating the complexities of dichloropyridine functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high regioselectivity in their synthetic endeavors. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in mechanistic principles and supported by peer-reviewed literature.
Frequently Asked Questions (FAQs)
This section tackles the most common questions and misconceptions regarding the reactivity of dichloropyridines.
Q1: What are the primary factors that control regioselectivity in dichloropyridine functionalization?
A1: The outcome of these reactions is a delicate balance of several interconnected factors:
-
Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen atom significantly influences the electron density of the ring. This effect activates the ortho (C2, C6) and para (C4) positions, making them more susceptible to nucleophilic attack and oxidative addition by transition metals.[1]
-
Steric Effects: The size of substituents on the pyridine ring, as well as the bulkiness of the incoming reagent or catalyst's ligands, can physically block access to a specific position. This can override electronic preferences, directing the reaction to a less sterically hindered site.[1]
-
Catalyst and Ligand Choice: In transition metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, the choice of the metal and, more critically, the coordinating ligand can completely dictate the regiochemical outcome, often reversing the innate electronic preferences of the substrate.[1][2]
-
Reaction Conditions: Parameters like temperature, solvent polarity, and the nature of the base can have a profound impact on the reaction rates at different positions, thereby influencing the final product ratio.[1]
Q2: For a standard 2,4-dichloropyridine, which position is generally more reactive?
A2: In the majority of cases, the C4 position of 2,4-dichloropyridine is more reactive. This preference is consistently observed in both Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The rationale lies in the favored oxidative addition of palladium into the C4-chlorine bond.[1] However, it is crucial to note that specialized catalytic systems have been developed to override this inherent preference and achieve C2 selectivity.[1][2]
Q3: Is it possible to perform a sequential, double functionalization on a dichloropyridine?
A3: Absolutely. The ability to perform sequential functionalizations is a key advantage of using dichloropyridine scaffolds in discovery chemistry. For instance, after a C2-selective Buchwald-Hartwig amination on 2,4-dichloropyridine, the remaining chlorine atom at the C4 position can be substituted in a subsequent step.[1] This stepwise approach allows for the generation of diverse and complex molecular architectures from a single starting material.
Troubleshooting & Optimization Guides
This section provides in-depth, scenario-based troubleshooting for specific reaction classes.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Problem: "My Suzuki-Miyaura coupling on 2,4-dichloropyridine is producing a mixture of C2 and C4 isomers. How can I favor one over the other?"
Underlying Cause: The regioselectivity in palladium-catalyzed cross-couplings of dichloropyridines is a classic example of where catalyst control can overcome the substrate's intrinsic biases. The choice of phosphine ligand, in particular, is critical.
Solutions & Strategies:
-
For C4-Selectivity: To enhance selectivity for the generally more reactive C4 position, employing a very sterically hindered N-heterocyclic carbene (NHC) ligand, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene), is highly effective.[1][2] These bulky ligands can promote high selectivity for the C4 position, often achieving ratios greater than 10:1.[2]
-
For C2-Selectivity: Achieving selectivity for the less reactive C2 position requires a ligand that can override the natural preference for C4. For Buchwald-Hartwig amination reactions, ligands like Xantphos have proven to be highly effective in directing the reaction to the C2 position.[1]
-
Ligand-Free Conditions: Remarkably, for Suzuki couplings, "ligand-free" conditions, often referred to as Jeffery conditions, can dramatically enhance C4-selectivity to greater than 99:1.[2]
Decision Workflow for Suzuki Coupling on 2,4-Dichloropyridine
Caption: Decision tree for ligand selection in Suzuki couplings.
Directed ortho-Metalation (DoM) / Lithiation
Problem: "I am trying to functionalize 3,5-dichloropyridine at the C4 position via lithiation, but I'm getting a complex mixture and low yield. What is the correct procedure?"
Underlying Cause: The C4 proton of 3,5-dichloropyridine is the most acidic, making it the prime target for deprotonation.[1] However, this reaction is exceptionally sensitive to temperature and the choice of base. The primary failure mode is often competitive addition or decomposition if the temperature is not rigorously controlled.
Solutions & Strategies:
-
Strict Temperature Control: The deprotonation and subsequent electrophilic quench must be performed and maintained at a very low temperature, typically -78 °C, using a dry ice/acetone bath.[1] Any deviation can lead to side reactions. After the electrophile has been added, the reaction can be allowed to warm slowly to room temperature.
-
Base Selection: The base of choice is typically Lithium Diisopropylamide (LDA). It is crucial to use freshly prepared or properly titrated LDA to ensure accurate stoichiometry and high reactivity.
-
Inert Atmosphere: These reactions are highly sensitive to air and moisture. Ensure all glassware is flame-dried and the reaction is conducted under a rigorously inert atmosphere (e.g., Argon or Nitrogen).[1]
Experimental Workflow for Directed ortho-Metalation (DoM)
Caption: Step-by-step workflow for successful DoM of 3,5-dichloropyridine.
Nucleophilic Aromatic Substitution (SNAr)
Problem: "My SNAr reaction on 2,3-dichloropyridine with an amine is giving me a mixture of C2 and C3 substituted products. Which position is supposed to be more reactive?"
Underlying Cause: For 2,3-dichloropyridine, the C2 position is generally more activated towards nucleophilic attack due to the inductive and resonance effects of the adjacent nitrogen atom. However, the selectivity can be highly dependent on the nature of the nucleophile.
Solutions & Strategies:
-
Leverage Nucleophile Properties: High regioselectivity for the C2 position has been reported with "soft" nucleophiles like thiols. For example, reacting 2,3-dichloropyridine with thiophenol in refluxing water (catalyst and base-free) can provide the 2-substituted product in high yield.[1]
-
Control Reaction Conditions: For other nucleophiles, carefully controlling the temperature and reaction time is crucial. Lowering the temperature may favor the kinetically preferred C2 product.
-
Consider the Substrate: In contrast, for a substrate like 3,5-dichloropyridine, SNAr reactions are often very difficult. This is because neither chlorine is sufficiently activated (i.e., ortho or para to the nitrogen) to facilitate the formation of a stable Meisenheimer intermediate. For such unreactive substrates, alternative methods like cross-coupling are generally required.
Data Presentation
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of 2,3-Dichloropyridine [1]
| Nucleophile | Conditions | Major Product Position | Yield (%) |
| Thiophenol | Water, reflux, 3h (catalyst/base-free) | C2 | 92 |
| 4-Methoxythiophenol | Water, reflux, 3h (catalyst/base-free) | C2 | 95 |
| Cesium Fluoride | CsF, DMSO, 110 °C, 20h | C2 | 71.9 |
Table 2: Ligand-Controlled Regioselectivity in Suzuki-Miyaura Coupling of 2,4-Dichloropyridine [1]
| Boronic Acid | Catalyst / Ligand | Solvent | C4:C2 Selectivity |
| 4-methoxyphenyl- | Pd₂(dba)₃ / IPr | Dioxane | 10:1 |
| 4-methoxyphenyl- | Pd₂(dba)₃ / SIPr | Dioxane | 11:1 |
| 4-methoxyphenyl- | Pd(OAc)₂ / SPhos | Dioxane | 1.6:1 |
| 4-methoxyphenyl- | Pd(PPh₃)₄ | Dioxane | 1.2:1 |
| Phenyl- | None ("Jeffery" conditions) | Toluene/H₂O | >99:1 |
Experimental Protocols
Protocol 1: Regioselective C4-Functionalization of 3,5-Dichloropyridine via DoM[1]
This protocol describes the selective deprotonation at the C4 position followed by quenching with an electrophile.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 3,5-dichloropyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of freshly prepared Lithium Diisopropylamide (LDA) (1.1 equiv.) to the cooled pyridine solution while maintaining the temperature at -78 °C. Stir for 1 hour.
-
Quench: Add the desired electrophile (1.2 equiv.) dropwise to the reaction mixture, ensuring the temperature remains at -78 °C.
-
Warming & Workup: After the addition is complete, allow the reaction to stir at -78 °C for an additional 30 minutes before slowly warming to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction & Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine (NHC Ligand)[2]
This protocol is for achieving high C4 selectivity using a bulky NHC ligand.
-
Setup: To a dry Schlenk tube, add 2,4-dichloropyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the NHC ligand (e.g., IPr, 2-4 mol%) in a small amount of anhydrous solvent. Add this catalyst solution to the Schlenk tube.
-
Solvent: Add anhydrous, degassed 1,4-dioxane.
-
Reaction: Seal the tube and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup & Purification: Upon completion, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions - Benchchem.
- Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine - Benchchem.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH.
Sources
Technical Support Center: Diazotization of Aminopyridines
Welcome to the technical support center for the diazotization of aminopyridines. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during this critical transformation.
Introduction: The Challenge of Pyridyl Diazonium Salts
The diazotization of aminopyridines is a gateway to a vast array of functionalized pyridine derivatives, which are cornerstone scaffolds in pharmaceuticals and materials science. However, unlike their well-behaved aniline counterparts, aminopyridines present unique and often frustrating challenges. The electron-withdrawing nature of the pyridine ring nitrogen destabilizes the resulting diazonium salt, making it highly susceptible to decomposition and side reactions. This guide is designed to help you navigate these complexities, improve your reaction outcomes, and minimize unwanted byproducts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the difficulties inherent in aminopyridine diazotization.
Q1: Why is the diazotization of aminopyridines so much more problematic than that of anilines?
A1: The core issue lies in the electronic properties of the pyridine ring. The ring nitrogen is strongly electron-withdrawing, which has two major consequences:
-
Reduced Basicity of the Amino Group: The amino group is less nucleophilic than in aniline, which can slow the initial nitrosation step.
-
Destabilization of the Diazonium Ion: The primary reason for instability is the unfavorable placement of a positive charge on the diazonium group adjacent to the already electron-deficient pyridine ring. While benzenediazonium ions are stabilized by resonance delocalization of the positive charge across the aromatic ring, this effect is significantly diminished in pyridyl diazonium ions.[1][2] The protonated pyridinium nitrogen, present under the strong acidic conditions required for diazotization, further exacerbates this electron deficiency.[3] This inherent instability makes the C-N bond of the diazonium group exceptionally weak and prone to cleavage.
Q2: What is the most common side reaction I should expect?
A2: The most prevalent side reaction, particularly for 2- and 4-aminopyridines, is the rapid hydrolysis of the unstable diazonium intermediate to form the corresponding hydroxypyridine or its tautomeric pyridone.[4] This occurs because water, the solvent for traditional diazotization, acts as a nucleophile, attacking the carbon bearing the diazonium group and leading to the expulsion of nitrogen gas (N₂). This process is often so rapid that it significantly lowers the yield of any subsequent desired reaction, such as a Sandmeyer coupling.[5][6]
Q3: My reaction is producing a dark, tarry substance with very low yield of the desired product. What is causing this?
A3: Tar formation is a classic sign of uncontrolled decomposition. The highly reactive pyridyl cation or radical intermediates, formed upon premature loss of N₂, can engage in a variety of non-specific reactions, including polymerization and coupling with other species in the reaction mixture. Several factors can contribute:
-
Elevated Temperature: Pyridyl diazonium salts are thermally labile. Temperatures rising above the optimal 0-5 °C range dramatically accelerate their decomposition.[7]
-
Excess Nitrous Acid: An excess of nitrous acid (HONO) that is not promptly removed can lead to unwanted side reactions. It's crucial to quench any excess, typically with sulfamic acid or urea, before proceeding to the next step.[8][9]
-
Localized Reagent Concentration: Poor mixing during the addition of sodium nitrite can create "hot spots" of high HONO concentration, initiating decomposition.
Part 2: Troubleshooting Isomer-Specific Side Reactions
The position of the amino group on the pyridine ring dictates the stability of the diazonium salt and the predominant side reactions.
Q4: I am attempting a Sandmeyer reaction with 2-aminopyridine, but my main product is 2-pyridone. How can I suppress this hydrolysis?
A4: This is the archetypal problem for 2-aminopyridine. The 2-pyridyl diazonium salt is notoriously unstable and readily hydrolyzes. To favor the desired Sandmeyer product, you must minimize the diazonium salt's exposure to water and its lifetime in solution.
Troubleshooting Strategy: Non-Aqueous Diazotization
The most effective solution is to perform the diazotization in an organic solvent. This approach starves the reaction of the primary nucleophile (water) responsible for the side reaction.
Recommended Protocol: Diazotization-Chlorination in Acetonitrile
This protocol is adapted from methodologies designed to avoid the formation of hydroxypyridines.[10]
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), add 2-aminopyridine (1.0 eq).
-
Solvent: Add anhydrous acetonitrile (MeCN) to create a stirrable slurry. Cool the flask to 0-5 °C in an ice-salt bath.
-
Acidification: Slowly add a strong acid. Trifluoromethanesulfonic acid (TfOH) or concentrated HCl are common choices.
-
Nitrosating Agent: Instead of aqueous NaNO₂, use an organic-soluble nitrosating agent like tert-butyl nitrite (t-BuONO) or isopentyl nitrite. Add it dropwise over 20-30 minutes, ensuring the temperature does not exceed 5 °C.
-
Diazonium Formation: Stir the mixture at 0-5 °C for 30-60 minutes. The reaction should remain a pale yellow or light orange color.
-
Sandmeyer Reaction: To the in situ generated diazonium salt solution, add a solution or slurry of copper(I) chloride (CuCl) in a minimal amount of anhydrous MeCN.
-
Reaction Completion: Allow the reaction to slowly warm to room temperature and then heat gently (e.g., to 40-60 °C) until N₂ evolution ceases.
-
Workup: Quench the reaction with water, extract with an appropriate organic solvent, and purify via chromatography.
Q5: My diazotization of 4-aminopyridine decomposes almost immediately upon adding sodium nitrite. Is this substrate usable?
A5: Yes, but it requires even greater care than 2-aminopyridine. The 4-pyridyl diazonium ion is also highly prone to rapid hydrolysis.[4] The key is rigorous temperature control and immediate use of the diazonium salt.
Troubleshooting Strategy: Rigorous Temperature Control and In Situ Consumption
For 4-aminopyridine, the diazonium salt should never be allowed to accumulate. It must be consumed by the subsequent reagent as it is formed.
-
Reverse Addition: Consider adding the cold, acidic 4-aminopyridine solution to the Sandmeyer reagent (e.g., CuCl) while simultaneously and slowly co-feeding the cold NaNO₂ solution. This ensures the diazonium salt concentration remains extremely low at any given moment.
-
Flow Chemistry: For scalable and reproducible results, a continuous flow reactor is the ideal platform. This technology allows for precise control over temperature, residence time, and mixing, minimizing decomposition by ensuring the unstable intermediate is generated and immediately consumed in a controlled environment.[11]
Q6: I am working with 3-aminopyridine and while hydrolysis is less of an issue, my yields are still poor. What other side reactions should I consider?
A6: The 3-pyridyl diazonium salt is generally more stable than the 2- and 4-isomers, but it is not without its own challenges.
-
Azo Coupling: The diazonium salt is an electrophile and can react with the starting 3-aminopyridine (a nucleophile) to form an azo-coupled dimer (a triazene). This is more likely if the amine is not fully protonated. Ensure a sufficient excess of strong acid is used to keep the starting material in its unreactive ammonium salt form.
-
Ring Opening: Under certain conditions, the diazonium salts derived from 3-aminopyridine can undergo ring-opening to form triazole derivatives, though this is less common under standard Sandmeyer conditions.[3]
-
Reaction with Solvent: If using acetonitrile as a solvent, a side reaction can occur where the pyridyl cation attacks the solvent, ultimately forming N-pyridinylacetamides after hydrolysis.[12]
Part 3: Proactive Strategies and Process Optimization
A successful experiment begins with careful planning. The following workflow and parameter table can help you proactively mitigate side reactions.
Troubleshooting Workflow Diagram
The following diagram outlines a decision-making process for optimizing your aminopyridine diazotization.
Caption: Troubleshooting decision tree for aminopyridine diazotization.
Table 1: Key Parameter Optimization
This table summarizes the impact of critical reaction parameters on the success of the diazotization.
| Parameter | Standard Condition | Optimization for Unstable Substrates | Rationale & Causality |
| Temperature | 0 to 5 °C | -10 to 0 °C | Reduces the kinetic rate of all reactions, but disproportionately slows the decomposition of the thermally labile diazonium salt.[7][13] |
| Acid | Aqueous HCl, H₂SO₄ (2.5 eq) | Anhydrous acid (TfOH, HBF₄) in organic solvent | Prevents the primary side reaction of hydrolysis by removing water. HBF₄ can form a more stable diazonium tetrafluoroborate salt. |
| Nitrosating Agent | Aqueous NaNO₂ (1.05-1.1 eq) | tert-butyl nitrite (t-BuONO), Isopentyl nitrite | Allows for completely anhydrous reaction conditions, preventing hydrolysis.[11] |
| Solvent | Water | Acetonitrile (MeCN), Dimethylformamide (DMF) | Eliminates water as a competing nucleophile. MeCN is often preferred due to its lower reactivity compared to DMF. |
| Reagent Addition | Slow, dropwise addition of NaNO₂ | Syringe pump addition of NaNO₂; Reverse or co-feed addition | Prevents localized high concentrations of reagents, which can lead to "hot spots" and initiate decomposition. |
Part 4: Mechanistic Overview
Understanding the competing pathways is crucial for effective troubleshooting.
Caption: Competing reaction pathways for pyridyl diazonium salts.
This diagram illustrates the critical branch point after the formation of the pyridyl diazonium salt. The desired pathway (e.g., Sandmeyer reaction) is in direct competition with the undesired hydrolysis pathway, which is often kinetically facile for unstable 2- and 4-pyridyl diazonium intermediates. Your goal is to add the appropriate reagents and control conditions to steer the reaction down the productive path.
References
-
CK-12 Foundation. (n.d.). What makes Arenediazonium salts stable? Retrieved from [Link]
- Kalatzis, E. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 273-277. DOI: 10.1039/J29670000273.
-
Tiwari Academy. (2024). What is the diazonium group, and how does the stability of arenediazonium ions relate to resonance? Retrieved from [Link]
- Kalatzis, E., & Mastrokalos, C. (1974). Reactions of N-heteroaromatic bases with nitrous acid. Part III. Kinetics of diazotisation of 2-aminopyridine. Journal of the Chemical Society, Perkin Transactions 2, 498-501.
-
Unacademy. (n.d.). Diazotization Titrations in Pharmaceutical Analysis. Retrieved from [Link]
- Kalatzis, E., & Mastrokalos, C. (1977). Reactions of N-heteroaromatic bases with nitrous acid. Part 4. Kinetics of the diazotisation of 2- and 4-aminopyridine 1-oxide. Journal of the Chemical Society, Perkin Transactions 2, 1830-1834.
-
Scientific Update. (2021). Pyrylium salts- kryptonite for the Sandmeyer reaction? Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, 712, 273-276. DOI: 10.4028/www.scientific.net/KEM.712.273.
-
Chrominfo. (2023). Diazotization Titration: Principle, Types, Applications. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.5 Arenediazonium Salt – Organic Chemistry II. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic studies of arenediazonium ion stability in surfactant solutions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
- Galli, C. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. Beilstein Journal of Organic Chemistry, 13, 2546-2565. DOI: 10.3762/bjoc.13.250.
- Badea, F., et al. (2002). The coupling capacity of diazotized N-substituted aminopyridines – A quantum mechanical approach. Revue Roumaine de Chimie, 47(3), 259-265.
- Ciba Geigy Corp. (1989). Method of eliminating excess nitrite in diazotisation solutions. U.S.
- Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences, 4(2), 98-107.
- Ciba-Geigy AG. (1987). Process to eliminate the nitrite excess in diazotization solutions.
- Butler, R. N., & Flynn, G. A. (1982). Diazotization of heterocyclic primary amines. Chemical Reviews, 82(6), 605-653.
- Deadman, B. J., et al. (2016). Flow Hydrodediazoniation of Aromatic Heterocycles. Molecules, 21(9), 1234. DOI: 10.3390/molecules21091234.
Sources
- 1. ck12.org [ck12.org]
- 2. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Diazotization Titrations in Pharmaceutical Analysis [unacademy.com]
- 8. US4845638A - Method of eliminating excess nitrite in diazotisation solutions - Google Patents [patents.google.com]
- 9. EP0209492A2 - Process to eliminate the nitrite excess in diazotization solutions - Google Patents [patents.google.com]
- 10. portal.tpu.ru [portal.tpu.ru]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chrominfo: Diazotization Titration: Principle, Types, Applications [chrominfo.blogspot.com]
Technical Support Center: Synthesis of Tetra-substituted Pyridines
Welcome to the technical support center for the synthesis of tetra-substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of preparing these highly substituted heterocyclic scaffolds. Pyridine moieties are prevalent in pharmaceuticals and functional materials, making their efficient synthesis a critical endeavor.[1][2] However, the introduction of four substituents onto the pyridine ring presents significant synthetic hurdles.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. The content is structured to provide not just solutions, but also a mechanistic understanding of the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs) - Overarching Challenges
This section addresses common high-level questions regarding the synthesis of tetra-substituted pyridines.
Q1: Why is the synthesis of tetra-substituted pyridines so challenging compared to less substituted pyridines?
A1: The primary challenges in synthesizing tetra-substituted pyridines stem from a combination of electronic and steric factors. The pyridine ring is electron-deficient, which deactivates it towards electrophilic substitution.[3] Introducing multiple substituents exacerbates the following issues:
-
Steric Hindrance: The presence of multiple groups on the pyridine ring can sterically hinder the approach of reagents, slowing down or preventing reactions.[4][5] This is particularly problematic for reactions at positions adjacent to existing substituents (the ortho positions). The cumulative steric repulsion can decrease the reactivity of the nitrogen atom by several orders of magnitude.[4]
-
Regioselectivity: Controlling the position of incoming substituents is a major challenge. The inherent electronic properties of the pyridine ring favor functionalization at the C2, C4, and C6 positions.[6] Achieving substitution at C3 or C5, especially in the presence of other substituents, often requires specialized strategies.[6] With four substituents, the number of possible isomers increases, making regiocontrol critical and difficult to achieve.
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can act as a ligand and coordinate to metal catalysts, leading to catalyst poisoning or deactivation.[7][8][9] This is a significant issue in transition-metal-catalyzed reactions, such as C-H functionalization and cross-coupling, which are powerful methods for pyridine synthesis.[10][11]
Q2: What are the main synthetic strategies for preparing tetra-substituted pyridines?
A2: There are two primary approaches to constructing tetra-substituted pyridines:
-
De Novo Ring Synthesis: This strategy involves constructing the pyridine ring from acyclic precursors that already contain the desired substituents. Common methods include:
-
Hantzsch Pyridine Synthesis: A classic method involving the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia or an ammonia equivalent.[3] While robust, it can have limitations in terms of accessible substitution patterns and may require harsh oxidation conditions.[12][13]
-
Cycloaddition Reactions: [2+2+2] cycloadditions of alkynes and nitriles, or Diels-Alder reactions of 1,2,4-triazines with enamines (Boger pyridine synthesis), can provide rapid access to highly substituted pyridines.[14] These methods are often powerful but can be limited by the availability of the starting materials.[14][15]
-
-
Post-Functionalization of a Pre-existing Pyridine Ring: This approach involves starting with a simpler, substituted pyridine and introducing the remaining substituents. Key techniques include:
-
Transition-Metal-Catalyzed C-H Functionalization: This modern and increasingly popular strategy allows for the direct introduction of new carbon-carbon or carbon-heteroatom bonds by activating C-H bonds on the pyridine ring.[1][6][16] While powerful, it often faces challenges with regioselectivity and catalyst deactivation.[6][9]
-
Classical Electrophilic and Nucleophilic Aromatic Substitution: These methods are generally less effective for creating tetra-substituted pyridines due to the electron-deficient nature of the ring and the aforementioned challenges of regioselectivity and steric hindrance.[3]
-
The choice of strategy depends on the desired substitution pattern, the availability of starting materials, and the functional group tolerance of the reaction.
Q3: How does steric hindrance impact the choice of synthetic route?
A3: Steric hindrance is a critical factor that can dictate the feasibility of a synthetic route. For instance, in C-H functionalization, bulky substituents adjacent to a target C-H bond can completely shut down reactivity. The concept of the Tolman cone angle, originally developed for phosphine ligands, can be adapted to estimate the steric bulk of substituents on a pyridine ring.[17]
| Substituent | Approximate Cone Angle (θ) in degrees |
| Pyridine (unsubstituted) | ~125 |
| 2-Methylpyridine | ~140 |
| 2,6-Dimethylpyridine | ~160 |
| 2-tert-Butylpyridine | ~170 |
| 2,6-Di-tert-butylpyridine | >180 |
Table 1: Approximate Tolman cone angles for substituted pyridines, providing a quantitative measure of steric bulk.[17]
When significant steric congestion is anticipated, a de novo ring synthesis approach, where the sterically demanding substituents are incorporated into the acyclic precursors, is often more successful than attempting to introduce them onto an already crowded pyridine ring.
Part 2: Troubleshooting Guides for Specific Synthetic Methods
This section provides detailed troubleshooting advice for common synthetic methods used to prepare tetra-substituted pyridines.
Guide 1: Transition-Metal-Catalyzed C-H Functionalization
Transition-metal-catalyzed C-H functionalization is a powerful tool for the synthesis of substituted pyridines.[1][16] However, its application to tetra-substituted systems is often plagued by issues of reactivity and selectivity.
Q1: My C-H functionalization reaction is not proceeding or giving very low yields. What are the likely causes and how can I troubleshoot this?
A1: Low reactivity in C-H functionalization of pyridines can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Reactivity in Pyridine C-H Functionalization
Caption: A decision-making workflow for troubleshooting low reactivity in pyridine C-H functionalization.
Detailed Explanations:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the metal center, leading to catalyst poisoning.[9]
-
Solution: Increasing the catalyst loading can sometimes overcome partial deactivation. Using more robust ligands that bind strongly to the metal can prevent the pyridine from displacing them. Some protocols benefit from using a Pd(0) precatalyst instead of a Pd(II) source, as this can bypass catalyst poisoning issues in certain cases.[9] The formation of inactive catalyst species, such as dimers, has also been identified as a deactivation pathway.[7]
-
-
Substrate Deactivation: The presence of electron-withdrawing groups on the pyridine ring can deactivate the C-H bonds, making them less susceptible to cleavage.[9]
-
Solution: If possible, modify the synthetic route to install electron-withdrawing groups after the C-H functionalization step. Alternatively, the use of a directing group can overcome the inherent electronic deactivation by positioning the catalyst close to the target C-H bond.[18]
-
-
Suboptimal Reaction Conditions: The solvent, temperature, and additives can all have a profound impact on the reaction outcome.
-
Solution: A thorough screening of reaction parameters is often necessary. The choice of solvent can influence catalyst solubility and stability. Temperature can affect both the rate of the desired reaction and the rate of catalyst decomposition. Additives such as oxidants (e.g., Ag₂O, Ag₂CO₃) or bases are often crucial for specific steps in the catalytic cycle.[18]
-
Q2: I am getting a mixture of regioisomers in my C-H functionalization reaction. How can I improve the regioselectivity?
A2: Achieving high regioselectivity is a central challenge in pyridine C-H functionalization. The inherent electronic properties of the pyridine ring favor functionalization at the C2 and C4 positions.[6]
Strategies to Control Regioselectivity:
| Strategy | Principle | Example Application |
| Directing Groups | A functional group on the substrate coordinates to the metal catalyst, directing the C-H activation to a specific, often sterically hindered, position. | A carboxylic acid derivative can direct β-arylation, while an amine derivative can direct γ-arylation.[18] |
| Steric Control | Bulky substituents can block certain positions, forcing the reaction to occur at less sterically hindered sites. | A large group at the C2 position can favor functionalization at C4 or C5. |
| Electronic Control | The electronic nature of the substituents can influence the acidity and reactivity of adjacent C-H bonds. | Electron-donating groups can activate ortho positions, while electron-withdrawing groups can deactivate them. |
| Ligand Modification | The steric and electronic properties of the ligand on the metal catalyst can influence which C-H bond is activated. | Bulky ligands can favor reaction at less hindered positions of the pyridine substrate. |
Table 2: Strategies for controlling regioselectivity in pyridine C-H functionalization.
Regioselectivity Control Pathway
Caption: A workflow for improving regioselectivity in pyridine C-H functionalization.
Guide 2: Cycloaddition Reactions
Cycloaddition reactions provide a convergent approach to highly substituted pyridines.[19][14] However, they can be sensitive to substrate structure and reaction conditions.
Q1: My [2+2+2] cycloaddition of alkynes and a nitrile is giving a low yield of the desired pyridine. What are the common pitfalls?
A1: Low yields in [2+2+2] cycloadditions for pyridine synthesis can often be traced to side reactions or inefficient catalyst turnover.
-
Side Reactions: The primary competing reaction is often the trimerization of the alkyne to form a substituted benzene. This is particularly prevalent if the nitrile is unreactive.
-
Troubleshooting:
-
Increase Nitrile Concentration: Using the nitrile as the solvent or in large excess can favor its incorporation into the catalytic cycle.
-
Modify the Catalyst: The choice of metal catalyst and ligand is crucial. Rhodium and cobalt complexes are commonly used. Screening different catalyst systems can identify one that is more selective for pyridine formation.
-
Alkyne Structure: Symmetrical alkynes tend to give better results. With unsymmetrical alkynes, mixtures of regioisomers can form, complicating purification and reducing the yield of the desired product.
-
-
-
Catalyst Inhibition: The product pyridine can sometimes inhibit the catalyst, leading to low conversions.
-
Troubleshooting:
-
Slow Addition: Slowly adding the alkyne substrates to the reaction mixture can keep their concentration low and minimize side reactions and product inhibition.
-
Immobilized Catalyst: In some cases, using an immobilized catalyst can allow for easier removal of the product from the catalyst's vicinity, reducing inhibition.
-
-
Q2: I am attempting a Boger pyridine synthesis (Diels-Alder of a 1,2,4-triazine with an enamine) and observing decomposition of my starting materials. How can I optimize this reaction?
A2: The Boger pyridine synthesis is a powerful method, but the 1,2,4-triazine starting materials can be thermally sensitive.[14]
-
Thermal Instability: Prolonged heating can lead to decomposition of the triazine.
-
Troubleshooting:
-
Temperature Optimization: Carefully screen the reaction temperature. The optimal temperature will be high enough to promote the cycloaddition but low enough to minimize decomposition.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.
-
Microwave Irradiation: Microwave heating can sometimes promote the reaction at a lower bulk temperature and for a shorter duration, which can minimize decomposition.
-
-
-
Enamine Instability: Enamines can be sensitive to hydrolysis.
-
Troubleshooting:
-
In Situ Generation: Generating the enamine in situ from the corresponding ketone and amine (e.g., pyrrolidine) in the presence of the triazine is a common and effective strategy.[14] This keeps the concentration of the enamine low and minimizes hydrolysis.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents.
-
-
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed C-H Arylation of a Substituted Pyridine
This protocol is a generalized example and may require optimization for specific substrates.
-
Preparation: To an oven-dried reaction vessel, add the substituted pyridine (1.0 equiv), the aryl halide (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 4-10 mol%), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Reaction Setup: Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon). Add the anhydrous solvent (e.g., toluene, dioxane, or DMF).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
-
C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 2020 , 18(35), 6836-6853. [Link]
-
C-H Functionalization of Pyridines. ResearchGate. [Link]
-
Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 2010 , 132(12), 4187-4191. [Link]
-
C-H functionalization of pyridines. Semantic Scholar. [Link]
-
Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. National Institutes of Health. [Link]
-
Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry, 2022 , 87(13), 8435-8444. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 2022 , 27(16), 5243. [Link]
-
Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Angewandte Chemie International Edition, 2021 , 60(20), 11406-11413. [Link]
-
Metal-catalysed Pyridine Ring Synthesis. Wordpress. [Link]
-
Cycloaddition/ Diels-Alder Approaches. Wordpress. [Link]
-
Electronic nature of pyridine and its deactivation via Lewis acid. ResearchGate. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC, 2016 , 8(4), 1004-1008. [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
-
DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group. [Link]
-
Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 2023 , 28(13), 5085. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. C-H functionalization of pyridines. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Pyridine synthesis [organic-chemistry.org]
- 14. baranlab.org [baranlab.org]
- 15. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification Strategies for Removing Unreacted Starting Material
<_
Welcome to the Technical Support Center, a resource designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered when removing unreacted starting materials from reaction mixtures. Our goal is to equip you with the knowledge to make informed decisions, optimize your purification workflows, and ensure the integrity of your final product.[1][2][3]
Section 1: Foundational Principles of Purification
The success of any chemical synthesis is ultimately judged by the purity of the isolated product.[1][2] Unreacted starting materials are common impurities that can interfere with subsequent reactions, compromise biological assays, or lead to inaccurate analytical data.[1][2] The choice of purification strategy is dictated by the physicochemical properties of your desired compound and the impurities you aim to remove.[4]
FAQ: Where do I even begin with choosing a purification method?
The first and most critical step is to understand the properties of your target molecule and the unreacted starting material(s).[4] Key characteristics to consider include:
-
Physical State: Are your compounds solids or liquids?
-
Solubility: How do the solubilities of your product and starting materials differ in various solvents?
-
Boiling Point: Is there a significant difference in the boiling points of your liquid product and starting materials?[4]
-
Polarity: How do the polarities of the compounds compare? This is crucial for chromatographic separations.
-
Acid-Base Properties: Can any of the components be ionized? This is the basis for acid-base extraction.[5][6][7]
-
Thermal Stability: Is your compound sensitive to heat? This will influence the suitability of techniques like distillation.[4]
A thorough understanding of these properties will allow you to select the most efficient and effective purification technique.
Section 2: Liquid-Liquid Extraction: The First Line of Defense
Liquid-liquid extraction is a powerful and versatile technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent.[8][9][10][11] It is often the first purification step performed after a reaction work-up.[5]
Troubleshooting Guide: Liquid-Liquid Extraction
| Problem | Potential Cause | Solution |
| Formation of an Emulsion (a stable suspension of one liquid in another) | - Vigorous shaking of the separatory funnel.- High concentration of surfactants or other emulsifying agents. | - Gently swirl or invert the funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.- Allow the mixture to stand for an extended period.- Filter the mixture through a pad of celite or glass wool. |
| Poor Separation of Layers | - The densities of the two solvents are too similar.- The solvents are partially miscible. | - Add a solvent with a significantly different density to one of the layers (e.g., add a denser halogenated solvent to the organic layer or brine to the aqueous layer).- Choose a different, less miscible organic solvent. |
| Desired Compound Remains in the Wrong Layer | - Incorrect pH of the aqueous layer for acid-base extraction.- Insufficient number of extractions. | - For acidic compounds, ensure the aqueous layer is basic enough to deprotonate them. For basic compounds, ensure the aqueous layer is acidic enough to protonate them.[12]- Perform multiple extractions with smaller volumes of the extracting solvent. It is more efficient than a single extraction with a large volume. |
FAQ: When is acid-base extraction the right choice?
Acid-base extraction is a highly effective subtype of liquid-liquid extraction used to separate acidic, basic, and neutral compounds.[5][6][13] It relies on the principle that ionic salts are generally soluble in water, while neutral organic molecules are more soluble in organic solvents.[5]
-
To remove an acidic starting material: Wash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide). The acidic starting material will be deprotonated, forming a water-soluble salt that partitions into the aqueous layer.[7][14]
-
To remove a basic starting material (e.g., an amine): Wash the organic layer with a dilute aqueous acid (e.g., hydrochloric acid). The basic starting material will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[6][14]
The neutral product will remain in the organic layer.[6]
Section 3: Crystallization: Purifying Solid Compounds
Crystallization is a widely used and powerful technique for the purification of solid compounds.[15][16][17] It takes advantage of the differences in solubility of the desired compound and its impurities in a given solvent at different temperatures.
Troubleshooting Guide: Crystallization
| Problem | Potential Cause | Solution |
| No Crystals Form Upon Cooling | - The solution is not supersaturated.- The presence of "tar" or other impurities inhibiting crystal nucleation. | - Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation.- Add a "seed crystal" of the pure compound to initiate crystallization.[18][19]- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature using an ice bath or refrigerator.[18] |
| Oiling Out (Compound separates as a liquid instead of a solid) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly. | - Use a lower-boiling solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Low Recovery of the Purified Product | - Too much solvent was used initially.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the solid.[20]- Cool the solution for a longer period or to a lower temperature to maximize crystal formation. |
| Product is Still Impure After Crystallization | - Impurities co-crystallized with the product.- The crystals were not washed properly. | - Ensure slow cooling to allow for selective crystallization.- Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor containing impurities.[16] |
FAQ: How do I choose the right solvent for recrystallization?
The ideal recrystallization solvent should:
-
Dissolve the compound well at high temperatures but poorly at low temperatures. [16][21] This temperature-dependent solubility is the key to successful recrystallization.
-
Either dissolve impurities very well at all temperatures or not at all. If impurities are highly soluble, they will remain in the mother liquor upon cooling. If they are insoluble, they can be removed by hot filtration before cooling.[16]
-
Not react with the compound being purified. [16]
-
Have a relatively low boiling point to be easily removed from the purified crystals.
It is often necessary to test several solvents to find the optimal one for a particular compound.
Section 4: Chromatography: For More Challenging Separations
Chromatography encompasses a variety of techniques used to separate mixtures based on the differential distribution of their components between a stationary phase and a mobile phase.[17] It is an indispensable tool for purifying compounds that cannot be easily separated by extraction or crystallization.[22][23]
Flash Column Chromatography: A Workhorse in Organic Synthesis
Flash chromatography is a rapid form of column chromatography that uses pressure to force the mobile phase through the stationary phase (typically silica gel), resulting in faster and more efficient separations.[22][24][25]
| Problem | Potential Cause | Solution |
| Poor Separation of Compounds | - Inappropriate solvent system (eluent).- Column was packed improperly (channels or cracks).- Column was overloaded with the sample. | - Optimize the solvent system using Thin Layer Chromatography (TLC). The desired compound should have an Rf value of approximately 0.3.[26]- Ensure the silica gel is packed uniformly and without air bubbles.- Use an appropriate amount of silica gel for the amount of sample being purified (typically a 30:1 to 100:1 ratio of silica to sample by weight). |
| Compound is Stuck on the Column | - The compound is too polar for the chosen eluent.- The compound is unstable on silica gel. | - Gradually increase the polarity of the eluent (gradient elution).- Test the stability of your compound on a TLC plate before running a column.[27] If it decomposes, consider using a different stationary phase like alumina or a deactivated silica gel.[27] |
| Cracks in the Silica Gel Bed | - The column ran dry.- A significant change in solvent polarity caused heat to be generated. | - Always keep the solvent level above the top of the silica gel.- When running a gradient, change the solvent composition gradually. |
| Streaking or Tailing of Bands | - The compound is not very soluble in the eluent.- The sample was loaded in a solvent that is too strong. | - Choose an eluent in which your compound is more soluble.- Dissolve the sample in the minimum amount of the eluent or a slightly weaker solvent for loading.[28] If solubility is an issue, consider "dry loading" the sample.[28] |
Experimental Protocol: Dry Loading a Sample for Flash Chromatography
Dry loading is a useful technique when your compound is poorly soluble in the chromatography eluent.[28]
-
Dissolve your crude sample in a suitable volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude sample) to the solution.
-
Thoroughly mix the slurry and then remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained.
-
Carefully add this powder to the top of your packed chromatography column.
-
Gently add a thin layer of sand on top of the sample-silica mixture to prevent disturbance when adding the eluent.[28]
-
Proceed with the elution as usual.
Section 5: Distillation: Purifying Volatile Liquids
Distillation is a technique used to separate liquid mixtures based on differences in their boiling points.[1][21] It is particularly useful for removing non-volatile starting materials from a volatile liquid product.
Types of Distillation
-
Simple Distillation: Suitable for separating liquids with significantly different boiling points (typically >70 °C difference).[4]
-
Fractional Distillation: Used for separating liquids with closer boiling points. A fractionating column provides a large surface area for repeated vaporization and condensation cycles, leading to a more efficient separation.[29]
-
Vacuum Distillation: Employed for compounds that have very high boiling points or are thermally unstable. Lowering the pressure reduces the boiling point of the liquid.[21]
Troubleshooting Guide: Distillation
| Problem | Potential Cause | Solution |
| Bumping (violent boiling) | - Uneven heating. | - Add boiling chips or a magnetic stir bar to the distilling flask to ensure smooth boiling. |
| No Condensate Forming in the Condenser | - The vapor is not reaching the condenser.- Insufficient cooling water flow. | - Ensure the heating mantle is set to the appropriate temperature.- Check that the cooling water is flowing through the condenser in the correct direction (in at the bottom, out at the top). |
| Temperature Fluctuations During Distillation | - The distillation is proceeding too quickly.- The boiling point of the mixture is changing as the composition changes. | - Reduce the heating rate to ensure a slow and steady distillation rate (typically 1-2 drops per second).- This is normal for a mixture. Record the temperature range over which the liquid distills. |
Visualizing Purification Workflows
Decision Tree for Purification Strategy
Caption: A decision-making workflow for selecting an appropriate purification strategy.
Workflow for Flash Column Chromatography
Caption: A typical workflow for purification by flash column chromatography.
References
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
-
EBSCO. (2024). Recrystallization (chemistry) | Research Starters. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
Biotage. (2023). 5 Steps to successful flash chromatography. Retrieved from [Link]
-
Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from [Link]
-
University of Waterloo. (n.d.). Acid and Base Extraction. Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]
-
Jasperse, J. (n.d.). Recrystallization I. Retrieved from [Link]
-
Varsity Tutors. (n.d.). How to Purify Compounds - Organic Chemistry. Retrieved from [Link]
-
BYJU'S. (2019). methods of purification of organic compounds. Retrieved from [Link]
-
Study.com. (n.d.). Video: Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Zhanghua. (2024). Optimizing Crystallization Processes for Higher Yields. Retrieved from [Link]
-
Lab Report Help. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Do You Troubleshoot Common Distillation Column Issues?. Retrieved from [Link]
-
Hawach. (2025). General Guidelines of Flash Column Chromatography. Retrieved from [Link]
-
Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
Mettler Toledo. (n.d.). A Crystal Clear Guide to Crystallization Techniques. Retrieved from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
APC. (2021). [WEBINAR] Crystallization strategies for yield and chiral purity improvement. Retrieved from [Link]
-
Study Mind. (n.d.). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Can You Fix Problems In Distillation Columns?. Retrieved from [Link]
-
Restek. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Wiley. (n.d.). Distillation Troubleshooting. Retrieved from [Link]
-
Aurora Biomed. (2019). Liquid-Liquid Extraction vs. Solid-Phase Extraction. Retrieved from [Link]
-
Slideshare. (n.d.). Troubleshooting in Distillation Columns. Retrieved from [Link]
-
Aidic. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Retrieved from [Link]
-
YouTube. (2023). Types of Distillation | Simple | Fractional | Steam | Vacuum. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) DISTILLATION: TYPES AND APPLICATIONS (Kinetics and Reactor Design Project). Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Purify by Distillation. Retrieved from [Link]
-
Oklahoma State University. (n.d.). 1.4 Laboratory Techniques for Separation of Mixtures. Retrieved from [Link]
-
Celignis. (n.d.). Distillation - Use in Bioprocess Development. Retrieved from [Link]
Sources
- 1. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. studymind.co.uk [studymind.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 9. syrris.com [syrris.com]
- 10. organomation.com [organomation.com]
- 11. aurorabiomed.com [aurorabiomed.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Acid-Base Extraction | Purpose, Theory & Applications - Video | Study.com [study.com]
- 14. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 15. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 16. Recrystallization [sites.pitt.edu]
- 17. byjus.com [byjus.com]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. scidart.com [scidart.com]
- 20. web.mnstate.edu [web.mnstate.edu]
- 21. varsitytutors.com [varsitytutors.com]
- 22. biotage.com [biotage.com]
- 23. silicycle.com [silicycle.com]
- 24. chromtech.com [chromtech.com]
- 25. General Guidelines of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 26. Chromatography [chem.rochester.edu]
- 27. Chromatography [chem.rochester.edu]
- 28. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 29. Distillation - Use in Bioprocess Development [celignis.com]
Technical Support Center: Palladium Removal from Reaction Products
Welcome to the technical support center for palladium remediation. This guide is designed for researchers, chemists, and process development professionals who utilize palladium-catalyzed reactions and require robust, scalable methods for removing residual palladium to meet stringent purity requirements. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format.
Frequently Asked Questions: The Fundamentals of Palladium Removal
Q1: Why is removing residual palladium so critical?
Residual palladium from catalysts can pose significant problems. In the pharmaceutical industry, regulatory bodies like the FDA and EMA have established strict limits on elemental impurities in Active Pharmaceutical Ingredients (APIs) due to potential toxicity.[1][2] The International Conference on Harmonization (ICH) Q3D guideline provides permitted daily exposure (PDE) limits for metals, which for palladium is 100 µ g/day for oral administration.[3][4] Beyond regulatory compliance, residual palladium can interfere with downstream chemistry, poison other catalysts, and compromise the stability and integrity of the final product.[5]
Q2: My reaction is complete. What form is the residual palladium in?
After a reaction, palladium can exist in several forms, which dictates the best removal strategy. It may be present as:
-
Heterogeneous Pd(0): Insoluble metallic palladium, often appearing as "palladium black."
-
Homogeneous (Soluble) Species: This can include Pd(0) or Pd(II) complexes, often bound to ligands (e.g., phosphines) from the reaction.[6]
-
Colloidal Palladium: Very fine, suspended particles of metallic palladium that can be difficult to remove by simple filtration.[7]
Understanding the likely state of your palladium is the first step in selecting an effective purification method.
Q3: What are the primary strategies for palladium removal?
The main methods fall into four categories:
-
Adsorption: Using solid-supported materials like functionalized silica/polymers (scavengers) or activated carbon to bind palladium.[8][9]
-
Precipitation & Filtration: Converting soluble palladium into an insoluble form that can be filtered off. This often involves adding a precipitating agent or changing solvent conditions.[7][10]
-
Chromatography: Separating the desired compound from palladium species based on differential adsorption on a stationary phase (e.g., silica gel).[11]
-
Extraction: Using liquid-liquid extraction to partition the palladium into an aqueous phase, sometimes with the aid of a chelating agent.[7]
Often, a combination of these techniques is required to achieve the desired low-ppm levels.[3]
Method Selection and Troubleshooting Guide
Choosing the right palladium removal strategy is crucial for efficiency and success. The following decision workflow can help guide your choice.
Caption: Decision workflow for selecting a palladium removal strategy.
Guide 1: Metal Scavengers
Metal scavengers are solid supports (typically silica or polystyrene) functionalized with groups that have a high affinity for palladium, such as thiols, amines, or tri-mercaptotriazine (TMT).[12]
Q4: How do I choose the right scavenger?
The choice depends on the palladium's oxidation state and the reaction matrix.[13]
-
Thiol-based scavengers (e.g., Si-Thiol): Generally very effective for Pd(II) due to the strong affinity between sulfur and soft metals.[12]
-
TMT-based scavengers (e.g., MP-TMT, Si-TMT): Considered universal scavengers, effective for both Pd(0) and Pd(II) across a wide range of solvents.[14][15]
-
Amine-based scavengers: Can also be effective, particularly for coordinating with palladium complexes.
When in doubt, screening a small panel of scavengers is the most reliable approach to find the optimal one for your specific system.[14]
Troubleshooting: My scavenger's performance is poor.
| Symptom | Possible Cause | Solution |
| High Pd levels remain | Insufficient Equivalents: Not enough binding sites for the amount of palladium. | Increase the equivalents of scavenger (typically start with 3-5 eq. relative to Pd, but may need more). |
| Sub-optimal Conditions: Reaction is too slow at room temperature or stirring is inadequate. | Increase the temperature (e.g., to 40-60 °C) and/or extend the reaction time (4-16 hours is common). Ensure vigorous stirring to maintain suspension.[8] | |
| Wrong Scavenger: The chosen functional group may have a low affinity for the specific palladium species in your mixture. | Screen other types of scavengers (e.g., if a thiol scavenger fails, try a TMT-based one).[14] | |
| Product loss observed | Non-specific Binding: The product is adsorbing to the scavenger's solid support. | Reduce the amount of scavenger to the minimum effective quantity. You can also try switching the support material (e.g., from silica to polystyrene).[16] |
Experimental Protocol: Batch Scavenging with MP-TMT
This protocol is a general guideline for a lab-scale experiment.
-
Preparation: Complete the initial reaction work-up (e.g., aqueous wash) to get a crude organic solution of your product.
-
Scavenger Addition: To the solution, add 3-5 equivalents of Biotage® MP-TMT scavenger resin relative to the initial moles of palladium catalyst used.[16]
-
Stirring: Stir the resulting slurry vigorously at room temperature or a slightly elevated temperature (e.g., 40 °C) for 4 to 16 hours.
-
Filtration: Remove the scavenger resin by filtering the mixture through a sintered glass funnel or a pad of Celite.
-
Washing: Wash the filtered resin with a fresh portion of the solvent to recover any adsorbed product.
-
Analysis: Combine the filtrate and washings. Concentrate the solution and analyze the product for residual palladium content via ICP-MS or a similar technique.[2]
Guide 2: Activated Carbon
Activated carbon is a cost-effective adsorbent that can remove palladium and other impurities, including color.[17] Its high surface area provides ample sites for adsorption.
Q5: When is activated carbon a good choice?
Activated carbon is particularly useful as a final "polishing" step to remove low levels of palladium or when cost is a major driver for large-scale processes.[8] It can be effective for various palladium species and is less selective than functionalized scavengers, meaning it may also remove other organic impurities.[18]
Troubleshooting: Activated carbon treatment is ineffective or causes product loss.
| Symptom | Possible Cause | Solution |
| Ineffective Pd Removal | Insufficient Loading/Time: Not enough carbon or contact time to adsorb the palladium. | Increase the weight percent of carbon (e.g., from 5 wt% to 10-20 wt%) and/or increase the stirring time.[8] |
| Wrong Grade of Carbon: Different grades of activated carbon have different pore structures and surface chemistries. | Test different grades of activated carbon. Some are specifically designed for pharmaceutical or chemical purifications.[17][18] | |
| Significant Product Loss | Product Adsorption: The product has a high affinity for the carbon surface. | Reduce the amount of activated carbon used. Alternatively, perform the treatment in a more polar solvent, which can sometimes reduce the adsorption of non-polar organic products. |
Guide 3: Precipitation & Filtration
This strategy involves converting soluble palladium into an insoluble solid, which is then removed by filtration.
Q6: What reagents can I use to precipitate palladium?
Several reagents can induce precipitation:
-
N-Acetylcysteine or Cysteine: These sulfur-containing amino acids chelate palladium strongly, forming insoluble complexes.[3][19]
-
Sodium Thiosulfate: Can be used to precipitate palladium from the reaction mixture.[19]
-
Trithiocyanuric Acid (TMT): Can be used as a precipitating agent, not just on a solid support.[19]
-
pH Adjustment: In some cases, adjusting the pH of an aqueous solution can cause palladium hydroxides or salts to precipitate.[10][20]
Troubleshooting: Filtration after precipitation is not working.
| Symptom | Possible Cause | Solution |
| Palladium passes through the filter | Fine Precipitate or Colloids: The precipitated particles are too small for the filter medium. | Use a finer filter, such as a 0.45 µm membrane filter. Ensure you are using a well-packed Celite pad (1-2 cm thick) and pre-wet it with solvent.[7][21] |
| Product co-precipitates | Low Product Solubility: The conditions used for palladium precipitation also cause the desired product to crash out of solution. | Change the solvent system to one where the product is more soluble but the palladium complex remains insoluble. Perform the precipitation at a higher dilution. |
Quantitative Data & Method Comparison
The effectiveness of each method can vary significantly based on the specific chemical context. However, the following tables provide a general comparison and showcase results from documented case studies.
Table 1: General Comparison of Palladium Removal Techniques
| Method | Mechanism | Pros | Cons | Typical Efficacy |
| Metal Scavengers | Chemisorption | High selectivity, high efficiency, works in various solvents.[16] | Higher cost, potential for non-specific binding.[13] | Can reduce Pd from >1000 ppm to <10 ppm.[15] |
| Activated Carbon | Physisorption | Low cost, removes other impurities (e.g., color), scalable.[8][17] | Can have lower selectivity, may require high loading, potential for product loss.[1][16] | Can reduce Pd from ~300 ppm to <1 ppm.[8] |
| Precipitation | Chemical Reaction | Cost-effective, simple equipment (filtration). | Can be difficult to filter, risk of product co-precipitation.[7] | Highly variable; dependent on reaction. |
| Chromatography | Adsorption | Standard purification step, can remove other impurities. | Often insufficient alone for trace Pd removal, can be solvent-intensive.[1][11] | Can remove ~90% of Pd, but often leaves >100 ppm.[11][22] |
Table 2: Case Study Performance Data
| Method/Scavenger | Reaction Context | Initial Pd (ppm) | Final Pd (ppm) | Reference |
| Polystyrene-bound TMT | Cleavage of allyl faropenem | 1500-1600 | < 10 | [15] |
| MP-TMT | Suzuki Coupling | 330 | ~10-30 | [8] |
| Activated Carbon (Darco KB-B) | Suzuki Coupling | 300 | < 1 | [8] |
| Column Chromatography | Various Reactions | >1000 | Often >100 | [11][22] |
| Chromatography + Si-TMT | Various Reactions | >1000 | < 50 | [11][22] |
| N-acetyl cysteine washes + Scavenger | Pd(OAc)₂ catalyzed reaction | ~10,000 (1%) | < 10 | [3] |
Workflow Optimization: A Deeper Dive
For processes requiring consistently low palladium levels, a systematic optimization workflow is essential.
Caption: Systematic workflow for optimizing a palladium removal process.
References
-
How can i remove palladium Pd catalyst easily? (2015). ResearchGate. [Link]
-
How to Remove Palladium in three easy steps. (2023). Biotage. [Link]
-
Your trick to remove residual palladium. (2023). Reddit. [Link]
-
Metal Scavenger User Guide. (n.d.). Biotage. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]
-
Metal Scavenger Guide. (n.d.). Sopachem. [Link]
-
An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. (2010). ACS Publications. [Link]
-
A Review of Recovery of Palladium from the Spent Automobile Catalysts. (2022). MDPI. [Link]
- Process for recovery of palladium from spent catalyst. (n.d.).
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). National Institutes of Health (NIH). [Link]
-
Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd. [Link]
- Process for recovery of palladium from spent catalyst. (n.d.).
-
Selective adsorption and removal of Palladium (Pd). (n.d.). Osaka Gas Chemicals Co., Ltd. [Link]
-
What is metal scavenging and what are metal scavengers? (2023). Biotage. [Link]
-
Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific. [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2021). ResearchGate. [Link]
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (2014). ResearchGate. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007). ResearchGate. [Link]
-
Removal of Residual Palladium from API. (n.d.). Si-Novation. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. arborassays.com [arborassays.com]
- 3. onyxipca.com [onyxipca.com]
- 4. si-novations.com [si-novations.com]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biotage.com [biotage.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sopachem.com [sopachem.com]
- 17. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 18. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 19. reddit.com [reddit.com]
- 20. US7473406B2 - Process for recovery of palladium from spent catalyst - Google Patents [patents.google.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Suzuki-Miyaura Coupling: A Technical Guide to Base Selection and Troubleshooting
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Prepared by the Gemini Application Science Team
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choice of a base and troubleshoot common issues encountered during experimentation. As Senior Application Scientists, we aim to provide not just protocols, but the underlying causality to empower you to make informed decisions in your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Base Selection
This section addresses the foundational principles governing the role and selection of bases in the Suzuki-Miyaura coupling.
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling?
The base is a crucial component of the Suzuki-Miyaura reaction, primarily facilitating the transmetalation step, which is often the rate-determining step of the catalytic cycle. Its main function is to activate the organoboron species (e.g., boronic acid) to make it more nucleophilic. This is generally believed to occur through the formation of a borate anion, RB(OH)3−, which then transfers its organic group to the palladium center.[1][2] Additionally, the base can play other roles, such as forming the active palladium complex and accelerating the final reductive elimination step.[3][4]
Q2: How does the choice of base affect the reaction outcome?
The selection of a base can dramatically influence the reaction's yield, rate, and selectivity.[5] An inappropriate base can lead to low or no product formation, the generation of side products, or a stalled reaction. The base's strength, solubility, and compatibility with the substrates' functional groups are all critical factors to consider. For instance, a base that is too strong might promote undesired side reactions, while one that is too weak may not facilitate the crucial transmetalation step effectively.
Q3: What are the most common bases used and what are their properties?
A variety of bases are employed in Suzuki-Miyaura couplings, with the most common being carbonates, phosphates, hydroxides, and fluorides.[5] The choice among them depends on the specific requirements of the reaction, including the nature of the coupling partners and the solvent system.
| Base Type | Examples | pKa (of conjugate acid) | Key Characteristics & Typical Applications |
| Carbonates | Na₂CO₃, K₂CO₃, Cs₂CO₃ | ~10.3 (HCO₃⁻) | Moderately strong, widely applicable, and often used in aqueous/organic biphasic systems. Cs₂CO₃ is more soluble in organic solvents and is often effective in challenging couplings.[5] |
| Phosphates | K₃PO₄ | ~12.3 (HPO₄²⁻) | A strong, non-nucleophilic base that is particularly effective for coupling with sterically hindered substrates or less reactive aryl chlorides.[6] |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | ~15.7 (H₂O) | Very strong bases that can be effective but may also promote side reactions like ester hydrolysis if sensitive functional groups are present. |
| Fluorides | KF, CsF | ~3.2 (HF) | Mild bases that are useful when substrates contain base-sensitive functional groups. They are thought to activate boronic acids by forming fluoroborate species.[7] |
| Organic Amines | Triethylamine (NEt₃), DBU | ~10.7 (Et₃NH⁺) | Generally less effective than inorganic bases for many Suzuki couplings but can be useful in specific cases, particularly in nickel-catalyzed variations.[8][9] |
Note: pKa values are approximate and can vary with conditions. Data compiled from multiple sources for illustrative purposes.
Q4: How do I choose the right base for my specific substrates?
Choosing the optimal base is often an empirical process, but some general guidelines can be followed. For standard couplings of aryl bromides with phenylboronic acid, sodium or potassium carbonate is a good starting point.[10] For more challenging substrates, such as electron-rich aryl halides or sterically hindered partners, a stronger base like potassium phosphate may be necessary.[6] If your substrates have base-labile functional groups, a milder base like potassium fluoride should be considered.[7] It is often necessary to screen a few different bases to find the best conditions for a new reaction.
Part 2: Troubleshooting Guide - When Things Go Wrong
Even with careful planning, Suzuki-Miyaura reactions can sometimes fail to give the desired outcome. This section provides a systematic approach to troubleshooting common problems related to base selection.
Problem 1: Low or No Conversion/Yield
-
Symptom: Analysis of the reaction mixture (e.g., by TLC, GC-MS, or LC-MS) shows a significant amount of unreacted starting materials and little to no desired product.
-
Possible Base-Related Causes:
-
Insufficient Base Strength: The base may not be strong enough to deprotonate the boronic acid and facilitate transmetalation.
-
Poor Solubility: If the base is not soluble in the reaction medium, it cannot effectively participate in the catalytic cycle. This is especially a concern in anhydrous conditions.
-
Incorrect Stoichiometry: An insufficient amount of base will lead to incomplete reaction. Conversely, a large excess of a strong base can sometimes be detrimental.[11]
-
-
Troubleshooting Steps & Protocol:
-
Verify Base Quality: Ensure the base is dry and finely powdered. Clumps can lead to poor reproducibility.[12]
-
Increase Base Strength: If using a mild base like Na₂CO₃, consider switching to a stronger one like K₃PO₄ or Cs₂CO₃.
-
Improve Solubility: If solubility is a suspected issue, consider switching to a more soluble base (e.g., Cs₂CO₃ in organic solvents) or changing the solvent system to one that better solubilizes the base (e.g., adding water to create a biphasic mixture).[3]
-
Optimize Stoichiometry: While 2-3 equivalents of base are typical, screening different amounts (e.g., 1.5, 2.5, and 3.5 equivalents) can sometimes improve yields.[13]
-
Problem 2: Formation of Side Products (e.g., Protodeboronation, Homocoupling)
-
Symptom: The desired product is formed, but significant amounts of byproducts are also observed. A common side product is the result of protodeboronation, where the boronic acid is converted back to the corresponding hydrocarbon.[14]
-
Possible Base-Related Causes:
-
Base-Catalyzed Protodeboronation: The presence of a strong base, especially in combination with water and elevated temperatures, can accelerate the undesired cleavage of the carbon-boron bond.[15]
-
Homocoupling: While often linked to the presence of oxygen, the reaction conditions, including the base, can influence the extent of boronic acid homocoupling.[16]
-
-
Troubleshooting Steps & Protocol:
-
Use a Milder Base: If protodeboronation is significant, switch to a less aggressive base. For example, if you are using KOH, try K₂CO₃ or even KF.
-
Consider Anhydrous Conditions: Since water is a proton source for protodeboronation, running the reaction under anhydrous conditions with a base like K₃PO₄ can be beneficial.[10]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which are less prone to protodeboronation and release the active boronic acid slowly under the reaction conditions.[17][18]
-
Problem 3: Reaction Stalls or is Sluggish
-
Symptom: The reaction begins, and product formation is observed, but the reaction does not proceed to completion even after extended reaction times.
-
Possible Base-Related Causes:
-
Base Degradation: The base may be consumed by side reactions or may not be stable under the reaction conditions.
-
pH Change: The formation of boric acid as a byproduct can lower the pH of the reaction mixture, which may inhibit the catalytic cycle.[1][2]
-
Catalyst Inhibition: In some cases, certain bases or their counter-ions can interact with the palladium catalyst in a way that inhibits its activity.[1]
-
-
Troubleshooting Steps & Protocol:
-
Add Base in Portions: If base stability is a concern, adding the base in two or three portions throughout the reaction can sometimes help maintain a productive catalytic cycle.
-
Use a Stronger, More Robust Base: A base like K₃PO₄ is often robust and can buffer the reaction mixture more effectively than weaker bases.
-
Screen Different Base Cations: The cation of the base (e.g., Na⁺, K⁺, Cs⁺) can influence the reaction. Sometimes, simply switching from a sodium to a cesium salt (or vice versa) can have a significant impact.
-
Part 3: Advanced Concepts & Workflows
For a more systematic approach to optimizing your Suzuki-Miyaura coupling, the following workflows and mechanistic diagrams can be valuable tools.
Workflow for Base Selection and Optimization
This flowchart provides a logical sequence for selecting and optimizing the base for your reaction.
Caption: A systematic workflow for troubleshooting base-related issues.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps of the catalytic cycle, highlighting where the base plays a critical role.
Caption: The pivotal role of the base in the catalytic cycle.
By understanding the fundamental roles of the base and employing a systematic approach to troubleshooting, researchers can significantly improve the efficiency and success rate of their Suzuki-Miyaura coupling reactions.
References
-
Lima, C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]
-
Braga, A. A. C., Morgon, N. H., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. Available at: [Link]
-
Bhanushali, M., et al. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Available at: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Yang, C., Zhang, L., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]
-
ResearchGate. (n.d.). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. Available at: [Link]
-
ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. Available at: [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. Available at: [Link]
-
Thomas, A. A., et al. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Available at: [Link]
-
ACS Publications. (2021). Advancing Base-Metal Catalysis: Development of a Screening Method for Nickel-Catalyzed Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heterocycles. Available at: [Link]
-
Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]
-
ACS Publications. (2021). Advancing Base-Metal Catalysis: Development of a Screening Method for Nickel-Catalyzed Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heterocycles. Available at: [Link]
-
ResearchGate. (n.d.). Screening of reaction conditions for Suzuki-Miyaura reaction. Available at: [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Available at: [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Available at: [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction condition for catalyst, base, solvent. Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Temperature Control in Exothermic Diazotization Reactions
Welcome to the technical support center for exothermic diazotization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining precise temperature control, a critical parameter for ensuring reaction safety, yield, and purity. Here, you will find troubleshooting guides and frequently asked questions to address specific issues encountered during your experiments.
The Criticality of Temperature in Diazotization
Diazotization, the conversion of a primary aromatic amine to a diazonium salt, is a cornerstone of synthetic organic chemistry, pivotal in the production of azo dyes and various pharmaceutical intermediates.[1][2] The reaction is notoriously exothermic, meaning it releases a significant amount of heat.[3][4] Failure to manage this exotherm can lead to a cascade of undesirable outcomes, including decreased yield, formation of impurities, and, most critically, thermal runaway.[5][6] Diazonium salts are often thermally unstable and can decompose violently, sometimes explosively, especially if isolated in a dry state or at elevated temperatures.[7][8][9][10] Therefore, stringent temperature control, typically between 0-5 °C, is paramount for a successful and safe reaction.[1][8][11][12]
Troubleshooting Guide: Common Temperature-Related Issues
This section addresses common problems that arise from inadequate temperature control during diazotization and provides systematic solutions.
Issue 1: Low or No Yield of Diazonium Salt
Symptoms:
-
Positive test for unreacted starting amine.
-
The subsequent coupling reaction fails or gives a very low yield.
Root Cause Analysis: The primary culprit for low yield is often the decomposition of the diazonium salt intermediate. This decomposition is highly temperature-dependent; as the temperature rises above the optimal range (typically > 5 °C), the rate of decomposition increases significantly, leading to the evolution of nitrogen gas and the formation of phenols or other byproducts.[3][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diazonium salt yield.
Detailed Solutions:
-
Enhance Cooling Efficiency: Ensure the reaction flask is adequately immersed in a well-prepared cooling bath. An ice-salt mixture is more effective than ice alone for maintaining temperatures below 0 °C.[11][13] For even lower temperatures, a dry ice/acetone bath (-78 °C) can be used, though careful monitoring is needed to avoid freezing the reaction mixture.[13][14]
-
Control Reagent Addition: The addition of the sodium nitrite solution must be slow and controlled, preferably dropwise using a dropping funnel.[3][11] This prevents localized temperature spikes where the exothermic reaction is occurring.[3] Pre-cooling the nitrite solution before addition is also a recommended practice.[3]
-
Ensure Vigorous Stirring: Efficient stirring is crucial for dissipating heat throughout the reaction mixture and preventing the formation of localized "hot spots."[3][15] Inadequate mixing can lead to areas of high temperature where decomposition can initiate.
Issue 2: Formation of Dark-Colored, Tarry Substances
Symptoms:
-
The reaction mixture turns dark red, brown, or black.
-
An oily or tarry substance separates from the solution.
Root Cause Analysis: Elevated temperatures can promote side reactions, most commonly azo coupling between the newly formed diazonium salt and the unreacted primary amine.[11][16] This side reaction produces colored azo compounds, which often present as impurities.[3] At higher temperatures, other decomposition pathways can also lead to complex, polymeric materials.[3]
Solutions:
-
Strict Temperature Adherence: Maintain the reaction temperature rigorously at 0-5 °C throughout the addition of sodium nitrite.[3][11]
-
Acidic Environment: Ensure a sufficiently acidic environment by using an excess of mineral acid. This protonates the free amine, rendering it inactive as a coupling agent.[16]
-
Order of Reagent Addition: Always add the sodium nitrite solution to the acidic solution of the amine. Reversing the addition order can create localized areas with insufficient acid, promoting side reactions.[9][10]
Issue 3: Evolution of Brown Fumes (NO₂) and Foaming
Symptoms:
-
Brownish-red gas is observed above the reaction mixture.
-
Excessive foaming or rapid gas evolution occurs.
Root Cause Analysis: The evolution of brown fumes (nitrogen dioxide, NO₂) is a clear indicator that the temperature is too high, causing the decomposition of nitrous acid (formed in situ from sodium nitrite and acid).[3] Rapid gas evolution is likely due to the decomposition of the diazonium salt into nitrogen gas (N₂), a sign of a potential runaway reaction.[11]
Immediate Actions:
-
Cease Nitrite Addition: Immediately stop adding the sodium nitrite solution.
-
Enhance Cooling: If possible, add more coolant (e.g., salt and ice) to the external bath to rapidly decrease the internal temperature.
-
Ensure Ventilation: These gases are toxic. All diazotization reactions must be performed in a well-ventilated fume hood.
Preventative Measures:
-
Slower Addition: The rate of nitrite addition was too fast for the cooling system to handle. Reduce the addition rate in subsequent experiments.[11]
-
Subsurface Addition: To minimize nitrous acid decomposition at the surface, the tip of the dropping funnel or pipette can be positioned below the surface of the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Why is the 0-5 °C temperature range so critical for diazotization?
A1: This temperature range represents a crucial balance. It is low enough to significantly slow the rate of decomposition of the thermally unstable diazonium salt, but not so low that the reaction rate becomes impractically slow or that reagents freeze.[8] While some diazonium salts are more stable than others, the 0-5 °C range is a widely accepted and effective standard for ensuring the integrity of the intermediate for subsequent reactions.[8][12]
Q2: Can I use a cooling bath other than a standard ice bath?
A2: Yes, the choice of cooling bath depends on the specific requirements of your reaction. While a simple ice-water bath can maintain 0-5 °C, its cooling capacity can be limited.[13] Adding a salt like sodium chloride or calcium chloride to the ice can lower the achievable temperature.
| Cooling Agent | Solvent/Salt | Achievable Temperature (°C) | Notes |
| Ice | Water | 0 to 5 | Standard, but may not be sufficient for large exotherms.[13] |
| Ice | Sodium Chloride (NaCl) | -20 to -10 | Provides better cooling capacity.[13] |
| Dry Ice | Acetone | -78 | Very effective, but care must be taken not to freeze the reaction mixture.[14][17] |
| Dry Ice | Isopropyl Alcohol | -77 | A less volatile alternative to acetone.[14] |
Q3: How does reaction scale-up affect temperature control?
A3: Scaling up an exothermic reaction presents a significant challenge for temperature control. As the volume of the reactor increases, the surface area-to-volume ratio decreases.[18][19] Since heat is generated throughout the volume but dissipated only through the surface, larger reactions are inherently more difficult to cool.[19] A reaction that is easily controlled at a 100 mL scale may become a dangerous runaway reaction at a 5 L scale without proper engineering controls, such as a jacketed reactor with a powerful circulator.[5][15] Never scale a reaction by more than a factor of three without a thorough risk assessment.[5]
Q4: My reaction mixture solidified after cooling. What should I do?
A4: If the entire mixture freezes, it indicates your cooling bath is too cold for the solvent system. You must allow it to warm slowly until it thaws, then re-cool to the target temperature. If a solid precipitates, it could be the amine salt or the diazonium salt. The amine salt may not be fully soluble in the acid; gentle warming before cooling for the reaction might help, but ensure it's fully cooled before adding nitrite.[11] If the diazonium salt itself precipitates, this is a hazardous situation as solid diazonium salts can be shock-sensitive and explosive.[9][10] The reaction should be designed to keep the diazonium salt in solution.[9]
Q5: Is it safe to isolate the diazonium salt?
A5: It is strongly advised not to isolate diazonium salts in a dry, solid state, as they can be highly explosive.[3][9] For most synthetic applications, the diazonium salt should be prepared in situ and used immediately in the subsequent reaction while kept cold in the aqueous solution.[3][11] If isolation is absolutely necessary, it should only be done on a very small scale (e.g., <0.75 mmol) with extreme caution, using appropriate safety shields, and never scraping the solid with a metal spatula.[7][9]
Protocols and Methodologies
Protocol 1: Preparation of a Standard Ice-Salt Cooling Bath
This protocol outlines the procedure for preparing an efficient cooling bath for maintaining temperatures between -10 and -20 °C.
Materials:
-
Dewar flask or insulated container
-
Crushed ice
-
Rock salt (Sodium Chloride, NaCl)
-
Low-temperature thermometer
Procedure:
-
Place a suitable Dewar flask in a secondary container within a fume hood.
-
Fill the Dewar approximately one-third full with crushed ice.
-
Add a layer of rock salt over the ice (a 1:3 ratio of salt to ice by volume is a good starting point).
-
Add another layer of ice, followed by another layer of salt, continuing until the Dewar is about three-quarters full.
-
Add a small amount of water or solvent (e.g., isopropanol) to create a slurry. This improves thermal contact between the bath and the reaction flask.
-
Insert a low-temperature thermometer and stir the slurry. Allow the temperature to equilibrate before immersing your reaction flask.
-
Securely clamp the reaction flask so that the level of the cooling bath is above the level of the reaction mixture.
Protocol 2: General Procedure for a Controlled Diazotization Reaction
This is a generalized protocol. Molar equivalents and specific conditions should be optimized for your specific substrate.
Workflow Diagram:
Caption: Standard workflow for a controlled diazotization reaction.
Procedure:
-
Amine Solution: In a flask equipped with a magnetic stir bar and a thermometer, dissolve the primary aromatic amine (1.0 eq.) in the chosen mineral acid (e.g., HCl, H₂SO₄, >3 eq.) and water.
-
Cooling: Place the flask in a pre-prepared ice-salt bath and cool the solution to 0-5 °C with continuous stirring.[11]
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.0-1.1 eq.) in cold distilled water. Transfer this solution to a dropping funnel.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred amine solution. Crucially, monitor the internal temperature and ensure it does not rise above 5 °C. [11] The addition rate must be adjusted to maintain this temperature.
-
Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.[11]
-
Usage: The resulting solution containing the diazonium salt should be used immediately in the next synthetic step, as it is unstable.[3][11]
References
- BenchChem. (2025).
- Chamberland, S. (2012).
- BenchChem. (2025). Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline.
- Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up.
- ResearchGate.
- Online Chemistry notes. (2023).
- RSC Educ
- Radleys UK.
- Stanford Environmental Health & Safety. (2023). Scale Up Safety_FINAL.
- BYJU'S.
- Fausett, B. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- The Chemical Engineer. (2023). Rules of Thumb: Scale-up.
- Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach.
- University of Rochester.
- Organic Letters. (2020).
- Chemistry Stack Exchange. (2017).
- BenchChem. (2025).
- ScienceDirect. (2015). Reactive Chemical Hazards of Diazonium Salts.
- ResearchGate. (2025). Reactive Chemical Hazards of Diazonium Salts.
- Unacademy.
- Chemistry Stack Exchange. (2020). How are diazonium salts prepared without self coupling.
- Maximum Academic Press. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA).
Sources
- 1. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. maxapress.com [maxapress.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Diazotization Titrations in Pharmaceutical Analysis [unacademy.com]
- 13. radleys.com [radleys.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. amarequip.com [amarequip.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. chem.rochester.edu [chem.rochester.edu]
- 18. fauske.com [fauske.com]
- 19. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
Technical Support Center: Optimizing Ligand Selection for Site-Selective Cross-Coupling
Welcome to the Technical Support Center for Site-Selective Cross-Coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ligand selection in achieving high site selectivity. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounded in mechanistic principles and practical, field-proven insights.
I. Troubleshooting Guide: Common Issues in Site-Selective Cross-Coupling
This section addresses specific experimental issues, providing probable causes and actionable solutions to enhance site selectivity and overall reaction performance.
Problem 1: Low or No Site Selectivity
You're observing a mixture of regioisomers instead of the desired product, or the reaction is proceeding non-selectively.
Probable Causes:
-
Inappropriate Ligand Choice: The electronic and steric properties of the ligand are not suitable for differentiating between the target C-H or C-X bonds.[1][2][3] The ligand may not be effectively modulating the catalyst's reactivity to favor one site over another.
-
Substrate-Inherent Reactivity: The intrinsic electronic and steric differences between the reaction sites on your substrate are minimal, making selective activation challenging.[1][2][3]
-
Incorrect Reaction Conditions: Temperature, solvent, and base can all significantly influence the selectivity of a cross-coupling reaction.[4]
Solutions & Experimental Workflow:
-
Systematic Ligand Screening:
-
Initiate a High-Throughput Experimentation (HTE) screen. Utilize a pre-designed kit or create a custom array with a diverse set of ligands.[5][6] Include monodentate and bidentate phosphines with varying steric bulk (e.g., cone angles) and electronic properties (e.g., electron-donating or -withdrawing).[4] N-heterocyclic carbenes (NHCs) should also be considered as they offer different steric and electronic profiles.[7]
-
Rationale: Different ligand classes influence the elementary steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination) to varying extents.[7][8] For instance, bulky, electron-rich ligands can accelerate reductive elimination and may favor reaction at a less sterically hindered site.
-
-
Solvent and Base Optimization:
-
Solvent Effects: Screen a range of solvents with different polarities (e.g., toluene, dioxane, THF, DMF). The solvent can influence the solubility of reagents and intermediates, as well as the stability of the catalytic species.[9]
-
Base Selection: The choice of base is critical.[10] Screen a variety of inorganic (e.g., K₃PO₄, Cs₂CO₃) and organic (e.g., DBU, Et₃N) bases. The base can affect the rate of transmetalation and catalyst stability.
-
-
Temperature Adjustment:
-
Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy. Conversely, for some systems, higher temperatures may be required to overcome activation barriers.[1]
-
Workflow for Ligand and Condition Screening:
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 6. 高通量筛选 [sigmaaldrich.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. jmcct.com [jmcct.com]
Technical Support Center: A Guide to Scaling Up the Synthesis of 3,5-Dichloro-4-Iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 3,5-dichloro-4-iodopyridine. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals involved in the scale-up of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical experience in process development to address the common challenges encountered when transitioning from laboratory-scale to larger-scale production.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes for this compound?
A1: There are two main synthetic routes for the preparation of this compound:
-
Direct Iodination: This method involves the direct electrophilic iodination of 3,5-dichloropyridine.
-
Sandmeyer-type Reaction: This route starts with the diazotization of 3,5-dichloro-4-aminopyridine, followed by a reaction with an iodide salt.[1]
Q2: Which synthetic route is more suitable for large-scale production?
A2: The choice of route for large-scale production depends on several factors, including the availability and cost of starting materials, safety considerations, and the desired purity of the final product. The direct iodination route is often simpler in terms of the number of steps, but the Sandmeyer-type reaction can offer better regioselectivity and may be easier to control on a larger scale.
Q3: What are the key safety concerns when handling the reagents involved in this synthesis?
A3: The synthesis of this compound involves several hazardous materials. Key safety precautions include:
-
Corrosive Acids: Both synthetic routes may use strong acids like sulfuric acid. Appropriate personal protective equipment (PPE), such as acid-resistant gloves, lab coats, and eye protection, is essential.
-
Iodine: Iodine is a halogen that can cause skin and respiratory irritation. Work in a well-ventilated area and use appropriate PPE.
-
Diazonium Salts (Sandmeyer Route): Diazonium salts are potentially explosive intermediates, especially when isolated in a dry state.[2] They are typically generated and used in situ at low temperatures to minimize risk.[3]
Q4: How can I purify the crude this compound?
A4: The primary methods for purifying the crude product are recrystallization and column chromatography. For larger quantities, recrystallization is often the more practical approach.[4]
II. Troubleshooting Guide: Direct Iodination of 3,5-Dichloropyridine
This section addresses specific issues that may arise during the scale-up of the direct iodination route.
Reaction Stage
Q: My reaction is sluggish and gives a low yield. What could be the cause?
A: Several factors can contribute to a slow or low-yielding reaction:
-
Insufficient Activation: The pyridine ring is electron-deficient, making electrophilic substitution challenging. Ensure that the reaction conditions are sufficiently activating. This may involve the use of a strong acid catalyst or an oxidizing agent to generate a more potent iodinating species.
-
Poor Solubility: The starting material or intermediates may have poor solubility in the reaction solvent at the operating temperature. Consider using a co-solvent or increasing the reaction temperature, while carefully monitoring for side reactions.
-
Inadequate Mixing: On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of low reagent concentration. Ensure that the agitation is sufficient to maintain a homogeneous mixture.
Q: I am observing the formation of significant by-products. How can I minimize them?
A: By-product formation is a common issue in halogenation reactions. Here are some strategies to improve selectivity:
-
Temperature Control: Over-iodination or degradation can occur at elevated temperatures. Maintain strict temperature control throughout the reaction.
-
Controlled Reagent Addition: Add the iodinating agent slowly and in a controlled manner to avoid localized high concentrations that can lead to multiple iodinations.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC to stop the reaction once the desired product is formed and before significant by-products accumulate.
Work-up and Purification Stage
Q: The product precipitates out during the reaction, making stirring difficult. What should I do?
A: This is a common challenge when scaling up reactions that produce solid products.
-
Solvent Selection: If possible, choose a solvent system in which the product has higher solubility at the reaction temperature.
-
Mechanical Stirring: For larger volumes, a powerful overhead stirrer is necessary to handle thick slurries.
-
Controlled Precipitation: In some cases, a controlled cooling profile after the reaction is complete can lead to the formation of more easily filterable crystals.
Q: My final product is discolored, even after initial purification. How can I remove the color?
A: Discoloration is often due to residual iodine or other colored impurities.
-
Sodium Thiosulfate Wash: During the work-up, wash the organic layer with a solution of sodium thiosulfate to remove any unreacted iodine.[5]
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help remove colored impurities before recrystallization.[4]
-
Recrystallization Solvent: The choice of recrystallization solvent is crucial. Experiment with different solvents or solvent mixtures to find one that effectively separates the product from the colored impurities.[4]
III. Troubleshooting Guide: Sandmeyer-type Reaction of 3,5-Dichloro-4-aminopyridine
This section provides guidance on overcoming challenges specific to the Sandmeyer-type synthesis route.
Diazotization Stage
Q: The diazotization reaction is not going to completion. What could be the issue?
A: Incomplete diazotization can result from several factors:
-
Temperature Too High: Diazonium salts are unstable at higher temperatures. Ensure the reaction is maintained at a low temperature, typically 0-5 °C, throughout the addition of sodium nitrite.[3]
-
Insufficient Acid: A sufficient amount of strong acid is required to protonate the amino group and to react with sodium nitrite to form nitrous acid in situ.
-
Slow Nitrite Addition: Add the sodium nitrite solution slowly and dropwise to maintain a low concentration of nitrous acid and prevent its decomposition.
Q: I am observing foaming and gas evolution during the diazotization. Is this normal?
A: Some gas evolution (nitrogen) is expected as the diazonium salt is formed and may slowly decompose even at low temperatures. However, excessive foaming or rapid gas evolution could indicate that the reaction is proceeding too quickly or at too high a temperature, leading to decomposition of the diazonium salt. If this occurs, immediately slow down or stop the addition of sodium nitrite and ensure the cooling is efficient.
Iodination Stage
Q: The yield of the iodination step is low. How can I improve it?
A: A low yield in the iodination step can be due to:
-
Decomposition of the Diazonium Salt: If there is a significant delay between the formation of the diazonium salt and the addition of the iodide source, the diazonium salt may decompose. The iodination should be performed promptly after the diazotization is complete.
-
Side Reactions: The diazonium salt can react with water to form a phenol by-product. Minimizing the amount of water and keeping the temperature low can help reduce this side reaction.
-
Choice of Iodide Source: Potassium iodide (KI) is a common source of iodide. Ensure that it is fully dissolved before being added to the reaction mixture.
Work-up and Purification Stage
Q: I am having difficulty isolating the product from the aqueous reaction mixture. What are some tips?
A: The product may be present as a solid precipitate or dissolved in an organic extraction solvent.
-
pH Adjustment: After the reaction, carefully neutralize the acidic solution. The product is often a solid that will precipitate out upon neutralization.
-
Extraction: If the product is not a solid, it will need to be extracted with a suitable organic solvent. Perform multiple extractions to ensure complete recovery.
-
Emulsion Formation: Vigorous shaking during extraction can lead to the formation of emulsions, which are difficult to separate. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it.[4]
Q: The final product contains impurities that are difficult to remove by recrystallization. What are my options?
A: If recrystallization is not effective, other purification techniques may be necessary.
-
Column Chromatography: For smaller scale purifications or to remove stubborn impurities, column chromatography can be very effective.
-
Slurry Wash: Slurrying the crude product in a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.
IV. Process Visualization
Synthetic Pathways
Caption: A decision tree for troubleshooting low yields in the direct iodination synthesis.
V. Experimental Protocols
Protocol 1: Direct Iodination of 3,5-Dichloropyridine (Exemplary)
Materials:
-
3,5-Dichloropyridine
-
Iodine
-
Concentrated Sulfuric Acid
-
Hydrogen Peroxide (30% solution)
-
Sodium Thiosulfate
-
Sodium Bicarbonate
-
Suitable organic solvent (e.g., Dichloromethane)
-
Deionized Water
Procedure:
-
To a solution of 3,5-dichloropyridine in concentrated sulfuric acid, add iodine portion-wise while maintaining the temperature below 10 °C.
-
Slowly add hydrogen peroxide dropwise, ensuring the temperature does not exceed 20 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, carefully pour the reaction mixture onto ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Sandmeyer-type Synthesis of this compound (Exemplary)
Materials:
-
3,5-Dichloro-4-aminopyridine
-
Concentrated Sulfuric Acid
-
Sodium Nitrite
-
Potassium Iodide
-
Sodium Bicarbonate
-
Suitable organic solvent (e.g., Dichloromethane)
-
Deionized Water
Procedure:
-
Dissolve 3,5-dichloro-4-aminopyridine in concentrated sulfuric acid and cool the mixture to 0-5 °C.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the aminopyridine solution, maintaining the temperature between 0-5 °C.
-
Stir the mixture for a short period at 0-5 °C after the addition is complete.
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by recrystallization.
VI. Quantitative Data Summary
| Parameter | Direct Iodination | Sandmeyer-type Reaction |
| Starting Material | 3,5-Dichloropyridine | 3,5-Dichloro-4-aminopyridine |
| Key Reagents | Iodine, H₂SO₄, H₂O₂ | NaNO₂, H₂SO₄, KI |
| Typical Temp. | 0-25 °C | 0-10 °C |
| Typical Yield | Moderate to Good | Good to Excellent |
| Key By-products | Over-iodinated pyridines | 3,5-Dichloro-4-hydroxypyridine |
References
-
Mas-Cerezo, J., et al. (2021). Quality-by-control of intensified continuous filtration-drying of active pharmaceutical ingredients. PubMed Central. [Link]
-
Varshney, S., & Narang, A. S. (2012). DESIGN OF FILTRATION AND DRYING OPERATIONS. ResearchGate. [Link]
-
Costanzo, M. J., et al. (2022). Improved Process Understanding of Filtration Drying via a Rotary Evaporator-Based Process Analytical Technology (PAT) Interface. ACS Publications. [Link]
-
University of Wisconsin-Madison. (n.d.). Common Standard Operating Procedure for Quenching of Pyrophoric Materials. [Link]
-
Enabling Technologies Consortium. (2017). Pharmaceutical Drying. [Link]
-
Schotten, C., et al. (2019). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. [Link]
-
Organic Chemistry Portal. (n.d.). Iodination - Common Conditions. [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
-
Filimonov, V. D., et al. (2022). Structures, Stability, and Safety of Diazonium Salts. Springer Professional. [Link]
-
McNally, A., et al. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. [Link]
-
Filimonov, V. D., et al. (2022). Structures, Stability, and Safety of Diazonium Salts. ResearchGate. [Link]
-
University of Iowa. (n.d.). Standard Operating Procedure for Pyridine. [Link]
-
Crunch Chemistry. (2023). Experimental methods for following the rate of a reaction. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. [Link]
-
Filimonov, V. D., et al. (2022). Structures, Stability, and Safety of Diazonium Salts. OUCI. [Link]
-
Stilinović, V., et al. (2022). Order versus Disorder in the Cocrystals of m-Halogenopyridines with m-Halogenobenzoic Acids: The Effects of the I···O Halogen Bond. ACS Publications. [Link]
-
Kim, J. H., et al. (2018). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. NIH. [Link]
-
Akhtar, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central. [Link]
-
Cornella, J., et al. (2021). Deaminative chlorination of aminoheterocycles. PubMed Central. [Link]
- Imperial Chemical Industries PLC. (1982). Halogenation of pyridine compounds.
- The Dow Chemical Company. (1956). Halogenation of pyridines.
-
Wenz, D. R., & Hartwig, J. F. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PubMed Central. [Link]
-
Bertolani, A., et al. (2015). Crystal Environment Effects on Halogen-Bonded para-Substituted Pyridines in Their I–Cl Adducts. ACS Publications. [Link]
- Chen, J., et al. (2013). Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
-
Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]
-
Naskar, S., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. [Link]
-
Wang, Y., et al. (2021). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. PubMed Central. [Link]
-
El-Ghanam, A. M. (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. [Link]
-
Zeneca Limited. (2003). PROCESS FOR THE PREPARATION OF 3,5-DICHLOROPYRIDINE. European Patent Office. [Link]
-
Fan, A. L. (2017). Iodination of 3,5-Dichloroanisole Using Silver Salts. University of Mississippi eGrove. [Link]
-
Mel'nikova, S. F., et al. (2000). Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate. ResearchGate. [Link]
-
Ashokan, A., et al. (2023). 4-Amino-3,5-dichloropyridine. PubMed Central. [Link]
-
Galli, C., & Gentili, P. (2004). Kinetics of aromatic iodination reactions using iodine, diiodine pentoxide and sulfuric acid in acetic acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Sources
Technical Support Center: Managing Premature Decomposition of Diazonium Salt Intermediates
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for managing the inherent instability of diazonium salt intermediates. Diazonium salts are highly versatile reagents in organic synthesis, but their tendency for premature decomposition can lead to low yields, impure products, and significant safety hazards.[1][2] This resource offers practical, field-proven insights and protocols to mitigate these challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of diazonium salts.
Q1: My diazonium salt solution is turning dark and evolving gas, even at low temperatures. What is happening?
A: This is a classic sign of premature decomposition. The diazonium group (-N₂⁺) is an excellent leaving group, and even at temperatures below 5°C, the salt can decompose to release nitrogen gas (N₂) and form various byproducts, often phenols if water is the solvent.[3][4][5] The dark coloration is likely due to the formation of phenolic coupling products or other colored impurities.
Q2: Why is it critical to maintain a temperature of 0-5°C during diazotization?
A: Low temperature is the single most important factor in preventing premature decomposition.[3][6] Most diazonium salts are thermally unstable in aqueous solutions at temperatures above 5°C.[3][6] The diazotization reaction itself is exothermic, so efficient cooling is necessary to prevent localized heating that can trigger rapid decomposition.[6]
Q3: I've followed the temperature protocol, but my yields are still low. What other factors could be causing decomposition?
A: Several factors beyond temperature can contribute to instability:
-
pH: The stability of diazonium salts is highly pH-dependent. Strongly acidic conditions are generally required to prevent the formation of diazoates and other less stable species.
-
Excess Nitrous Acid: An excess of nitrous acid (HNO₂) can lead to side reactions and decomposition.[1][6] It's crucial to use a stoichiometric amount of sodium nitrite and to test for and neutralize any excess.[1][6]
-
Presence of Impurities: Transition metal impurities (e.g., Cu, Sn) can catalyze decomposition.[7] Ensure all glassware is scrupulously clean.
-
Light Exposure: Some diazonium salts are light-sensitive and can decompose upon exposure to direct sunlight.[7] It is good practice to conduct the reaction in a fume hood with the sash down or to wrap the reaction vessel in aluminum foil.
Q4: Is it ever safe to isolate a solid diazonium salt?
A: Extreme caution is advised. Solid diazonium salts are often highly explosive and sensitive to shock, friction, and heat.[1][7][8] In general, it is strongly recommended to use them in situ as a solution without isolation.[9][10] If isolation is absolutely necessary, it should only be done on a very small scale (no more than 0.75 mmol), and the salt should be kept moist.[1][6][9] Certain counterions, like tetrafluoroborate (BF₄⁻) or tosylate, can form more stable, isolable salts, but they must still be handled with extreme care.[11][12]
Q5: What is the best way to quench a reaction containing residual diazonium salts?
A: Before workup or disposal, it is essential to quench any unreacted diazonium salt to prevent accidental decomposition.[1][6] A common and effective method is the addition of a reducing agent like an aqueous solution of hypophosphorous acid (H₃PO₂).[7] Other quenching agents include sulfamic acid to destroy excess nitrous acid.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues.
Guide 2.1: Low Yield in a Sandmeyer Reaction
The Sandmeyer reaction utilizes a copper(I) salt to catalyze the displacement of the diazonium group.[10][13] Low yields are a frequent problem and can often be traced back to the stability of the diazonium salt intermediate.
| Symptom | Potential Cause | Troubleshooting Action |
| Vigorous gas evolution and darkening of the solution before the addition of the copper catalyst. | Premature decomposition of the diazonium salt. | 1. Temperature Control: Ensure the diazotization is performed strictly between 0-5°C using an ice-salt bath for efficient cooling. 2. Stoichiometry: Use a precise 1:1 molar ratio of the aromatic amine to sodium nitrite. 3. Acid Concentration: Maintain a strongly acidic environment (typically with excess mineral acid) throughout the diazotization. |
| The reaction mixture remains clear or shows minimal product formation after the addition of the copper catalyst. | Incomplete diazotization. | 1. Check for Excess Nitrous Acid: Use starch-iodide paper to test for the presence of nitrous acid. A blue-black color indicates its presence. If the test is negative, add a small amount of additional sodium nitrite solution. 2. Amine Solubility: Ensure the starting amine is fully dissolved in the acidic solution before adding sodium nitrite. |
| Formation of a significant amount of phenol byproduct. | Hydrolysis of the diazonium salt. | 1. Maintain Low Temperature: Do not allow the reaction mixture to warm up before or during the addition of the copper catalyst. 2. Minimize Reaction Time: Use the freshly prepared diazonium salt solution immediately in the subsequent Sandmeyer step. |
Guide 2.2: Unexpected Precipitation During Diazotization
Uncontrolled precipitation of the diazonium salt is a major safety hazard, as the solid can be explosive.[1][6][9]
| Symptom | Potential Cause | Troubleshooting Action |
| A solid crashes out of the solution during the addition of sodium nitrite. | The diazonium salt is insoluble under the reaction conditions. | 1. Increase Solvent Volume: Dilute the reaction mixture to keep the diazonium salt in solution. 2. Modify the Counterion: If possible, use an acid that provides a more soluble counterion. For example, benzenediazonium fluoroborate is less soluble in water than benzenediazonium chloride.[14] 3. Immediate Use: Proceed immediately to the next step of the reaction where the diazonium salt is consumed. |
| The reaction mixture becomes a thick, unmanageable slurry. | Supersaturation followed by rapid crystallization. | 1. Controlled Addition: Add the sodium nitrite solution slowly and sub-surface to avoid localized high concentrations. 2. Vigorous Stirring: Ensure efficient stirring to maintain a homogeneous solution. |
Section 3: Experimental Protocols & Workflows
Protocol 3.1: Optimized In Situ Diazotization for Subsequent Reactions
This protocol is designed to maximize the stability of the diazonium salt intermediate for immediate use in subsequent reactions like Sandmeyer or azo coupling.
Materials:
-
Primary aromatic amine
-
Concentrated hydrochloric acid (or other suitable mineral acid)
-
Sodium nitrite
-
Distilled water
-
Ice
-
Starch-iodide paper
-
Sulfamic acid (for quenching)
Procedure:
-
Preparation of the Amine Solution: In a flask equipped with a magnetic stirrer and a thermometer, dissolve the primary aromatic amine in a mixture of distilled water and an excess of concentrated hydrochloric acid.
-
Cooling: Cool the solution to 0-5°C in an ice-salt bath. It is crucial that the temperature is maintained within this range throughout the procedure.
-
Preparation of the Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in cold distilled water. The molar amount of sodium nitrite should be stoichiometric with the amine.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold amine solution with vigorous stirring. The addition should be slow enough to ensure the temperature does not rise above 5°C.
-
Monitoring for Excess Nitrous Acid: After the addition is complete, stir the reaction mixture for an additional 15-20 minutes at 0-5°C. Test for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates an excess.
-
Neutralization of Excess Nitrous Acid (if necessary): If the starch-iodide test is positive, add a small amount of sulfamic acid to quench the excess nitrous acid until the test is negative.
-
Immediate Use: The resulting cold solution of the diazonium salt is now ready for immediate use in the next synthetic step. Do not attempt to store this solution.
Workflow Diagram:
Caption: Optimized in situ diazotization workflow.
Protocol 3.2: Monitoring Diazonium Salt Decomposition by UV-Vis Spectroscopy
This protocol provides a method to qualitatively assess the stability of a diazonium salt solution over time.
Principle: Many diazonium salts have a characteristic UV-Vis absorbance maximum. As the salt decomposes, the intensity of this peak will decrease.
Procedure:
-
Prepare the Diazonium Salt Solution: Following Protocol 3.1, prepare a fresh solution of the diazonium salt.
-
Initial Spectrum: Immediately take an aliquot of the cold solution, dilute it appropriately with the same acidic medium, and record its UV-Vis spectrum. Identify the absorbance maximum (λ_max) characteristic of the diazonium salt.
-
Time-Course Monitoring: Maintain the stock diazonium salt solution at a constant temperature (e.g., 5°C). At regular time intervals (e.g., every 15 minutes), withdraw an aliquot, dilute it in the same manner, and record the UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at λ_max as a function of time. A rapid decrease in absorbance indicates significant decomposition.
Decomposition Monitoring Workflow:
Caption: Workflow for monitoring decomposition via UV-Vis.
Section 4: Advanced Stabilization Strategies
For particularly unstable diazonium intermediates, the following strategies can be employed:
-
Formation of Tetrafluoroborate Salts: If the subsequent reaction conditions permit, diazotization can be performed using fluoroboric acid, or the counterion can be exchanged by adding HBF₄ to the diazonium salt solution. Benzenediazonium tetrafluoroborate is significantly more stable than the chloride salt and can sometimes be isolated as a solid (with extreme caution).[11][14]
-
Complexation with Crown Ethers: The addition of crown ethers, such as 18-crown-6, can form a crystalline complex with the diazonium salt, which can considerably stabilize it.[7][15]
-
Formation of Double Salts: The addition of other salts, like zinc chloride (ZnCl₂), can form more stable double salts.[7]
References
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Accepted Manuscript.
- NOAA. (n.d.). Diazonium Salts. In CAMEO Chemicals.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts.
- Smith, M. B., & March, J. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts.
- Various Authors. (2018). Why are diazonium salts not stored, and what is the reason behind their instability? Quora.
- Various Authors. (2017).
- NCERT. (n.d.). 9.8 Physical Properties of Diazonium Salts. In NCERT 12 Chemistry.
- Stephen, C. (2025). Exploring the Reactions of Diazonium Salts: Versatile Intermediates in Organic Synthesis. Thoughts in Harmony.
- Hersey, R. (n.d.). Stabilisation of diazo compounds used in lithographic systems. Sheffield Hallam University Thesis.
- Unacademy. (n.d.). Chemistry Properties of Diazonium Salts. Unacademy.
- Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- Wikipedia. (n.d.). Diazonium compound. Wikipedia.
- Hersey, R. (n.d.). Stabilisation of diazo compounds used in lithographic systems. Sheffield Hallam University Thesis.
- Various Authors. (2020). Diazonium salt reagents - better to synthesize or purchase?
- Various Authors. (2014). Is it advisable to analyse diazonium compounds with GC-MS?
- Organic Chemistry Portal. (n.d.). Synthesis of diazonium salts. Organic Chemistry Portal.
- Clark, J. (n.d.). some reactions of diazonium ions. Chemguide.
- Vedantu. (n.d.). Reactions of Diazonium Salts: Types & Key Mechanisms Explained. Vedantu.
- Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts. Chemistry LibreTexts.
- Chemistry LibreTexts. (2023). Reactions of Diazonium Salts. Chemistry LibreTexts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rhodetrips2110.wordpress.com [rhodetrips2110.wordpress.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. quora.com [quora.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Diazonium compound - Wikipedia [en.wikipedia.org]
- 12. Diazoniume salt synthesis [organic-chemistry.org]
- 13. Reactions of Diazonium Salts: Types & Key Mechanisms Explained [vedantu.com]
- 14. chemistrystudent.com [chemistrystudent.com]
- 15. shura.shu.ac.uk [shura.shu.ac.uk]
Technical Support Center: Effective Recrystallization of Halogenated Pyridines
Welcome to the technical support center for the purification of halogenated pyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the recrystallization of this important class of compounds. Halogenated pyridines are fundamental building blocks in medicinal chemistry and materials science, and their purity is paramount for reliable downstream applications.[1]
This resource provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore the theoretical underpinnings of solvent selection and provide practical, actionable solutions to common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Solvent Selection
This section addresses the foundational principles of choosing an effective solvent system for the recrystallization of halogenated pyridines.
Q1: What are the ideal properties of a recrystallization solvent?
The perfect solvent for recrystallization creates a significant difference in the solubility of your target compound at high and low temperatures.[2][3] Specifically, an ideal solvent should exhibit:
-
High solvency for the target compound at elevated temperatures: This ensures the complete dissolution of your crude solid.[2][4]
-
Low solvency for the target compound at low temperatures: This is crucial for maximizing the recovery of your purified product upon cooling.[2][4]
-
Appropriate solvency for impurities: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[2][5]
-
Chemical inertness: The solvent must not react with your halogenated pyridine.[4][5]
-
Volatility: The solvent should be easily removable from the purified crystals, which is typically achieved through evaporation.[4]
-
A suitable boiling point: The boiling point should be high enough to provide a sufficient temperature gradient for dissolution but not so high that it becomes difficult to remove.
Q2: How does the "like dissolves like" principle apply to halogenated pyridines?
The adage "like dissolves like" is a useful starting point for solvent selection and refers to the general principle that substances with similar polarities are more likely to be soluble in one another.[6][7] Halogenated pyridines possess a moderate degree of polarity due to the electronegative nitrogen atom in the pyridine ring and the attached halogen(s).
-
Polarity Considerations: Solvents with comparable polarity, such as alcohols (ethanol, methanol) or acetone, are often good starting points for solubility tests.[8][9] Highly nonpolar solvents like hexanes or petroleum ether are less likely to dissolve halogenated pyridines at room temperature but can be excellent "anti-solvents" in mixed-solvent systems.
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding, such as water and alcohols, can influence solubility. However, the presence of halogens can sterically hinder this interaction to some extent.
Q3: How do the type and position of the halogen atom affect solvent choice?
The nature and position of the halogen on the pyridine ring can subtly alter the compound's polarity and solubility profile.
-
Electronegativity and Polarity: As you move down the halogen group (F > Cl > Br > I), the electronegativity decreases. This can lead to slight changes in the overall molecular dipole moment and, consequently, solubility in polar solvents.
-
Position on the Ring: The position of the halogen (e.g., 2-, 3-, or 4-position) influences the molecule's symmetry and dipole moment, which in turn affects its crystal lattice energy and solubility. For instance, a symmetrically substituted di- or tri-halogenated pyridine may have a higher melting point and lower solubility than an asymmetric analogue.
Q4: When should I use a single-solvent versus a mixed-solvent system?
The choice between a single-solvent and a mixed-solvent system depends on the solubility characteristics of your compound.
-
Single-Solvent System: This is the preferred method when you can find a solvent that provides a steep solubility curve—high solubility when hot and low solubility when cold.[10]
-
Mixed-Solvent System: This approach is invaluable when no single solvent meets the ideal criteria.[2] A mixed-solvent system combines a "good" solvent (in which the compound is highly soluble) with a "poor" or "anti-solvent" (in which the compound is sparingly soluble).[11] The two solvents must be miscible.[10] Common pairs include ethanol/water, ethyl acetate/hexanes, and acetone/water.[2][6]
Section 2: Troubleshooting Guide - Addressing Common Recrystallization Challenges
This section provides solutions to specific problems you may encounter during the recrystallization of halogenated pyridines.
Q5: My compound is "oiling out" instead of crystallizing. What's happening and what should I do?
"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[12] This typically happens when the solution becomes supersaturated at a temperature above the melting point of your compound.[13][14] Oiled-out products are often impure because the liquid phase can readily dissolve impurities.[12][13]
Causes and Solutions:
-
High Impurity Level: Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out.[13][14][15]
-
Solution: Consider pre-purification by another method, such as column chromatography, or perform a preliminary purification with activated charcoal to remove colored impurities.[15]
-
-
Solution Cooled Too Quickly: Rapid cooling can lead to a state of high supersaturation, favoring oil formation.
-
Solution: Reheat the solution until the oil dissolves completely. If necessary, add a small amount of additional solvent.[13] Then, allow the solution to cool much more slowly. Insulating the flask can help.
-
-
Inappropriate Solvent Choice: The boiling point of your solvent may be too high, exceeding the melting point of your compound.
-
Solution: Select a solvent with a lower boiling point.
-
-
Using a Mixed-Solvent System: Oiling out can be more common with mixed solvents.[16]
-
Solution: Try reheating the mixture to redissolve the oil, then add a small amount of the "good" solvent to reduce the level of saturation before cooling slowly.[13]
-
Q6: I'm not getting any crystals, even after the solution has cooled. How can I induce crystallization?
The failure of crystals to form from a cooled, supersaturated solution is a common issue.[17][18] Several techniques can be employed to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[18][19] The high-frequency vibrations and microscopic glass fragments can provide nucleation sites for crystal growth.[20]
-
Seeding: Introduce a "seed crystal" of the pure compound into the solution.[18][19] This provides a template for other molecules to deposit onto, initiating crystallization. If you don't have a pure crystal, a small amount of the crude starting material can sometimes work.
-
Reducing Solvent Volume: It's possible that too much solvent was added initially.[16] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[13][18]
-
Further Cooling: If cooling to room temperature is insufficient, try using an ice-water bath or even a salt-ice bath for lower temperatures.[18][20]
Q7: My final product is colored, but my starting material was pure. What happened?
The appearance of color in a recrystallized product can be alarming but is often treatable.
-
Cause: This is typically due to the presence of highly colored, minor impurities that were not visible in the bulk crude material. These impurities can become concentrated and trapped in the crystal lattice during recrystallization.
-
Solution: Redissolve the colored crystals in the minimum amount of hot solvent. Add a small amount of activated charcoal (Norit) to the hot solution and swirl for a few minutes.[21] The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool and crystallize as usual.[21][22] Be aware that using too much charcoal can lead to a loss of your desired product.
Q8: My recovery is very low. What are the likely causes?
Low recovery is a frustrating outcome, and several factors could be responsible.
-
Too Much Solvent: This is the most common reason for poor yield.[7][13][16] An excessive amount of solvent will keep a significant portion of your compound dissolved even at low temperatures.
-
Solution: If you still have the mother liquor, try boiling off some of the solvent and re-cooling to see if more crystals form.[13]
-
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the funnel, leading to loss.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.
Section 3: Experimental Protocols
This section provides step-by-step methodologies for key recrystallization workflows.
Protocol 1: Systematic Solvent Screening
This protocol allows for the efficient identification of a suitable solvent or solvent pair.
-
Preparation: Place approximately 50-100 mg of your crude halogenated pyridine into several small test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexanes) dropwise, up to about 1 mL, observing solubility at room temperature.[2]
-
Heating: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath.[2] A good candidate for a single-solvent recrystallization will show poor solubility at room temperature but complete dissolution upon heating.[3]
-
Cooling: Allow the heated test tubes that showed complete dissolution to cool to room temperature, and then place them in an ice bath. Observe the formation of crystals. The solvent that yields a good quantity of crystals upon cooling is a strong candidate.
-
Mixed-Solvent Screening: Identify a "good" solvent (dissolves the compound at room temperature) and a "poor" solvent (does not dissolve the compound even when hot).[26] The two must be miscible. Dissolve the compound in a minimal amount of the "good" solvent, then add the "poor" solvent dropwise until turbidity (cloudiness) persists. If crystals form upon cooling, this is a viable mixed-solvent system.[27]
Protocol 2: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude halogenated pyridine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, along with a boiling chip or magnetic stir bar. Heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[6][10]
-
Hot Filtration (if necessary): If insoluble impurities are present, or if decolorizing charcoal was used, perform a hot gravity filtration using a fluted filter paper and a pre-heated, short-stemmed funnel into a clean Erlenmeyer flask.[28][29]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[6] Slow cooling promotes the formation of larger, purer crystals.[22] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[30]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[25]
-
Drying: Allow the crystals to dry completely, either by air drying on the filter funnel or by placing them in a desiccator.
Protocol 3: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent Method)
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.[26][27]
-
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (the anti-solvent) dropwise until the solution becomes persistently cloudy (turbid).[26][27] This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.[26][27] The solution is now perfectly saturated at that temperature.
-
Crystallization, Collection, and Drying: Follow steps 3-6 from the "Standard Single-Solvent Recrystallization" protocol.
Visual Workflows
Diagram 1: Solvent Selection Decision Tree
This diagram outlines the logical process for selecting an appropriate recrystallization solvent system.
Caption: Troubleshooting flowchart for common recrystallization problems.
Data Summary
The following table provides a qualitative overview of the solubility of common halogenated pyridines in a range of solvents. This should be used as a starting point for your own solvent screening experiments, as solubility can be highly dependent on the specific isomer and substitution pattern.
| Solvent | Polarity | 2-Chloropyridine | 3-Bromopyridine | 2,6-Difluoropyridine |
| Water | High | Sparingly Soluble | Sparingly Soluble | Slightly Soluble |
| Methanol | High | Soluble | Soluble | Soluble |
| Ethanol | High | Soluble | Soluble | Soluble |
| Acetone | Medium | Soluble | Soluble | Soluble |
| Ethyl Acetate | Medium | Soluble | Soluble | Soluble |
| Toluene | Low | Soluble | Soluble | Soluble |
| Hexanes | Low | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble |
Note: "Soluble" generally indicates solubility at room temperature, suggesting these might be good "solvents" in a mixed-solvent pair. "Sparingly Soluble" suggests potential as a single-solvent system (if solubility increases significantly with heat) or as an "anti-solvent."
References
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Solvent Choice. Chemistry Teaching Labs - University of York. [Link]
-
Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]
-
Recrystallization. University of California, Los Angeles. [Link]
-
Why do crystals oil out and what are the remedies and prevention methods?. Brainly. [Link]
-
recrystallization-2.doc.pdf. Harvard University. [Link]
-
Recrystallization - Single Solvent. University of Calgary. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
Mixed-solvent recrystallisation. Chemistry Teaching Labs - University of York. [Link]
-
Recrystallization (help meeeeee). Reddit. [Link]
-
Recrystallization and hot filtration. Safrole. [Link]
-
Hot Filtration & Recrystallization. Kyoto University. [Link]
-
Recrystallization using two solvents. YouTube. [Link]
-
Describe two techniques that can be used to induce crystallization. 1. Seeding. Brainly. [Link]
-
What is the best solvent for recrystallization?. Quora. [Link]
-
Purification by Recrystallization. CUNY Baruch College. [Link]
-
Recrystallization. University of Colorado Boulder. [Link]
-
Recrystallization1. California State University, Los Angeles. [Link]
-
Oiling Out in Crystallization. Mettler Toledo. [Link]
-
Hot gravity filtration. RSC Education. [Link]
-
2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
-
3.5E: Initiating Crystallization. Chemistry LibreTexts. [Link]
-
Crystallisation Techniques. University of Washington. [Link]
-
Inducing Crystallization by Nucleation. Chemical Education Xchange. [Link]
-
Crystallization Solvents.pdf. University of California, Berkeley. [Link]
-
Recrystallization. Wired Chemist. [Link]
-
3.5: Inducing Recrystallization. Chemistry LibreTexts. [Link]
-
3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]
-
Problems with Recrystallisations. Chemistry Teaching Labs - University of York. [Link]
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]
-
Recrystallization1. California State University, Los Angeles. [Link]
Sources
- 1. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. edu.rsc.org [edu.rsc.org]
- 4. mt.com [mt.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. quora.com [quora.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Home Page [chem.ualberta.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mt.com [mt.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. brainly.com [brainly.com]
- 16. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemedx.org [chemedx.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 22. Recrystallization [wiredchemist.com]
- 23. safrole.com [safrole.com]
- 24. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 25. people.chem.umass.edu [people.chem.umass.edu]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 28. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 29. Hot gravity filtration | Resource | RSC Education [edu.rsc.org]
- 30. ocw.mit.edu [ocw.mit.edu]
Validation & Comparative
A Researcher's Guide to Halogen Reactivity: Iodo vs. Chloro Substituents in Palladium-Catalyzed Cross-Coupling
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. At the heart of these reactions lies the choice of the aryl halide electrophile, a decision that profoundly dictates the reaction's efficiency, required conditions, and ultimately, its viability for a given synthetic campaign.
This guide provides an in-depth, objective comparison of two of the most common halogen substituents employed in this chemistry: iodine and chlorine. We will move beyond simple reactivity trends to explore the mechanistic underpinnings, the practical implications for catalyst selection, and provide quantitative data to guide your experimental design.
The Decisive Moment: Oxidative Addition and the Carbon-Halogen Bond
The universally accepted mechanism for most palladium-catalyzed cross-coupling reactions involves a catalytic cycle centered on a palladium complex cycling between Pd(0) and Pd(II) oxidation states. The first and often rate-determining step of this cycle is oxidative addition . In this crucial step, the active Pd(0) catalyst inserts itself into the carbon-halogen (C-X) bond of the aryl halide, forming an arylpalladium(II) complex.
The facility of this step is almost entirely governed by the strength of the C-X bond. A weaker bond is cleaved more readily, leading to a faster rate of oxidative addition and, consequently, a more facile overall reaction. This single physicochemical parameter is the root of the dramatic difference in reactivity between aryl iodides and aryl chlorides.[1][2]
A Tale of Two Bonds: A Physicochemical Comparison
The reactivity hierarchy of aryl halides (Ar-I > Ar-Br > Ar-Cl >> Ar-F) is a direct reflection of their carbon-halogen bond dissociation energies (BDEs).[1][2] The energy required to homolytically cleave the C-X bond decreases as one descends the halogen group, which is attributed to the less effective orbital overlap between carbon and the larger, more diffuse orbitals of the heavier halogens.[2]
| Aryl Halide (Ph-X) | Bond Dissociation Energy (kcal/mol) |
| Phenyl Iodide (Ph-I) | ~65 |
| Phenyl Bromide (Ph-Br) | ~81 |
| Phenyl Chloride (Ph-Cl) | ~96 |
| Table 1: Comparison of Bond Dissociation Energies (BDEs) for Phenyl Halides. The significantly lower BDE of the C-I bond is the primary reason for the high reactivity of aryl iodides. Data adapted from multiple sources for general comparison. |
This ~31 kcal/mol difference in bond strength between a C-I and C-Cl bond is a formidable energy barrier that necessitates vastly different approaches to achieve successful cross-coupling.
Practical Implications: Catalyst and Condition Selection
The choice between an iodo or chloro substituent is not merely academic; it has profound consequences for the design of the catalytic system and the required reaction conditions.
The Sprinter: Aryl Iodides
Due to their high reactivity, aryl iodides are often the electrophile of choice for rapid, small-scale synthesis or for testing the feasibility of a new transformation.
-
Catalyst Systems: They are amenable to a wide array of palladium catalysts, including "first-generation" systems like Pd(PPh₃)₄ or simple palladium salts (Pd(OAc)₂) with conventional phosphine ligands (e.g., PPh₃, P(o-tol)₃).
-
Reaction Conditions: Reactions can typically be run under milder conditions, often at lower temperatures (room temperature to 80 °C) and with shorter reaction times.
-
A Note of Caution: In some systems, particularly Buchwald-Hartwig amination, the iodide anion generated during the reaction can form stable, unreactive palladium dimers, which can inhibit catalysis.[3][4] This can often be overcome by judicious choice of solvent or ligand.
The Marathon Runner: Aryl Chlorides
The robustness of the C-Cl bond makes aryl chlorides significantly less reactive, presenting a greater synthetic challenge. However, their low cost and vast commercial availability make them highly attractive substrates, especially for large-scale and industrial applications.[5] Overcoming their inertness has been a major driver of innovation in catalyst development.
-
Catalyst Systems: Successful coupling of aryl chlorides requires highly active, specialized catalysts. The key to their activation lies in the use of bulky, electron-rich ligands .[5][6]
-
Electron-rich ligands (e.g., trialkylphosphines, N-heterocyclic carbenes) increase the electron density on the Pd(0) center, enhancing its nucleophilicity and its ability to engage in the oxidative addition with the electron-poor C-Cl bond.[6][7]
-
Bulky ligands (e.g., Buchwald's biaryl phosphines like SPhos and XPhos, or bulky NHCs) promote the formation of highly reactive, coordinatively unsaturated (often monoligated) Pd(0) species, which are necessary to cleave the strong C-Cl bond.
-
-
Reaction Conditions: Aryl chloride couplings almost invariably require more forcing conditions, including higher reaction temperatures (typically >100 °C), longer reaction times, and sometimes higher catalyst loadings to achieve comparable yields to their iodo- and bromo- counterparts.[1]
Quantitative Performance in Suzuki-Miyaura Coupling
To illustrate these differences, the following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of an electron-rich aryl halide with 4-methoxyphenylboronic acid.
| Parameter | Aryl Iodide Example | Aryl Chloride Example |
| Aryl Halide | 4-Iodoanisole | 4-Chloroanisole |
| Coupling Partner | 4-Methoxyphenylboronic acid | 4-Methoxyphenylboronic acid |
| Pd Precatalyst | Pd(OAc)₂ | Pd₂(dba)₃ |
| Ligand | PPh₃ | SPhos |
| Catalyst Loading | 1-2 mol % | 1-2 mol % |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | Toluene/H₂O | Dioxane/H₂O |
| Temperature | 80 °C | 100-110 °C |
| Time | 2-6 h | 12-24 h |
| Typical Yield | >90% | >90% |
| Table 2: Comparative experimental data for a representative Suzuki-Miyaura reaction. Note the requirement for a more specialized ligand (SPhos) and higher temperature to achieve a high yield with the aryl chloride. |
This data clearly shows that while high yields are achievable with both substrates, the path to success with aryl chlorides requires a more sophisticated and energetic approach.
Representative Experimental Workflow
The practical differences in setting up these reactions are significant. The following workflow diagram illustrates a typical laboratory setup for a Suzuki-Miyaura coupling, highlighting the key decision points based on the choice of halogen.
Conclusion and Strategic Guidance
The reactivity of iodo and chloro substituents in cross-coupling is not a matter of one being universally "better" than the other, but rather a strategic choice based on the specific goals of the synthesis.
-
Choose Aryl Iodides for Speed and Simplicity: For proof-of-concept studies, medicinal chemistry campaigns where speed is essential, or when exploring novel transformations, the high reactivity of aryl iodides is a distinct advantage. They allow for the use of readily available, less complex catalyst systems and milder conditions, facilitating rapid generation of target compounds.
-
Choose Aryl Chlorides for Cost and Scalability: For process development, large-scale synthesis, and applications where raw material cost is a primary driver, aryl chlorides are the superior choice.[5] While they demand more sophisticated catalyst technology and more forcing conditions, their low cost and widespread availability provide a significant economic advantage that cannot be ignored in industrial and drug development settings.
Ultimately, a deep understanding of the principles governing the activation of the C-X bond empowers the modern chemist to make informed decisions, rationally designing experiments that are efficient, cost-effective, and successful. The continuous evolution of catalyst systems continues to narrow the reactivity gap, further expanding the synthetic utility of these foundational reactions.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website. [Link]
-
Journal of the American Chemical Society. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]
-
Singh, J., Singh, N., & Sharma, A. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. [Link]
-
A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines. (2025). ResearchGate. [Link]
-
LibreTexts Chemistry. (2022). 4.9: Oxidative Addition of Polar Reagents. [Link]
-
Gooßen, L. J., Koley, D., Hermann, H., & Thiel, W. (2004). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications. [Link]
-
Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. (2001). Chemistry. [Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. (n.d.). ChemRxiv. [Link]
-
Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0): A DFT-SCRF Study. (2007). ResearchGate. [Link]
-
Intimate mechanism of oxidative addition to zerovalent palladium complexes in the presence of halide ions and its relevance to the mechanism of palladium-catalyzed nucleophilic substitutions. (1993). Semantic Scholar. [Link]
-
Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). (n.d.). National Institutes of Health. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health. [Link]
-
Oxidative Addition of Aryl Electrophiles to a Prototypical Nickel(0) Complex: Mechanism and Structure/Reactivity Relationships. (n.d.). ResearchGate. [Link]
-
Small Phosphine Ligands Enable Selective Oxidative Addition of Ar–O over Ar–Cl Bonds at Nickel(0). (2020). Journal of the American Chemical Society. [Link]
-
LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. (n.d.). National Institutes of Health. [Link]
-
Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. (n.d.). ResearchGate. [Link]
-
Estimation of bond dissociation Gibbs energies for carbon–halogen bonds in anion radicals of some aryl halides and substituted benzyl halides. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Chapter 4. Cross-coupling reactions of arylmetallic reagents with aryl halides and sulfonates. (n.d.). ResearchGate. [Link]
-
Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. (2014). National Institutes of Health. [Link]
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]
-
A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides. (n.d.). ResearchGate. [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (n.d.). National Institutes of Health. [Link]
-
Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Goodreads. [Link]
-
Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. (n.d.). Organic Letters. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (2025). ResearchGate. [Link]
-
Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. (n.d.). Journal of the American Chemical Society. [Link]
-
Cross-Coupling Reactions: A Practical Guide. (2025). ResearchGate. [Link]
-
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). National Institutes of Health. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Chemical Insights. [Link]
-
Heck Reaction—State of the Art. (n.d.). MDPI. [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]
-
Heck reaction. (n.d.). Wikipedia. [Link]
-
LibreTexts Chemistry. (2023). Heck Reaction. [Link]
-
Cross-coupling reactions : a practical guide. (2002). Semantic Scholar. [Link]
-
C−H Bond Dissociation Energies of Alkyl Amines: Radical Structures and Stabilization Energies. (n.d.). Journal of the American Chemical Society. [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
CHAPTER 11: Heck Reactions. (2022). Royal Society of Chemistry. [Link]
-
Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. (n.d.). The Journal of Organic Chemistry. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). Frontiers. [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). Organometallics. [Link]
-
Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. (2021). ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Utility of 3,5-Dichloro-4-iodopyridine and 3,5-dibromo-4-iodopyridine
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. Among these, the pyridine core is of paramount importance, appearing in numerous pharmaceuticals and functional materials. Polyhalogenated pyridines, in particular, serve as versatile building blocks, offering multiple points for diversification through cross-coupling reactions. This guide provides an in-depth, objective comparison of two such key intermediates: 3,5-dichloro-4-iodopyridine and 3,5-dibromo-4-iodopyridine . We will delve into their comparative performance in pivotal synthetic transformations, supported by established chemical principles and experimental insights, to empower you in making informed decisions for your synthetic campaigns.
The Strategic Advantage of 3,5-Dihalo-4-iodopyridines
The synthetic power of this compound and 3,5-dibromo-4-iodopyridine lies in the differential reactivity of their carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C-I > C-Br > C-Cl.[1][2] This predictable hierarchy is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—most favorable for the C-I bond.[1] This inherent chemoselectivity allows for a stepwise and site-selective functionalization of the pyridine ring, a crucial tactic for building molecular complexity.
The primary point of reaction for both molecules is the highly reactive C4-iodo position. Subsequent functionalization at the C3 and C5 positions can then be achieved, often under more forcing conditions. The choice between the dichloro and dibromo analogue hinges on the desired reactivity for this second coupling step and the overall synthetic strategy.
Comparative Reactivity in Key Cross-Coupling Reactions
The performance of these two reagents is best illustrated through their application in some of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolbox: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming biaryl and vinyl-aryl structures. For both this compound and 3,5-dibromo-4-iodopyridine, the initial Suzuki-Miyaura coupling will overwhelmingly occur at the C4-iodo position.
Diagram 1: Selective Suzuki-Miyaura Coupling at the C4 Position
Caption: Generalized workflow for the selective Suzuki-Miyaura coupling at the C4 position.
| Feature | This compound | 3,5-Dibromo-4-iodopyridine | Rationale & Insights |
| Initial Coupling Site | C4 (Iodo) | C4 (Iodo) | The C-I bond is significantly more reactive than both C-Cl and C-Br bonds, ensuring high selectivity for the initial coupling.[3] |
| Subsequent Coupling | C3/C5 (Chloro) | C3/C5 (Bromo) | Requires more forcing conditions (higher temperature, stronger catalyst system) than the initial coupling. The C-Br bonds are more reactive than the C-Cl bonds, allowing for the second coupling to proceed under milder conditions than for the dichloro analogue.[4] |
| Potential for Byproducts | Lower risk of di- or tri-substituted byproducts in the first step due to the low reactivity of the C-Cl bonds. | Higher potential for di-substituted byproducts if reaction conditions are not carefully controlled, due to the greater reactivity of the C-Br bonds compared to C-Cl. | Careful optimization of reaction time, temperature, and stoichiometry is crucial, especially for the dibromo compound, to achieve mono-arylation at the C4 position. |
Experimental Insight: When planning a sequential Suzuki-Miyaura coupling, the choice between the two reagents becomes critical. If the goal is to introduce two different aryl groups, 3,5-dibromo-4-iodopyridine may offer an advantage due to the more accessible C-Br bonds for the second coupling. However, if the aim is a highly selective mono-functionalization at C4, this compound provides a more robust system with a larger window of reaction conditions that will leave the C-Cl bonds untouched.
Sonogashira Coupling
The Sonogashira coupling is the method of choice for the synthesis of aryl alkynes. Similar to the Suzuki-Miyaura reaction, the initial coupling with a terminal alkyne will selectively occur at the C4-iodo position for both substrates.[5][6]
Diagram 2: Chemoselective Sonogashira Coupling
Caption: Selective Sonogashira coupling at the C4-iodo position.
| Feature | This compound | 3,5-Dibromo-4-iodopyridine | Rationale & Insights |
| Initial Coupling Site | C4 (Iodo) | C4 (Iodo) | High selectivity is expected due to the pronounced difference in reactivity between iodine and the other halogens.[7] |
| Subsequent Coupling | C3/C5 (Chloro) | C3/C5 (Bromo) | A second Sonogashira coupling at the C3/C5 positions is possible, with the dibromo compound reacting under milder conditions than the dichloro analogue.[8] |
| Catalyst System | Standard Pd/Cu catalyst systems are effective for the C-I coupling. | Standard Pd/Cu catalyst systems are effective for the C-I coupling. | For subsequent couplings, particularly at the C-Cl positions, more advanced catalyst systems with specialized ligands may be necessary to achieve good yields. |
Experimental Insight: The synthesis of poly-alkynyl pyridines can be achieved through sequential Sonogashira couplings. Starting with 3,5-dibromo-4-iodopyridine allows for a three-step sequence of alkynylations under progressively more forcing conditions. This provides a powerful route to novel materials with interesting photophysical properties.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, crucial for the synthesis of many pharmaceuticals.[9] The chemoselectivity of this reaction on our substrates mirrors that of the C-C coupling reactions.
| Feature | This compound | 3,5-Dibromo-4-iodopyridine | Rationale & Insights |
| Initial Coupling Site | C4 (Iodo) | C4 (Iodo) | The C-I bond is the most susceptible to oxidative addition by the palladium catalyst, leading to selective amination at the C4 position.[10] |
| Subsequent Coupling | C3/C5 (Chloro) | C3/C5 (Bromo) | Amination at the C-Br and C-Cl positions is feasible but requires careful selection of catalyst, ligand, and base, along with higher reaction temperatures. The electron-donating nature of the newly introduced amino group at C4 can deactivate the ring towards further oxidative addition, making the second coupling more challenging.[4] |
| Scope with Amines | A wide range of primary and secondary amines can be coupled at the C4 position. | A wide range of primary and secondary amines can be coupled at the C4 position. | For the subsequent amination at C3/C5, sterically hindered amines may require more specialized, bulky phosphine ligands to facilitate the reaction. |
Experimental Insight: When designing a synthesis that requires the introduction of an amino group at C4 followed by a different functionalization at C3/C5 (e.g., via Suzuki coupling), this compound is often the superior choice. The inertness of the C-Cl bonds under the conditions required for the initial C4-amination provides a clean transformation, preserving the C3/C5 positions for subsequent, different cross-coupling reactions.
Experimental Protocols
The following are generalized protocols for the selective functionalization of the C4-iodo position. These should be considered as starting points and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling at the C4-Position
-
Reaction Setup: In a flame-dried Schlenk flask, combine the 3,5-dihalo-4-iodopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[11]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Stir the mixture at the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[12]
General Protocol for Sonogashira Coupling at the C4-Position
-
Reaction Setup: To a Schlenk flask, add the 3,5-dihalo-4-iodopyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) cocatalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (e.g., argon) three times.
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv.). Stir for 5-10 minutes.
-
Substrate Addition: Add the terminal alkyne (1.1-1.5 equiv.) and stir for the required time at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.[13]
General Protocol for Buchwald-Hartwig Amination at the C4-Position
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv.) to a dry reaction vessel.
-
Inert Atmosphere: Seal the vessel, remove from the glovebox (if used), and place under a positive pressure of inert gas.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Add the 3,5-dihalo-4-iodopyridine (1.0 equiv.) and the amine (1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with an organic solvent and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.[14]
Conclusion and Strategic Recommendations
Both This compound and 3,5-dibromo-4-iodopyridine are powerful and versatile building blocks for the synthesis of complex, functionalized pyridines. The choice between them is a strategic one, dictated by the overall synthetic plan.
Diagram 3: Decision-Making Flowchart for Reagent Selection
Caption: A flowchart to guide the selection between the two reagents based on synthetic goals.
Choose this compound when:
-
The primary goal is a highly selective mono-functionalization at the C4 position.
-
The C3 and C5 positions are to remain unreacted or are to be functionalized in a subsequent step using a different type of chemistry (e.g., nucleophilic aromatic substitution).
-
A large reaction window for the initial coupling is desired, minimizing the risk of over-reaction.
Choose 3,5-dibromo-4-iodopyridine when:
-
A sequential cross-coupling strategy is planned to introduce different groups at C4 and then at C3/C5.
-
Milder conditions are preferred for the second cross-coupling step.
-
The synthesis of tri-substituted pyridines via three consecutive cross-coupling reactions is the objective.
By understanding the nuanced reactivity differences between these two valuable reagents, researchers can design more efficient, selective, and powerful synthetic routes to novel molecules with applications in medicine, agriculture, and materials science.
References
- Palani, V., & Perea, M. A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (n.d.).
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega.
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (n.d.). BenchChem.
- Buchwald–Hartwig amin
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
- Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. (n.d.). PMC - NIH.
- Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. (2022). PMC - NIH.
- Selective synthesis of poly-substituted fluorine-containing pyridines and dihydropyrimidines via cascade C-F bond cleavage protocol. (2011). PubMed.
- Sonogashira coupling. (n.d.). In Wikipedia.
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (n.d.). J-Stage.
- A possible mechanism for the synthesis of substituted pyridines. (n.d.).
- Sonogashira coupling of 3,5‐dibromo‐4‐pyrones 1i,j. (n.d.).
- Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. (n.d.).
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). ePrints Soton.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021).
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science (RSC Publishing).
- A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. (n.d.). BenchChem.
- Sequential Cross Coupling Reactions of Polyhalogen
- First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. (n.d.).
- Advances in Cross-Coupling Reactions. (2020). PMC - NIH.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0)
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). NIH.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022).
- This compound. (n.d.). Chem-Impex.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). PMC - NIH.
- Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.).
- High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014).
- Iodopyridine: Common isomorphs, synthesis, side effects and applic
- This compound | CAS 343781-41-9. (n.d.). SCBT.
- CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step. (n.d.).
- CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine. (n.d.).
- kinetic studies of coupling reactions involving 3,5-Dimethoxy-4'-iodobenzophenone. (n.d.). Benchchem.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
- A Comparative Guide to the Reactivity of 3,5-Dimethoxy-4'-iodobenzophenone and 4'-bromobenzophenone. (n.d.). Benchchem.
- Challenging cross couplings, in water, aided by in situ iodination of (hetero)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
A Senior Application Scientist's Guide to the Spectral Analysis of Halogenated Pyridine Analogs
Introduction: Halogenated pyridines are foundational scaffolds in a vast array of functional molecules, from life-saving pharmaceuticals to advanced agrochemicals.[1][2] Their biological and chemical properties are exquisitely sensitive to the nature, number, and position of the halogen substituents. Consequently, unambiguous structural elucidation is not merely a procedural step but the cornerstone of successful research and development in this area. This guide provides an in-depth comparison of the primary spectral techniques used to characterize these molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Vibrational (FT-IR and Raman) Spectroscopy. We will move beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output, providing field-proven protocols and comparative data to empower researchers in their analytical workflows.
The following diagram illustrates a logical workflow for the comprehensive characterization of a novel halogenated pyridine analog, emphasizing the synergistic nature of different analytical techniques.
Caption: Integrated workflow for the structural elucidation of halogenated pyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise substitution pattern on the pyridine ring. It provides detailed information about the chemical environment of hydrogen and carbon atoms, allowing for the confident assignment of isomeric structures.[3]
Expertise & Experience: The Influence of the Halogen
The choice to use NMR is driven by its sensitivity to the electronic environment of each nucleus. Halogens exert a strong influence through two primary effects:
-
Inductive Effect: Being highly electronegative, halogens withdraw electron density from the pyridine ring. This "deshielding" effect causes attached and nearby ¹H and ¹³C nuclei to resonate at a higher frequency (further downfield). The strength of this effect correlates with electronegativity: F > Cl > Br > I.
-
Anisotropic Effect: The magnetic field induced by the electron clouds of larger halogens (Cl, Br, I) can cause both shielding and deshielding of nearby nuclei, depending on their spatial orientation.
-
Spin-Spin Coupling (Fluorine): A unique feature of fluoropyridines is the presence of spin-spin coupling between the ¹⁹F nucleus (spin ½) and nearby ¹H and ¹³C nuclei. These J-couplings provide invaluable connectivity information.[4][5]
Experimental Protocol: ¹H and ¹³C NMR
This protocol ensures high-quality, reproducible data for comparative analysis.
-
Sample Preparation: Dissolve 5-10 mg of the purified halogenated pyridine analog in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6] The choice of solvent is critical, as solvent-solute interactions can influence chemical shifts.[7]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ 0.00 ppm).[6]
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer for improved resolution and sensitivity.[6]
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize magnetic field homogeneity.
-
Acquire the spectrum using a standard 30-degree pulse sequence (e.g., 'zg30').[6]
-
Set a spectral width of approximately -2 to 12 ppm and a relaxation delay of 1-2 seconds. Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set a spectral width of approximately 0 to 180 ppm. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase the resulting spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Comparative NMR Data
The following table summarizes typical chemical shifts for a series of 2-halopyridines, illustrating the predictable trends caused by the halogen substituent.
| Compound | Halogen | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | H3 (ppm) | H4 (ppm) | H5 (ppm) | H6 (ppm) |
| 2-Fluoropyridine | F | ~163 (d) | ~109 (d) | ~139 (d) | ~122 (d) | ~149 (d) | ~6.93 | ~7.78 | ~7.18 | ~8.23 |
| 2-Chloropyridine | Cl | ~150.1 | ~123.0 | ~139.3 | ~122.9 | ~149.7 | ~7.26 | ~7.59 | ~7.16 | ~8.32 |
| 2-Bromopyridine | Br | ~142.0 | ~128.0 | ~139.1 | ~123.0 | ~149.0 | ~7.65 | ~7.55 | ~7.15 | ~8.45 |
(Note: Data is compiled from various sources and representative.[8][9][10] Exact values can vary with solvent and concentration. 'd' denotes a doublet due to C-F coupling.)
Mass Spectrometry (MS): The Molecular Weight and Isotopic Fingerprint
Mass spectrometry is essential for confirming the molecular weight of the target compound and provides structural clues through analysis of its fragmentation patterns. For halogenated compounds, it offers a uniquely definitive diagnostic feature: the isotopic signature of chlorine and bromine.
Expertise & Experience: Decoding Isotopic Patterns and Fragmentation
The decision to use MS is validated by its ability to provide two critical pieces of information:
-
Molecular Ion (M⁺): This peak confirms the molecular weight of the molecule.
-
Isotopic Distribution: Naturally occurring chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[11] This results in a characteristic M⁺ and M+2 peak pattern in the mass spectrum, which is an unmistakable indicator for the presence and number of Cl or Br atoms.
-
Fragmentation: Under Electron Ionization (EI), the molecular ion fragments in predictable ways.[12] For halogenated pyridines, the most common fragmentation pathways involve the loss of the halogen atom (M-X) or the loss of hydrogen halide (M-HX).[11] Subsequent fragmentation often involves the loss of hydrogen cyanide (HCN) from the pyridine ring.[6]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a volatile organic solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an Electron Impact (EI) source, often coupled with a Gas Chromatograph (GC-MS) for sample introduction and separation.[6]
-
Data Acquisition:
-
Introduce the sample into the ion source. In GC-MS, the sample is vaporized and carried by an inert gas through the GC column before entering the MS.
-
Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[13]
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 40-300).
-
-
Data Interpretation: Analyze the spectrum to identify the molecular ion peak (M⁺) and its corresponding M+2 peak to confirm the presence of Cl or Br. Identify key fragment ions to support the proposed structure.[14]
Comparative MS Data
| Compound | Formula | MW | Key Features in Mass Spectrum (EI) |
| 2-Fluoropyridine | C₅H₄FN | 97.09 | M⁺ at m/z 97 (strong). Key fragment at m/z 70 (loss of HCN). |
| 2-Chloropyridine | C₅H₄ClN | 113.54 | M⁺ at m/z 113 and M+2 at m/z 115 in a ~3:1 ratio. Key fragment at m/z 78 (loss of Cl). |
| 2-Bromopyridine | C₅H₄BrN | 157.99 | M⁺ at m/z 157 and M+2 at m/z 159 in a ~1:1 ratio.[15] Key fragment at m/z 78 (loss of Br).[15] |
(Note: Data is compiled from various sources.[15][16])
Vibrational Spectroscopy (FT-IR & Raman): Probing the Bonds
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a molecular "fingerprint" by probing the characteristic vibrational modes of the molecule's chemical bonds.[17] These techniques are highly complementary and indispensable for confirming the presence of specific functional groups and, crucially, the carbon-halogen bond.
Caption: Complementary nature of FT-IR and Raman spectroscopy.
Expertise & Experience: The Vibrational Signature of Halogens
The rationale for using both FT-IR and Raman is to obtain a complete vibrational profile.[17]
-
FT-IR Spectroscopy is particularly sensitive to polar bonds and is excellent for observing C=N, C=C, and C-H stretching and bending modes within the pyridine ring.[3][17]
-
Raman Spectroscopy is often more sensitive to symmetric and non-polar bonds, making it useful for observing the symmetric ring breathing modes and, in some cases, providing a clearer signal for the C-X bond.[17]
-
The Carbon-Halogen (C-X) Stretch: This is a key diagnostic band. Its frequency is highly dependent on the mass of the halogen atom. As the mass of the halogen increases, the vibrational frequency decreases. This provides a clear and predictable trend: ν(C-F) > ν(C-Cl) > ν(C-Br).
Experimental Protocols
A. Fourier-Transform Infrared (FT-IR) Spectroscopy (ATR Method)
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[6]
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric H₂O and CO₂.
-
Sample Analysis: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio and perform a background subtraction.[6]
B. Fourier-Transform (FT) Raman Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid sample in a suitable holder, such as a glass capillary tube or an aluminum well plate.[17]
-
Instrumentation: Use an FT-Raman spectrometer.
-
Data Acquisition: Irradiate the sample with a monochromatic laser source (e.g., 1064 nm Nd:YAG laser).[17] Collect the scattered light over a Stokes shift range of 3500-100 cm⁻¹. Optimize laser power and exposure time to maximize signal without causing sample degradation.[17]
Comparative Vibrational Spectroscopy Data
The following table highlights the key vibrational bands that differentiate halogenated pyridine analogs.
| Vibrational Mode | 2-Fluoropyridine (cm⁻¹) | 2-Chloropyridine (cm⁻¹) | 2-Bromopyridine (cm⁻¹) | Rationale for Shift |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 | Relatively insensitive to halogen type. |
| C=C / C=N Ring Stretch | ~1600-1400 | ~1580-1420 | ~1570-1420 | Ring vibrations are slightly perturbed by the substituent's mass and electronic effects. |
| C-X Stretch | ~1250 | ~750 | ~670 | Frequency decreases significantly with increasing halogen mass. |
| Ring Breathing Mode | ~1020 | ~1015 | ~1010 | The entire ring vibration is affected by the mass of the attached halogen. |
(Note: Frequencies are approximate and compiled from various sources.[9][10][18] The C-X stretch is the most diagnostic band for comparison.)
Conclusion
The structural characterization of halogenated pyridine analogs is a multi-faceted process that relies on the synergistic application of modern spectroscopic techniques. NMR spectroscopy provides the definitive map of the molecular skeleton and substituent positions. Mass spectrometry confirms the molecular weight and offers an unmistakable isotopic signature for chlorine and bromine. Finally, FT-IR and Raman spectroscopy deliver a vibrational fingerprint, confirming functional groups and the presence of the crucial carbon-halogen bond. By understanding the principles behind each technique and the predictable influence of the halogen substituents, researchers can confidently and efficiently elucidate the structures of these vital chemical entities.
References
- NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes.
- An In-depth Technical Guide to the FT-IR and Raman Spectroscopy of 3-Bromo-2-chloropyridine. Benchchem.
- Lichter, R. L., & Wasylishen, R. E. Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants.
- Spectroscopic Analysis of 2-Bromopyrazine: A Comparative Guide for Structural Confirm
- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- 2-Fluoropyridine(372-48-5) 1H NMR spectrum. ChemicalBook.
- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consider
- Malfara, M., Jansen, A., & Tierney, J. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv.
- Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants.
- A Comparative Spectroscopic Analysis of 2-Bromo-4-iodopyridine and Its Deriv
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
- 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a.
- 3-Fluoropyridine(372-47-4) 1H NMR spectrum. ChemicalBook.
- 2,6-Dichloropyridine(2402-78-0) 1H NMR spectrum. ChemicalBook.
- Pyridine, 2-bromo-. NIST WebBook.
- Mass spectral fragmentation pattern of the underivatized halogenated....
- Pyridine, 3-bromo-. NIST WebBook.
- Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. (2021). PMC - PubMed Central.
- 2-Bromopyridine | C5H4BrN | CID 7973. PubChem.
- 2,6-Dichloropyridine - Optional[15N NMR] - Chemical Shifts. SpectraBase.
- 2-Chloropyridine(109-09-1) IR Spectrum. ChemicalBook.
- Kagel, R. O. (1970). Raman spectra of pyridine and 2-chloropyridine adsorbed on silica gel.
- Synthesis and Spectral Analysis of Pyridine Derivates. (2020).
- Spectroscopic Analysis for Structural Confirmation of 4-Amino-2,6-dichloropyrimidine Derivatives: A Compar
- DFT study of low-energy electron interaction with pyridine, pyrazine and their halo deriv
- Mass Spectrometry - Fragmentation P
- UV-visible spectra of 2,6-dichloropyrazine.
- THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
- Synthesis and Evaluation of Photophysical Properties of C‐3 Halogenated Derivatives of 2‐Phenylimidazo[1,2‐a]pyridine. (2022).
- Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. (2020). PMC - NIH.
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2021). PMC.
- Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. (2021).
- Mass chart Fragment
- mass spectra - fragmentation p
- Mass Spectrometry: Fragment
- Arjunan, V., et al. (2011). Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (2021). PMC - NIH.
- Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4- b]pyridine) Derivatives as Terpyridine. (2022). Preprints.org.
- Spectroscopic (FT-IR, FT-Raman, UV-Visible), Quantum Mechanical Based Computational Studies and Molecular Docking Analysis of 2-Amino-3,5-dichloropyridine. (2022). Taylor & Francis Online.
- Synthesis, Characterization, Absorption Spectra, and Luminescence Properties of Organometallic Platinum(II) Terpyridine Complexes. (1998). PubMed.
- Vibrational Spectroscopy in Clinical Analysis. (2014).
- The Perils of Molecular Interpretations from Vibrational Spectra of Complex Samples. (2022). PMC.
- Synthesis and Characterization of Acridinium Dyes for Photoredox C
- Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. (2022). MDPI.
- ChemInform Abstract: Synthesis and Spectral Characterization of Dicyanopyrazine-Related Cyanoheterocycles. (2013).
Sources
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Bromopyridine | C5H4BrN | CID 7973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Chloropyridine(109-09-1) IR Spectrum [m.chemicalbook.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Pyridine, 2-bromo- [webbook.nist.gov]
- 16. Pyridine, 3-bromo- [webbook.nist.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Structural Validation of 3,5-Dichloro-4-Iodopyridine via NMR Spectroscopy
In the landscape of pharmaceutical and agrochemical synthesis, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. A seemingly minor ambiguity in structure can lead to vastly different biological activities, patentability issues, and a considerable loss of resources. The halogenated pyridine, 3,5-dichloro-4-iodopyridine, serves as a critical intermediate in the development of targeted therapies and advanced materials.[1] Its unique substitution pattern demands a robust and definitive analytical approach for structural validation.
This guide provides an in-depth, experience-driven comparison of spectroscopic data to validate the structure of this compound. We will move beyond simple data reporting to explain the causal relationships between the molecular structure and its Nuclear Magnetic Resonance (NMR) spectral output. By comparing predicted data with the spectra of structurally related alternatives, we establish a self-validating system for confident structural assignment.
The Analytical Challenge: Distinguishing Isomers
The primary challenge in validating the this compound structure lies in definitively confirming the precise placement of the three halogen substituents. An incorrect synthesis could potentially yield other isomers, which would have dramatically different chemical properties. Therefore, a rigorous analytical method is not just procedural—it's a necessary checkpoint for project integrity. NMR spectroscopy, by probing the chemical environment of each hydrogen and carbon atom, offers the most powerful tool for this task.
Part 1: Foundational NMR Analysis of Pyridine and its Derivatives
To understand the spectrum of our target molecule, we must first understand the spectral features of its parent heterocycle, pyridine, and the influence of individual halogen substituents.
The Baseline: Unsubstituted Pyridine
The ¹H NMR spectrum of pyridine is a classic example of a complex spin system, with distinct signals for the α (C2/C6), β (C3/C5), and γ (C4) protons.[2][3] The ¹³C NMR spectrum shows corresponding signals.[4] These chemical shifts serve as our fundamental reference points.
Comparative Compound 1: 3,5-Dichloropyridine
Introducing two chlorine atoms at the 3 and 5 positions drastically simplifies the ¹H NMR spectrum. Due to the molecule's symmetry, the protons at C2, C6 and the proton at C4 are in distinct chemical environments. The ¹H NMR spectrum of 3,5-dichloropyridine typically shows two signals: a doublet for the H2/H6 protons and a triplet for the H4 proton.[5] This provides a clear picture of the electronic effect of two meta-positioned chlorine atoms.
Comparative Compound 2: The Influence of Iodine
Part 2: Predicting and Validating the this compound Structure
By synthesizing the knowledge from our baseline and comparative compounds, we can build a highly accurate prediction for the ¹H and ¹³C NMR spectra of this compound. The molecular formula is C₅H₂Cl₂IN and the molecular weight is 273.89 g/mol .[7][8]
¹H NMR Spectrum: The Power of a Singlet
The key to the ¹H NMR validation lies in the molecule's symmetry. The two chlorine atoms at the meta positions (C3, C5) and the iodine at the para position (C4) create a plane of symmetry through the C4-N axis.
-
Expected Signal: This symmetry renders the two remaining protons at the C2 and C6 positions chemically and magnetically equivalent.
-
Multiplicity: Since these protons have no adjacent proton neighbors to couple with, the signal will not be split.
-
The Definitive Peak: Therefore, the ¹H NMR spectrum is predicted to show a single, sharp singlet , integrating to 2H. The presence of any other aromatic signals would immediately disprove the proposed structure. The electronegative chlorine atoms and the iodine will draw electron density away from the ring, shifting this singlet downfield compared to unsubstituted pyridine.
¹³C NMR Spectrum: The Telltale Carbon Shifts
The proton-decoupled ¹³C NMR spectrum provides the final, definitive confirmation. Again, due to symmetry, we expect only three distinct signals corresponding to the three unique carbon environments: C2/C6, C3/C5, and C4.
-
C2/C6 Signal: These carbons are adjacent to the nitrogen and a chlorinated carbon. Their chemical shift will be influenced by both.
-
C3/C5 Signal: These carbons are directly bonded to the highly electronegative chlorine atoms, which will cause a significant downfield shift.
-
C4 Signal (The Key Marker): This carbon is bonded to the iodine atom. We predict a strong upfield shift (a low ppm value, potentially even below the typical aromatic region) due to the heavy atom effect. This is the most diagnostic signal in the ¹³C spectrum.
Summary of Predicted vs. Alternative Data
| Compound | Key ¹H NMR Features | Key ¹³C NMR Features | Structural Confirmation |
| Pyridine | 3 distinct multiplets (α, β, γ protons) | 3 distinct signals (Cα, Cβ, Cγ) | Baseline Reference |
| 3,5-Dichloropyridine | 2 signals (doublet for H2/H6, triplet for H4) | 3 distinct signals | Confirms effect of Cl at C3/C5 |
| This compound (Target) | 1 sharp singlet (2H) | 3 signals , with one at a significant upfield position (C4-I) | Validated Structure |
Part 3: Experimental Protocol and Data Visualization
Trustworthy data is born from a meticulous experimental protocol. The following steps outline the standard operating procedure for acquiring high-quality NMR data for structural validation.
Detailed Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound solid.[8]
-
Select a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆. Note that chemical shifts can be solvent-dependent.[4][9]
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup (400 MHz Spectrometer or higher):
-
Insert the sample into the spectrometer's magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.
-
Shim the magnetic field to achieve a high level of homogeneity, resulting in sharp, symmetrical peaks. This is a critical step for resolving fine coupling patterns (though not expected here).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use a 30- or 45-degree pulse angle to ensure adequate signal without saturation.
-
Set the spectral width to cover the expected range of aromatic protons (e.g., 0-10 ppm).
-
Set the number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (D1) to at least 2 seconds to allow for full proton relaxation, ensuring accurate integration.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the carbon channel.
-
Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).
-
Set the spectral width to cover the full range of organic carbons (e.g., 0-200 ppm).
-
A much larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Set the relaxation delay (D1) to 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, reference the residual solvent peak at 7.26 ppm. For ¹³C NMR, reference the CDCl₃ triplet at 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative ratio of protons.
-
Visualization of the Validation Workflow
The logical flow of this validation process can be visualized as follows:
Caption: Workflow for NMR-based structural validation.
Visualizing the Molecular Structure and its NMR Environments
This diagram highlights the symmetry and the distinct atomic environments within the target molecule.
Caption: Key NMR environments in this compound.
Conclusion
References
-
Stenutz, R. NMR chemical shift prediction of pyridines. Organic & Biomolecular Chemistry. [Link]
-
Thomas, St., et al. (2005). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 45(4), 921-929. [Link]
-
Katritzky, A. R., et al. (2006). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. Semantic Scholar. [Link]
-
Szafran, M., & Brzezinski, B. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 15(7), 247-252. [Link]
-
St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]
-
Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332. [Link]
-
Royal Society of Chemistry. Supporting Information for publications. [Link]
-
Amri, J., et al. (2019). Exploring the Potential of Multinuclear Solid-State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Molecular Pharmaceutics, 16(10), 4344-4357. [Link]
-
PubChem. This compound (C5H2Cl2IN). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]
-
Pinto, D. C., et al. (2020). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]
-
ResearchGate. Chemical shift of NMR spectroscopy for a pyridine. [Link]
-
Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 3,5-Dichloropyridine(2457-47-8) 1H NMR [m.chemicalbook.com]
- 6. chempanda.com [chempanda.com]
- 7. scbt.com [scbt.com]
- 8. 3,5-二氯-4-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. ukisotope.com [ukisotope.com]
comparative yield analysis of different cross-coupling methods
A Senior Application Scientist's Guide to Comparative Yield Analysis of Different Cross-Coupling Methods
For the modern researcher in synthetic and medicinal chemistry, palladium-catalyzed cross-coupling reactions represent an indispensable toolkit for the construction of carbon-carbon and carbon-heteroatom bonds. The judicious selection of a particular cross-coupling methodology is paramount, as it directly influences reaction efficiency, substrate scope, functional group tolerance, and, critically, the final product yield. This guide provides a comparative analysis of five seminal cross-coupling reactions: the Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig reactions. We will delve into the mechanistic underpinnings that dictate their performance, present typical yield expectations, and provide detailed, field-proven protocols to empower you to make informed decisions in your synthetic endeavors.
The Central Role of the Palladium Catalytic Cycle
At the heart of these transformations lies a common mechanistic framework: the palladium catalytic cycle. A deep understanding of this cycle is crucial for rationalizing yield variations and for troubleshooting suboptimal reactions. The cycle universally proceeds through three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.
Caption: Generalized Palladium Cross-Coupling Cycle.
The efficiency of each step is profoundly influenced by the choice of palladium precursor, ligands, substrates, base, and solvent, which collectively determine the overall yield of the desired product.
Comparative Analysis of Key Cross-Coupling Reactions
The following sections provide a detailed comparison of the five major cross-coupling reactions. For each, we will discuss its unique characteristics, typical yield ranges, advantages, limitations, and common side reactions that can impact the yield.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling reaction, primarily due to the low toxicity and high stability of its organoboron reagents.[1][2][3] It facilitates the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds.
-
Reaction: R¹-X + R²-B(OR)₂ → R¹-R²
-
Key Features:
-
Nucleophile: Organoboronic acids or esters.
-
Advantages: Mild reaction conditions, broad functional group tolerance, commercially available and diverse boronic acid derivatives, and environmentally benign boron-containing byproducts.[1]
-
Limitations: Can be sensitive to base-sensitive substrates.
-
-
Common Side Reactions Affecting Yield:
-
Homocoupling: Dimerization of the organoboron reagent.
-
Dehalogenation: Reduction of the aryl halide starting material.[4]
-
Protodeboronation: Cleavage of the C-B bond by a proton source, leading to the formation of an arene byproduct.
-
β-Hydride Elimination: Occurs with alkylboron reagents containing β-hydrogens, leading to alkene byproducts.[5]
-
Heck Reaction
The Heck (or Mizoroki-Heck) reaction is a powerful method for the arylation or vinylation of alkenes.[6][7][8] It is particularly valued for its ability to form substituted alkenes with high stereoselectivity, typically favoring the trans isomer.[6][9]
-
Reaction: R¹-X + R²CH=CH₂ → R¹CH=CHR²
-
Key Features:
-
Nucleophile: An alkene.
-
Advantages: High stereoselectivity, good functional group tolerance, and does not require the pre-formation of an organometallic reagent from the alkene component.[9]
-
Limitations: The regioselectivity can be an issue with unsymmetrical alkenes, and aryl chlorides are often less reactive.[10]
-
-
Common Side Reactions Affecting Yield:
-
Isomerization of the Alkene: Double bond migration in the product can lead to a mixture of isomers.
-
Reduction of the Aryl Halide: Can occur in the presence of a hydride source.
-
Polymerization: Can be a competitive pathway, especially with electron-rich alkenes.
-
Sonogashira Coupling
The Sonogashira reaction is the go-to method for the synthesis of arylalkynes and conjugated enynes, coupling terminal alkynes with aryl or vinyl halides.[11]
-
Reaction: R¹-X + H-C≡C-R² → R¹-C≡C-R²
-
Key Features:
-
Common Side Reactions Affecting Yield:
Stille Coupling
The Stille reaction couples an organotin reagent (organostannane) with an organic halide or pseudohalide. It is known for its excellent functional group tolerance.[16][17]
-
Reaction: R¹-X + R²-Sn(R³)₃ → R¹-R²
-
Key Features:
-
Nucleophile: An organostannane.
-
Advantages: Broad functional group tolerance, and the organostannane reagents are generally stable to air and moisture.[17]
-
Limitations: The primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture.[17][18]
-
-
Common Side Reactions Affecting Yield:
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds, coupling amines with aryl halides.[20][21] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.
-
Reaction: R¹-X + HNR²R³ → R¹-NR²R³
-
Key Features:
-
Nucleophile: A primary or secondary amine.
-
Advantages: Provides a direct route to arylamines under relatively mild conditions, replacing harsher classical methods.[21]
-
Limitations: Requires a strong base, which can be incompatible with some functional groups. The choice of ligand is crucial and often substrate-dependent.[22]
-
-
Common Side Reactions Affecting Yield:
-
Reductive Dehalogenation: Reduction of the aryl halide starting material.
-
Hydrodeamination: Cleavage of the newly formed C-N bond.
-
Catalyst Deactivation: Can occur in the presence of certain functional groups.
-
Quantitative Yield Comparison
The following table provides a generalized comparison of the typical yields and conditions for these cross-coupling reactions. It is important to note that yields are highly substrate- and condition-dependent.
| Reaction | Typical Yield Range | Catalyst Loading (mol%) | Temperature (°C) | Key Strengths | Key Weaknesses |
| Suzuki-Miyaura | 70-95% | 0.5 - 5 | 25 - 110 | Low toxicity, stable reagents | Base sensitivity |
| Heck | 60-90% | 1 - 5 | 80 - 140 | No pre-formed organometallic | Regioselectivity issues |
| Sonogashira | 75-95% | 1 - 5 | 25 - 100 | Mild conditions | Alkyne homocoupling |
| Stille | 70-90% | 1 - 5 | 60 - 120 | High functional group tolerance | Toxic tin reagents/byproducts |
| Buchwald-Hartwig | 70-95% | 1 - 5 | 25 - 120 | Direct C-N bond formation | Requires strong base, ligand-sensitive |
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for key experiments are outlined below. These protocols are designed to be self-validating systems, incorporating best practices for achieving high yields.
Experimental Workflow for Reaction Optimization
A general workflow for optimizing any cross-coupling reaction is essential for maximizing yield. This typically involves screening of catalysts, ligands, bases, and solvents.
Caption: A systematic workflow for optimizing cross-coupling reaction yields.
Protocol 1: High-Yield Suzuki-Miyaura Coupling of an Aryl Bromide
Objective: To synthesize 4-phenyltoluene from 4-bromotoluene and phenylboronic acid.
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 424 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromotoluene, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes) to afford 4-phenyltoluene. Expected Yield: >90%.
Protocol 2: Heck Coupling of an Aryl Iodide with an Acrylate
Objective: To synthesize ethyl cinnamate from iodobenzene and ethyl acrylate.
Procedure:
-
To a solution of the aryl halide (37.5 mmol, 1.0 eq) and palladium acetate (0.05 eq) in acetonitrile (380 mL) were added ethyl acrylate (1.5 eq) and triethylamine (3.0 eq) at room temperature.[10]
-
The reaction mixture was allowed to reflux and monitored by TLC.[10]
-
After complete consumption of the substrate, the reaction mixture was filtered through Celite, to remove the palladium acetate, and the residue was concentrated in vacuo.[10] Expected Yield: High.
Protocol 3: Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne
Objective: To synthesize a disubstituted alkyne from an aryl halide and a terminal alkyne.
Procedure:
-
To a solution of the aryl halide (0.81 mmol, 1.0 eq) in THF (5 mL) at room temperature was added sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq) and the alkyne (1.1 eq).[12]
-
The reaction was stirred for 3 h, then diluted with Et₂O and filtered through a pad of Celite®, washing with Et₂O.[12]
-
The filtrate was washed with sat. aq. NH₄Cl, sat. aq. NaHCO₃, and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.[12]
-
Purification by flash column chromatography on silica gel afforded the coupled product.[12] Expected Yield: 89%.[12]
Conclusion
The choice of a cross-coupling method is a critical decision in the design of a synthetic route. While the Suzuki-Miyaura reaction often serves as a first choice due to its mild conditions and the low toxicity of its reagents, other methods offer distinct advantages for specific transformations. The Heck reaction provides a direct route to substituted alkenes, the Sonogashira coupling is unparalleled for alkyne synthesis, the Stille reaction offers broad functional group tolerance at the cost of using toxic reagents, and the Buchwald-Hartwig amination is the premier method for C-N bond formation. A thorough understanding of the mechanistic nuances, potential side reactions, and optimal conditions for each of these powerful reactions is essential for maximizing yields and achieving success in complex molecule synthesis.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Stille reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Stille Coupling | NROChemistry. (n.d.). Retrieved from [Link]
-
Experimental Procedure - Sonogashira Coupling | PDF | Chemistry - Scribd. (n.d.). Retrieved from [Link]
-
Huang, H., Jiao, G., Liu, S., Li, Q., Shi, X., Fu, N., Wang, L., Zhao, B., & Huang, W. (2015). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. RSC Advances, 5(98), 80763–80769. [Link]
-
Kashani, S. K., Jessiman, J. E., & Vilela, F. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Sonogashira Coupling | NROChemistry. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]
-
Myers, A. G. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]
-
Heck Reaction: Mechanism, Steps & Real-World Uses Explained - Vedantu. (n.d.). Retrieved from [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
-
Stille Cross-Coupling - J&K Scientific LLC. (2025, March 23). Retrieved from [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024, September 8). Retrieved from [Link]
-
Stille Reaction (Palladium Catalyzed Coupling) - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
-
What is the best procedure for Sonogashira coupling? - ResearchGate. (2014, May 1). Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., & Vilela, F. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved from [Link]
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Journal of Chemical Education. [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Heck reaction - Wikipedia. (n.d.). Retrieved from [Link]
- Kashani, S. K., Jessiman, J. E., & Vilela, F. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(3), 356–364.
-
Heck Coupling | NROChemistry. (n.d.). Retrieved from [Link]
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
-
The Nobel Prize in Chemistry 2010. (2010, October 6). Retrieved from [Link]
- Heck Reaction. (n.d.). Merck Index.
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021, March 20). Retrieved from [Link]
- Norrby, P.-O., & Brandt, P. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969.
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.). Retrieved from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
-
From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. (2024, November 15). Retrieved from [Link]
-
(PDF) Palladium Catalysts for Cross-Coupling Reaction - ResearchGate. (2025, October 16). Retrieved from [Link]
-
CHAPTER 11: Heck Reactions - Books - The Royal Society of Chemistry. (2022, May 20). Retrieved from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst - MDPI. (n.d.). Retrieved from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. (2023, February 7). Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. nobelprize.org [nobelprize.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. books.rsc.org [books.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Heck Coupling | NROChemistry [nrochemistry.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. depts.washington.edu [depts.washington.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. Stille Coupling | NROChemistry [nrochemistry.com]
- 18. jk-sci.com [jk-sci.com]
- 19. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. jk-sci.com [jk-sci.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 3,5-dichloro-4-iodopyridine
This guide provides an in-depth, experience-driven comparison of analytical techniques for assessing the purity of a key halogenated heterocycle: 3,5-dichloro-4-iodopyridine. This versatile building block is increasingly utilized in the synthesis of pharmaceuticals and agrochemicals, making the validation of its purity a critical quality attribute.[1] We will focus primarily on High-Performance Liquid Chromatography (HPLC) as the gold standard for quantitative analysis, while also providing a comparative overview of Gas Chromatography (GC) and Thin-Layer Chromatography (TLC).
The Analytical Imperative: Why Purity Matters
The specific arrangement of halogen atoms on the pyridine ring gives this compound unique reactivity.[1] However, the synthetic routes to this compound, often involving diazotization of an amino-pyridine precursor, can introduce structurally similar impurities that are difficult to separate. For instance, a common synthesis may start from 4-amino-3,5-dichloropyridine.[2][3] Incomplete conversion would leave residual starting material in the final product. Other potential impurities include isomers or byproducts from non-selective halogenation.[4]
An uncharacterized impurity profile can have significant consequences:
-
Inaccurate Yields and Stoichiometry: Impurities artificially inflate the perceived yield of the desired product, leading to errors in subsequent reaction planning.
-
Misleading Biological Data: An impurity could be more (or less) biologically active than the target compound, confounding screening results.
-
Safety and Toxicity Concerns: Unknown byproducts can carry their own toxicological profiles, a critical concern in drug development.
Therefore, a robust, validated analytical method is not merely a quality control check; it is a foundational component of the research itself.
The Primary Tool: High-Performance Liquid Chromatography (HPLC)
For non-volatile, polar organic molecules like our target compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[5][6] This technique separates compounds based on their relative hydrophobicity. A non-polar stationary phase (the column) retains hydrophobic compounds more strongly, while a polar mobile phase carries compounds through the system.
Workflow for Purity Assessment via HPLC
The overall process ensures that the analytical system is performing correctly before the final sample purity is determined.
Caption: HPLC Purity Assessment Workflow.
Expert Rationale in Method Development
Developing a robust HPLC method is a systematic process. For this compound, here is the thought process of a senior scientist:
-
Column Selection: The starting point for most small molecules is a C18 (octadecylsilyl) column.[7][8] This non-polar stationary phase provides excellent hydrophobic retention for a wide range of organic compounds. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance of efficiency and backpressure.
-
Mobile Phase Selection: A mixture of acetonitrile (ACN) and water is the standard for RP-HPLC due to its UV transparency and miscibility. We start with an isocratic elution (constant mobile phase composition) to keep the method simple. A 50:50 ACN:Water ratio is a reasonable starting point. The basic nitrogen on the pyridine ring (pKa ~5-6) can cause peak tailing due to interaction with residual silanols on the silica backbone of the column.[9] To mitigate this, a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is added to the mobile phase. This protonates the pyridine, ensuring a single ionic form and improving peak shape.
-
Detector Selection: this compound contains a chromophore (the pyridine ring) that absorbs UV light. A UV-Vis detector, set at a wavelength of maximum absorbance (e.g., ~254 nm), provides excellent sensitivity for this class of compounds.[6][10]
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Column temperature is typically controlled at a slightly elevated temperature (e.g., 30-40 °C) to ensure reproducible retention times and improve efficiency.
Experimental Protocol: HPLC Purity Assay
This protocol is designed to be a self-validating system by incorporating system suitability tests (SST) as mandated by pharmacopeias like the USP.[3][8][11]
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Solvents: HPLC-grade acetonitrile (ACN) and water
-
Reagents: Trifluoroacetic acid (TFA)
-
Sample: Synthesized this compound
-
Reference Standard (if available)
2. Chromatographic Conditions:
-
Mobile Phase: 50:50 (v/v) Acetonitrile : Water with 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
3. Solution Preparation:
-
Diluent: Mobile Phase
-
Sample Solution: Accurately weigh ~10 mg of the synthesized compound and dissolve in 100 mL of diluent for a final concentration of 0.1 mg/mL.
-
Standard Solution (for SST): Prepare a solution of a reference standard or a representative batch at the same concentration (0.1 mg/mL).
4. System Suitability Testing (SST):
-
Before sample analysis, perform five or six replicate injections of the Standard Solution.
-
Calculate the system suitability parameters based on the peak for this compound. The system is deemed suitable for analysis if the following criteria are met.[8][12][13]
| Parameter | Acceptance Criterion | Rationale |
| Precision (%RSD) | ≤ 2.0% for peak area | Ensures the system provides consistent, reproducible injections. |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. High tailing can indicate undesirable column interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and how well it can produce sharp peaks. |
5. Analysis Procedure:
-
Once SST criteria are met, inject the diluent (blank) to ensure no system contamination.
-
Inject the Sample Solution in duplicate.
-
Integrate all peaks in the chromatogram.
6. Calculation of Purity:
-
Purity is typically calculated using the area percent method. This assumes that all impurities have a similar detector response to the main compound.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the preferred quantitative method, other techniques have their place in the organic chemist's toolkit.
| Feature | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) | TLC (Thin-Layer Chromatography) |
| Principle | Separation in a liquid phase based on polarity/hydrophobicity. | Separation in a gas phase based on volatility and interaction with stationary phase.[14][15] | Separation on a solid plate based on polarity.[2][10] |
| Primary Use | Quantitative purity determination and impurity profiling.[6] | Purity analysis of volatile and thermally stable compounds.[15] | Qualitative reaction monitoring and rapid purity checks.[16][17] |
| Sensitivity | High (ng to pg) | Very High (pg to fg), especially with selective detectors like ECD for halogenated compounds.[4] | Low (µg to ng) |
| Resolution | Very High | Excellent | Low to Moderate |
| Sample Requirements | Must be soluble in the mobile phase. | Must be volatile and thermally stable. | Soluble in a volatile solvent. |
| Cost & Complexity | High initial cost, moderate complexity. | High initial cost, moderate complexity. | Very low cost, simple to perform. |
| Suitability for this compound | Excellent. Ideal for this non-volatile, polar compound. | Good. The compound has a reasonably high melting point (~187-191°C), suggesting it is sufficiently volatile for GC analysis.[1] | Excellent for reaction monitoring. Quickly shows consumption of starting material and formation of product. |
Gas Chromatography (GC) Considerations
GC is a powerful alternative, particularly for identifying residual solvents or more volatile impurities.[15] For halogenated compounds, an Electron Capture Detector (ECD) provides exceptional sensitivity.[4]
-
Experimental Protocol Outline (GC):
-
Instrument: GC with FID or ECD.
-
Column: A non-polar capillary column (e.g., DB-5 or HP-5).
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: Start at a low temperature (e.g., 100 °C), then ramp to a high temperature (e.g., 250 °C) to elute all components.
-
Sample Prep: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Thin-Layer Chromatography (TLC) for Rapid Checks
TLC is indispensable for real-time reaction monitoring.[10][16][17] By spotting the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same spot) on a silica plate, a chemist can visually track the disappearance of the starting material and the appearance of the product.
-
Experimental Protocol Outline (TLC):
-
Plate: Silica gel on aluminum backing with a fluorescent indicator (F254).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate). A 7:3 Hexane:Ethyl Acetate mix is a good starting point.
-
Procedure: Spot dilute solutions of the starting material and reaction mixture on the baseline. Place the plate in a chamber with the eluent.
-
Visualization: View the dried plate under a UV lamp (254 nm). The spots will appear as dark circles. Calculate the Retention Factor (Rf) for each spot to characterize them.
-
Interpreting the Data: A Practical Example
Below is a table representing hypothetical HPLC data for a synthesized batch of this compound.
| Peak No. | Retention Time (min) | Area | % Area | Identity |
| 1 | 2.5 | 15,000 | 0.45 | Unknown Impurity |
| 2 | 4.8 | 45,000 | 1.35 | 4-amino-3,5-dichloropyridine (Starting Material) |
| 3 | 8.2 | 3,250,000 | 97.89 | This compound (Product) |
| 4 | 10.1 | 20,000 | 0.60 | Unknown Impurity |
| Total | 3,330,000 | 100.00 |
From this data, a scientist can conclude:
-
The purity of the synthesized batch is 97.89% by area normalization.
-
The synthesis is largely complete, but 1.35% of the starting material remains. This suggests the reaction may need a longer time or purification is required.
-
Two minor unknown impurities are present, which may warrant further investigation by techniques like LC-MS if the compound is intended for biological testing.
Conclusion
Assessing the purity of a synthesized compound like this compound is a multi-faceted process that relies on selecting the right analytical tool for the job. While TLC provides rapid, qualitative feedback during a synthesis, and GC offers a powerful method for volatile components, RP-HPLC stands as the definitive technique for accurate, quantitative purity determination. By following a structured workflow that includes rigorous system suitability testing, researchers can generate reliable and defensible data. This analytical diligence is the bedrock of scientific integrity, ensuring that subsequent research, whether in materials science or drug discovery, is built upon a foundation of chemical certainty.
References
-
Understanding the Latest Revisions to USP <621> . Agilent. [Link]
-
<621> CHROMATOGRAPHY . US Pharmacopeia (USP). [Link]
-
<621> CHROMATOGRAPHY (2010) . US Pharmacopeia (USP). [Link]
-
Mastering Small Molecule Reversed-Phase Method Development . Labroots/YouTube. [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions . MicroSolv. [Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 . Pharmalytics/YouTube. [Link]
-
HPLC Methods for analysis of Pyridine . HELIX Chromatography. [Link]
-
Video: Thin Layer Chromatography: Principle, Procedure, Applications . JoVE. [Link]
- Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
-
Thin Layer Chromatography . University of York. [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC . Chemistry Hall. [Link]
-
4-Amino-3,5-dichloropyridine . PubMed Central. [Link]
-
System Suitability for USP Methods - USP's Future Expectations . gmp-compliance.org. [Link]
-
ICH Q2(R2) Validation of analytical procedures . European Medicines Agency. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines . Acta Scientific. [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds . IntechOpen. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry . IVT Network. [Link]
-
ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines . PubMed Central. [Link]
-
Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry . ACS Publications. [Link]
-
Gas Chromatography (GC) for Purity & Identity . CUP contract labs. [Link]
-
A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System . Agilent. [Link]
Sources
- 1. Chromatography [usp.org]
- 2. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 3. ftp.uspbpep.com [ftp.uspbpep.com]
- 4. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. <621> CHROMATOGRAPHY [drugfuture.com]
- 6. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. usp.org [usp.org]
- 8. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 9. scribd.com [scribd.com]
- 10. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 11. agilent.com [agilent.com]
- 12. m.youtube.com [m.youtube.com]
- 13. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. cup-contract-labs.com [cup-contract-labs.com]
- 16. Video: Thin Layer Chromatography: Principle, Procedure, Applications [jove.com]
- 17. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
A Senior Application Scientist's Guide to Comparing the Catalytic Activity of Palladium Catalysts
For researchers and professionals in drug development and materials science, the choice of a palladium catalyst is a critical decision that dictates the efficiency, scope, and economic viability of synthetic routes. This guide provides an in-depth comparison of common palladium catalysts, moving beyond simple protocols to explain the fundamental principles and causality behind catalyst selection for cornerstone cross-coupling reactions.
The Central Role of the Palladium Catalyst
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, represent some of the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[1][2][3] The catalyst's role is to facilitate these transformations with high efficiency and selectivity under mild conditions. However, not all catalysts are created equal. Their performance is a delicate interplay between the palladium metal center, its ligands, and the reaction conditions. Selecting the optimal catalyst system is paramount to overcoming synthetic challenges, from coupling sterically hindered substrates to minimizing catalyst loading for large-scale production.
The Anatomy of a Palladium Catalytic System
A typical palladium-catalyzed reaction involves a palladium precursor and, in many cases, supporting ligands that form the active catalytic species in situ. These systems are broadly categorized as homogeneous or heterogeneous.
-
Homogeneous Catalysts: These are soluble in the reaction medium, offering high activity and selectivity due to their well-defined molecular structure. Common precursors include Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and Pd(II) sources like Palladium(II) acetate (Pd(OAc)2), which are reduced to the active Pd(0) state in the reaction mixture.[2][4] The true power of homogeneous catalysis lies in the ligands—typically phosphines or N-heterocyclic carbenes (NHCs)—which stabilize the palladium center and modulate its electronic and steric properties to promote key steps in the catalytic cycle.[1][5]
-
Heterogeneous Catalysts: These exist in a different phase from the reaction mixture, most commonly as palladium metal supported on a solid material like activated carbon (Pd/C).[6] Their primary advantage is the ease of separation from the product and the potential for recycling, which is highly desirable in industrial applications.[7][8][9] However, they can sometimes suffer from lower activity and catalyst leaching, where palladium dissolves into the reaction medium.[10][11][12]
The fundamental mechanism for most palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organic electrophile (e.g., an aryl halide), forming a Pd(II) intermediate.[5]
-
Transmetalation / Insertion: In reactions like the Suzuki coupling, a second organic group is transferred to the palladium center from an organometallic reagent (transmetalation).[13] In the Heck reaction, an alkene coordinates to and inserts into the palladium-carbon bond (migratory insertion).[14][15]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst to continue the cycle.[5][16]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
A Head-to-Head Comparison of Workhorse Palladium Catalysts
The choice of catalyst depends heavily on the specific substrates, desired reaction conditions, and scalability. Below is a comparison of several widely used palladium catalysts in the context of a Suzuki-Miyaura coupling of an activated aryl bromide.
| Catalyst System | Type | Key Features & Rationale for Use |
| Pd(PPh₃)₄ | Homogeneous (Pd(0) Precursor) | The classic, prototypical catalyst.[17][18] It's a reliable choice for many standard couplings but can require higher temperatures and catalyst loadings, especially with less reactive substrates. The triphenylphosphine ligands are relatively labile, facilitating the generation of the active catalytic species. |
| Pd/C | Heterogeneous | Valued for its ease of removal and recyclability.[6] Often used in industrial settings for hydrogenations and certain coupling reactions. Its activity can be lower than homogeneous systems, and it may require higher temperatures. Careful optimization is needed to minimize palladium leaching.[11] |
| Pd(OAc)₂ / SPhos | Homogeneous (Pd(II) Precursor + Ligand) | A modern, highly active system. Pd(OAc)₂ is an air-stable and cost-effective precursor. The bulky, electron-rich SPhos (a Buchwald ligand) promotes rapid oxidative addition and reductive elimination, enabling lower catalyst loadings and the coupling of challenging substrates.[1][19] |
| PEPPSI-IPr | Homogeneous (Pd(II) Precatalyst) | A pre-formed, air- and moisture-stable catalyst featuring a strongly donating N-heterocyclic carbene (NHC) ligand.[1] The pyridine-enhanced precatalyst preparation stabilization and initiation (PEPPSI) design allows for easy activation and high catalytic activity, often at very low loadings.[1] |
| Herrmann's Catalyst | Homogeneous (Palladacycle Precatalyst) | A highly stable palladacycle that acts as a reservoir for the active Pd(0) species. It is known for its exceptional thermal stability and high turnover numbers, making it suitable for demanding, large-scale applications.[20] |
Table 1: Comparative Performance in a Model Suzuki-Miyaura Coupling (Reaction: 4-Bromotoluene + Phenylboronic Acid → 4-Methylbiphenyl)
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| 10% Pd/C | 1 | K₃PO₄ | Ethanol/H₂O | 80 | 8 | 90 | 90 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
| Herrmann's Catalyst | 0.1 | Na₂CO₃ | Toluene | 110 | 6 | 96 | 960 |
Note: The data in this table is representative and synthesized from typical literature values for comparative purposes.[1][8] Actual results will vary based on specific substrate purity, reagent quality, and precise reaction setup.
Experimental Protocol: Suzuki-Miyaura Coupling with a Modern Catalyst System
This protocol details a general procedure for the Suzuki-Miyaura coupling using a modern, air-stable precatalyst system (e.g., PEPPSI-IPr or a Buchwald G3 precatalyst), highlighting the reasoning behind each step.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Causality: Using oven- or flame-dried glassware minimizes atmospheric moisture, which can hydrolyze the boronic acid. An excess of the boronic acid component is often used to drive the reaction to completion. The base is crucial for activating the boronic acid in the transmetalation step.[13]
-
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., PEPPSI-IPr, 0.005 mmol, 0.5 mol%). Seal the flask with a septum.
-
Causality: While many modern precatalysts are air-stable as solids, adding them under an inert atmosphere prevents any potential degradation of the active species once it begins to form in solution.
-
-
Solvent Addition and Degassing: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or t-AmylOH, ~0.1-0.2 M concentration) via syringe. Purge the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.
-
Causality: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle. Degassing is one of the most critical steps to ensure high catalyst activity and longevity.
-
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 2-4 hours).
-
Causality: Heating provides the necessary activation energy for the reaction steps. Vigorous stirring ensures efficient mixing of the heterogeneous base and prevents localized overheating.
-
-
Monitoring and Workup: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Once complete, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water or brine to remove the inorganic base and boronic acid byproducts.[21][22]
-
Purification and Analysis: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product. Confirm identity and purity using NMR and mass spectrometry.
Quantifying Performance and Navigating Pitfalls
To objectively compare catalysts, researchers rely on key performance metrics:
-
Turnover Number (TON): The total number of moles of product formed per mole of catalyst used (moles of product / moles of catalyst).[23] A high TON indicates a more efficient and cost-effective catalyst, as less is required to produce the desired amount of product.[24]
-
Turnover Frequency (TOF): The TON per unit of time (TON / time), which measures the intrinsic activity or speed of the catalyst.[23] A high TOF is desirable for reducing reaction times.
A common pitfall, particularly with supported catalysts, is palladium leaching .[10] This occurs when the palladium metal dissolves from its solid support into the reaction solution.[12] The dissolved palladium can then act as a highly active homogeneous catalyst. This complicates analysis, as the observed reactivity may not be due to the heterogeneous catalyst itself. "Hot filtration" tests—where the solid catalyst is filtered from the hot reaction mixture mid-reaction—are often employed to determine if catalysis continues in the filtrate, which would confirm leaching of active homogeneous species.
Conclusion
The field of palladium catalysis has evolved from the foundational Pd(PPh3)4 to a sophisticated toolkit of highly active, air-stable precatalysts with broad applications. For the modern researcher, catalyst selection is a strategic decision. While classical catalysts remain useful, modern systems based on bulky, electron-rich phosphine and NHC ligands often provide superior performance, allowing for lower catalyst loadings, shorter reaction times, and the use of more challenging substrates. Heterogeneous catalysts like Pd/C offer practical advantages in process chemistry, provided that potential issues like leaching are carefully managed. A thorough understanding of the catalytic cycle and the specific roles of each component is essential for troubleshooting reactions and rationally designing more efficient synthetic routes.
References
-
Heck Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes. (n.d.). PMC - NIH. Retrieved from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. (n.d.). The University of Texas at Austin. Retrieved from [Link]
-
Catalytic activity of the two magnetic nanoparticles-supported palladium catalysts for Suzuki coupling reaction under green conditions. (2023). Taylor & Francis Online. Retrieved from [Link]
-
Sonogashira coupling. (2019). YouTube. Retrieved from [Link]
-
Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]
-
Mechanism of the palladium-catalyzed Heck reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018). ACS Omega. Retrieved from [Link]
-
Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. (n.d.). ResearchGate. Retrieved from [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018). PMC - NIH. Retrieved from [Link]
-
Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions. (2021). ACS Publications. Retrieved from [Link]
-
Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions. (2021). PMC - NIH. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]
-
Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. (n.d.). PMC - NIH. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). Golden. Retrieved from [Link]
-
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (2018). PMC - NIH. Retrieved from [Link]
-
Unveiling leaching–oxidizing–landing paths of Pd single-atom catalyzed Suzuki–Miyaura reaction by ambient mass spectrometry. (2025). RSC Publishing. Retrieved from [Link]
-
Highly active palladium/activated carbon catalysts for Heck reactions: correlation of activity, catalyst properties, and Pd leaching. (n.d.). PubMed. Retrieved from [Link]
-
An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III). (2019). MDPI. Retrieved from [Link]
-
An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III). (2025). Retrieved from [Link]
-
A correlation between number of Pd sites, turnover frequency and crystallite size over palladium supported carbon catalysts. (n.d.). ResearchGate. Retrieved from [Link]
-
Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. (n.d.). University of Windsor. Retrieved from [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (n.d.). PubMed Central. Retrieved from [Link]
-
Visible light-driven efficient palladium catalyst turnover in oxidative transformations within confined frameworks. (2022). PubMed Central. Retrieved from [Link]
-
Organometallics - Pd Feature. (2009). Retrieved from [Link]
-
Buchwald Ligands and Precatalysts Table of Contents. (2014). CiteSeerX. Retrieved from [Link]
-
Quantification of Active Site Density and Turnover Frequency: From Single-Atom Metal to Nanoparticle Electrocatalysts. (n.d.). ACS Publications. Retrieved from [Link]
-
Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? (2015). ResearchGate. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Tetrakis(triphenylphosphine)palladium(0). (n.d.). Wikipedia. Retrieved from [Link]
-
Herrmann–Beller precatalyst (1) and Buchwald precatalyst generations G1... (n.d.). ResearchGate. Retrieved from [Link]
-
The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). (n.d.). Ascensus Specialties. Retrieved from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. Retrieved from [Link]
-
How to calculate the Turnover Number of a Heterogeneous catalyst? (2014). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Unveiling leaching–oxidizing–landing paths of Pd single-atom catalyzed Suzuki–Miyaura reaction by ambient mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04480D [pubs.rsc.org]
- 11. Highly active palladium/activated carbon catalysts for Heck reactions: correlation of activity, catalyst properties, and Pd leaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III) [mdpi.com]
- 13. rose-hulman.edu [rose-hulman.edu]
- 14. byjus.com [byjus.com]
- 15. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Tetrakis(triphenylphosphine)palladium(0) - Wikipedia [en.wikipedia.org]
- 18. Ascensus [ascensusspecialties.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
site-selectivity in cross-coupling of 2,4-dichloropyridine versus 3,5-dichloropyridine
While palladium remains the workhorse for these transformations, nickel catalysis is an emerging alternative. [9]Nickel is more earth-abundant and cost-effective, and it can exhibit unique reactivity. [10][11]It is particularly adept at activating resilient C–Cl bonds and can be less sensitive to certain coordinating functional groups. [9][12]While detailed comparative studies for site-selectivity on these specific dichloropyridine substrates are less common, researchers should consider nickel-based systems, especially when scaling up processes or encountering challenges with palladium, as they may offer different selectivity profiles. [13]
Experimental Protocols
Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
This protocol is adapted from methodologies demonstrating high C4-selectivity under ligand-free Jeffery conditions. [1]
-
Reaction Setup: To an oven-dried Schlenk tube, add 2,4-dichloropyridine (1.0 equiv.), the desired boronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and tetrabutylammonium bromide (n-Bu₄NBr, 1.0 equiv.).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 2 mol%).
-
Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen). Add a degassed solvent mixture of isopropanol and water (e.g., 5:1 v/v).
-
Reaction: Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the 4-substituted-2-chloropyridine product.
Protocol 2: Ligand-Controlled Suzuki Coupling of 3,5-Dichloropyridazine
This protocol illustrates the ligand-switching strategy and is adapted from Dai et al. [7][6]
-
Reaction Setup: Prepare two separate oven-dried Schlenk tubes. To each, add 3,5-dichloropyridazine (1.0 equiv.) and the desired boronic acid (1.1 equiv.).
-
System A (C5-Selectivity):
-
Add Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and QPhos (4 mol%).
-
Add potassium fluoride (KF, 3.0 equiv.).
-
Under an inert atmosphere, add degassed toluene and water.
-
-
System B (C3-Selectivity):
-
Add Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and dppf (4 mol%).
-
Add cesium carbonate (Cs₂CO₃, 3.0 equiv.).
-
Under an inert atmosphere, add degassed 1,4-dioxane and water.
-
-
Reaction: Seal both tubes and heat to 80-100 °C with vigorous stirring.
-
Monitoring & Work-up: Monitor both reactions by TLC or LC-MS. Upon completion, perform an aqueous work-up as described in Protocol 1.
-
Analysis: Analyze the crude product mixtures (e.g., by ¹H NMR or GC-MS) to confirm the respective site-selectivity before purification. Purify by flash column chromatography.
References
-
Neufeldt, S. R., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. Available at: [Link]
-
Neufeldt, S. R. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research. Available at: [Link]
-
Neufeldt, S. R., et al. (2019). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. Available at: [Link]
-
Dai, Q., et al. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. The Journal of Organic Chemistry. Available at: [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research. Available at: [Link]
-
Almond-Thynne, J., et al. (2016). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. ChemInform. Available at: [Link]
-
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. Available at: [Link]
-
Blakemore, D. C., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry. Available at: [Link]
-
Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
-
Reimann, S., et al. (2017). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry. Available at: [Link]
-
Neufeldt, S. R. (2020). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. Available at: [Link]
-
Neufeldt, S. R., et al. (2019). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. Available at: [Link]
-
Lau, S. H. (2022). Palladium- and Nickel-Catalyzed Cross-Coupling: Reaction Development and Mechanistic Investigations. Princeton University Dataspace. Available at: [Link]
-
Colacot, T. J. (2018). Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry. Available at: [Link]
-
Reimann, S., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry. Available at: [Link]
-
Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Publications. Available at: [Link]
-
Yang, M., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry. Available at: [Link]
-
Handy, S. T., & Wilson, T. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
-
Nelson, D. J. (2022). Nickel Versus Palladium in Catalysis. YouTube. Available at: [Link]
-
ResearchGate. (2017). Selective C–C and C–N bond formation using azides and its surrogates in C–H activation. ResearchGate. Available at: [Link]
-
Request PDF. (2025). Comparing Nickel- and Palladium-Catalyzed Heck Reactions. ResearchGate. Available at: [Link]
-
Handy, S. T., & Wilson, T. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. Available at: [Link]
-
Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Letters. Available at: [Link]
-
Reimann, S., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. PubMed. Available at: [Link]
-
Banasiewicz, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]
-
Hartwig, J. F., et al. (2021). Development of Selective C–C and C–N Bond-Forming Reactions Using Metals and Enzymes. eScholarship.org. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at: [Link]
-
Ning, J., et al. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. European Journal of Organic Chemistry. Available at: [Link]
-
Rothenberg, G., et al. (2019). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. ChemCatChem. Available at: [Link]
Sources
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Mechanistic Studies of Ligand-Dependent Site-Selectivity
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between a ligand and its target protein is paramount. Ligand-dependent site-selectivity, the phenomenon where a ligand preferentially binds to a specific site on a protein, or stabilizes a particular receptor conformation, thereby dictating the downstream functional outcome, is a cornerstone of modern pharmacology. This guide provides an in-depth comparison of key experimental approaches to dissect the mechanisms of site-selectivity, offering both theoretical grounding and practical, field-proven protocols.
The Principle of Ligand-Dependent Site-Selectivity
Ligand-dependent site-selectivity can manifest in several ways: a ligand may bind to an orthosteric site (the primary binding site for the endogenous ligand) or an allosteric site (a secondary site that modulates the protein's function). Furthermore, different ligands binding to the same orthosteric site can induce distinct conformational changes in the receptor, leading to biased agonism or functional selectivity, where specific downstream signaling pathways are preferentially activated.[1][2] Understanding these subtleties is crucial for designing safer and more effective therapeutics with minimized off-target effects.
This guide will explore and compare three principal experimental pillars for investigating ligand-dependent site-selectivity:
-
Radioligand Binding Assays: The gold standard for quantifying ligand affinity and receptor density.
-
Resonance Energy Transfer (RET) Techniques: For real-time monitoring of molecular interactions and conformational changes in living cells.
-
Mass Spectrometry (MS): A powerful tool for characterizing protein-ligand complexes and conformational dynamics.
Below is a logical workflow for investigating ligand-dependent site-selectivity, integrating the techniques discussed in this guide.
Caption: A typical experimental workflow for characterizing ligand-dependent site-selectivity.
Radioligand Binding Assays: Quantifying the Fundamentals
Radioligand binding assays are indispensable for determining the affinity of a ligand for its receptor and the density of receptors in a given preparation.[3] These assays are typically performed using cell membranes, tissue homogenates, or whole cells.[4][5]
Causality Behind Experimental Choices
The choice between saturation and competition binding assays depends on the experimental question. Saturation assays are used to characterize a new radioligand or to determine the total number of binding sites in a tissue. Competition assays are employed to determine the affinity of unlabeled ligands by measuring their ability to displace a known radioligand.
Self-Validating System
A well-designed radioligand binding assay includes controls to ensure the observed binding is specific. Non-specific binding is determined by including a high concentration of an unlabeled ligand that saturates the specific binding sites, leaving only the radioligand bound to non-receptor components. Specific binding is then calculated by subtracting non-specific binding from total binding.
Key Experimental Protocols
Saturation Binding Assay
This assay measures the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[5][6]
Step-by-Step Methodology:
-
Preparation: Prepare cell membranes or tissue homogenates containing the receptor of interest.[4]
-
Incubation: Incubate a fixed amount of the receptor preparation with increasing concentrations of a radioligand. For each concentration, prepare two sets of tubes: one for total binding and one for non-specific binding (containing a high concentration of an unlabeled competitor).
-
Equilibration: Allow the binding to reach equilibrium. The incubation time and temperature should be optimized for the specific receptor-ligand system.
-
Separation: Separate the bound radioligand from the free radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters.[4]
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Analysis: Plot the specific binding against the radioligand concentration. The data are then fitted to a one-site binding hyperbola to determine the Kd and Bmax.[3]
Competition Binding Assay
This assay determines the affinity (Ki) of an unlabeled test compound.
Step-by-Step Methodology:
-
Preparation: Prepare the receptor-containing samples as in the saturation assay.
-
Incubation: Incubate the receptor preparation with a fixed concentration of a suitable radioligand (typically at or below its Kd) and increasing concentrations of the unlabeled test compound.
-
Equilibration, Separation, and Quantification: Follow the same procedures as in the saturation assay.
-
Analysis: Plot the specific binding of the radioligand as a function of the log concentration of the competitor. The data are fitted to a sigmoidal dose-response curve to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific radioligand binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[3]
| Parameter | Saturation Binding Assay | Competition Binding Assay |
| Primary Output | Kd (affinity of radioligand), Bmax (receptor density) | Ki (affinity of unlabeled ligand) |
| Experimental Variable | Concentration of radioligand | Concentration of unlabeled competitor |
| Key Assumption | Binding is reversible and follows the law of mass action | The competitor and radioligand bind to the same site |
| Typical Application | Characterization of a new radioligand | Screening and characterization of unlabeled compounds |
FRET and BRET: Illuminating Live-Cell Signaling Dynamics
Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful techniques for monitoring protein-protein interactions and conformational changes in real-time and in living cells.[7][8] This provides a dynamic view of signaling events that is often lost in endpoint assays.[7] For studying G protein-coupled receptors (GPCRs), BRET and FRET have been instrumental in dissecting functional selectivity.[9][10][11]
Causality Behind Experimental Choices
The choice between FRET and BRET often depends on the specific application. FRET typically offers a better signal-to-background ratio, but can be prone to photobleaching and direct excitation of the acceptor. BRET avoids these issues as it relies on a luciferase-catalyzed reaction for donor emission, but generally has a lower signal output.[8]
Self-Validating System
Controls are crucial in RET experiments. A key control is to express the donor and acceptor molecules separately to ensure that the observed signal is not due to spectral bleed-through. Additionally, using a known interacting and non-interacting pair of proteins can validate the assay setup.
Caption: A schematic workflow for a hydrogen-deuterium exchange mass spectrometry (HDX-MS) experiment.
Key Experimental Protocol: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
This protocol provides a general workflow for an HDX-MS experiment to map ligand-induced conformational changes. [12] Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of the protein with and without the ligand.
-
Deuterium Labeling: Dilute the protein samples into a D2O-based buffer to initiate hydrogen-deuterium exchange. Collect samples at various time points.
-
Quenching: Stop the exchange reaction by adding a quench buffer that rapidly lowers the pH and temperature.
-
Proteolysis: Digest the quenched protein samples into peptides using an online pepsin column.
-
LC Separation: Separate the peptides using reverse-phase liquid chromatography at low temperature.
-
MS Analysis: Analyze the peptides by mass spectrometry to measure their mass, which increases with deuterium incorporation.
-
Data Analysis: Compare the deuterium uptake of each peptide in the presence and absence of the ligand. Regions with reduced deuterium uptake in the presence of the ligand are indicative of ligand binding or ligand-induced conformational changes that make the region less solvent-accessible.
| Technique | Native MS | HDX-MS |
| Primary Output | Binding stoichiometry, relative affinity | Ligand binding site, conformational dynamics |
| Sample State | Non-denaturing conditions | Native followed by denaturing conditions |
| Advantages | Direct measurement of complex mass, relatively fast | Provides information on protein dynamics, can map binding sites |
| Disadvantages | May not be suitable for weak interactions, can be complex for heterogeneous samples | Indirect measurement of binding, requires complex data analysis |
| Typical Application | Confirming binding and stoichiometry | Elucidating the structural mechanism of ligand action |
Conclusion: An Integrated Approach for a Complete Picture
No single technique can fully elucidate the complex mechanisms of ligand-dependent site-selectivity. A multi-faceted approach, integrating the quantitative power of radioligand binding assays, the dynamic insights from FRET and BRET, and the structural detail from mass spectrometry, is essential for a comprehensive understanding. For even higher resolution, these techniques can be complemented by structural biology methods like X-ray crystallography and cryo-electron microscopy to visualize the ligand-receptor interactions at an atomic level. [13][14]By thoughtfully selecting and combining these powerful tools, researchers can effectively dissect the intricate interplay between ligands and their targets, paving the way for the rational design of next-generation therapeutics.
References
- Mass spectrometry based tools to investigate protein-ligand interactions for drug discovery. Chemical Society Reviews.
- Mass spectrometric analysis of protein–ligand interactions.
- Mass spectrometry based tools to investigate protein–ligand interactions for drug discovery. Royal Society of Chemistry.
- Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. MDPI.
- Mass Spectrometry for Studying the Interaction between Small Molecules and Proteins. MDPI.
- Mass Spectrometry of Protein-Ligand Complexes: Enhanced Gas Phase Stability of Ribonuclease-Nucleotide Complexes.
- Structural insights into ligand recognition and selectivity for class A, B, and C GPCRs.
- Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers.
- BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Semantic Scholar.
- BRET biosensors to study GPCR biology, pharmacology, and signal transduction.
- Application of FRET/BRET Assays to Monitor G-protein Inhibition by Peptides. Benchchem.
- Computational approaches to model ligand selectivity in drug design. PubMed.
- Saturation Radioligand Binding Assays. Alfa Cytology.
- Radioligand Binding Assay Protocol. Gifford Bioscience.
- Structural Basis for Ligand Recognition and Functional Selectivity
- Computational methods for binding site prediction on macromolecules. Cambridge University Press.
- Structural basis for ligand recognition by RGD (Arg-Gly-Asp)-dependent integrins. Biochemical Society Transactions.
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
- Allosteric modulation and functional selectivity of G protein-coupled receptors.
- Structural Basis for Ligand Recognition and Functional Selectivity at Angiotensin Receptor.
- Machine learning approaches for predicting protein-ligand binding sites
- Radioligand Binding Assays and Their Analysis.
- Structural basis of efficacy-driven ligand selectivity
- Elucidating Ligand‐Dependent Selectivities in Pd‐Catalyzed C–H Activations.
- Structural Basis of Sequential and Concerted Cooper
- Computational modeling of protein–ligand interactions: From binding site identification to pose prediction and beyond.
- Understanding Ligand Binding Selectivity in a Prototypical GPCR Family.
- Computational approaches to identifying and characterizing protein binding sites for ligand design. Abo Akademi University Research Portal.
- Structural basis for functional selectivity and ligand recognition revealed by crystal structures of human secreted phospholipase A2 group IIE.
- Exploiting functional selectivity of GPCRs in drug development. Drug Target Review.
- Full article: Binding selectivity-dependent molecular mechanism of inhibitors towards CDK2 and CDK6 investigated by multiple short molecular dynamics and free energy landscapes. Taylor & Francis Online.
- Ligand functional selectivity advances our understanding of drug mechanisms and drug discovery.
Sources
- 1. Allosteric modulation and functional selectivity of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. biophysics-reports.org [biophysics-reports.org]
- 6. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 7. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 8. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 9. BRET biosensors to study GPCR biology, pharmacology, and signal transduction | Semantic Scholar [semanticscholar.org]
- 10. BRET biosensors to study GPCR biology, pharmacology, and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mass spectrometric analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural insights into ligand recognition and selectivity for class A, B, and C GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Basis for Ligand Recognition and Functional Selectivity at Angiotensin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Compounds Derived from 3,5-Dichloro-4-iodopyridine: A Privileged Scaffold in Drug Discovery
Introduction: The Strategic Advantage of the Halogenated Pyridine Scaffold
In the landscape of medicinal chemistry, the selection of a core molecular framework is a critical decision that dictates the trajectory of a drug discovery program. The 3,5-dichloro-4-iodopyridine scaffold has emerged as a privileged structure, serving as a versatile and highly reactive starting point for the synthesis of a diverse array of potent therapeutic agents.[1][2] Its utility is not merely a matter of synthetic convenience; the unique electronic properties conferred by its halogen substituents are fundamental to its biological efficacy. The chlorine atoms at the 3 and 5 positions, combined with the iodine at the 4 position, create a distinct pattern of reactivity, allowing for tailored modifications and precise interactions with biological targets.[1][2] This guide provides an in-depth, comparative analysis of the biological activities of compounds derived from this scaffold, with a focus on their applications as kinase inhibitors, antiviral agents, and antimicrobial compounds, supported by experimental data and detailed protocols.
Core Therapeutic Applications: A Comparative Analysis
The true value of the this compound scaffold is demonstrated by the breadth of biological activities exhibited by its derivatives. These compounds have been successfully developed to modulate key signaling pathways implicated in cancer, infectious diseases, and inflammatory conditions.
Kinase Inhibitors for Oncology
The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. Pyridine derivatives have proven to be a rich source of potent kinase inhibitors, capable of inducing apoptosis and halting cancer cell proliferation.[3][4][5]
Mechanism of Action: Many pyridine-based compounds function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade that drives tumor growth. Derivatives targeting specific kinases like PIM-1 and the Recepteur d'origine nantais (RON) tyrosine kinase have shown significant promise.[4][5][6] For instance, certain pyrido[2,3-d]pyrimidine derivatives have demonstrated potent PIM-1 kinase inhibition, leading to apoptosis in breast cancer cell lines.[4]
Below is a generalized representation of a kinase inhibition pathway:
Caption: Generalized pathway of ATP-competitive kinase inhibition by pyridine derivatives.
Comparative Efficacy: The antiproliferative activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound Class | Derivative Example | Target Cell Line | IC₅₀ (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 (Breast) | 0.57 | [4] |
| Pyrido[2,3-d]pyrimidine | Compound 11 | MCF-7 (Breast) | 1.31 | [4] |
| Pyrido[2,3-d]pyrimidine | Compound 4 | HepG2 (Liver) | 1.13 | [4] |
| Pyrido[2,3-d]pyrimidine | Compound 11 | HepG2 (Liver) | 0.99 | [4] |
| 1,3,4-Oxadiazole-Pyridine | Compound 12 | MCF-7 (Breast) | 0.5 | [5] |
| 1,3,4-Oxadiazole-Pyridine | Compound 12 | HepG2 (Liver) | 5.27 | [5] |
| Thieno[2,3-b]pyridine | Compound 15f | Various Colon Cancer Lines | < 1.0 | [6] |
Broad-Spectrum Antiviral Agents
The development of novel antiviral therapeutics is a global health priority. Compounds derived from pyridine scaffolds have demonstrated potent, broad-spectrum activity against a range of viruses, including influenza A and B viruses.[7][8][9]
Mechanism of Action: The primary mechanism for many of these antiviral compounds is the inhibition of viral genome replication and gene transcription.[7][8] By targeting essential viral processes, these molecules can effectively halt the propagation of the virus without significantly affecting host cellular machinery, which is a key attribute of a successful antiviral drug.
Comparative Efficacy: Antiviral potency is measured by the half-maximal effective concentration (EC₅₀), while compound toxicity is assessed by the 50% cytotoxic concentration (CC₅₀). The ratio of these values (CC₅₀/EC₅₀) gives the Selectivity Index (SI), a critical measure of a drug's therapeutic window.
| Compound | Virus Target | EC₅₀ | Selectivity Index (SI) | Reference |
| Brequinar (BRQ) | Influenza A (BIRFLU) | 3.80 nM | >13,157 | [7][8] |
| 6-Azauridine | Influenza A (BIRFLU) | 0.28 µM | >357 | [7][8] |
| Pyrazofurin (PF) | Influenza A (BIRFLU) | 0.14 µM | >357 | [7][8] |
| Mycophenolic Acid (MPA) | Influenza A (BIRFLU) | 0.69 µM | >72 | [7][8] |
| Pheophytin a + Pheophytin b | SARS-CoV-2 | 3.82 µM | Not Specified | [10] |
Antimicrobial Agents Against Resistant Pathogens
The rise of multidrug-resistant (MDR) bacteria necessitates the discovery of new classes of antibiotics. Pyridine derivatives have shown significant potential as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria, including challenging MDR strains.[9][11][12]
Mechanism of Action: The precise mechanisms can vary, but many pyridine-based compounds are thought to disrupt bacterial cell wall integrity, inhibit essential enzymes, or interfere with biofilm formation—a key virulence factor in chronic infections.[12]
Comparative Efficacy: The standard metric for antibacterial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazole | Compound 1b | A. baumannii (MDR) | 512 - 1024 | [12] |
| Pyrazole | Compound 1d | A. baumannii (MDR) | 512 - 1024 | [12] |
| Pyrazole | Compound 1b | K. pneumoniae (KPC) | 1024 | [12] |
| Pyridine-Thiazole Hybrid | Thiazolyl Acridine-1,8-dione | Gram-Positive & Gram-Negative | Not Specified (Active) | [13] |
| 2-(methyldithio)pyridine-3-carbonitrile | Various Strains | A. baumannii, E. coli, S. aureus | 0.5 - 64 | [9] |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the data presented in this guide are based on standardized, self-validating methodologies. The following protocols provide detailed workflows for key biological assays.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay is fundamental for determining a compound's effect on cell viability and calculating the CC₅₀ or IC₅₀. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., 2 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for adherence.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with vehicle control (e.g., 0.5% DMSO).[10]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 20 µL of 2 mg/mL solution) to each well and incubate for 4 hours.[10] During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically ~570 nm).
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the results as a dose-response curve and calculate the IC₅₀/CC₅₀ value using non-linear regression analysis.
Protocol 2: Kinase Inhibition Assay (In Vitro)
This protocol outlines a general method to determine the IC₅₀ of a compound against a specific protein kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing the purified target kinase and its specific substrate peptide.
-
Compound Addition: In a multi-well plate, add serial dilutions of the test compound. Include a positive control (a known inhibitor like staurosporine) and a negative control (vehicle).[4][5]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The detection method will depend on the assay format (e.g., ³²P-ATP for radiometric assays, or ATP-coupled luminescence assays).
-
Incubation: Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 30°C).
-
Termination: Stop the reaction by adding a chelating agent like EDTA, which sequesters the Mg²⁺ required for kinase activity.
-
Signal Detection: Quantify the amount of phosphorylated substrate using the chosen detection method.
-
Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The this compound scaffold is unequivocally a cornerstone of modern medicinal chemistry, enabling the development of compounds with a remarkable diversity of biological activities.[1] The derivatives explored in this guide, from potent PIM-1 kinase inhibitors for breast cancer to broad-spectrum antivirals, highlight the scaffold's immense therapeutic potential.[4] The strategic placement of halogens provides a reactive handle for synthetic chemists to build molecular complexity while simultaneously offering key interaction points for high-affinity binding to biological targets.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds derived from this scaffold. Structure-activity relationship (SAR) studies will be crucial for enhancing potency and selectivity while minimizing off-target effects. The continued exploration of this versatile chemical entity promises to yield a new generation of targeted therapies for some of the most challenging human diseases.
References
-
Inhibition of a broad range of SARS-CoV-2 variants by antiviral phytochemicals in hACE2 mice - PubMed Central. [Link]
-
Discovery of 2‑[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6- dihydropyridazin-3-yloxy)phenyl]. [Link]
-
Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses. - Get Started with OpenScholar. [Link]
-
Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - NIH. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC - NIH. [Link]
-
Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC - NIH. [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - NIH. [Link]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC - NIH. [Link]
-
Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][10]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed. [Link]
-
Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens - PubMed Central. [Link]
-
Organocatalyzed Domino Synthesis of New Thiazole-Based Decahydroacridine-1,8-diones and Dihydropyrido[2,3-d : 6,5-d']- dipyrimidines in Water as Antimicrobial Agents - PubMed. [Link]
-
Topical Collection : Bioactive Compounds in Plants - MDPI. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses. [texasbiomedical.theopenscholar.com]
- 8. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of a broad range of SARS-CoV-2 variants by antiviral phytochemicals in hACE2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organocatalyzed Domino Synthesis of New Thiazole-Based Decahydroacridine-1,8-diones and Dihydropyrido[2,3-d : 6,5-d']- dipyrimidines in Water as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 3,5-Dichloro-4-iodopyridine Derivatives as Kinase Inhibitors
This guide provides an in-depth technical analysis of 3,5-dichloro-4-iodopyridine derivatives, a promising class of compounds in the landscape of kinase inhibitor development. We will explore the chemical rationale behind this scaffold's utility, compare the efficacy of its derivatives against key oncogenic kinases, and provide the experimental frameworks necessary for their evaluation.
Introduction: The Strategic Importance of the Pyridine Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has revolutionized targeted therapy. Within this field, certain chemical structures, known as "privileged scaffolds," appear repeatedly in potent therapeutic agents due to their favorable binding properties. The 3,5-dichloropyridine scaffold has emerged as one such privileged structure, serving as a versatile building block for a diverse array of potent and selective therapeutic agents.[1]
The this compound variant is particularly noteworthy. This compound is a versatile chemical intermediate recognized for its significant role in pharmaceutical research, especially in the development of anti-cancer agents.[2] The unique halogenated structure, featuring two chlorine atoms and an iodine atom, enhances its reactivity and provides multiple, distinct vectors for synthetic modification, making it an ideal starting point for creating complex, biologically active molecules.[1][2]
Caption: Core chemical structure of this compound.
Mechanism of Action and Key Kinase Targets
Derivatives built upon the this compound scaffold predominantly function as ATP-competitive inhibitors . They are designed to fit into the ATP-binding pocket of the kinase's catalytic domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade. The versatility of the core scaffold allows for the development of inhibitors targeting a range of critical kinase families.
Key Kinase Targets:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): A family of receptor tyrosine kinases that are primary mediators of angiogenesis, the formation of new blood vessels. Inhibiting VEGFR-2 is a clinically validated strategy to starve tumors of their blood supply.[3][4][5]
-
PDGFR (Platelet-Derived Growth Factor Receptor): Another receptor tyrosine kinase family that plays a crucial role in cell proliferation, differentiation, and migration.[6][7] Aberrant PDGFR signaling is implicated in various cancers and fibrotic diseases.[7]
-
Src Family Kinases (SFKs): A group of non-receptor tyrosine kinases that act as key signaling nodes, regulating cell growth, motility, and survival.[8][9] Deregulated Src activity is a common feature in the development and progression of many human cancers.[8]
-
FGFR (Fibroblast Growth Factor Receptor): A family of receptor tyrosine kinases whose aberrant signaling is implicated in the development of various cancers.[1]
-
Abl Kinase: A non-receptor tyrosine kinase. Its fusion with the Bcr gene creates the Bcr-Abl oncoprotein, the driver of Chronic Myeloid Leukemia (CML).[10]
Caption: ATP-competitive inhibition of a receptor tyrosine kinase.
Structure-Activity Relationship (SAR) and Comparative Efficacy
The true power of the this compound scaffold lies in the ability to fine-tune its potency and selectivity through chemical modification. Structure-activity relationship (SAR) studies reveal that the 3,5-dichloro substitution on the pyridine ring is often critical for antagonistic activity.[1][11]
Case Study 1: Pan-FGFR Inhibitors
A notable example is the (R)-21c compound series, which features a 3-(5'-substituted)-benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole core.[1] These compounds demonstrate potent in vitro inhibitory activity against a panel of FGFR-amplified cell lines. The data clearly shows nanomolar efficacy across multiple FGFR isoforms, highlighting the potential for broad-spectrum FGFR inhibition.[1]
Case Study 2: Abl and Src Kinase Inhibitors
In the context of Abl kinase inhibition, pyrido[2,3-d]pyrimidin-7-one derivatives have shown significant promise. Studies reveal that substitutions at the -3 and -4 positions of the C-2 phenylamino moiety lead to improved potency and selectivity.[10][12] For instance, the analog PD166326 is a potent inhibitor of both Src and Abl, with IC50 values in the low nanomolar range (6 and 8 nM, respectively).[12] Interestingly, these derivatives show varied selectivity, with some being more potent against Abl and less so against VEGFR and c-Kit, allowing for the development of highly targeted agents.[10]
Quantitative Efficacy Comparison
The following table summarizes the inhibitory activity of selected derivatives incorporating the dichloropyridine or related pyridine scaffolds against their primary kinase targets. This data provides a quantitative basis for comparing their efficacy.
| Compound/Series | Target Kinase(s) | IC50 Value (nM) | Source |
| (R)-21c | FGFR1 | 0.9 | [1] |
| FGFR2 | 2.0 | [1] | |
| FGFR3 | 2.0 | [1] | |
| FGFR4 | 6.1 | [1] | |
| PD166326 Analog | Abl | 2.8 | [10] |
| PD166326 | Src | 6 | [12] |
| Abl | 8 | [12] | |
| LCB03-0110 | VEGFR-2, c-SRC, TIE-2 | Potent Inhibition (Specific IC50 not detailed in abstract) | [3] |
| Compound 10 (Pyridine-derived) | VEGFR-2 | 120 (0.12 µM) | [5] |
| Imatinib (Gleevec™) | PDGFR | 300 (0.3 µM) | [13] |
| N-(phenyl)amide (Imatinib analog) | PDGFR | 200 (0.2 µM) | [13] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. Lower values indicate higher potency.
In Vivo Efficacy: From the Bench to Preclinical Models
A critical step in drug development is translating in vitro potency into in vivo efficacy. Several derivatives from this class have shown promising results in animal models.
-
The pan-FGFR inhibitor (R)-21c achieved nearly complete tumor growth inhibition in an NCI-H1581 (FGFR1-amplified) xenograft mouse model when administered orally at 10 mg/kg/day.[1]
-
The anti-angiogenic agent LCB03-0110 not only suppressed the formation of new blood vessels in mouse models but also suppressed pulmonary metastasis and tumor xenograft growth.[3]
These results underscore the therapeutic potential of this chemical class, demonstrating that potent enzymatic inhibition can lead to significant anti-tumor effects in a living system.
Essential Experimental Protocols for Evaluation
To ensure scientific integrity, every protocol must be a self-validating system. Below are detailed methodologies for key experiments used to characterize these inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase.
Causality: The principle is that a phosphorylated substrate will have a different electrophoretic mobility than its non-phosphorylated counterpart. The assay quantifies the degree of phosphorylation in the presence of varying inhibitor concentrations to measure potency.
-
Compound Preparation: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in a 96-well plate.
-
Kinase Reaction Mixture: In a separate plate, prepare a master mix containing the recombinant target kinase (e.g., VEGFR-2, Src), a fluorescently labeled peptide substrate, and the kinase reaction buffer.
-
Initiation of Reaction: Transfer the serially diluted compounds to the kinase reaction plate. To initiate the enzymatic reaction, add an ATP solution (e.g., at a final concentration of 25 µM) to all wells.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 60-120 minutes) at room temperature. The duration is optimized to ensure the reaction is in the linear range.
-
Termination: Stop the reaction by adding a termination buffer containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.
-
Mobility Shift Analysis: Analyze the plate using a microfluidic capillary electrophoresis instrument (e.g., Caliper LabChip). The instrument measures the ratio of phosphorylated to unphosphorylated substrate in each well.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell Viability MTS Assay
This protocol measures the effect of an inhibitor on the proliferation and viability of cancer cell lines.
Causality: This assay relies on the conversion of a tetrazolium salt (MTS) into a colored formazan product by metabolically active, viable cells. The amount of formazan produced is directly proportional to the number of living cells.
-
Cell Seeding: Culture human cancer cells (e.g., NCI-H1581 for FGFR, K562 for Bcr-Abl) under standard conditions. Trypsinize and seed the cells into 96-well plates at a predetermined density (e.g., 3,000 - 5,000 cells/well) and allow them to adhere overnight.[14]
-
Compound Treatment: Prepare serial dilutions of the inhibitor as described above. Add the diluted compounds to the wells, including a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for a prolonged period (e.g., 72 hours) at 37°C in a humidified CO2 incubator to allow for effects on cell proliferation.[14]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.[14]
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C. During this time, viable cells will convert the MTS to formazan.
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot viability against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Outlook
The this compound scaffold and its derivatives represent a highly productive platform for the discovery of novel kinase inhibitors. The inherent chemical versatility of this starting material allows for the systematic exploration of structure-activity relationships, leading to the development of compounds with high potency and tailored selectivity against key oncogenic drivers like VEGFR, PDGFR, Src, and FGFR.
The successful translation of in vitro enzymatic and cellular potency into significant in vivo anti-tumor efficacy, as demonstrated by compounds like (R)-21c, validates this approach. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these leads, potentially through further synthetic modifications, to advance the most promising candidates toward clinical development. The continued exploration of this privileged scaffold promises to yield new and effective targeted therapies for a range of human diseases.
References
- Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. PMC - NIH.
- Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. PubMed.
- This compound. Chem-Impex.
- Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7- ones: Toward selective Abl inhibitors | Request PDF.
- Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/ST
- The Versatility of 3,5-Dichloropyridine in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
- A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline deriv
- New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed Central.
- Role of heterocycles in inhibition of VEGFR-2 – a recent upd
- Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. PubMed.
- (PDF) Recent advances in pharmacological diversification of Src family kinase inhibitors. Source Not Available.
- Inhibition of PDGFR tyrosine kinase activity by a series of novel N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides. PubMed.
- Current status of drugs targeting PDGF/PDGFR. PubMed.
- New derivatives of the antimalarial drug Pyrimethamine in the control of melanoma tumor growth: an in vitro and in vivo study. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current status of drugs targeting PDGF/PDGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of PDGFR tyrosine kinase activity by a series of novel N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides: a SAR study on the bioisosterism of pyrimidine and imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New derivatives of the antimalarial drug Pyrimethamine in the control of melanoma tumor growth: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Characterization of Unexpected Byproducts in Pyridine Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquitous Pyridine Ring and the Challenge of the Unknown
The pyridine scaffold is a cornerstone of modern medicine and agrochemicals, forming the core of numerous blockbuster drugs and essential compounds. Its synthesis, while well-established, is a testament to the complexities of organic chemistry, where reaction pathways can diverge, leading to the formation of unexpected and often elusive byproducts. For the process chemist and drug development professional, these molecular surprises are not mere academic curiosities; they represent potential risks to process efficiency, product purity, and patient safety. An impurity that goes uncharacterized is a liability that cannot be quantified.
This guide deviates from rigid templates to provide a practical, in-depth comparison of analytical strategies for identifying these unexpected byproducts. We will explore the mechanistic origins of such impurities in common pyridine syntheses and present a logical, field-proven workflow for their definitive structural elucidation. Every protocol described is designed as a self-validating system, ensuring the highest degree of scientific integrity and trustworthiness in your findings.
Part 1: Mechanistic Origins of Unexpected Byproducts in Key Pyridine Syntheses
Understanding why an unexpected byproduct forms is the first step toward controlling its formation. The choice of synthesis route inherently dictates the landscape of potential side reactions. While classical methods are robust, their multicomponent nature and reaction conditions can open doors to alternative mechanistic pathways.
The Hantzsch Pyridine Synthesis: Beyond Dehydrogenation
The Hantzsch synthesis, a workhorse for producing 1,4-dihydropyridines (1,4-DHPs), is a multicomponent reaction of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[1][2] The intended pathway involves a series of condensations and cyclization, followed by a final oxidation step to yield the aromatic pyridine.[3] However, deviations can occur:
-
Over-Oxidation: The final aromatization step, if not carefully controlled, can be a source of byproducts. Harsh oxidants may lead to the formation of Pyridine N-oxides , where the pyridine nitrogen itself is oxidized.[4] This is a classic example of a well-defined intermediate or reagent (peracids used for oxidation) leading to an undesired outcome on the final product.
-
[4+2] Cycloaddition Side Reactions: The reaction mixture contains highly reactive intermediates, such as enamines and α,β-unsaturated carbonyls. Under certain conditions, these intermediates can engage in unintended cycloaddition reactions. For instance, a dihydropyridine intermediate can act as a diene and react with an enamine dienophile, leading to complex fused systems like 1,8-naphthyridine derivatives .[5] This is a prime example of an unexpected byproduct arising from the inherent reactivity of intermediates designed for another purpose.
The Bohlmann-Rahtz Synthesis: The Perils of Thermal Isomerization
The Bohlmann-Rahtz synthesis offers an elegant route to 2,3,6-trisubstituted pyridines by reacting an enamine with an ethynylketone.[6][7] A key step in this process is the thermally-induced E/Z isomerization of an aminodiene intermediate, which is required for the subsequent cyclodehydration.[6] This reliance on high temperatures is a significant drawback and a fertile ground for byproduct formation.
-
Causality: High thermal stress can provide the activation energy for alternative, undesired pathways such as decomposition, polymerization of reactive intermediates, or alternative cyclization modes that compete with the desired 6-π electrocyclization. While specific byproducts are often reaction-dependent and sparsely documented, the underlying principle remains: forcing a specific isomerization with heat can easily trigger other, thermodynamically accessible side reactions.
Transition Metal-Catalyzed [2+2+2] Cycloadditions: The Regioselectivity Problem
Transition metal-catalyzed cycloadditions of alkynes and nitriles are powerful, atom-economical methods for constructing highly substituted pyridines.[8][9] However, their elegance can be compromised when using unsymmetrical alkynes.
-
Formation of Regioisomers: The catalytic cycle involves the formation of a metallacyclopentadiene intermediate. When an unsymmetrical alkyne is incorporated, two different regioisomeric metallacycles can form. Subsequent insertion of the nitrile and reductive elimination leads to a mixture of regioisomeric pyridine products .[10] Controlling this regioselectivity is a major challenge and a common source of "unexpected" but mechanistically predictable byproducts. The choice of metal, ligand, and reaction conditions is critical in directing the reaction toward the desired isomer.[11]
Part 2: A Comparative Guide to Analytical Strategies
The modern analytical workflow for impurity identification is a multi-step, orthogonal process. No single technique provides all the answers; instead, data from each method are layered to build an irrefutable structural assignment. The process begins with separation and detection, moves to molecular weight determination, and culminates in detailed structural elucidation.
Workflow for Byproduct Identification
Below is a generalized workflow that serves as a logical progression from initial observation to final structural confirmation.
Caption: General workflow for byproduct identification.
Comparison of Core Analytical Techniques
The choice of analytical technique is dictated by the physicochemical properties of the analyte (volatility, polarity, concentration) and the information required. A systematic approach, often employing orthogonal methods, is essential for robust characterization.[12][13]
| Technique | Primary Role | Strengths | Limitations | Best Suited For... |
| HPLC-UV | Separation & Quantification | Robust, versatile for non-volatile compounds, excellent quantification.[14] | Provides no structural information beyond UV chromophore. Co-elution can mask impurities. | Initial purity assessment and routine quality control of known impurities. |
| GC-MS | Separation & Identification | Excellent for volatile/semi-volatile compounds. Provides MW and fragmentation data for identification.[13] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. | Analysis of residual solvents, starting materials, and volatile byproducts. |
| LC-MS | Separation & Identification | The workhorse for impurity profiling.[15] Handles non-volatile and thermally labile compounds. Provides MW and fragmentation data. | Ionization efficiency can vary significantly. May not distinguish between isomers. | Rapidly identifying the molecular weights of unknown byproducts in a complex mixture. |
| HRMS | Elemental Composition | Provides highly accurate mass measurement, enabling determination of the elemental formula. | Does not provide connectivity information. | Confirming the molecular formula of a proposed structure derived from other data. |
| NMR (1D/2D) | Structural Elucidation | The definitive technique for determining molecular structure and stereochemistry.[16] | Requires a relatively pure sample in higher concentration. Can be time-consuming. | Unambiguously determining the connectivity and 3D structure of an isolated byproduct. |
Decision Tree for Analytical Technique Selection
This decision tree illustrates the logical process for choosing the right analytical tools based on initial observations.
Caption: Decision tree for selecting analytical techniques.
Part 3: Case Study - Characterizing an Unexpected Naphthyridine Byproduct in a Hantzsch Synthesis
To illustrate the practical application of these principles, we present a case study involving the identification of an unexpected byproduct during a Hantzsch reaction.
Scenario: A Hantzsch synthesis aiming to produce a standard diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine (Expected Product, MW = 329.41) shows a significant, later-eluting byproduct in the HPLC analysis of the crude reaction mixture after the oxidation step.
Step 1: Initial Detection and Mass Spectrometry (LC-MS)
The crude mixture is analyzed by LC-MS.
-
Observation: In addition to the expected product peak, a major byproduct peak is observed with a retention time of 12.5 min (vs. 10.2 min for the product).
-
MS Data: The ESI-MS spectrum for the byproduct peak shows a prominent ion at m/z = 413.2 [M+H]⁺ .
-
Interpretation: The molecular weight of the byproduct is 412. This is 83 mass units higher than the expected product. This immediately rules out simple impurities like unreacted starting materials or over-oxidized product (N-oxide, MW=345.41). A dimerization or addition reaction is suspected.
Step 2: Isolation and High-Resolution Mass Spectrometry (HRMS)
The byproduct is isolated using preparative HPLC. The pure fraction is submitted for HRMS analysis.
-
HRMS Data: The measured m/z for the [M+H]⁺ ion is 413.2224 .
-
Interpretation: This accurate mass corresponds to a calculated elemental formula of C₂₄H₃₀N₂O₄ (calculated m/z for [C₂₄H₃₁N₂O₄]⁺ = 413.2228). This formula suggests an adduct between the dihydropyridine intermediate and another reactive species from the reaction. A plausible hypothesis is a Diels-Alder reaction between the dihydropyridine (acting as a diene) and an enamine intermediate (dienophile), followed by oxidation.[5]
Step 3: Structural Elucidation by NMR Spectroscopy
The isolated byproduct is dissolved in CDCl₃ and analyzed by ¹H, ¹³C, COSY, HSQC, and HMBC NMR.
Hypothetical Byproduct Structure: A 1,8-Naphthyridine derivative.
Plausible Mechanism of Formation:
Caption: Plausible formation of a naphthyridine byproduct.
Comparative Spectral Data (Plausible Values):
| Data Type | Expected Product (Pyridine) | Observed Byproduct (Naphthyridine) | Interpretation of Byproduct Data |
| ¹H NMR (δ, ppm) | ~8.4 (s, 1H, pyridine H), 7.2-7.4 (m, 5H, Ar-H), 4.1 (q, 4H, OCH₂), 2.5 (s, 6H, Me), 1.2 (t, 6H, OCH₂CH₃) | ~7.5 (s, 1H, Ar-H), ~4.5 (d, 1H, CH), ~4.2 & 4.1 (2q, 4H, OCH₂), ~3.5 (m, 1H, CH), 2.6, 2.4, 2.3 (3s, 9H, Me), 1.3, 1.2 (2t, 6H, OCH₂CH₃) | Loss of pyridine ring symmetry. Appearance of aliphatic CH protons (~4.5, 3.5 ppm) and an additional methyl group signal. Signals are more complex due to the rigid, non-aromatic fused ring. |
| ¹³C NMR (δ, ppm) | ~165 (C=O), ~148 (C-N), ~145 (C-C), ~128-137 (Ar-C), ~60 (OCH₂), ~20 (Me), ~14 (CH₃) | ~170, 168 (C=O), ~155, 148, 140 (Ar-C), ~105 (Quat. C), ~61, 60 (OCH₂), ~55 (CH), ~40 (CH), ~25, 22, 19 (Me), ~14 (CH₃) | More than 6 aromatic carbons, confirming a more complex system. Presence of sp³ carbons (~55, 40 ppm) and a quaternary sp³ carbon (~105 ppm) confirms the fused, non-aromatic ring system. |
| HMBC | N/A | Correlations from the new aliphatic protons (~4.5, 3.5 ppm) to the quaternary carbon (~105 ppm) and aromatic carbons confirm the fused ring structure. | The 2D correlations are critical for piecing together the carbon skeleton, confirming the connectivity proposed from the HRMS data. |
Step 4: Conclusion & Confirmation
The combined data from LC-MS, HRMS, and comprehensive NMR analysis allows for the unambiguous identification of the unexpected byproduct as the proposed 1,8-naphthyridine derivative. The structure is consistent with a known, albeit uncommon, side reaction of the Hantzsch synthesis. To be fully compliant with regulatory standards, a reference standard of the impurity would be synthesized via a targeted route to confirm its identity by co-injection (HPLC) and direct spectral comparison.[13]
Part 4: Detailed Experimental Protocols
Protocol 1: LC-MS Method for Impurity Profiling
This protocol is a general starting point and must be optimized for the specific analytes.
-
System: HPLC or UHPLC system coupled to a single quadrupole or tandem mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Ionization: Electrospray Ionization (ESI), positive mode.
-
MS Scan Range: m/z 100 - 1000.
-
Sample Prep: Dilute a small sample of the crude reaction mixture in a 50:50 mixture of Mobile Phase A:B to an approximate concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: NMR Sample Preparation and Analysis for an Isolated Impurity
-
Sample Prep: Weigh 5-10 mg of the isolated, purified byproduct. Ensure the sample is dry by placing it under high vacuum for several hours.
-
Solvent: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a trace of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR: Acquire a standard 1D proton spectrum. Use enough scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will require significantly more scans than the proton spectrum.
-
2D NMR - COSY: This experiment reveals proton-proton coupling correlations (¹H-¹H J-coupling), helping to identify adjacent protons in a spin system.
-
2D NMR - HSQC: This experiment correlates protons directly to the carbons they are attached to (¹J-CH), allowing for the assignment of protonated carbons.
-
2D NMR - HMBC: This experiment shows longer-range correlations between protons and carbons (typically ²J-CH and ³J-CH). It is crucial for identifying connectivity across quaternary carbons and piecing together the molecular skeleton.
Conclusion
The characterization of unexpected byproducts is a critical exercise in ensuring the safety, quality, and robustness of any chemical synthesis. It demands a logical, multi-disciplinary analytical approach grounded in a strong mechanistic understanding of the underlying chemistry. By systematically combining separation science (HPLC, GC) with the power of mass spectrometry and the definitive structural insight of NMR, researchers can turn unexpected analytical peaks into well-understood molecular structures. This knowledge not only resolves immediate purity concerns but also provides the crucial feedback needed to optimize reaction conditions, prevent future deviations, and ultimately deliver a safer, more efficient process.
References
- Benchchem. Application Notes and Protocols for the Analysis of 2,3-dihydrofuro[3,2-c]pyridines using NMR and Mass Spectrometry.
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
- Li, Y., et al. (2006). Pharmaceutical impurity identification: a case study using a multidisciplinary approach. Journal of Pharmaceutical and Biomedical Analysis.
-
Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]
-
Hantzsch pyridine synthesis | Request PDF. ResearchGate. [Link]
-
Hantzsch pyridine synthesis | Request PDF. ResearchGate. [Link]
-
Recent trends in the impurity profile of pharmaceuticals. National Center for Biotechnology Information. [Link]
- Comins, D. L., & O'Connor, S. (1998).
-
Hoye, T. R., et al. (2024). Regioselective Formation of Pyridines by Cycloaddition/Cycloreversion of 1,4-Oxazinone Precursors with Bisalkyne Substrates. PubMed Central. [Link]
-
The Fascinating Construction of Pyridine Ring Systems by Transition Metal Catalyzed [2 + 2 + 2] Cycloaddition Reactions. ResearchGate. [Link]
-
IMPURITY PROFILING OF DRUGS: A RE- VIEW. IJNRD. [Link]
-
Impurity in H-NMR spectrum of Hantzsch ester after synthetic procedure. StackExchange. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. IntechOpen. [Link]
-
Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. [Link]
-
Bohlmann–Rahtz pyridine synthesis. Wikipedia. [Link]
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 7. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Regiocontrolled Routes to Substituted Pyridines via Directed Cycloaddition Reactions - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 9. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective Formation of Pyridines by Cycloaddition/Cycloreversion of 1,4-Oxazinone Precursors with Bisalkyne Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmaceutical impurity identification: a case study using a multidisciplinary approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.lgcstandards.com [documents.lgcstandards.com]
- 14. researchgate.net [researchgate.net]
- 15. ijnrd.org [ijnrd.org]
- 16. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Copper-Free and Copper-Catalyzed Sonogashira Reactions for Researchers and Drug Development Professionals
The Sonogashira cross-coupling reaction stands as a cornerstone in the synthesis of complex organic molecules, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful reaction has become indispensable in medicinal chemistry and materials science for the construction of conjugated enynes and arylalkynes.[1] Historically, the reaction is catalyzed by a palladium complex with the crucial addition of a copper(I) co-catalyst. However, the evolution of synthetic chemistry has given rise to robust copper-free methodologies, each presenting a unique set of advantages and disadvantages. This guide provides an in-depth, objective comparison of copper-catalyzed and copper-free Sonogashira reactions, supported by experimental data, to empower researchers in selecting the optimal conditions for their synthetic endeavors.
The Mechanistic Dichotomy: Understanding the Role of Copper
The fundamental difference between the two methodologies lies in the mechanism of alkyne activation and the subsequent transmetalation step.
In the copper-catalyzed Sonogashira reaction , a dual catalytic cycle is operative. The palladium cycle involves the oxidative addition of the aryl or vinyl halide to a Pd(0) species, followed by a transmetalation step where a copper acetylide intermediate transfers the alkyne moiety to the palladium center. Reductive elimination then yields the desired product and regenerates the active Pd(0) catalyst. The copper cycle's primary role is to facilitate the deprotonation of the terminal alkyne to form the highly reactive copper acetylide, which readily participates in the transmetalation with the palladium complex.[2]
Conversely, the copper-free Sonogashira reaction proceeds through a single palladium catalytic cycle. In the absence of a copper co-catalyst, the deprotonation of the alkyne and its transfer to the palladium center occur directly.[3] Following the oxidative addition of the aryl halide to the Pd(0) catalyst, the terminal alkyne coordinates to the palladium complex. A base then facilitates the deprotonation of the alkyne, forming a palladium acetylide intermediate. Subsequent reductive elimination affords the coupled product and regenerates the Pd(0) catalyst.[3]
Sources
A Comparative Guide to the Influence of Halogen Position on Pyridine Ring Reactivity
For Researchers, Scientists, and Drug Development Professionals
The substitution of a halogen atom onto a pyridine ring is a fundamental tool in medicinal chemistry and organic synthesis. However, the position of that halogen—be it at the 2-(ortho), 3-(meta), or 4-(para) position relative to the ring nitrogen—profoundly dictates the molecule's reactivity. Understanding these positional effects is paramount for designing efficient synthetic routes and predicting molecular behavior. This guide provides an in-depth comparison of how halogen placement influences the reactivity of the pyridine nucleus across several key classes of chemical reactions.
Section 1: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for functionalizing electron-deficient aromatic systems like pyridine. The reaction proceeds via a two-step addition-elimination mechanism, forming a transient, negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is the critical factor determining the reaction rate and is directly influenced by the halogen's position.
Causality of Reactivity: The Decisive Role of the Nitrogen Atom
The inherent electron-deficient nature of the pyridine ring facilitates nucleophilic attack, but the regiochemical outcome is governed by the ability of the ring nitrogen to stabilize the resulting negative charge.
-
Attack at C-2 (ortho) and C-4 (para): When a nucleophile attacks the 2- or 4-position, the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance.[2][3] This provides substantial stabilization, lowering the activation energy for the reaction. Consequently, halogens at the 2- and 4-positions are readily displaced.[4]
-
Attack at C-3 (meta): In contrast, nucleophilic attack at the 3-position does not allow for direct resonance delocalization of the negative charge onto the ring nitrogen.[2][3] The resulting intermediate is significantly less stable, making SNAr at the 3-position exceptionally slow and generally unfavorable under standard conditions.
This leads to a clear and predictable reactivity order for SNAr on halopyridines:
4-Halopyridine > 2-Halopyridine >> 3-Halopyridine
While both 2- and 4-halopyridines are activated, 4-halopyridines are often more reactive due to a combination of electronic and steric factors.[5]
Data Presentation: Comparative Reactivity
| Position of Chlorine | Relative SNAr Reactivity | Mechanistic Rationale |
| 4-Chloropyridine | Highest | Optimal stabilization of the Meisenheimer complex via resonance delocalization of negative charge onto the ring nitrogen.[2][3] |
| 2-Chloropyridine | High | Strong stabilization of the Meisenheimer complex, similar to the 4-position, but can be slightly slower due to potential steric hindrance or coordination effects of the adjacent nitrogen.[5] |
| 3-Chloropyridine | Very Low / Inert | The negative charge of the intermediate cannot be delocalized onto the ring nitrogen, leading to a high-energy, unstable intermediate.[2][3] |
Mandatory Visualization: SNAr Mechanism & Intermediate Stability
Caption: SNAr reactivity comparison for halopyridine isomers.
Section 2: Electrophilic Aromatic Substitution (EAS)
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive towards electrophiles than benzene.[6] Electrophilic Aromatic Substitution (EAS) on pyridine requires harsh reaction conditions and is generally sluggish.[7]
Causality of Reactivity: Deactivation and Directing Effects
The nitrogen atom deactivates the entire ring towards electrophilic attack. When an electrophile does add to the ring, a positive charge develops. If this charge is placed on the nitrogen atom (as occurs during attack at the 2- or 4-positions), the resulting intermediate is highly destabilized.[6]
-
Directing Effect: Consequently, electrophilic substitution preferentially occurs at the 3-position (meta) . This avoids placing a positive charge on the already electron-deficient nitrogen atom, leading to a more stable cationic intermediate compared to ortho or para attack.[7][8]
-
Halogen Influence: Halogens are deactivating groups in EAS due to their inductive electron withdrawal. However, they are ortho-, para-directors due to their ability to donate a lone pair of electrons through resonance.[9][10] In halopyridines, this creates a complex interplay. The powerful deactivating effect of the pyridine nitrogen dominates, and substitution remains favored at the 3-position. The halogen's primary role is to further deactivate the ring.
Data Presentation: General EAS Reactivity
| Substrate | Relative EAS Reactivity | Favored Position of Attack | Rationale |
| Pyridine | Very Low | C-3 | Avoids forming an unstable intermediate with a positive charge on nitrogen.[6] |
| Halopyridines | Extremely Low | C-3 (or C-5) | The ring is deactivated by both the nitrogen and the halogen's inductive effect. Attack still occurs meta to the nitrogen. |
Section 3: Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable in modern drug discovery for constructing C-C and C-N bonds.[11][12] In this context, the reactivity of halopyridines is primarily dictated by the carbon-halogen bond strength and the position's susceptibility to oxidative addition.
Causality of Reactivity: Oxidative Addition
The rate-determining step in many cross-coupling cycles is the oxidative addition of the halopyridine to the low-valent metal catalyst (e.g., Pd(0)).[11][13] The ease of this step is inversely proportional to the C-X bond strength.
-
Effect of Halogen: The C-X bond energy decreases down the group: C-Cl > C-Br > C-I. This results in a clear reactivity trend.[11] I > Br > Cl
-
Effect of Position: The electronic environment of the C-X bond also plays a crucial role.
-
2- and 4-Halopyridines: These positions are more electron-deficient, which generally facilitates oxidative addition. 2-halopyridines are particularly reactive, sometimes due to a favorable "pyridyl-ligation" effect where the nitrogen coordinates to the metal center, facilitating the insertion.
-
3-Halopyridines: The C-X bond at the 3-position is less polarized and resides in a more electron-rich environment compared to the 2- and 4-positions, making oxidative addition more difficult.
-
The general reactivity order for cross-coupling is often: 2-halopyridine ≈ 4-halopyridine > 3-halopyridine .
Data Presentation: Comparative Suzuki Coupling Efficiency
The following data provides a general comparison for the Suzuki coupling of bromopyridines. Actual yields are highly dependent on the specific catalyst, ligand, base, and coupling partner used.
| Substrate | Typical Yield Range | General Observations |
| 2-Bromopyridine | Good to Excellent | Highly reactive; a wide range of catalysts are effective.[11] |
| 3-Bromopyridine | Moderate to Good | Often requires more active catalysts or harsher conditions than the 2- or 4-isomers. |
| 4-Bromopyridine | Good to Excellent | Generally reactive, similar to the 2-isomer. |
Experimental Protocol: Representative Buchwald-Hartwig Amination of 2-Bromopyridine
This protocol is adapted from established procedures for the amination of 2-bromopyridines.[14][15]
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., (±)-BINAP, 4 mol%)
-
Strong Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the 2-bromopyridine, palladium catalyst, ligand, and sodium tert-butoxide.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous toluene via syringe, followed by the amine.
-
Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization: Cross-Coupling Workflow
Caption: General experimental workflow for a Pd-catalyzed cross-coupling reaction.
Section 4: Acidity and Basicity (pKa)
The position of a halogen significantly influences the basicity of the pyridine nitrogen atom. Basicity is quantified by the pKa of the conjugate acid (the pyridinium ion). A lower pKa value indicates a weaker base.
Causality of Reactivity: The Inductive Effect
Halogens are electronegative and exert a powerful electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the ring and, consequently, from the nitrogen atom. This reduces the availability of the nitrogen's lone pair to accept a proton, thus decreasing the basicity of the pyridine.
The strength of the inductive effect is distance-dependent. The closer the halogen is to the nitrogen, the stronger the effect and the lower the basicity.
This results in a clear trend for the basicity of halopyridines:
3-Halopyridine > 4-Halopyridine > 2-Halopyridine
Data Presentation: Comparative pKa Values
The pKa values are for the corresponding pyridinium ions in aqueous solution.
| Compound | pKa of Conjugate Acid | Rationale |
| Pyridine (Reference) | 5.25 | Baseline basicity. |
| 3-Chloropyridine | 2.84 | Inductive withdrawal from the meta position has a moderate base-weakening effect. |
| 4-Chloropyridine | 3.83 | Inductive effect is weaker at the para position compared to ortho, but resonance withdrawal can also play a role. |
| 2-Chloropyridine | 0.49 | Strong, distance-dependent inductive withdrawal from the adjacent halogen dramatically reduces the nitrogen's basicity.[16] |
References
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? ECHEMI.
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
-
Electrophilic substitution on pyridine. Química Organica.org.
-
Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures.
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. The University of Manchester.
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed, National Center for Biotechnology Information.
-
Electrophilic substitution reactions - pyridine. YouTube.
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications, Journal of Organic Chemistry.
-
Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. SciSpace.
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications.
-
Nucleophilic Substitution on Pyridine Rings. BenchChem.
-
Nucleophilic substitution reactions in pyridine. Química Organica.org.
-
A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. SciSpace.
-
A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. BenchChem.
-
Why does pyridine not undergo an electrophilic substitution reaction? Quora.
-
SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services.
-
Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. Royal Society of Chemistry.
-
Suzuki reaction. Wikipedia.
-
Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. BenchChem.
-
FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing orbital symmetry effects in the substrate (LUMO versus LUMO+1) and transition states (HOMO contributions from ortho and para sites). ResearchGate.
-
Comparative Reaction Kinetics of 3-Chloro-5-fluoro-2-methoxypyridine Analogs in Nucleophilic Aromatic Substitution. BenchChem.
-
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Royal Society of Chemistry.
-
A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv.
-
Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ScienceDirect.
-
Comparative Reactivity Analysis: 4-Amino-3-chloropyridine N-oxide and Other Halopyridines in Nucleophilic Aromatic Substitution. BenchChem.
-
Electrophilic aromatic directing groups. Wikipedia.
-
Directing Effects. ChemTalk.
-
Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. National Institutes of Health.
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate.
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health.
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Royal Society of Chemistry.
-
Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube.
-
Reactivity of halogenated product 16 via Suzuki coupling reaction. ResearchGate.
-
Substituent Effects. Organic Chemistry II - Lumen Learning.
-
Effect of atomic Charge on pka 's of Substituted pyridines. [PDF] Tikrit Journal of Pure Science.
-
Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. ACS Publications.
-
pKa Values INDEX. Organic Chemistry Data.
-
pKa Data Compiled by R. Williams. [PDF]
-
Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data.
-
Ortho‐Substituent Effects on Halogen Bond Geometry for N‐Haloimide⋯2‐Substituted Pyridine Complexes. National Institutes of Health.
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science.
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. National Institutes of Health.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 5. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 7. quora.com [quora.com]
- 8. aklectures.com [aklectures.com]
- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 10. Directing Effects | ChemTalk [chemistrytalk.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
The Dichloropyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Medicinal and Agrochemical Chemistry
The dichloropyridine core is a privileged scaffold in modern chemistry, serving as a versatile building block for a diverse array of biologically active molecules. The strategic placement of two chlorine atoms on the pyridine ring significantly influences the molecule's electronic properties and reactivity, making it a valuable starting point for the synthesis of targeted agents in both the pharmaceutical and agrochemical sectors.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of dichloropyridine derivatives, offering insights into the nuanced structural modifications that govern their efficacy as P2X7 receptor antagonists and as potent insecticides.
Part 1: Dichloropyridines in Medicinal Chemistry: Targeting the P2X7 Receptor
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory signaling pathways. Its activation is implicated in a range of inflammatory diseases, making it an attractive target for therapeutic intervention. Derivatives of 3,5-dichloropyridine have emerged as a promising class of P2X7 receptor antagonists.
The Criticality of the 3,5-Dichloropyridine Motif
SAR studies have unequivocally demonstrated that the 3,5-dichloro substitution pattern on the pyridine ring is crucial for potent P2X7 antagonistic activity.[3][4] This specific arrangement, combined with a hydrazide linker, forms the pharmacophoric core for this class of inhibitors.[3] The chlorine atoms are thought to engage in key interactions within the receptor's binding pocket, and their removal or relocation leads to a significant drop in activity. For instance, replacing the 3,5-dichloro substituents with hydrogen or shifting them to the 2,6-positions results in a marked reduction in antagonistic effects.[4] Furthermore, substitution with smaller halogen isosteres, such as fluorine, completely abolishes activity, suggesting that the size and electronic nature of the chlorine atoms are optimal for receptor engagement.[4]
Optimizing Potency: The Role of the Acyl Group
With the 3,5-dichloropyridinyl hydrazide core established as essential, further optimization of antagonistic activity has been achieved by modifying the hydrophobic acyl (R2) group. The introduction of bulky, hydrophobic polycycloalkyl groups at this position has been shown to dramatically enhance potency.[3] This suggests the presence of a large, hydrophobic pocket within the P2X7 receptor that can be effectively occupied by these groups, leading to tighter binding and increased inhibition.
This systematic exploration has led to the development of highly potent antagonists, with IC50 values in the low nanomolar range.[3][5] The optimized compounds not only block the P2X7 receptor's ion channel function but also effectively inhibit downstream inflammatory signaling, such as the release of pro-inflammatory cytokines like IL-1β.[3][5]
Comparative Activity of 3,5-Dichloropyridine Derivatives as P2X7 Antagonists
| Compound ID | R2 Group | IC50 (nM) for EtBr Uptake Assay | IC50 (nM) for IL-1β Release Inhibition |
| 9 (Lead) | Phenyl | 650 | - |
| 51 | 3-Bromoadamantanyl | 4.9 | 1.3 |
| 52 | 3,5-Dimethyladamantanyl | 13 | 9.2 |
Data sourced from the Journal of Medicinal Chemistry.[3][4]
Caption: Synthetic pathway from 2,5-dichloropyridine to neonicotinoids.
Part 3: Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings discussed, this section provides detailed, step-by-step protocols for key assays used to evaluate the biological activity of dichloropyridine derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol is used to determine the cytotoxic effects of dichloropyridine derivatives on cell lines.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the dichloropyridine derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). * Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. [4][6] * After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [3][6] * Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. * Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
-
Protocol 2: P2X7 Receptor Antagonist Screening using a Fluorescent Dye Uptake Assay
This protocol is designed to identify and characterize antagonists of the P2X7 receptor.
-
Cell Preparation:
-
Compound Incubation:
-
Add the dichloropyridine derivatives at various concentrations to the wells and incubate for 15-30 minutes at 37°C. [7]
-
-
P2X7 Receptor Activation and Dye Uptake:
-
Prepare a solution containing a P2X7 receptor agonist (e.g., ATP or BzATP) and a fluorescent dye that enters cells through the P2X7 pore (e.g., YO-PRO-1 or ethidium bromide).
-
Add this solution to the wells to initiate receptor activation and dye uptake.
-
Incubate for 15 minutes at 37°C. [7]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
The reduction in fluorescence in the presence of the test compound compared to the agonist-only control indicates antagonistic activity.
-
Calculate the IC50 value for each antagonist.
-
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay for Insecticides
This protocol, based on the Ellman method, is used to screen for AChE inhibitors. [2][8]
-
Reagent Preparation:
-
Prepare a solution of acetylcholinesterase from a suitable source (e.g., electric eel or insect).
-
Prepare a solution of the substrate, acetylthiocholine.
-
Prepare a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). [2]
-
-
Assay Procedure:
-
In a 96-well plate, add the AChE enzyme solution, the dichloropyridine derivative (potential inhibitor) at various concentrations, and the DTNB solution.
-
Incubate for a pre-determined time to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the acetylthiocholine substrate.
-
-
Data Acquisition:
-
The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. [2] * Measure the rate of color formation by reading the absorbance at 412 nm over time using a microplate reader. [2] * The inhibition of AChE activity is observed as a decrease in the rate of color development.
-
Calculate the percentage of inhibition and the IC50 value for each compound.
-
Conclusion and Future Perspectives
The dichloropyridine scaffold has proven to be a remarkably fruitful starting point for the development of both therapeutic agents and agrochemicals. The SAR studies highlighted in this guide underscore the importance of precise structural modifications in achieving high potency and selectivity. In medicinal chemistry, the 3,5-dichloropyridine core is a validated pharmacophore for P2X7 receptor antagonism, with future efforts likely to focus on further refining the pharmacokinetic properties of these potent inhibitors. In the agrochemical field, dichloropyridine derivatives continue to be essential in the synthesis of effective insecticides. Future research in this area may explore novel dichloropyridine-based scaffolds to overcome emerging issues of insect resistance. The continued exploration of the chemical space around the dichloropyridine nucleus, guided by the principles of SAR, promises to yield new and improved molecules to address challenges in human health and agriculture.
References
Sources
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. clyte.tech [clyte.tech]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. attogene.com [attogene.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3,5-Dichloro-4-iodopyridine
As researchers and developers in the pharmaceutical and agrochemical sectors, our work with versatile intermediates like 3,5-Dichloro-4-iodopyridine is fundamental to innovation.[1] This halogenated pyridine is a key building block, but its chemical properties demand a rigorous and informed approach to handling and disposal. This guide moves beyond mere compliance, offering a procedural and logical framework to ensure that every step, from the lab bench to final disposition, is grounded in safety, scientific integrity, and environmental stewardship.
Core Hazard Profile & Essential Protective Measures
Understanding the inherent risks of this compound is the foundation of its safe management. The compound's reactivity and biological potential, which make it valuable in synthesis, also define its hazard profile.[1] It is classified as a combustible solid and presents multiple health hazards upon exposure.
GHS Hazard Identification
The Globally Harmonized System (GHS) provides a clear and universal summary of the chemical's risks. This data, synthesized from supplier Safety Data Sheets (SDS), dictates the minimum safety precautions required.
| Hazard Classification | GHS Code | Description | Pictogram |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] | |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2] | |
| Serious Eye Damage | H318 | Causes serious eye damage.[2] | |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[2] |
Mandatory Personal Protective Equipment (PPE) & Engineering Controls
Given the hazards, a multi-layered approach to protection is non-negotiable.
-
Engineering Controls : All handling of this compound, including weighing and transfers, must be conducted within a properly functioning certified laboratory chemical fume hood.[3] This is the primary barrier to prevent inhalation of dusts or vapors. An emergency eyewash station and safety shower must be readily accessible.[3][4]
-
Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against splashes and accidental contact that could cause serious eye damage.
-
Skin Protection : A fully buttoned lab coat and chemically resistant gloves are required. Check manufacturer compatibility charts, but butyl rubber is often recommended for pyridine compounds over standard nitrile gloves.[3]
-
Respiratory Protection : For situations outside of a fume hood (e.g., large spill response), a NIOSH-approved respirator with appropriate particulate filters (N95 or better) is necessary.
Spill Management Protocol
An accidental release requires immediate and correct action to mitigate exposure and environmental contamination.
Small Spills (Inside a Fume Hood)
-
Ensure PPE is in place.
-
Containment : Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[3][5]
-
Collection : Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[3]
-
Decontamination : Clean the spill area with an appropriate solvent (consult your institution's safety office) and then soap and water.
-
Disposal : Treat all cleanup materials (absorbent, wipes, gloves) as hazardous waste and place them in the same container.
Large Spills (Outside a Fume Hood)
-
Evacuate : Immediately alert personnel and evacuate the immediate area.
-
Isolate : Secure the area to prevent entry.
-
Ventilate : If safe to do so, increase ventilation to the area.
-
Report : Contact your institution's Environmental Health & Safety (EHS) office or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Core Disposal Procedure: A Step-by-Step Guide
The guiding principle for the disposal of this compound is that it is a halogenated organic hazardous waste .[6] It must never be disposed of in standard trash or poured down the drain.[5][6][7] Doing so poses a significant threat to aquatic ecosystems and wastewater treatment systems.
Step 1: Waste Segregation
From the point of generation, this waste must be kept separate from non-halogenated organic solvents and other waste streams.[8] Mixing halogenated waste with other solvents can complicate the final disposal process and increase costs. Store waste away from incompatible materials like strong oxidizers and acids.[3]
Step 2: Container Selection and Labeling
-
Container : Use a sealable, airtight, and chemically compatible waste container provided by your EHS department.[3] Ensure it is in good condition with no leaks or cracks.
-
Labeling : Attach a "Hazardous Waste" or "Dangerous Waste" label to the container before adding the first drop of waste.[3] The label must clearly state:
-
The full chemical name: "Waste this compound"
-
All components and approximate percentages if it is a solution.
-
The relevant hazard warnings (e.g., "Toxic," "Irritant").
-
Step 3: Accumulation and Storage
-
Keep the waste container tightly sealed when not in use.[3]
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be under the control of the lab personnel and away from general traffic.
-
Do not overfill the container. Leave adequate headspace (at least 10%) to allow for expansion.
Step 4: Arranging for Final Disposal
Once the container is full or is no longer being used, complete a chemical collection request form as required by your institution.[3] Trained EHS personnel will then collect the waste for consolidation and shipment to a licensed hazardous waste disposal facility.
Disposal Decision Workflow
The following diagram outlines the logical flow for managing this compound from the point it is deemed waste.
Caption: Decision workflow for handling and disposing of this compound waste.
Final Disposition and Regulatory Context
As a generator of hazardous waste, your laboratory is subject to regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as state and local authorities.[9][10]
The standard and accepted final disposal method for halogenated organic compounds like this compound is high-temperature incineration .[9] Licensed hazardous waste facilities operate specialized incinerators (e.g., rotary kiln) at temperatures sufficient to ensure the complete destruction of the pyridine ring and its halogenated substituents, converting them into simpler, less harmful compounds like carbon dioxide, water, and acid gases, which are then treated in scrubber systems.[9] This method prevents the chemical from persisting in the environment.
By adhering to the procedures outlined in this guide, you ensure the safety of yourself and your colleagues while upholding your professional responsibility to protect the environment.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Washington State University. Pyridine Standard Operating Procedure. [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. [Link]
-
Sciencemadness Wiki. Proper disposal of chemicals. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. carlroth.com [carlroth.com]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. fishersci.com [fishersci.com]
Navigating the Synthesis Landscape: A Guide to Personal Protective Equipment for 3,5-Dichloro-4-iodopyridine
For the researcher navigating the intricate pathways of pharmaceutical and agrochemical development, the introduction of novel intermediates like 3,5-Dichloro-4-iodopyridine presents both opportunity and the critical responsibility of ensuring laboratory safety. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling this potent halogenated pyridine. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each protective measure is essential, thereby fostering a culture of proactive safety and scientific integrity.
Hazard Profile of this compound: Understanding the "Why" Behind the "What"
Before we can effectively protect ourselves, we must first understand the nature of the hazards presented by this compound. This solid compound, with a melting point of 186-190 °C, is classified with several key hazard statements that dictate our PPE strategy[1][2]:
-
H302: Harmful if swallowed: This underscores the importance of preventing ingestion through contaminated hands or surfaces.
-
H315: Causes skin irritation: Direct contact can lead to localized inflammation and discomfort, necessitating robust skin protection.
-
H318: Causes serious eye damage: This is a critical hazard, indicating the potential for irreversible harm to the eyes upon contact.
-
H335: May cause respiratory irritation: Inhalation of the dust can lead to irritation of the respiratory tract.
The presence of chlorine and iodine moieties on the pyridine ring suggests that upon decomposition, particularly during a fire, it can release toxic fumes such as carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen iodide[2]. This informs our selection of respiratory protection, especially in emergency scenarios.
Core Personal Protective Equipment (PPE) Ensemble
The following table outlines the minimum required PPE for handling this compound in a standard laboratory setting. The rationale behind each selection is grounded in the compound's specific hazard profile.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Given the risk of serious eye damage (H318), safety goggles are mandatory to protect against dust particles and splashes. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Halogenated pyridines can be aggressive towards certain glove materials. Nitrile and neoprene gloves offer good resistance to a broad range of chemicals, including pyridines[3][4]. Double gloving is recommended for extended handling periods or when working with larger quantities. |
| Body Protection | Flame-resistant lab coat | A lab coat is the first line of defense against skin contact and contamination of personal clothing. A flame-resistant variety is prudent given the potential for hazardous decomposition products in a fire. |
| Respiratory Protection | NIOSH-approved N95 dust mask (for handling solids) or an air-purifying respirator with organic vapor/acid gas cartridges | For routine handling of the solid material where dust generation is possible, an N95 dust mask is sufficient to mitigate respiratory irritation (H335)[1]. In situations with the potential for vapor generation or during spill clean-up, a half-mask or full-face respirator with appropriate cartridges is necessary[5]. |
Operational Protocols: A Step-by-Step Guide to Safety
Adherence to meticulous procedures for donning and doffing PPE is as crucial as the equipment itself. The following protocols are designed to prevent cross-contamination and ensure the integrity of your protective barrier.
Donning PPE: Establishing the Protective Barrier
The sequence of putting on PPE is critical to ensure a complete and uncontaminated protective layer.
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water[1].
-
Lab Coat: Put on your flame-resistant lab coat, ensuring it is fully buttoned[1][6].
-
Respiratory Protection: Fit your N95 dust mask or respirator, performing a seal check to ensure no air leaks[5][6].
-
Eye and Face Protection: Put on your chemical safety goggles, followed by the face shield[1].
-
Gloves: Don your chemical-resistant gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat to create a seal[1].
Doffing PPE: Preventing Contamination
The removal of PPE is a critical step where cross-contamination can easily occur. The goal is to remove the most contaminated items first, turning them inside out as you go.
-
Gloves: Remove your gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container[1].
-
Goggles and Face Shield: Remove your face shield and goggles from the back of your head to avoid touching the potentially contaminated front surfaces[1].
-
Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, turning it inside out to contain any contaminants.
-
Respirator: Remove your respirator or mask from the back of your head[1].
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water[1].
Emergency Procedures: A Plan for the Unexpected
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is vital.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention[2][3].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[2].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[2].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2].
-
Spill: Evacuate the area. For a small spill, and only if you are trained to do so, use an absorbent material to contain the spill. Place the contaminated material in a sealed, labeled container for hazardous waste disposal. For a large spill, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan: Responsible Stewardship from Cradle to Grave
The responsible disposal of this compound and all contaminated materials is a legal and ethical imperative.
-
Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed container. This waste must be disposed of through a licensed hazardous waste disposal company[2][7].
-
Contaminated PPE: All disposable PPE, including gloves, masks, and lab coats, that has come into contact with the chemical must be treated as hazardous waste. Place these items in a designated, labeled hazardous waste container immediately after doffing[8].
-
Contaminated Labware: Glassware and other equipment that have been in contact with this compound should be decontaminated by rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.
By integrating these detailed PPE protocols and safety measures into your daily laboratory workflow, you can confidently and safely handle this compound, advancing your research while upholding the highest standards of laboratory safety.
References
-
Donning and doffing PPE SOP. (n.d.). Retrieved from [Link]
-
Liberty Safety. (2022, September 26). How to Don and Doff PPE: A Guide for Wearing and Removing Personal Protection Equipment. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. Retrieved from [Link]
-
OSHA Safety Manuals. (2020, September 24). Adhere To the Correct Procedure for Donning and Doffing PPE. Retrieved from [Link]
-
Lakeland Industries. (n.d.). How to Enhance Donning and Doffing of Chemical Safety Clothing. Retrieved from [Link]
-
3M. (2010). 2010 Respirator Selection Guide. Retrieved from [Link]
-
3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]
-
Zoro. (2025, February 19). Respirator Selection Guide. Retrieved from [Link]
-
3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]
-
The University of Vermont. (n.d.). Iodinations: Standard Operating Procedures. Retrieved from [Link]
-
Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PYRIDINE. Retrieved from [Link]
-
University of California, Berkeley Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (n.d.). Common Waste Types. Retrieved from [Link]
-
ACS Publications. (n.d.). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology. Retrieved from [Link]
-
Olin Chlor Alkali. (n.d.). chlorinated solvents - product stewardship manual. Retrieved from [Link]
-
ResearchGate. (2013, December). What Are Some Best Practices for Safely Handling Chlorine and Other Dangerous Chemicals?. Retrieved from [Link]
-
WorkSafeBC. (n.d.). Safe Work Practices for Chlorine. Retrieved from [Link]
Sources
- 1. Your Guide to Learn How to Don and Doff PPE | Liberty Safety [libertysafety.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Respirator Selection Guide [zoro.com]
- 6. ibc.utah.edu [ibc.utah.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
